molecular formula C13H11NO4S B1265567 2-benzenesulfonamidobenzoic acid CAS No. 34837-67-7

2-benzenesulfonamidobenzoic acid

Cat. No.: B1265567
CAS No.: 34837-67-7
M. Wt: 277.3 g/mol
InChI Key: KIAHUXDVSURYKM-UHFFFAOYSA-N
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Description

2-Benzenesulfonamidobenzoic acid (CAS 138964-58-6) is a benzenesulfonamide derivative supplied as a high-purity solid for research applications. This compound belongs to a class of chemicals known for their significant versatility in medicinal chemistry and biochemistry research. Sulfonamide derivatives are extensively investigated as key scaffolds in the development of enzyme inhibitors . They are known to act as potent carbonic anhydrase (CA) inhibitors, effectively coordinating the zinc ion in the enzyme's active site with the sulfonamide group, which is a crucial mechanism for modulating enzyme activity . Research into related sulfonamide compounds has demonstrated their potential in various biological activities, which may include antimicrobial properties against strains such as Staphylococcus aureus and E. coli , as well as anti-epileptic activity through the inhibition of specific CA isoforms in the brain . The molecular structure of 2-benzenesulfonamidobenzoic acid features intramolecular N—H···O and C—H···O hydrogen-bonding interactions, which stabilize its conformation . In the crystalline state, the packing is further stabilized by intermolecular O—H···O hydrogen bonds, which can form cyclic dimers with a graph-set motif R22(8), and additional C—H···O interactions . Researchers value this compound as a valuable intermediate for synthesizing more complex molecules and for studying structure-activity relationships. This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonamido)benzoic acid
Source PubChem
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InChI

InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAHUXDVSURYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10188388
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
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Molecular Weight

277.30 g/mol
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CAS No.

34837-67-7
Record name 2-[(Phenylsulfonyl)amino]benzoic acid
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Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
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Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
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Record name 2-benzenesulfonamidobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Chemistry

2-Benzenesulfonamidobenzoic acid, also known as N-phenylsulfonylanthranilic acid, is a bifunctional organic compound featuring a benzoic acid moiety ortho-substituted with a benzenesulfonamide group. Its molecular formula is C₁₃H₁₁NO₄S, and it possesses a molecular weight of approximately 277.30 g/mol [1][2][3]. This structure is of significant interest to researchers, particularly in medicinal chemistry and materials science. The presence of three key features—a carboxylic acid, a sulfonamide linker, and two aromatic rings—provides a rich platform for synthetic modification and diverse chemical interactions.

The inherent properties of this molecule, such as its capacity for hydrogen bonding and its utility as a synthetic intermediate, make it a valuable building block for creating more complex molecular architectures. Derivatives of this scaffold have been investigated for a range of biological activities, including the development of non-opioid pain therapeutics by modulating MrgX1 receptors and the inhibition of enzymes like methionine aminopeptidase-2 (MetAP2) for cancer therapy[1][4]. This guide offers an in-depth exploration of its core chemical properties, from its synthesis and structural characteristics to its reactivity and spectroscopic signature, providing a comprehensive resource for scientists and drug development professionals.

Synthesis: A Foundational Protocol

The most common and straightforward synthesis of 2-benzenesulfonamidobenzoic acid involves the nucleophilic substitution reaction between anthranilic acid (2-aminobenzoic acid) and benzenesulfonyl chloride[1]. This reaction is a classic example of sulfonamide bond formation.

Causality in Experimental Design

The success of this synthesis hinges on careful pH control. The reaction is initiated under basic conditions (pH 8–9). This is critical because the sodium carbonate (Na₂CO₃) deprotonates the carboxylic acid of the anthranilic acid starting material and, more importantly, ensures the amino group (-NH₂) remains a free, potent nucleophile. This enhanced nucleophilicity is necessary for an efficient attack on the electrophilic sulfur atom of the benzenesulfonyl chloride. After the reaction is complete, the pH is adjusted to be strongly acidic (pH 1–2) with hydrochloric acid (HCl). This step serves to protonate the carboxylate anion, converting it back to the neutral carboxylic acid. This significantly reduces the molecule's solubility in the aqueous medium, causing the final product to precipitate out of the solution, allowing for its isolation by simple filtration[1][5].

Detailed Experimental Protocol
  • Dissolution & Basification: Dissolve anthranilic acid (1.0 g, 7.3 mmol) in distilled water (10 mL) within a round-bottom flask.

  • pH Adjustment (Initial): While stirring, carefully add a 1M solution of sodium carbonate (Na₂CO₃) dropwise until the pH of the solution is stable between 8 and 9. This ensures the anthranilic acid is present as a soluble salt and its amino group is ready to react.

  • Addition of Electrophile: Add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the basic solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of the benzenesulfonyl chloride, which is sparingly soluble. Continue stirring until a homogenous solution is formed.

  • Precipitation: Once the reaction is complete, switch the pH to be acidic. Slowly add 1N hydrochloric acid (HCl) until the pH is between 1 and 2. A precipitate of 2-benzenesulfonamidobenzoic acid will form.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any remaining salts. The crude product can then be purified by recrystallization from a suitable solvent, such as methanol, to yield the final product[1].

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification A Anthranilic Acid C 1. Dissolve in H₂O 2. Add Na₂CO₃ (pH 8-9) A->C B Benzenesulfonyl Chloride D Stir at Room Temperature B->D C->D E 1. Add HCl (pH 1-2) 2. Precipitate Forms D->E F Filter & Wash with H₂O E->F G Recrystallize (Methanol) F->G H 2-Benzenesulfonamidobenzoic Acid G->H

Caption: A workflow diagram illustrating the synthesis of 2-benzenesulfonamidobenzoic acid.

Molecular and Crystal Structure

The solid-state structure of 2-benzenesulfonamidobenzoic acid has been elucidated by X-ray crystallography, revealing key insights into its molecular geometry and intermolecular interactions[1][6].

The molecule is not perfectly planar. The two phenyl rings are significantly twisted relative to each other, with a reported interplanar angle of 89.01(12)°[1]. The carboxylic acid group is also slightly out of plane with its attached benzene ring, with a dihedral angle of 13.7(1)°[1][6]. These torsions are a result of minimizing steric hindrance between the bulky sulfonyl group and the adjacent carboxylic acid.

A defining feature of its crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two separate molecules interact through strong O—H⋯O hydrogen bonds, creating a stable cyclic dimer structure with an R²₂(8) graph-set motif[1][6]. The crystal packing is further stabilized by a network of intramolecular N—H⋯O interactions and intermolecular C—H⋯O and C—H⋯π interactions[1].

Table 1: Crystallographic Data Summary
ParameterValue[1]
Formula C₁₃H₁₁NO₄S
Molecular Weight 277.30 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 27.271 (3) Å
b 8.7223 (9) Å
c 11.0077 (10) Å
β 106.149 (3)°
Volume (V) 2515.0 (4) ų
Z 8
S—N Bond Length 1.6213 (18) Å
S=O Bond Length (mean) 1.4248 (16) Å
S—C(phenyl) Bond Length 1.763 (2) Å
Visualization of Dimer Formation

Caption: Schematic of the cyclic dimer formed by O-H···O hydrogen bonds.

Spectroscopic Profile for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-benzenesulfonamidobenzoic acid. While specific high-resolution spectra depend on the exact conditions, the expected features can be reliably predicted based on the molecule's functional groups.

Protocol: General Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard.

  • Infrared (IR) Spectroscopy: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Mass Spectrometry (MS): Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source. Analyze in both positive and negative ion modes to observe the molecular ion and key fragments.

Table 2: Predicted Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / WavenumberAssignment
¹H NMR Broad Singlet~10-13 ppmCarboxylic Acid Proton (-COOH)
Singlet~9-10 ppmSulfonamide Proton (-SO₂NH-)
Multiplets~7.2-8.2 ppm9 Aromatic Protons (Ar-H)
¹³C NMR Carbonyl~168-172 ppmCarboxylic Acid Carbon (-C OOH)
Aromatic~115-145 ppm12 Aromatic Carbons
IR Spec. Broad Band2500-3300 cm⁻¹O-H stretch (from COOH)
Sharp Peak~3250 cm⁻¹N-H stretch (from SO₂NH)
Strong, Sharp Peak~1700 cm⁻¹C=O stretch (from COOH)
Strong Peaks1350-1300 & 1180-1160 cm⁻¹Asymmetric & Symmetric S=O stretch
Mass Spec. Molecular Ion (ESI-)m/z 276.0[M-H]⁻

Chemical Reactivity and Applications in Drug Discovery

2-Benzenesulfonamidobenzoic acid serves as a versatile intermediate for the synthesis of more elaborate molecules, leveraging the reactivity of its carboxylic acid and sulfonamide groups[4][7].

  • Reactions at the Carboxylic Acid: The -COOH group is a primary site for modification. It can be readily converted into esters, amides, or acid chlorides. This is particularly useful in drug development for creating compound libraries. For example, coupling the carboxylic acid with various anilines or amines using peptide coupling reagents like T3P or HATU has been used to synthesize a series of 2-sulfonamidebenzamides evaluated as allosteric modulators for pain receptors[4].

  • Reactions at the Sulfonamide: While the sulfonamide N-H is less reactive than the carboxylic acid proton, it can be deprotonated with a strong base and subsequently alkylated. This allows for further structural diversification.

  • Role as a Bioisostere: In drug design, the 2-benzenesulfonamidobenzoic acid core can be considered a nitrogen isostere of salicylic acid, providing a different spatial arrangement and hydrogen bonding profile that can be exploited to optimize binding to biological targets[8].

Its derivatives are prominent in modern medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore found in antibacterial agents, diuretics, and enzyme inhibitors[9][10][11]. By combining this with the benzoic acid scaffold, researchers have developed potent and selective inhibitors for various therapeutic targets[4][10].

Visualization of Synthetic Utility

G cluster_reagents Reaction Partners cluster_products Derivative Classes Core 2-Benzenesulfonamidobenzoic Acid Scaffold R1 Alcohols (R-OH) + Acid Catalyst Core->R1 Esterification R2 Amines (R-NH₂) + Coupling Agent Core->R2 Amidation R3 SOCl₂ or (COCl)₂ Core->R3 Acyl Halogenation P1 Esters R1->P1 P2 Amides R2->P2 P3 Acid Chlorides R3->P3

Caption: Reactivity map showing the scaffold's utility in generating diverse derivatives.

Conclusion

2-Benzenesulfonamidobenzoic acid is a foundational molecule whose chemical properties are well-defined and highly exploitable. Its straightforward synthesis, distinct structural features characterized by significant bond torsions and robust hydrogen bonding networks, and versatile reactivity make it an invaluable tool for chemical research. For professionals in drug discovery, this compound is not merely an intermediate but a strategic scaffold that combines the well-known pharmacophoric properties of sulfonamides with a modifiable benzoic acid handle. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for its effective application in the rational design and synthesis of novel, biologically active agents.

References

  • Arshad, M. N., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1246–o1247. [Link]

  • Meyet, C. E., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 12(3), 426–433. [Link]

  • ResearchGate (2015). Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid. Retrieved from ResearchGate. [Link]

  • Arshad, M. N., et al. (2015). Crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o902–o903. [Link]

  • Arshad, M. N., et al. (2009). 5-Benzenesulfonamido-2-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2136. [Link]

  • Wang, Z., et al. (2021). Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127694. [Link]

  • Boz, E. A., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1148–1156. [Link]

  • Khan, I. U., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3086. [Link]

  • ResearchGate (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from ResearchGate. [Link]

  • PubMed (2009). 2-benzenesulfonamidobenzoic acid. Retrieved from PubMed. [Link]

  • ResearchGate (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Retrieved from ResearchGate. [Link]

  • PubChem (n.d.). Benzoic acid, 2-((phenylsulfonyl)amino)-. Retrieved from PubChem. [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 449-456. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2321. [Link]

Sources

Core Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Benzenesulfonamidobenzoic Acid

This guide provides a comprehensive technical overview of 2-benzenesulfonamidobenzoic acid, a sulfonamide derivative of significant interest in medicinal chemistry and drug development. It is designed for researchers, scientists, and professionals in the field, offering detailed insights into its synthesis, properties, and applications, grounded in authoritative scientific data.

2-Benzenesulfonamidobenzoic acid, also known as N-phenylsulfonylanthranilic acid, is a synthetic organic compound. Its unique structure, combining a benzoic acid moiety with a benzenesulfonamide group, makes it a valuable scaffold in the design of bioactive molecules.

Table 1: Key Identifiers and Properties

Property Value Source
CAS Number 34837-67-7 [1][2]
Molecular Formula C₁₃H₁₁NO₄S [1][3]
Molecular Weight 277.30 g/mol [1][3]
Synonyms 2-(Phenylsulfonamido)benzoic acid, 2-[(Phenylsulfonyl)amino]benzoic acid, N-phenylsulfonylanthranilic acid [1]
Purity Typically ≥98% [1]

| Appearance | Brownish-black crystals (after recrystallization in methanol) |[3] |

Synthesis and Purification

The synthesis of 2-benzenesulfonamidobenzoic acid is typically achieved through a straightforward condensation reaction between anthranilic acid and benzenesulfonyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution at the sulfonyl group.

Causality in Synthesis:

The choice of reaction conditions is critical for maximizing yield and purity. The reaction is initiated in a basic medium (pH 8-9 maintained with sodium carbonate) to deprotonate the amino group of anthranilic acid.[3] This enhances its nucleophilicity, facilitating the attack on the electrophilic sulfur atom of benzenesulfonyl chloride. Upon completion, the reaction mixture is acidified. This protonates the carboxylate group, rendering the final product insoluble in the aqueous solution and allowing for its precipitation and subsequent isolation.

Experimental Protocol: Synthesis and Recrystallization

Objective: To synthesize 2-benzenesulfonamidobenzoic acid via condensation.

Materials:

  • Anthranilic acid (1.0 g, 7.3 mmol)

  • Benzenesulfonyl chloride (1.29 g, 7.3 mmol)

  • 1M Sodium Carbonate (Na₂CO₃) solution

  • 1N Hydrochloric Acid (HCl)

  • Distilled water

  • Methanol (for recrystallization)

Procedure:

  • Dissolve anthranilic acid in 10 mL of distilled water in a 25 mL round-bottom flask.

  • Adjust the pH of the solution to 8–9 using 1M Na₂CO₃ solution. This step is crucial to activate the nucleophile.

  • Add benzenesulfonyl chloride to the solution portion-wise while stirring at room temperature.

  • Continue stirring until all the benzenesulfonyl chloride has been consumed (reaction progress can be monitored by TLC).

  • Once the reaction is complete, acidify the solution to a pH of 1–2 with 1N HCl to precipitate the product.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the precipitate thoroughly with distilled water to remove any inorganic salts.

  • Dry the crude product in a desiccator or a vacuum oven.

  • For purification, recrystallize the dried solid from methanol to yield pure brownish-black crystals of 2-benzenesulfonamidobenzoic acid.[3]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product A Anthranilic Acid C Dissolve Anthranilic Acid in H₂O A->C B Benzenesulfonyl Chloride E Condensation Reaction (Stir at RT) B->E D Adjust pH to 8-9 (1M Na₂CO₃) C->D D->E F Acidify to pH 1-2 (1N HCl) E->F G Precipitation F->G H Filtration & Washing G->H I Drying H->I J Recrystallization (Methanol) I->J K Pure 2-Benzenesulfonamidobenzoic Acid J->K

Caption: Workflow for the synthesis of 2-benzenesulfonamidobenzoic acid.

Molecular Structure and Crystallography

The structural characteristics of 2-benzenesulfonamidobenzoic acid have been elucidated through X-ray crystallography. The molecule, with the formula C₁₃H₁₁NO₄S, exhibits specific bond lengths and angles that are consistent with established values for sulfonamide derivatives.[3]

  • Dihedral Angle: A notable feature is the dihedral angle of 13.7° between the planes of the benzene ring and the carboxyl group.[3]

  • Bond Distances: The S1—N1 bond distance is 1.6213 Å, and the average S=O distance is 1.4248 Å.[3]

  • Hydrogen Bonding: The molecular structure is stabilized by intramolecular N—H⋯O hydrogen bonds. In the crystal lattice, the packing is further stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds. The O—H⋯O interactions lead to the formation of a cyclic dimer structure.[3] This dimerization is a key feature influencing the compound's solid-state properties, such as melting point and solubility.

Applications in Drug Development and Research

The sulfonamide moiety is a well-established pharmacophore, and derivatives of 2-benzenesulfonamidobenzoic acid are being explored for various therapeutic applications.

Inhibition of Methionine Aminopeptidase-2 (MetAP2)

This compound is part of a class of anthranilic sulfonamide derivatives investigated as inhibitors of Methionine aminopeptidase-2 (MetAP2).[3] MetAP2 is a crucial enzyme for the post-translational processing of proteins and is a validated target for cancer therapy. By inhibiting MetAP2, these compounds can disrupt angiogenesis and suppress tumor growth.

Allosteric Modulation of MrgX1

The 2-(sulfonamido)benzamide core, derived from 2-benzenesulfonamidobenzoic acid, is central to the synthesis of positive allosteric modulators of the Mas-related G protein-coupled receptor X1 (MrgX1).[4] MrgX1 is a target for developing novel non-opioid analgesics, and modulating its activity can provide a new avenue for pain management. The synthetic route involves coupling the sulfonamide with various anilines to generate a library of potential modulators.[4]

Conceptual Mechanism of Action: Enzyme Inhibition

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition Pathway Substrate Substrate Enzyme Enzyme (e.g., MetAP2) Substrate->Enzyme Product Product Enzyme->Product Inhibitor 2-Benzenesulfonamido- benzoic acid derivative Blocked_Enzyme Inhibited Enzyme No Product Formation Inhibitor->Blocked_Enzyme

Caption: Conceptual diagram of enzyme inhibition by a derivative.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for assessing the purity and quantifying 2-benzenesulfonamidobenzoic acid. A reverse-phase HPLC method with UV detection is suitable for this purpose.

Protocol: HPLC-UV Analysis

Objective: To determine the purity of a synthesized batch of 2-benzenesulfonamidobenzoic acid.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical starting point could be 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 275 nm, based on the UV absorbance maxima of the compound.[5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve in 10 mL of the mobile phase or a suitable solvent like methanol to create a 100 µg/mL stock solution.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

While a specific safety data sheet (SDS) for 2-benzenesulfonamidobenzoic acid is not widely available, data from related compounds like benzoic acid and benzenesulfonamides can inform safe handling practices.[6][7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

  • Hazards: May cause skin and eye irritation.[6] Harmful if swallowed.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][9]

    • Skin: Wash off with soap and plenty of water.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

References

  • Asiri, A. M., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1246. [Link]

  • Roy, S., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Benzenesulfonamidobenzoic Acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-benzenesulfonamidobenzoic acid (also known as N-phenylsulfonylanthranilic acid), a molecule of significant interest in medicinal chemistry and drug development. We will delve into its core molecular structure, physicochemical properties, and detailed protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and highlighting the molecule's role as a versatile scaffold for developing novel therapeutics.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] Its ability to act as a bioisostere of carboxylic acids and to form key hydrogen bonding interactions makes it a privileged scaffold. 2-Benzenesulfonamidobenzoic acid is an exemplar of this class, integrating a benzenesulfonamide moiety with an anthranilic acid core. This unique combination provides a rigid, yet versatile, framework that has been explored for the development of enzyme inhibitors and receptor modulators.[3][4] This guide will provide an in-depth analysis of its structure, properties, and the technical methodologies required for its study and application.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical properties. These parameters dictate its behavior in both chemical reactions and biological systems.

Chemical Identity
  • IUPAC Name: 2-(benzenesulfonamido)benzoic acid

  • Synonyms: 2-(Phenylsulfonamido)Benzoic Acid, N-phenylsulfonylanthranilic acid[5]

  • CAS Number: 34837-67-7[5]

  • Molecular Formula: C₁₃H₁₁NO₄S[5]

  • Molecular Weight: 277.30 g/mol [3]

Structural Analysis

The molecular structure of 2-benzenesulfonamidobenzoic acid consists of a benzoic acid core where the amino group at position 2 is substituted with a benzenesulfonyl group. X-ray crystallography studies have provided precise insights into its three-dimensional conformation.[3]

The molecule features two phenyl rings. The dihedral angle between the plane of the benzoic acid ring and the carboxyl group is approximately 13.7°.[3][6] The overall structure is stabilized by intramolecular hydrogen bonds, specifically an N—H⋯O interaction. In the solid state, the crystal packing is further stabilized by intermolecular O—H⋯O hydrogen bonds, which form a cyclic dimer motif.[3]

Table 1: Key Crystallographic and Bond Parameters

ParameterValueSource
Crystal SystemMonoclinic[3]
S—N Bond Distance1.6213 (18) Å[3]
Mean S=O Bond Distance1.4248 (16) Å[3]
S—C(phenyl) Bond Distance1.763 (2) Å[3]
Interplanar Angle (between phenyl rings)89.01 (12)°[3]
Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for synthesis, purification, and biological assays.

Table 2: Physicochemical Property Profile

PropertyValue / RangeNotes
Melting Point Not explicitly found for this specific isomer. Related isomer, 4-(Phenylsulfonamido)benzoic acid, has a reported boiling point of 487.8 °C, suggesting a high melting point.Data for the 4-isomer is from. Benzoic acid itself melts at 122 °C.[7]
Solubility Recrystallized from methanol, suggesting good solubility in polar organic solvents.[3] Poorly soluble in cold water.Based on general properties of related benzoic acids.[7]
pKa Not explicitly found. The carboxylic acid proton is expected to have a pKa similar to benzoic acid (4.20 in H₂O), while the sulfonamide proton is weakly acidic.pKa of benzoic acid from[7].
LogP Not explicitly calculated. The presence of two phenyl rings suggests a degree of lipophilicity.-

Synthesis and Purification

The synthesis of 2-benzenesulfonamidobenzoic acid is typically achieved through a straightforward nucleophilic substitution reaction. The causality behind this choice of reaction is the high reactivity of the sulfonyl chloride electrophile with the amine nucleophile.

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification anthranilic_acid Anthranilic Acid reaction Condensation Reaction (Aqueous Na₂CO₃, RT) anthranilic_acid->reaction benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->reaction acidification Acidification (HCl) reaction->acidification Crude Product filtration Filtration acidification->filtration recrystallization Recrystallization (Methanol) filtration->recrystallization product 2-Benzenesulfonamidobenzoic Acid (Final Product) recrystallization->product Purified Crystals

Caption: Workflow for the synthesis of 2-benzenesulfonamidobenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3] The self-validating nature of this protocol lies in the pH-dependent solubility of the product; it is soluble in its salt form at basic pH and precipitates out as the free acid upon acidification, providing a clear endpoint for the reaction and a straightforward initial purification step.

  • Dissolution of Starting Material: Dissolve anthranilic acid (1.0 g, 7.3 mmol) in 10 mL of distilled water in a suitable round-bottom flask.

  • pH Adjustment: Adjust the pH of the solution to between 8 and 9 by the dropwise addition of a 1M sodium carbonate (Na₂CO₃) solution. This step is critical as it deprotonates the carboxylic acid and ensures the amino group is sufficiently nucleophilic while preventing side reactions.

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of the oily benzenesulfonyl chloride.

  • Precipitation: Upon completion of the reaction, adjust the pH to 1-2 using 1N hydrochloric acid (HCl). This protonates the carboxylate, causing the desired product to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts.

  • Purification: Dry the crude product. For final purification, recrystallize the solid from methanol to yield the final product as crystals.[3]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300-2500 (broad)O-H (Carboxylic Acid)Stretching (H-bonded)
~3250 (sharp)N-H (Sulfonamide)Stretching
~3100-3000C-H (Aromatic)Stretching
~1700-1680C=O (Carboxylic Acid)Stretching
~1350 & ~1160S=O (Sulfonamide)Asymmetric & Symmetric Stretching

The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid. The two distinct S=O stretching bands are definitive for the sulfonamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic rings and the acidic protons.

  • Aromatic Protons (Ar-H): A complex series of multiplets between δ 7.0-8.2 ppm. The protons on the anthranilic acid portion will show splitting patterns consistent with ortho, meta, and para coupling.

  • Sulfonamide Proton (N-H): A broad singlet, typically downfield (δ > 9 ppm), which is exchangeable with D₂O.

  • Carboxylic Acid Proton (O-H): A very broad singlet, also far downfield (δ > 11-12 ppm), which is exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

  • Carbonyl Carbon (C=O): Expected in the range of δ 165-175 ppm.

  • Aromatic Carbons (Ar-C): Multiple signals between δ 110-150 ppm. The carbons directly attached to the nitrogen and the sulfonyl group (C-N and C-S) will be shifted accordingly. Quaternary carbons will typically show weaker signals.

Applications in Drug Discovery and Research

2-Benzenesulfonamidobenzoic acid and its derivatives are valuable scaffolds in medicinal chemistry due to their structural features that allow for specific interactions with biological targets.

Mechanism of Action as an Enzyme Inhibitor

Derivatives of this core structure have been investigated as inhibitors of various enzymes. For instance, anthranilic sulfonamide derivatives are known inhibitors of Methionine aminopeptidase-2 (MetAP2), a target for cancer therapy.[3] The general mechanism involves the sulfonamide group acting as a zinc-binding group (ZBG), coordinating with the metal ion in the enzyme's active site, while the rest of the molecule makes specific hydrogen bond and van der Waals contacts with the surrounding amino acid residues.

enzyme_inhibition zinc_ion Zn²⁺ Ion his_residue His Residue hydrophobic_pocket Hydrophobic Pocket inhibitor 2-Benzenesulfonamido- benzoic Acid Scaffold inhibitor->zinc_ion Sulfonamide (S=O) Coordination inhibitor->his_residue Carboxylate (C=O) H-Bond inhibitor->hydrophobic_pocket Phenyl Ring Interaction

Caption: Generalized binding mode of a sulfonamide inhibitor in an enzyme active site.

Allosteric Modulation

More recently, 2-sulfonamidebenzamides, derived from this core structure, have been identified as positive allosteric modulators (PAMs) of MrgX1.[4] MrgX1 is a G-protein coupled receptor (GPCR) considered a non-opioid target for treating chronic pain. In this context, the molecule does not compete with the endogenous ligand at the primary binding site (the orthosteric site) but binds to a distinct, allosteric site. This binding event induces a conformational change in the receptor that enhances the signaling effect of the endogenous ligand. This approach offers potential advantages in terms of safety and efficacy compared to traditional agonists.[4]

Conclusion

2-Benzenesulfonamidobenzoic acid is more than a simple organic molecule; it is a validated and versatile platform for chemical and biological investigation. Its straightforward synthesis, combined with its rich structural and electronic features, makes it an ideal starting point for generating libraries of compounds for drug screening. The insights provided in this guide, from its fundamental properties and crystal structure to detailed synthetic protocols and its role in targeting enzymes and receptors, underscore its continued relevance in the field of drug discovery. The self-validating methodologies and established applications provide a solid foundation for researchers aiming to leverage this powerful sulfonamide scaffold in their work.

References

  • Asiri, A. M., Akkurt, M., Khan, S. A., & Osman, H. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1246–o1247. [Link]

  • LaVigne, J., et al. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]

  • PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved January 10, 2026, from [Link]

  • PubMed. (2009). 2-benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Benzoic acid. Retrieved January 10, 2026, from [Link]

  • American Elements. (n.d.). 4-(Phenylsulfonamido)benzoic acid. Retrieved January 10, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-(Phenylamino)benzoic acid. Retrieved January 10, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 2-Benzenesulfonamidobenzoic Acid from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of 2-benzenesulfonamidobenzoic acid, a valuable intermediate in pharmaceutical and materials science. The core of this document focuses on the robust and widely applied Schotten-Baumann reaction, detailing the synthesis from anthranilic acid and benzenesulfonyl chloride. We delve into the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, discuss critical process parameters, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, actionable insights into this important synthetic transformation.

Introduction and Strategic Importance

Anthranilic acid (2-aminobenzoic acid) is a versatile and readily available starting material in organic synthesis, serving as a precursor to numerous pharmaceuticals, dyes, and fragrances.[1][2] Its derivatization is a cornerstone of medicinal chemistry. The synthesis of 2-benzenesulfonamidobenzoic acid introduces a key sulfonamide linkage, a privileged functional group in drug design known for its ability to mimic the transition state of enzymatic reactions and its strong hydrogen bonding capabilities.[3] Derivatives of this core structure have been investigated for a range of biological activities, including anti-inflammatory and analgesic effects.[4]

This guide focuses on the most direct and reliable method for this synthesis: the acylation of the amino group of anthranilic acid with benzenesulfonyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which is renowned for its effectiveness in forming amides from amines and acyl halides under basic conditions.[5][6] Understanding the nuances of this reaction is critical for achieving high yield and purity, which is paramount in a drug development context.

Foundational Principles: The Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically performed in the presence of a base, which plays a dual role: it deprotonates the amine to increase its nucleophilicity (in some cases) and, more importantly, neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[6]

The key mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the anthranilic acid's amino group acts as a nucleophile, attacking the highly electrophilic sulfur atom of benzenesulfonyl chloride.[7]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling a chloride ion as a leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by the base in the reaction mixture, yielding the final sulfonamide product and the hydrochloride salt of the base.

Controlling the reaction conditions is crucial. For instance, using pyridine as both a solvent and a base can sometimes lead to the formation of undesired side products like 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones through the reaction of two anthranilic acid molecules.[8] Employing an aqueous base like sodium hydroxide often provides a cleaner reaction profile, favoring the desired sulfonamide.

Reaction_Mechanism cluster_reactants Reactants cluster_process Mechanism anthranilic_acid Anthranilic Acid (Nucleophile) intermediate Tetrahedral Intermediate anthranilic_acid->intermediate 1. Nucleophilic Attack benzenesulfonyl_chloride Benzenesulfonyl Chloride (Electrophile) benzenesulfonyl_chloride->intermediate product 2-Benzenesulfonamidobenzoic Acid intermediate->product 2. Chloride Elimination & 3. Deprotonation (Base)

Caption: The reaction mechanism for the synthesis of 2-benzenesulfonamidobenzoic acid.

Experimental Protocol: A Validated Laboratory Procedure

This section provides a detailed, step-by-step methodology for the synthesis and purification of 2-benzenesulfonamidobenzoic acid. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Physicochemical Data of Key Compounds

A thorough understanding of the properties of all materials is essential for safety and success.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceKey Hazards
Anthranilic Acid C₇H₇NO₂137.14Off-white to pale yellow solidIrritant
Benzenesulfonyl Chloride C₆H₅ClO₂S176.62Colorless viscous oilCorrosive, lachrymator, reacts with water
Sodium Hydroxide NaOH40.00White solidCorrosive
2-Benzenesulfonamidobenzoic Acid C₁₃H₁₁NO₄S293.30White to off-white solid(Assumed) Irritant
Step-by-Step Synthesis Workflow

Materials:

  • Anthranilic acid (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)[7]

  • 10% Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Erlenmeyer flasks

  • Beakers

  • Ice bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH indicator paper

Procedure:

  • Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve anthranilic acid (e.g., 5.0 g, 36.5 mmol) in 100 mL of 10% aqueous NaOH solution. Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this low temperature is critical to control the exothermic nature of the upcoming addition.

  • Addition of Benzenesulfonyl Chloride: While vigorously stirring the cooled solution, add benzenesulfonyl chloride (e.g., 7.0 g, 39.6 mmol, 1.1 eq) dropwise over 15-20 minutes. Ensure the temperature does not rise above 10 °C. A white precipitate may begin to form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup - Precipitation: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 2-3 (check with pH paper). A thick, white precipitate of the product will form.

  • Isolation: Collect the crude 2-benzenesulfonamidobenzoic acid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.

Purification by Recrystallization

The purity of the final compound is paramount, especially for applications in drug development. Recrystallization is an effective method for purifying the crude product.[9]

  • Solvent Selection: An ethanol/water mixture is a suitable solvent system.

  • Dissolution: Transfer the crude, washed solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • Crystallization: While the solution is still hot, slowly add warm deionized water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry in a vacuum oven to a constant weight.

Experimental_Workflow start Start dissolve 1. Dissolve Anthranilic Acid in 10% NaOH Solution start->dissolve cool1 2. Cool to 0-5 °C in Ice Bath dissolve->cool1 add_bsc 3. Add Benzenesulfonyl Chloride Dropwise cool1->add_bsc react 4. Stir at Room Temp for 1-2 hours add_bsc->react acidify 5. Acidify with HCl to pH 2-3 react->acidify filter1 6. Isolate Crude Product (Vacuum Filtration) acidify->filter1 recrystallize 7. Purify by Recrystallization (Ethanol/Water) filter1->recrystallize dry 8. Dry Product in Vacuum Oven recrystallize->dry end End: Pure Product dry->end

Caption: A step-by-step workflow for the synthesis and purification protocol.

Process Control and Characterization

Successful synthesis relies on careful control of reaction parameters and thorough characterization of the final product.

Key Reaction Parameters
ParameterRecommended ValueRationale / Field Insight
Stoichiometry ~1.1 eq of Benzenesulfonyl ChlorideA slight excess ensures complete consumption of the limiting anthranilic acid.
Temperature 0-10 °C during additionControls the exothermic reaction, minimizing side product formation.
Base Aqueous NaOHEffective at neutralizing HCl byproduct; avoids benzoxazinone side products sometimes seen with pyridine.[8]
pH for Precipitation 2-3Ensures complete protonation of the carboxylate, rendering the product insoluble in the aqueous medium.
Analytical Characterization

To confirm the identity and purity of the synthesized 2-benzenesulfonamidobenzoic acid, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for all protons and carbons.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (N-H, C=O, SO₂, aromatic C-H).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Safety and Handling

Professional laboratory safety standards must be strictly adhered to throughout this procedure.

  • Benzenesulfonyl Chloride: This reagent is corrosive and a lachrymator (induces tearing). It reacts with water and moisture. Handle only in a well-ventilated fume hood, wearing gloves, safety goggles, and a lab coat.[7][10]

  • Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE).

  • General Precautions: Perform all operations in a fume hood. Have appropriate spill kits available.

Conclusion

The synthesis of 2-benzenesulfonamidobenzoic acid from anthranilic acid via the Schotten-Baumann reaction is a reliable and scalable method for producing this valuable chemical intermediate. By carefully controlling key parameters such as temperature, stoichiometry, and pH, researchers can achieve high yields of a pure product. The protocol detailed in this guide provides a robust framework for laboratory synthesis, grounded in established chemical principles and validated practices. This foundational synthesis opens the door to further derivatization and exploration of this compound's potential in medicinal chemistry and beyond.

References

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.
  • ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
  • ResearchGate. (n.d.). Scheme 1. (a). Schotten-Baumann reaction of chlorosulphonyl chloride... [Link]

  • ResearchGate. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

  • Uppsala University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]

  • ResearchGate. (n.d.). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. [Link]

  • Chemistry Online. (2022). Synthesis of 2-aminobenzoic acid (anthranilic acid). [Link]

  • EXCLI Journal. (n.d.). INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. [Link]

  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

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Spectroscopic data of 2-benzenesulfonamidobenzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Benzenesulfonamidobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 2-Benzenesulfonamidobenzoic acid, a molecule integrating a benzoic acid moiety with a benzenesulfonamide group, presents a compelling scaffold for drug design and chemical synthesis. Its structural features suggest potential applications as an inhibitor for enzymes like Methionine aminopeptidase-2 (MetAP2), a target in cancer therapy.[1] The unequivocal confirmation of its molecular structure is the foundation upon which all subsequent biological and material investigations are built.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 2-benzenesulfonamidobenzoic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive narrative that explains the causality behind the spectral features and the logic underpinning the experimental protocols. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to confirm the identity and purity of this and structurally related molecules.

Molecular Structure and Spectroscopic Implications

To interpret the spectroscopic data, one must first understand the molecule's architecture. 2-Benzenesulfonamidobenzoic acid consists of two aromatic rings linked by a sulfonamide bridge, with a carboxylic acid group positioned ortho to the sulfonamide on one of the rings.

Diagram: Molecular Structure of 2-Benzenesulfonamidobenzoic Acid

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing p1 Weigh 5-10 mg of Sample p2 Dissolve in 0.7 mL DMSO-d6 with TMS p1->p2 p3 Transfer to NMR Tube & Vortex p2->p3 a1 Insert Sample & Equilibrate Temperature p3->a1 a2 Lock, Shim, and Tune Probe a1->a2 a3 Acquire 1H Spectrum (32 Scans) a2->a3 a4 Acquire 13C Spectrum (1024 Scans) a3->a4 d1 Fourier Transform & Phasing a4->d1 d2 Calibrate Spectrum (TMS/Solvent) d1->d2 d3 Integrate Peaks (1H) & Assign Signals d2->d3

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 2-benzenesulfonamidobenzoic acid is expected to be rich with information. The most telling feature will be the very broad absorption from the carboxylic acid O-H stretch, which often overlaps with C-H stretches due to extensive hydrogen bonding. [2]The sharp, strong C=O stretch and the two characteristic S=O stretches are definitive markers for the key functional groups.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
2500-3300O-H stretch (Carboxylic Acid)Broad, StrongThe broadness is a hallmark of hydrogen-bonded carboxylic acids. [2]
~3250N-H stretch (Sulfonamide)MediumThe N-H bond stretch of the sulfonamide group.
~3050Aromatic C-H stretchMedium-WeakCharacteristic stretching vibrations for sp² C-H bonds in the aromatic rings.
~1700C=O stretch (Carboxylic Acid)Strong, SharpA very strong and sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid. [2]
~1600, ~1475Aromatic C=C stretchesMediumSkeletal vibrations of the aromatic rings.
~1340, ~1160S=O asymmetric & symmetric stretchesStrongTwo distinct, strong absorptions are characteristic of the sulfonyl group (SO₂).
~1300C-O stretch / O-H bendMediumVibrations associated with the carboxylic acid group.
~1180C-N stretchMediumStretching vibration of the bond between the benzoic ring and the sulfonamide nitrogen.
Trustworthiness: A Self-Validating Protocol

This protocol for solid-state IR spectroscopy using a KBr pellet is a standard, reliable method that minimizes interference from solvents.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Gently grind ~1-2 mg of 2-benzenesulfonamidobenzoic acid with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar. Causality: KBr is transparent in the mid-IR range. [3]Thorough grinding ensures the sample is finely dispersed, preventing light scattering and producing a high-quality spectrum.

    • The mixture should appear as a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet. Causality: A transparent pellet allows the IR beam to pass through with minimal scattering, leading to a clean spectrum.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first. Causality: This step is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum is only of the sample.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks and correlate them with the functional groups listed in the table above.

Diagram: IR Spectroscopy Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_proc Data Analysis p1 Grind 1-2 mg Sample with 200 mg KBr p2 Transfer Powder to Pellet Press p1->p2 a1 Form Transparent Pellet via Hydraulic Press p2->a1 a2 Acquire Background Spectrum (Air) a1->a2 a3 Acquire Sample Spectrum (16 Scans) a2->a3 d1 Ratio Sample vs. Background a3->d1 d2 Identify & Assign Key Absorption Bands d1->d2

Caption: Workflow for IR spectroscopic analysis via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For a molecule like 2-benzenesulfonamidobenzoic acid, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which is ideal for polar, non-volatile compounds.

Expertise & Experience: Predicting Fragmentation

In negative ion mode ESI-MS, we expect to see the deprotonated molecule [M-H]⁻ as the base peak. The most acidic proton is on the carboxylic acid group, so this will be the primary site of deprotonation. The fragmentation (MS/MS) of this ion will likely occur at the weakest bonds, primarily the C-N and S-C bonds of the sulfonamide linkage.

Predicted Mass Spectrometry Data (ESI Negative Ion Mode)

Molecular Formula: C₁₃H₁₁NO₄S Molecular Weight: 277.30 g/mol

m/z (Daltons) Ion Identity Rationale
276.0[M-H]⁻The molecular ion peak, resulting from the loss of the acidic carboxylic proton. This is expected to be the base peak.
232.0[M-H - CO₂]⁻Loss of carbon dioxide (44 Da) from the carboxylate group, a common fragmentation for benzoic acids.
156.0[C₆H₅SO₂]⁻Cleavage of the N-S bond, resulting in the benzenesulfonyl anion.
136.0[M-H - C₆H₅SO₂]⁻Cleavage of the S-C bond, resulting in the 2-aminobenzoic acid radical anion.
120.0[C₆H₄(NH)COOH]⁻Cleavage of the S-N bond.
Trustworthiness: A Self-Validating Protocol

This Liquid Chromatography-Mass Spectrometry (LC-MS) protocol ensures that the sample is pure and provides clean data for mass determination and fragmentation analysis.

Experimental Protocol for LC-MS
  • Sample Preparation:

    • Prepare a stock solution of 2-benzenesulfonamidobenzoic acid at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of ~1-10 µg/mL using the mobile phase. Causality: Dilution prevents detector saturation and ensures optimal ionization efficiency.

  • LC-MS System and Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Causality: C18 columns are excellent for retaining and separating aromatic compounds.

    • Mobile Phase: A gradient of Water with 0.1% formic acid (Solvent A) and Acetonitrile with 0.1% formic acid (Solvent B). Causality: Formic acid aids in protonation/deprotonation, improving ionization efficiency in ESI.

    • Flow Rate: 0.2-0.4 mL/min.

    • MS System: An ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Ionization Mode: Negative Ion Mode.

    • Scan Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Inject 1-5 µL of the sample.

    • Acquire the full scan MS data. The retention time of the peak should be noted.

    • Perform a separate MS/MS experiment by selecting the [M-H]⁻ ion (m/z 276.0) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting spectra to confirm the exact mass of the parent ion and to match the observed fragment ions with the predicted fragmentation pattern.

Diagram: Mass Spectrometry Fragmentation Pattern

parent [M-H]⁻ m/z = 276.0 frag1 [M-H - CO₂]⁻ m/z = 232.0 parent->frag1 - CO₂ frag2 [Benzenesulfonyl Anion] m/z = 156.0 parent->frag2 N-S Cleavage frag3 [2-Aminobenzoic Acid Anion] m/z = 136.0 parent->frag3 S-C Cleavage

Caption: Predicted major fragmentation pathways for 2-benzenesulfonamidobenzoic acid in ESI-MS.

Conclusion

The structural verification of 2-benzenesulfonamidobenzoic acid is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of the essential functional groups (COOH, NH, SO₂). Finally, high-resolution mass spectrometry confirms the elemental composition and offers further structural insights through predictable fragmentation. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently establish the identity, purity, and structure of this molecule, providing the necessary foundation for its further exploration in scientific research and development.

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  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central.[Link]

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A Comprehensive Technical Guide to the Solubility of 2-Benzenesulfonamidobenzoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-benzenesulfonamidobenzoic acid, a molecule of significant interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific compound, this guide synthesizes information from structurally analogous compounds, theoretical principles, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We delve into the molecular determinants of solubility, present detailed protocols for its empirical determination, and discuss the practical implications of this critical physicochemical property.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-benzenesulfonamidobenzoic acid, which incorporates both a sulfonamide and a carboxylic acid moiety, understanding its solubility profile is paramount for a multitude of applications. In drug development, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic efficacy.[1] Conversely, solubility in organic solvents is crucial for synthesis, purification, crystallization, and formulation processes. This guide aims to provide a comprehensive understanding of the factors governing the solubility of 2-benzenesulfonamidobenzoic acid and to equip the researcher with the tools to predict and determine this essential property.

Molecular Structure and its Influence on Solubility

The solubility of 2-benzenesulfonamidobenzoic acid is intrinsically linked to its molecular architecture. The presence of several key functional groups dictates its interactions with various solvents.

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally imparts some degree of solubility in polar solvents, particularly water and alcohols. The acidic nature of the carboxylic proton means that the solubility of 2-benzenesulfonamidobenzoic acid will be highly pH-dependent in aqueous solutions. At pH values above its pKa, the carboxylate anion (–COO⁻) is formed, which is significantly more polar and thus more water-soluble.

  • Sulfonamide Group (-SO₂NH-): The sulfonamide group is also polar and can participate in hydrogen bonding. The nitrogen-bound proton is weakly acidic, contributing to the overall acidic character of the molecule and its potential for increased solubility in basic solutions.[2]

  • Two Phenyl Rings: The two benzene rings are nonpolar and hydrophobic. These bulky aromatic structures tend to decrease solubility in polar solvents like water and increase solubility in nonpolar organic solvents such as toluene and hexane.

  • Intramolecular Hydrogen Bonding: The ortho positioning of the benzenesulfonamido and carboxylic acid groups on the phenyl ring allows for the potential formation of an intramolecular hydrogen bond between the carboxylic acid proton and an oxygen atom of the sulfonamide group.[3] This internal hydrogen bonding can reduce the availability of these functional groups to interact with solvent molecules, which may decrease solubility in polar, hydrogen-bond-donating solvents.[4][5]

The interplay of these structural features results in a molecule with dual characteristics: polar functional groups that favor interaction with polar solvents and significant nonpolar surface area that promotes solubility in less polar environments.

Predicted Solubility Profile of 2-Benzenesulfonamidobenzoic Acid

While specific experimental data for 2-benzenesulfonamidobenzoic acid is scarce, we can predict its solubility behavior based on data from structurally similar compounds, namely N-phenylanthranilic acid and benzoic acid. N-phenylanthranilic acid shares the N-phenyl-2-aminobenzoic acid core, differing by the replacement of the sulfonyl group with a direct N-phenyl bond. Benzoic acid provides insight into the solubility contribution of the carboxylic acid-bearing phenyl ring.

Based on a comprehensive study of N-phenylanthranilic acid, the following trend in solubility in common organic solvents at temperatures between 283.15 K and 318.15 K was observed: acetone > ethyl acetate > 1-butanol > n-propanol > ethanol > isopropanol > methanol > toluene > acetonitrile.[6] For all solvents, solubility increased with a rise in temperature.[6]

Benzoic acid, as a parent compound, is known to be slightly soluble in water but readily soluble in many organic solvents due to the hydrophobic nature of its benzene ring and the hydrogen-bonding capability of its carboxylic acid group.[7] Its solubility in various solvents generally follows the order: ethanol > methanol > acetonitrile > ethyl acetate > dichloromethane > toluene > water.[8]

Considering these analogues, the predicted solubility of 2-benzenesulfonamidobenzoic acid in common laboratory solvents is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar carboxylic acid and sulfonamide groups will interact with these solvents through hydrogen bonding. However, the two large phenyl rings will limit extensive solubility. Solubility in water is expected to be low but will increase significantly with increasing pH.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors, interacting with the acidic protons of the carboxylic acid and sulfonamide groups. Their moderate polarity can also accommodate the nonpolar phenyl rings. Based on data for N-phenylanthranilic acid, acetone is predicted to be a very good solvent.
Nonpolar Aprotic Dichloromethane, Toluene, HexaneLow to ModerateDichloromethane and toluene may show some solubility due to their ability to interact with the aromatic rings. Solubility in highly nonpolar solvents like hexane is expected to be very low due to the presence of the polar functional groups.

Experimental Determination of Solubility

For accurate and reliable solubility data, experimental determination is essential. The isothermal shake-flask method is the gold standard for measuring the equilibrium solubility of a solid in a liquid.[9]

Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a detailed methodology for determining the solubility of 2-benzenesulfonamidobenzoic acid in a given solvent at a specific temperature.

Materials:

  • 2-Benzenesulfonamidobenzoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with precise temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-benzenesulfonamidobenzoic acid to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[9]

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is achieved. A period of 24 to 72 hours is typically recommended. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Preparation and Analysis:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.[10]

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated in various units, such as g/100 mL or mol/L.

    • For g/100 mL:

      • Mass of dissolved solute = (Mass of vial with dried solute) - (Mass of empty vial)

      • Mass of solvent = (Mass of vial with filtered solution) - (Mass of vial with dried solute)

      • Volume of solvent = Mass of solvent / Density of solvent at the experimental temperature

      • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

Self-Validation and Trustworthiness:

  • To ensure the reliability of the results, each measurement should be performed in triplicate.

  • The concentration of the solute in the supernatant should be analyzed at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility value should be constant at equilibrium.

  • The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred during the experiment.

Analytical Quantification

While the gravimetric method described above is straightforward, quantification of the dissolved solute using an analytical technique such as HPLC is often preferred for higher accuracy and precision, especially for sparingly soluble compounds. This involves creating a calibration curve with standard solutions of known concentrations and then determining the concentration of the filtered supernatant.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

For a more theoretical approach to understanding and predicting solubility, Hansen Solubility Parameters (HSP) can be a powerful tool.[11] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent. The smaller the "distance" between the HSP of the solute and the solvent, the higher the likelihood of dissolution.

The HSP for a solvent blend can be calculated as the volume-weighted average of the HSP of the individual solvents. This allows for the rational design of solvent mixtures to optimize the solubility of a particular solute. While experimentally determined HSP for 2-benzenesulfonamidobenzoic acid are not available, they can be estimated using group contribution methods. This predictive approach can guide the selection of promising solvents for experimental investigation, thereby saving time and resources.

Impact of pH on Aqueous Solubility

As previously mentioned, the solubility of 2-benzenesulfonamidobenzoic acid in aqueous media is expected to be highly dependent on pH due to its two acidic protons. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound. As the pH of the solution increases above the pKa values of the carboxylic acid and the sulfonamide proton, the compound will deprotonate, forming more polar and thus more water-soluble species. This is a critical consideration in the context of drug development, as the pH of the gastrointestinal tract varies significantly.

Visualization of Key Concepts

To better illustrate the relationships and processes described in this guide, the following diagrams are provided.

G cluster_solute 2-Benzenesulfonamidobenzoic Acid cluster_solvent Solvent Properties Solute Solute Solubility Solubility Solute->Solubility Intrinsic Properties Structure Carboxylic Acid (polar, H-bond donor/acceptor) Sulfonamide (polar, H-bond donor/acceptor) Phenyl Rings (nonpolar) Properties Polarity H-bond Donor/Acceptor Nonpolar Character Structure:f0->Properties:f1 Interaction Structure:f1->Properties:f1 Interaction Structure:f2->Properties:f2 Interaction Solvent Solvent Solvent->Solubility Solvent Characteristics

Caption: Factors influencing the solubility of 2-benzenesulfonamidobenzoic acid.

G start Start: Excess Solute + Known Volume of Solvent equilibration Equilibration (Constant Temperature & Agitation) (24-72 hours) start->equilibration settling Settling of Excess Solid (≥ 2 hours) equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling analysis Analyze Solute Concentration (Gravimetric or HPLC) sampling->analysis calculation Calculate Solubility analysis->calculation end End: Quantitative Solubility Data calculation->end

Caption: Isothermal Shake-Flask Method Workflow.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 2-benzenesulfonamidobenzoic acid. By examining its molecular structure, leveraging data from analogous compounds, and outlining rigorous experimental and theoretical approaches, we have established a solid foundation for understanding and predicting its behavior in various laboratory solvents. The provided experimental protocol for the isothermal shake-flask method offers a reliable means of obtaining precise quantitative solubility data.

For researchers in drug development, a thorough understanding of the pH-dependent aqueous solubility will be a critical next step. Furthermore, the application of computational tools, such as those for predicting Hansen Solubility Parameters or using models like COSMO-RS, can provide valuable insights and guide formulation development. As research on 2-benzenesulfonamidobenzoic acid and its derivatives continues, the generation of a comprehensive, publicly available database of its solubility in a wide range of solvents would be an invaluable resource for the scientific community.

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An In-depth Technical Guide to the Crystal Structure Analysis of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-benzenesulfonamidobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed structural elucidation of sulfonamide-containing compounds.

Introduction: The Significance of 2-Benzenesulfonamidobenzoic Acid

2-Benzenesulfonamidobenzoic acid belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are known for a wide range of biological activities, including their use as antibacterial and antitumor agents. The specific molecule, a derivative of anthranilic acid, has been investigated as an inhibitor of Methionine aminopeptidase-2 (MetAP2), a target for cancer therapy[1]. Understanding the three-dimensional structure of this molecule is paramount, as it governs its physicochemical properties, dictates its intermolecular interactions, and ultimately influences its biological activity. Crystal structure analysis provides precise data on bond lengths, bond angles, and the overall molecular conformation, which are critical for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis and subsequent crystallization of 2-benzenesulfonamidobenzoic acid are foundational steps for its structural analysis. The quality of the final crystal directly impacts the resolution and accuracy of the X-ray diffraction data.

Synthesis: A Schotten-Baumann Approach

The synthesis of 2-benzenesulfonamidobenzoic acid is typically achieved through a simple condensation reaction between anthranilic acid and benzenesulfonyl chloride[1]. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl halide in the presence of a base[2].

Reaction Scheme:

Anthranilic acid + Benzenesulfonyl chloride → 2-Benzenesulfonamidobenzoic acid

Experimental Protocol:

  • Dissolution and Basification: Anthranilic acid is dissolved in distilled water. The pH of the solution is adjusted to and maintained at 8–9 using a 1M solution of sodium carbonate (Na₂CO₃)[1]. The basic condition is crucial for deprotonating the amino group of the anthranilic acid, thereby increasing its nucleophilicity.

  • Addition of Acylating Agent: Benzenesulfonyl chloride is then added to the solution[1]. The deprotonated amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride.

  • Reaction Progression: The mixture is stirred at room temperature until all the benzenesulfonyl chloride has been consumed[1].

  • Precipitation: Upon completion of the reaction, the pH is adjusted to 1–2 with 1N hydrochloric acid (HCl)[1]. This protonates the carboxylate group, rendering the product, 2-benzenesulfonamidobenzoic acid, insoluble in the aqueous medium, leading to its precipitation.

  • Isolation and Purification: The precipitate is filtered, washed with distilled water, and dried[1].

Causality in Experimental Choices:

  • Choice of Base: Sodium carbonate provides a sufficiently basic environment to deprotonate the amine without being overly harsh, which could lead to unwanted side reactions.

  • pH Control: Maintaining the pH between 8-9 ensures that the amine is nucleophilic enough to react while the carboxylic acid group remains largely deprotonated and soluble in the aqueous medium. The final acidification step is a key purification strategy, as it selectively precipitates the desired product.

Crystallization: The Art of Growing High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. For 2-benzenesulfonamidobenzoic acid, recrystallization from methanol has been shown to yield high-quality, brownish-black crystals[1].

Experimental Protocol: Slow Evaporation

  • Dissolution: The crude, dried precipitate of 2-benzenesulfonamidobenzoic acid is dissolved in a minimal amount of a suitable hot solvent, such as methanol[1].

  • Filtration (Optional): If any insoluble impurities are present, the hot solution can be filtered to remove them.

  • Slow Evaporation: The filtered solution is then allowed to stand undisturbed at room temperature. The solvent slowly evaporates, increasing the concentration of the solute.

  • Crystal Formation: As the solution becomes supersaturated, nucleation occurs, and crystals begin to form and grow. The slow rate of evaporation is key to obtaining larger, well-ordered single crystals.

The Rationale Behind the Method:

  • Solvent Selection: An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[3]. This allows for the dissolution of the compound in a minimal amount of hot solvent, and upon cooling or slow evaporation, the compound crystallizes out while impurities remain in the solution.

  • Slow Cooling/Evaporation: Rapid changes in temperature or concentration tend to produce a large number of small, often imperfect, crystals. A slow and controlled process allows for the ordered deposition of molecules onto a growing crystal lattice, resulting in a single, high-quality crystal[4].

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_crystallization Crystallization A Dissolve Anthranilic Acid in Water B Adjust pH to 8-9 with Na2CO3 A->B C Add Benzenesulfonyl Chloride B->C D Stir at Room Temperature C->D E Acidify to pH 1-2 with HCl D->E F Filter, Wash, and Dry Precipitate E->F G Dissolve Precipitate in Hot Methanol F->G Crude Product H Slow Evaporation at Room Temperature G->H I Formation of Single Crystals H->I

Caption: Workflow for the synthesis and crystallization of 2-benzenesulfonamidobenzoic acid.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal[1][5]. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern[1][5].

Data Collection and Refinement

A suitable single crystal of 2-benzenesulfonamidobenzoic acid is mounted on a diffractometer. For this compound, data has been collected using a Bruker Kappa APEXII CCD area-detector diffractometer with Mo Kα radiation[1]. The data collection involves rotating the crystal and collecting thousands of diffraction spots at various orientations.

The collected data is then processed and refined using specialized software like SHELXS97 and SHELXL97[1]. This refinement process involves constructing an electron density map from the diffraction data and fitting the atomic positions to this map to generate a final, accurate molecular model.

Crystal Data and Structure Refinement Parameters

The crystallographic data for 2-benzenesulfonamidobenzoic acid provides a snapshot of its solid-state structure.

Parameter Value Reference
Chemical FormulaC₁₃H₁₁NO₄S[1]
Formula Weight277.30[1]
Crystal SystemMonoclinic[1]
Space GroupP2₁/c[1]
a (Å)27.271 (3)[1]
b (Å)8.7223 (9)[1]
c (Å)11.0077 (10)[1]
β (°)106.149 (3)[1]
Volume (ų)2515.0 (4)[1]
Z8[1]
Temperature (K)296[1]
RadiationMo Kα (λ = 0.71073 Å)[1]
R-factor (R[F² > 2σ(F²)])0.041[1]
wR(F²)0.105[1]

Molecular and Crystal Structure: A Detailed Examination

The refined crystallographic data allows for a detailed analysis of the molecular geometry and the intermolecular interactions that dictate the crystal packing.

Molecular Conformation

The structure of 2-benzenesulfonamidobenzoic acid is characterized by two phenyl rings linked by a sulfonamide bridge. A key feature is the dihedral angle between the planes of the two benzene rings, which is 89.01 (12)°[1]. This near-perpendicular arrangement is a significant conformational feature. The dihedral angle between the plane of the benzene ring of the anthranilic acid moiety and its carboxyl group is 13.7 (1)°[1][6].

ORTEP Diagram of 2-Benzenesulfonamidobenzoic Acid: An Oak Ridge Thermal-Ellipsoid Plot (ORTEP) is a common way to visualize the crystal structure, where atoms are represented by thermal ellipsoids indicating their thermal motion[7][8].

Caption: Molecular structure of 2-benzenesulfonamidobenzoic acid.

Key Bond Lengths and Angles

The precise measurement of bond lengths and angles is a primary output of crystal structure analysis.

Bond Length (Å) Reference
S1—N11.6213 (18)[1]
S1—C(phenyl)1.763 (2)[1]
S=O (mean)1.4248 (16)[1]
Angle Value (°) Reference
N1—C7—C8119.10 (16)[1]
C7—C8—C13121.97 (17)[1]

These values are generally in good agreement with those reported for similar sulfonamide structures[1]. The slight deviations from ideal geometries, such as the increase in the N1—C7—C8 and C7—C8—C13 angles from the ideal 120°, can be attributed to steric hindrance between the substituents on the benzene ring[1].

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is stabilized by a network of intermolecular interactions. In the case of 2-benzenesulfonamidobenzoic acid, these include intramolecular N—H···O and C—H···O hydrogen bonds, as well as intermolecular C—H···O, O—H···O, and C—H···π interactions[1][6].

A prominent feature of the crystal packing is the formation of a cyclic dimer through O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This creates a classic R²₂(8) graph-set motif[1]. These dimers are then further linked into a more complex three-dimensional network by other weaker interactions. The formation of such hydrogen-bonded cocrystals is a well-documented phenomenon in systems containing sulfonamides and carboxylic acids[9][10].

Hydrogen Bonding Network Diagram:

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C molA 2-benzenesulfonamidobenzoic acid molB 2-benzenesulfonamidobenzoic acid molA->molB O-H···O (Carboxylic Acid Dimer) molC 2-benzenesulfonamidobenzoic acid molA->molC N-H···O C-H···π molB->molA O-H···O (Carboxylic Acid Dimer)

Caption: Supramolecular assembly via hydrogen bonding in the crystal lattice.

Conclusion

The crystal structure analysis of 2-benzenesulfonamidobenzoic acid provides invaluable insights into its molecular conformation and the intricate network of intermolecular interactions that govern its solid-state architecture. The synthesis via a Schotten-Baumann reaction followed by slow evaporation crystallization yields high-quality single crystals amenable to X-ray diffraction studies. The resulting data reveals a near-perpendicular arrangement of the two phenyl rings and a dominant carboxylic acid dimer motif in the crystal packing. This detailed structural information is crucial for understanding the properties of this compound and serves as a foundation for the rational design of new sulfonamide-based therapeutic agents.

References

  • Arshad, M. N., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1246-o1247. [Link]

  • Etter, M. C., & Reutzel, S. M. (1995). Selective formation of hydrogen bonded cocrystals between a sulfonamide and aromatic carboxylic acids in the solid state. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

  • Pavia, M. R., et al. (1995). Selective formation of hydrogen bonded cocrystals between a sulfonamide and aromatic carboxylic acids in the solid state. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

  • PubMed. (2009). 2-benzenesulfonamidobenzoic acid. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • ORTEP. [Link]

  • Wikipedia. (n.d.). Thermal ellipsoid. [Link]

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The Biological Versatility of 2-Benzenesulfonamidobenzoic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of a readily accessible chemical scaffold and a broad spectrum of biological activities has positioned 2-benzenesulfonamidobenzoic acid derivatives as a focal point in contemporary medicinal chemistry. This guide is crafted to serve as a detailed technical resource for professionals engaged in drug discovery and development. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental designs and the mechanistic underpinnings of the observed biological effects. By integrating detailed protocols, quantitative data, and pathway visualizations, we aim to equip researchers with the knowledge necessary to explore and exploit the therapeutic potential of this remarkable class of molecules.

The Core Scaffold: Synthesis and Physicochemical Landscape

The 2-benzenesulfonamidobenzoic acid framework, while seemingly simple, offers a sophisticated platform for therapeutic design. Its synthesis is typically achieved through a straightforward yet robust reaction: the condensation of anthranilic acid (2-aminobenzoic acid) with a substituted benzenesulfonyl chloride under basic conditions. This reaction is highly modular, allowing for extensive variation in the substituents on the benzenesulfonyl chloride, which is a cornerstone of structure-activity relationship (SAR) studies.

Diagram: General Synthesis of 2-Benzenesulfonamidobenzoic Acid Derivatives

G cluster_reactants Reactants cluster_reaction Reaction Conditions Anthranilic_Acid Anthranilic Acid Base Base (e.g., Pyridine) Anthranilic_Acid->Base Benzenesulfonyl_Chloride Substituted Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Base Product 2-Benzenesulfonamidobenzoic Acid Derivative Base->Product Solvent Solvent Solvent->Product

Caption: A modular synthesis allows for diverse derivatives.

The resulting molecule possesses a unique conformational flexibility and a distribution of hydrogen bond donors and acceptors that facilitate interactions with a wide array of biological targets. The carboxylic acid moiety frequently acts as a key anchoring group, while the sulfonamide linkage provides a stable, yet interactive, connection to the variable aromatic ring system.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 2-benzenesulfonamidobenzoic acid have demonstrated significant potential as anticancer agents, operating through diverse and targeted mechanisms.

Mechanism: Inhibition of Carbonic Anhydrase IX and XII

A primary anticancer mechanism for many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes are crucial for cancer cell survival in the hypoxic and acidic tumor microenvironment.[1][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, they help maintain intracellular pH, allowing cancer cells to thrive.[1][3] Inhibition of CA IX leads to intracellular acidification and can induce apoptosis.[1] The sulfonamide moiety of the derivatives is key to this activity, as it coordinates with the zinc ion in the active site of the enzyme, effectively blocking its function.

Diagram: Carbonic Anhydrase IX Inhibition in Hypoxic Tumor Cells

G cluster_tumor_cell Hypoxic Tumor Cell HIF1a HIF-1α Stabilization CAIX_Expression CA IX Expression HIF1a->CAIX_Expression CAIX CA IX (extracellular domain) CAIX_Expression->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX pH_regulation Extracellular Acidification Intracellular pH Maintenance HCO3_H->pH_regulation Cell_Survival Tumor Cell Survival & Proliferation pH_regulation->Cell_Survival Hypoxia Hypoxia Hypoxia->HIF1a Sulfonamide_Derivative 2-Benzenesulfonamido- benzoic Acid Derivative Sulfonamide_Derivative->CAIX Inhibition

Caption: Inhibition of CA IX disrupts pH homeostasis in cancer cells.

Structure-Activity Relationship (SAR) for Anticancer Effects

SAR studies reveal that the nature and position of substituents on the benzenesulfonamide ring are critical for anticancer potency and selectivity.[4]

  • Electron-withdrawing groups (e.g., nitro, halogen) on the benzenesulfonamide ring often enhance inhibitory activity against carbonic anhydrase isoforms.

  • Bulky substituents can be introduced to exploit specific pockets within the enzyme's active site, leading to increased selectivity for tumor-associated isoforms (CA IX, XII) over cytosolic isoforms (CA I, II).

  • The benzoic acid portion can also be modified, though its carboxylic acid group is often crucial for anchoring the molecule to the target.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (2-benzenesulfonamidobenzoic acid derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Representative Benzenesulfonamide Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Target/Mechanism
Pyrazoline BenzenesulfonamideA549 (Lung)PotentMMP/COX-2/CA IX Inhibition
Pyrazoline BenzenesulfonamideMCF-7 (Breast)PotentMMP/COX-2/CA IX Inhibition
Pyrazoline BenzenesulfonamideHeLa (Cervical)PotentMMP/COX-2/CA IX Inhibition
4-chloro-2-mercapto-5-methyl-benzenesulfonamideVariousVariesNot specified

Note: "Potent" indicates significant activity as reported in the source, specific values vary widely based on the exact substitution pattern.[4][9]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a driver of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay of treatment. Benzenesulfonamide derivatives, particularly those with structural similarities to celecoxib, have shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).

Mechanism: Selective COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The sulfonamide moiety of certain derivatives can fit into a side pocket of the COX-2 active site that is absent in COX-1, conferring selectivity.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard and reliable model for evaluating the in vivo anti-inflammatory activity of novel compounds.[10][11]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)[11][12]

  • Test compounds and a reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group, a reference drug group, and test groups for different doses of the compound. Administer the test compounds and the reference drug (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[11][12]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12][13]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[10][12]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This fluorometric assay measures the peroxidase activity of the COX-2 enzyme to screen for potential inhibitors.[14]

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer, heme, and a fluorometric probe

  • Arachidonic acid (substrate)

  • Test compounds and a reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque plates and a fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, probe, cofactor, and substrate as per the kit's instructions.[15][16]

  • Inhibitor Addition: Add serially diluted test compounds or the reference inhibitor to the wells. Include an enzyme control (no inhibitor) and a blank.

  • Enzyme Addition and Pre-incubation: Add the diluted COX-2 enzyme to all wells (except the blank) and pre-incubate for 10-15 minutes to allow for inhibitor binding.[14][16]

  • Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.[14]

  • Kinetic Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[17][18]

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition for each inhibitor concentration and plot the data to calculate the IC₅₀ value.[18]

Antimicrobial Properties: A New Frontier

In addition to their anticancer and anti-inflammatory activities, 2-benzenesulfonamidobenzoic acid derivatives have been explored for their potential as antimicrobial agents. The specific mechanisms are still under investigation but are thought to involve the inhibition of essential bacterial enzymes. Further research is needed to fully elucidate their spectrum of activity and mechanism of action in this domain.

Conclusion and Future Perspectives

The 2-benzenesulfonamidobenzoic acid scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and diverse biological activities make it a highly attractive starting point for the development of novel therapeutics. The demonstrated efficacy of its derivatives as inhibitors of key enzymes like carbonic anhydrase and cyclooxygenase provides a solid foundation for further optimization. Future research will likely focus on enhancing isoform selectivity, improving pharmacokinetic profiles, and exploring novel therapeutic applications. The continued investigation of these versatile compounds holds great promise for addressing unmet needs in oncology, inflammation, and infectious diseases.

References

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. World Journal of Clinical Oncology, 3(7), 98–103. [Link]

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. PubMed, [Link]

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. PubMed Central, [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Dörsam, B., et al. (2017). Targeting Carbonic Anhydrase IX Activity and Expression. PubMed Central, [Link]

  • Shafi, S., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PubMed Central, [Link]

  • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 12(4), 113. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Belka, M., et al. (2013). Antitumor activity of novel benzensulfonamide derivatives in view of their physiochemical properties searched by principal component analysis. Medicinal Chemistry, 9(4), 517-25. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Mehrzadi, S., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central, [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Bouhenni, H., et al. (2019). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PubMed Central, [Link]

  • Lee, J. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI, [Link]

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The Strategic Utility of 2-Benzenesulfonamidobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Precursor

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available precursors, 2-benzenesulfonamidobenzoic acid emerges as a molecule of significant interest, particularly for medicinal chemists and process development scientists. Its unique bifunctional nature, possessing both a carboxylic acid and a sulfonamide moiety ortho to each other on a benzene ring, endows it with a rich and versatile reactivity profile. This guide provides an in-depth exploration of 2-benzenesulfonamidobenzoic acid as a pivotal precursor, detailing its synthesis, chemical behavior, and its application in the synthesis of medicinally relevant heterocyclic scaffolds, with a primary focus on the widely acclaimed quinazolinone core.

The Genesis of a Key Precursor: Synthesis of 2-Benzenesulfonamidobenzoic Acid

The most direct and widely employed route to 2-benzenesulfonamidobenzoic acid involves the nucleophilic substitution of benzenesulfonyl chloride with anthranilic acid. This reaction is typically carried out under basic conditions to deprotonate the amino group of anthranilic acid, thereby enhancing its nucleophilicity.

Mechanistic Rationale

The synthesis proceeds via a classical Schotten-Baumann reaction. The lone pair of the amino group on anthranilic acid attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The subsequent loss of a chloride ion and a proton, facilitated by the base, leads to the formation of the stable sulfonamide linkage. The choice of base is critical; an inorganic base such as sodium carbonate or sodium bicarbonate is often preferred to maintain a slightly alkaline pH, which prevents the protonation of the amino group while minimizing hydrolysis of the sulfonyl chloride.[1]

G cluster_0 Synthesis of 2-Benzenesulfonamidobenzoic Acid Anthranilic_Acid Anthranilic Acid Intermediate Tetrahedral Intermediate Anthranilic_Acid->Intermediate Nucleophilic Attack Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Intermediate Base Base (e.g., Na2CO3) Base->Anthranilic_Acid Deprotonation Product 2-Benzenesulfonamidobenzoic Acid Intermediate->Product Chloride Elimination HCl - HCl G cluster_1 Benzoxazinone Formation Precursor 2-Benzenesulfonamidobenzoic Acid Mixed_Anhydride Mixed Anhydride Intermediate Precursor->Mixed_Anhydride Acylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mixed_Anhydride Benzoxazinone Benzoxazinone Intermediate Mixed_Anhydride->Benzoxazinone Intramolecular Cyclization Acetic_Acid - Acetic Acid G cluster_2 Synthesis of 2,3-Disubstituted Quinazolinones Start 2-Benzenesulfonamidobenzoic Acid Step1 Acetic Anhydride (Dehydration) Start->Step1 Intermediate1 Benzoxazinone Intermediate Step1->Intermediate1 Step2 Primary Amine (R-NH2) (Nucleophilic Attack) Intermediate1->Step2 Intermediate2 Ring-Opened Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (-H2O) Intermediate2->Step3 Final_Product 2,3-Disubstituted Quinazolinone Step3->Final_Product

Sources

A Technical Guide to the Therapeutic Potential of the 2-Benzenesulfonamidobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of clinically approved drugs. Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][2] This guide focuses on the 2-benzenesulfonamidobenzoic acid core, a specific substructure that offers a versatile platform for developing novel therapeutic agents. We will delve into the key therapeutic targets identified for its analogues, provide validated experimental protocols for their evaluation, and present a logical framework for advancing drug discovery programs based on this promising chemical scaffold.

The 2-Benzenesulfonamidobenzoic Acid Scaffold: A Primer

The 2-benzenesulfonamidobenzoic acid structure, also known as N-phenylsulfonylanthranilic acid, combines a sulfonamide linkage with a benzoic acid moiety. This arrangement provides a rich chemical space for modification. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the carboxylic acid group offers a key site for forming salts or ester/amide derivatives. These features allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The synthesis of this scaffold and its derivatives is typically straightforward, often involving the coupling of an anthranilic acid derivative with a substituted sulfonyl chloride under basic conditions.[3] This modularity enables the rapid generation of compound libraries for screening against various biological targets.

Primary Therapeutic Areas and Molecular Targets

Research into derivatives of the benzenesulfonamide scaffold has revealed several promising avenues for therapeutic intervention.

Anticancer Activity

A significant body of research points to the potent anticancer activity of benzenesulfonamide derivatives.[2][4] The mechanisms are often multifactorial, but key targets have been identified.

2.1.1 Carbonic Anhydrase (CA) Inhibition

Tumor cells often overexpress specific carbonic anhydrase isoforms, particularly CA IX, to manage the acidic microenvironment resulting from anaerobic glycolysis.[5] Selective inhibition of CA IX is a validated strategy for cancer therapy. Benzenesulfonamides are classic CA inhibitors, and derivatives incorporating the 2-benzenesulfonamidobenzoic acid scaffold have been designed to selectively target CA IX.[5]

  • Mechanistic Insight: By inhibiting CA IX, these compounds disrupt pH regulation in tumor cells, leading to increased intracellular acidosis and apoptosis. The selective inhibition of the tumor-associated CA IX over other isoforms (like CA II) is crucial for minimizing off-target effects.[5]

2.1.2 Kinase Inhibition

Receptor tyrosine kinases (RTKs) are critical regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[4] Several benzenesulfonamide analogues have been identified as potent kinase inhibitors.

  • Tropomyosin Receptor Kinase A (TrkA): Derivatives of benzenesulfonamide have shown potential as inhibitors of TrkA, a target in glioblastoma (GBM).[4] One such compound, AL106, demonstrated significant cell death in GBM cells with less toxicity in non-cancerous cells.[4]

  • Epidermal Growth Factor Receptor (EGFR): The EGFR pathway is another key target. Novel metronidazole acid acyl sulfonamide derivatives have been synthesized and shown to inhibit both EGFR and HER-2 kinases.[6]

2.1.3 Apoptosis Induction

Many active anticancer compounds derived from this scaffold induce apoptosis in cancer cells. For example, certain aryl thiazolone–benzenesulfonamides were found to significantly increase the percentage of apoptotic cells in triple-negative breast cancer cell lines.[5]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and targeting its key mediators is a major therapeutic goal. Benzenesulfonamide derivatives have shown significant promise as anti-inflammatory agents.[1][7][8]

2.2.1 Inhibition of Pro-inflammatory Enzymes

  • 5-Lipoxygenase (5-LO) and Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): These two enzymes are responsible for producing leukotrienes (LTs) and prostaglandin (PG)E2, respectively, which are key drivers of inflammation.[9] An N-phenylbenzenesulfonamide derivative was identified as a potent dual inhibitor of both 5-LO and mPGES-1.[9] This dual-action is particularly advantageous as it can block two major inflammatory pathways simultaneously.

Antimicrobial and Antifungal Activity

The sulfonamide group is famously associated with the first generation of antibacterial "sulfa drugs." Modern derivatives continue to show a broad spectrum of activity.

  • Antibacterial and Antifungal Action: Novel benzenesulfonamide derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[1][7][13] Some compounds have also shown the ability to inhibit biofilm formation, a critical factor in persistent infections.[5]

Experimental Workflows and Protocols

Advancing a drug discovery program requires robust and reproducible experimental protocols. The following sections detail standard methodologies for evaluating compounds based on the 2-benzenesulfonamidobenzoic acid scaffold.

Workflow for Anticancer Target Validation

The following diagram illustrates a typical workflow for identifying and validating anticancer targets for a novel compound series.

anticancer_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation A Primary Screen (e.g., MTT Assay on Cancer Cell Lines) B Determine IC50 Values A->B Identify Hits C Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) B->C Characterize Hits D Target-Specific Assay (e.g., Kinase Inhibition, CA Assay) C->D Validate Target E Xenograft Mouse Model D->E Lead Candidate F Assess Tumor Growth Inhibition E->F Evaluate Efficacy G Toxicity & PK/PD Studies F->G Safety & Dosing

Caption: A streamlined workflow for anticancer drug discovery.

3.1.1 Protocol: MTT Assay for Cytotoxicity Screening

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Workflow for Anti-inflammatory Target Validation

anti_inflammatory_workflow cluster_in_vitro_inflam In Vitro Assessment cluster_in_vivo_inflam In Vivo Validation H Enzyme Inhibition Assays (e.g., 5-LO, mPGES-1, COX) I Cell-Based Assays (e.g., LPS-stimulated macrophages) H->I Confirm Cellular Activity J Measure Inflammatory Mediators (PGE2, LTB4 via ELISA) I->J Quantify Effect K Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) J->K Lead Candidate L Measure Edema Inhibition K->L Evaluate Efficacy M Assess Analgesic Effect L->M Assess Secondary Endpoints

Sources

In silico modeling of 2-benzenesulfonamidobenzoic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Benzenesulfonamidobenzoic Acid Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzenesulfonamidobenzoic acid and its derivatives are a class of molecules with demonstrated therapeutic potential. This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the interactions between these compounds and their protein targets. By leveraging a suite of computational techniques, researchers can elucidate binding mechanisms, predict binding affinities, and rationally design novel, more potent, and selective drug candidates. This document serves as a practical guide for professionals in the field of drug discovery and development.

Foundational Principles: Understanding the Molecule and the Approach

At the heart of any successful in silico drug discovery campaign is a deep understanding of the molecule of interest and the computational methodologies to be employed.[1][2]

The Physicochemical Landscape of 2-Benzenesulfonamidobenzoic Acid

2-Benzenesulfonamidobenzoic acid is an organic compound with the chemical formula C₁₃H₁₁NO₄S.[3][4] Its structure, characterized by a benzoic acid moiety linked to a benzenesulfonamide group, dictates its interaction with biological macromolecules.[5]

Table 1: Key Physicochemical Properties of 2-Benzenesulfonamidobenzoic Acid

PropertyApproximate ValueSignificance in Molecular Interactions
Molecular Weight 277.30 g/mol [3]Influences diffusion and transport across biological membranes.
Hydrogen Bond Donors 2 (from NH and OH)[5]Crucial for forming specific, directional interactions with protein residues.
Hydrogen Bond Acceptors 4 (from O=S=O and C=O)[5]Key for establishing a network of hydrogen bonds within the binding pocket.
LogP (Octanol-Water Partition Coefficient) ~2.1Indicates a degree of lipophilicity, suggesting potential for hydrophobic interactions.
pKa Carboxylic acid: ~3-4, Sulfonamide: ~9-10Determines the ionization state at physiological pH, which is critical for electrostatic and ionic interactions.
The Rationale for In Silico Modeling in Drug Discovery

In silico methodologies have become an indispensable component of modern drug discovery, offering a cost-effective and time-efficient means to screen vast chemical libraries and prioritize candidates for experimental validation.[1][6] These computational approaches allow for the prediction of how a drug candidate might interact with its biological target, thereby guiding medicinal chemists in the design of more effective and safer drugs.[1][2]

The In Silico Modeling Workflow: A Step-by-Step Guide

A robust and reproducible in silico workflow is essential for obtaining reliable and meaningful results. The following sections detail the critical steps involved in modeling the interactions of 2-benzenesulfonamidobenzoic acid with a protein target.

G cluster_ligand 2-Benzenesulfonamidobenzoic Acid cluster_protein Protein Binding Site L_COOH Carboxylic Acid P_Basic Basic Residue (e.g., Lys, Arg) L_COOH->P_Basic Ionic Interaction / Salt Bridge L_SO2NH Sulfonamide P_Polar Polar Residue (e.g., Ser, Thr) L_SO2NH->P_Polar Hydrogen Bond L_Ph1 Phenyl Ring 1 P_Aromatic Aromatic Residue (e.g., Phe, Tyr) L_Ph1->P_Aromatic π-π Stacking L_Ph2 Phenyl Ring 2 P_Hydrophobic Hydrophobic Residue (e.g., Leu, Val) L_Ph2->P_Hydrophobic Hydrophobic Interaction

Sources

Probing the Molecular Mechanisms of 2-Benzenesulfonamidobenzoic Acid: A Technical Guide to Target Identification and Pathway Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 2-benzenesulfonamidobenzoic acid core represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] While much of the existing research has focused on the pharmacological profiles of its analogs, the precise mechanism of action of the parent compound remains a subject of significant scientific inquiry. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the molecular targets and signaling pathways of 2-benzenesulfonamidobenzoic acid.

This guide is structured around a central hypothesis: 2-benzenesulfonamidobenzoic acid exerts its biological effects through the direct inhibition of key metabolic and pH-regulating enzymes, namely Methionine Aminopeptidase 2 (MetAP2) and Carbonic Anhydrase IX (CA IX). We will explore the scientific rationale behind this hypothesis and provide a detailed, field-proven experimental roadmap to rigorously test it, from initial target engagement to the elucidation of downstream cellular consequences.

Part 1: The Scientific Rationale - Converging Lines of Evidence

The foundation for our central hypothesis is built upon converging evidence from studies of structurally related benzenesulfonamide derivatives. These studies have implicated MetAP2 and CA IX as prominent targets for this class of compounds.

Methionine Aminopeptidase 2 (MetAP2): A Gatekeeper of Protein Maturation and Angiogenesis

MetAP2 is a metalloprotease responsible for the removal of the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation.[2] Its inhibition has been shown to disrupt angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis.[2] Furthermore, MetAP2 inhibition can trigger the activation of the tumor suppressor p53 and its downstream effector p21, leading to a halt in the cell cycle at the G1 phase.[2] The structural similarity of 2-benzenesulfonamidobenzoic acid to known MetAP2 inhibitors makes this enzyme a compelling primary candidate for investigation.

Carbonic Anhydrase IX (CA IX): A Key Regulator of the Tumor Microenvironment

CA IX is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, often in response to hypoxia.[3] It plays a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, thereby promoting tumor cell survival and proliferation in the acidic tumor microenvironment.[4] The sulfonamide moiety is a well-established pharmacophore for CA IX inhibition, making it a highly probable target for 2-benzenesulfonamidobenzoic acid.[5]

Part 2: Experimental Roadmap for Target Validation and Mechanism of Action Studies

This section provides a detailed, step-by-step guide to the key experiments required to validate the interaction of 2-benzenesulfonamidobenzoic acid with its putative targets and to elucidate the downstream signaling consequences.

Initial Target Engagement: Does the Compound Bind?

The first critical step is to determine if 2-benzenesulfonamidobenzoic acid directly engages with MetAP2 and CA IX in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose.

The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. Binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[6][7]

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., cancer cell line expressing MetAP2/CA IX) compound_treatment 2. Compound Treatment (2-benzenesulfonamidobenzoic acid vs. vehicle control) cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Apply temperature gradient) compound_treatment->heat_challenge lysis 4. Cell Lysis heat_challenge->lysis centrifugation 5. Centrifugation (Separate soluble vs. aggregated proteins) lysis->centrifugation western_blot 6. Western Blot (Quantify soluble target protein) centrifugation->western_blot data_analysis 7. Data Analysis (Generate melt curves) western_blot->data_analysis

Figure 1: CETSA Experimental Workflow.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) [6][8][9]

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line known to express MetAP2 and/or CA IX (e.g., HeLa, A549) to 70-80% confluency.

    • Treat the cells with varying concentrations of 2-benzenesulfonamidobenzoic acid or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a mild lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform Western blotting using specific antibodies against MetAP2 and CA IX to quantify the amount of soluble protein at each temperature. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the normalized band intensities against the temperature to generate a melt curve for both the treated and untreated samples. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Quantifying Binding Affinity and Kinetics: The "How Strong" and "How Long"

Once target engagement is confirmed, the next step is to quantify the binding affinity (KD) and the kinetics (kon and koff) of the interaction. Surface Plasmon Resonance (SPR) is the gold standard for these measurements.

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10][11][12]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis chip_prep 1. Sensor Chip Preparation ligand_immob 2. Ligand Immobilization (Recombinant MetAP2 or CA IX) chip_prep->ligand_immob analyte_injection 3. Analyte Injection (2-benzenesulfonamidobenzoic acid at various concentrations) ligand_immob->analyte_injection association 4. Association Phase analyte_injection->association dissociation 5. Dissociation Phase association->dissociation sensorgram 6. Sensorgram Generation dissociation->sensorgram kinetic_fitting 7. Kinetic and Affinity Parameter Calculation (K_D, k_on, k_off) sensorgram->kinetic_fitting

Figure 2: SPR Experimental Workflow.

Detailed Protocol: Surface Plasmon Resonance (SPR) [10][11][13][14]

  • Ligand Immobilization:

    • Activate a suitable sensor chip (e.g., CM5) according to the manufacturer's protocol.

    • Immobilize purified, recombinant MetAP2 or CA IX onto the sensor chip surface.

  • Analyte Binding:

    • Prepare a series of dilutions of 2-benzenesulfonamidobenzoic acid in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

  • Data Acquisition and Analysis:

    • Monitor the binding and dissociation in real-time to generate a sensorgram.

    • Fit the sensorgram data to appropriate binding models to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Consequences: From Target Inhibition to Phenotypic Effects

Confirming direct binding is essential, but understanding the downstream cellular consequences of this interaction is paramount. A series of cell-based assays can be employed to investigate the phenotypic effects of 2-benzenesulfonamidobenzoic acid.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol: MTT Assay [15][16][17][18][19]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • After allowing the cells to adhere, treat them with a range of concentrations of 2-benzenesulfonamidobenzoic acid for 24, 48, and 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Parameter Description
IC50 The concentration of the compound that inhibits cell growth by 50%.

To investigate the effect of 2-benzenesulfonamidobenzoic acid on cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells can be performed.

To confirm the engagement of the hypothesized signaling pathways, Western blot analysis should be performed to assess the expression and phosphorylation status of key proteins downstream of MetAP2 and CA IX.

Detailed Protocol: Western Blotting [20][21][22]

  • Protein Extraction and Quantification:

    • Treat cells with 2-benzenesulfonamidobenzoic acid for various time points.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against p53, p21, and phosphorylated forms of key signaling proteins in the PI3K/Akt pathway (downstream of CA IX).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control.

Target Protein Expected Change upon Inhibition Pathway
p53 Increased expressionMetAP2 Inhibition
p21 Increased expressionMetAP2 Inhibition
Phospho-Akt Decreased phosphorylationCA IX Inhibition
Phospho-mTOR Decreased phosphorylationCA IX Inhibition

Part 3: Visualizing the Mechanism of Action - Signaling Pathway Diagrams

To synthesize the experimental findings into a coherent model, it is essential to visualize the proposed signaling pathways.

Proposed MetAP2 Inhibition Pathway

MetAP2_Pathway cluster_compound cluster_metap2 Protein Maturation cluster_p53 Cell Cycle Regulation compound 2-Benzenesulfonamidobenzoic Acid metap2 MetAP2 compound->metap2 Inhibits mature_protein Mature Protein metap2->mature_protein Removes N-terminal Methionine p53 p53 metap2->p53 Inhibition leads to p53 activation nascent_protein Nascent Protein nascent_protein->metap2 p21 p21 p53->p21 g1_arrest G1 Cell Cycle Arrest p21->g1_arrest Induces

Figure 3: Proposed MetAP2 Inhibition Pathway.
Proposed Carbonic Anhydrase IX Inhibition Pathway

CAIX_Pathway cluster_compound cluster_caix pH Regulation cluster_pi3k Survival Signaling compound 2-Benzenesulfonamidobenzoic Acid caix CA IX compound->caix Inhibits h_hco3 H+ + HCO3- caix->h_hco3 Catalyzes pi3k PI3K caix->pi3k Promotes co2_h2o CO2 + H2O co2_h2o->caix akt Akt pi3k->akt mtor mTOR akt->mtor cell_survival Cell Survival & Proliferation mtor->cell_survival

Figure 4: Proposed CA IX Inhibition Pathway.

Conclusion: A Roadmap to Mechanistic Insight

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of 2-benzenesulfonamidobenzoic acid. By systematically progressing from initial target engagement studies to the analysis of downstream cellular effects, researchers can build a robust and evidence-based model of the compound's biological activity. The detailed protocols and experimental workflows outlined herein are designed to be self-validating and are grounded in established, authoritative methodologies. The successful execution of this research plan will not only provide critical insights into the therapeutic potential of 2-benzenesulfonamidobenzoic acid but will also serve as a valuable paradigm for the mechanistic investigation of other novel chemical entities.

References

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  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Inglese, J., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Protocols.io. (2022, March 1). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]

  • Jackson ImmunoResearch. (n.d.). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment. Retrieved from [Link]

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  • Martínez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1492, 139–156.
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  • Shaw, J. L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(5), 1087–1097.
  • ResearchGate. (n.d.). MetAP-2 influence on eIF2α and ERK pathways. Retrieved from [Link]

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  • Svastova, E., et al. (2012).
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  • Lee, S. J., et al. (2024). MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development. International journal of molecular sciences, 25(1), 543.
  • GeneCards. (n.d.). METAP2 Gene. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase 9. Retrieved from [Link]

  • ResearchGate. (n.d.). A Schematic representation of hCA IX multi-domain organization. Retrieved from [Link]

  • Al-Ostath, S., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects.
  • Arshad, M., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 6), o1246–o1247.
  • Ionescu, S., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules (Basel, Switzerland), 25(24), 5877.
  • Chen, J., et al. (2005). Molecular docking and 3D-QSAR on 2-(oxalylamino) benzoic acid and its analogues as protein tyrosine phosphatase 1B inhibitors. Bioorganic & medicinal chemistry letters, 15(24), 5521–5525.
  • Arshad, M., et al. (2009). 2-benzenesulfonamidobenzoic Acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 6), o1246-7.

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The Emergence of 2-Benzenesulfonamidobenzoic Acid and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this broad class, 2-benzenesulfonamidobenzoic acid and its derivatives have emerged as a versatile and promising chemotype. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this compound class. We will delve into the foundational chemistry that underpins their synthesis, detail robust experimental protocols, and explore the mechanistic basis for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 2-benzenesulfonamidobenzoic acid analogs in their research and development endeavors.

Introduction: A Legacy of Sulfonamides and the Rise of a Versatile Scaffold

The journey of 2-benzenesulfonamidobenzoic acid is intrinsically linked to the broader history of sulfonamide drugs. The dawn of the antibiotic era was heralded in the 1930s with the discovery of Prontosil, an azo dye, which was found to be metabolized in vivo to the active antibacterial agent, sulfanilamide[1][2]. This seminal discovery unveiled the therapeutic potential of the sulfonamide functional group and catalyzed a wave of research into related structures.

The fundamental chemistry for the synthesis of sulfonamides was established even earlier by Oscar Hinsberg in 1890, who described the reaction of amines with benzenesulfonyl chloride[3][4]. This reaction, now known as the Hinsberg reaction, provides a direct and efficient route to N-substituted sulfonamides. The synthesis of 2-benzenesulfonamidobenzoic acid is a direct application of this classical transformation, utilizing the readily available starting materials, anthranilic acid and benzenesulfonyl chloride[5].

While the initial focus of sulfonamide research was on their antibacterial properties, the structural versatility of the scaffold has led to the discovery of a wide array of other biological activities. The 2-benzenesulfonamidobenzoic acid core, with its characteristic ortho-substitution pattern of a sulfonamide and a carboxylic acid on a benzene ring, has proven to be a particularly fruitful template for the development of novel therapeutic agents.

The Core Scaffold: Synthesis of 2-Benzenesulfonamidobenzoic Acid

The synthesis of the parent compound, 2-benzenesulfonamidobenzoic acid, is a robust and well-established procedure. The reaction proceeds via the nucleophilic attack of the amino group of anthranilic acid on the electrophilic sulfur atom of benzenesulfonyl chloride.

Diagram 1: General Synthesis of 2-Benzenesulfonamidobenzoic Acid

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up cluster_product Product A Anthranilic Acid (2-aminobenzoic acid) C Aqueous Base (e.g., Na2CO3) pH 8-9 A->C Dissolve in B Benzenesulfonyl Chloride B->C Add to D Room Temperature Stirring C->D Maintain at E Acidification (e.g., HCl) pH 1-2 D->E Upon completion F Filtration & Washing E->F Precipitate forms G 2-Benzenesulfonamidobenzoic Acid F->G Isolate

Caption: A workflow diagram illustrating the synthesis of 2-benzenesulfonamidobenzoic acid.

Experimental Protocol: Synthesis of 2-Benzenesulfonamidobenzoic Acid

This protocol is adapted from the method described by Asiri et al. (2009)[5].

Materials:

  • Anthranilic acid

  • Benzenesulfonyl chloride

  • Sodium carbonate (1M solution)

  • Hydrochloric acid (1N solution)

  • Distilled water

  • Methanol (for recrystallization)

  • Round bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution of Anthranilic Acid: In a round bottom flask, dissolve anthranilic acid (1.0 g, 7.3 mmol) in 10 mL of distilled water.

  • pH Adjustment: While stirring, adjust the pH of the solution to 8-9 by the dropwise addition of 1M sodium carbonate solution. This deprotonates the carboxylic acid and enhances the nucleophilicity of the amino group.

  • Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.29 g, 7.3 mmol) to the stirring solution at room temperature. The reaction is typically monitored by the disappearance of the benzenesulfonyl chloride.

  • Reaction Monitoring: Continue stirring at room temperature until all the benzenesulfonyl chloride has been consumed.

  • Precipitation of the Product: Upon completion of the reaction, acidify the solution to a pH of 1-2 by the dropwise addition of 1N hydrochloric acid. This protonates the carboxylic acid of the product, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with distilled water to remove any inorganic salts, and then dry the solid.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as methanol.

Exploring the Analogs: Strategies for Diversification

The 2-benzenesulfonamidobenzoic acid scaffold offers multiple points for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. The primary strategies for diversification involve:

  • Modification of the Benzenesulfonyl Moiety: Introducing substituents on the phenyl ring of the benzenesulfonyl chloride can modulate the electronic and steric properties of the sulfonamide.

  • Modification of the Anthranilic Acid Moiety: Utilizing substituted anthranilic acids allows for the exploration of the impact of substituents on the benzoic acid portion of the molecule.

  • Derivatization of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other functional groups to alter the polarity, solubility, and hydrogen bonding capabilities of the molecule.

Diagram 2: General Strategies for Analog Synthesis

G cluster_core Core Synthesis cluster_derivatization Carboxylic Acid Derivatization A Substituted Anthranilic Acid C 2-Benzenesulfonamidobenzoic Acid Analog A->C B Substituted Benzenesulfonyl Chloride B->C D Esterification C->D E Amidation C->E F Other Transformations C->F

Caption: Strategies for the synthesis of 2-benzenesulfonamidobenzoic acid analogs.

Biological Activities and Mechanisms of Action

Derivatives of 2-benzenesulfonamidobenzoic acid have demonstrated a remarkable range of biological activities. Here, we explore some of the most prominent therapeutic areas and the underlying mechanisms of action.

Antimicrobial Activity

Mechanism of Action: The antimicrobial activity of sulfonamides is one of the most well-characterized. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS)[2][6][7]. This enzyme is essential for the synthesis of folic acid, a crucial cofactor for the production of nucleotides and certain amino acids in bacteria. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect[1][8]. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme[2][7].

Diagram 3: Mechanism of Antimicrobial Action of Sulfonamides

G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide (e.g., 2-benzenesulfonamido benzoic acid analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anti-inflammatory Activity

Mechanism of Action: The anti-inflammatory properties of certain sulfonamide-containing compounds, including some 2-benzenesulfonamidobenzoic acid derivatives, are often attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme[3]. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, some sulfonamide diuretics have been shown to modulate inflammatory processes by influencing pathways such as the nuclear factor kappa B (NF-κB) signaling pathway and regulating the production of pro-inflammatory cytokines like IL-1β, IL-8, and TNF-α[9].

Anticancer Activity

The anticancer potential of 2-benzenesulfonamidobenzoic acid analogs is an area of active research. One of the key mechanisms identified is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in many hypoxic tumors and play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these enzymes, sulfonamide-based drugs can disrupt the pH balance of tumor cells, leading to apoptosis and reduced tumor progression.

Structure-Activity Relationships (SAR)

The systematic modification of the 2-benzenesulfonamidobenzoic acid scaffold has yielded valuable insights into the structural requirements for various biological activities.

Modification Observation Potential Impact
Substituents on the benzenesulfonyl ring Electron-withdrawing groups can enhance antimicrobial activity.Modulates the acidity of the sulfonamide N-H and binding to the target enzyme.
Substituents on the anthranilic acid ring Steric bulk near the carboxylic acid can influence anti-inflammatory activity.Affects the conformation of the molecule and its interaction with the active site of COX enzymes.
Derivatization of the carboxylic acid Conversion to amides can alter cell permeability and target engagement.Modifies the pharmacokinetic and pharmacodynamic properties of the compound.

Conclusion and Future Directions

The 2-benzenesulfonamidobenzoic acid scaffold continues to be a rich source of novel therapeutic candidates. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its analogs, makes it an attractive starting point for drug discovery programs. Future research in this area will likely focus on:

  • Target-based design: Leveraging a deeper understanding of the molecular targets to design more potent and selective inhibitors.

  • Exploration of novel therapeutic areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and metabolic disorders.

  • Optimization of pharmacokinetic properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical potential.

By building upon the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and historically significant class of molecules.

References

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An In-Depth Guide to Benzenesulfonamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents. Its unique chemical properties, including its role as a key zinc-binding group and its synthetic tractability, have enabled the development of drugs targeting a wide range of diseases. This guide provides a comprehensive technical overview of benzenesulfonamide derivatives, delving into their fundamental structure-activity relationships (SAR), mechanisms of action across different therapeutic classes, and the causality behind their design and synthesis. We explore their roles as carbonic anhydrase inhibitors, anticancer agents, antimicrobials, and anti-inflammatory drugs, supported by detailed protocols, mechanistic diagrams, and quantitative data to empower researchers in the field of drug discovery and development.

The Benzenesulfonamide Core: A Privileged Scaffold

The benzenesulfonamide moiety, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a fundamental pharmacophore in drug design. The sulfonamide group is a strong electron-withdrawing group, influencing the electronic properties of the entire molecule. Crucially, in its deprotonated form (-SO₂NH⁻), it acts as an excellent zinc-binding group (ZBG), capable of coordinating with the Zn²⁺ ion present in the active sites of many metalloenzymes.[1] This interaction is a primary mechanism for the inhibitory activity of many sulfonamide-based drugs.

The scaffold allows for chemical modifications at two primary sites: the aromatic ring and the sulfonamide nitrogen. This synthetic versatility enables the fine-tuning of a compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and its pharmacological profile, including potency, selectivity, and duration of action.

Key modification points on the benzenesulfonamide scaffold.
Therapeutic Applications and Mechanisms of Action
2.1 Carbonic Anhydrase Inhibitors

The inhibition of carbonic anhydrases (CAs) is a classic application of benzenesulfonamide derivatives. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[2] They are involved in numerous physiological processes, and their dysregulation is implicated in diseases like glaucoma, epilepsy, and cancer.[3][4]

Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CA active site, displacing a zinc-bound water molecule/hydroxide ion and disrupting the enzyme's catalytic cycle.

Structure-Activity Relationship (SAR):

  • Primary Sulfonamide (-SO₂NH₂): This unsubstituted group is essential for potent CA inhibition.

  • Aromatic/Heterocyclic Ring: Modifications to the ring system are used to achieve isoform selectivity. For instance, designing inhibitors that target tumor-associated isoforms like CA IX and XII over ubiquitous isoforms (CA I and II) is a key strategy in developing anticancer agents with reduced side effects.[3][5] The "tail approach," which involves adding various substituents to the benzene ring, modulates interactions with active-site residues, thereby dictating isoform specificity.[3]

Therapeutic Examples:

  • Acetazolamide: A diuretic and anti-glaucoma agent.

  • Dorzolamide: A topical CA inhibitor for glaucoma.

  • SLC-0111: A CA IX inhibitor currently in clinical trials for cancer therapy.[2]

cluster_CA Carbonic Anhydrase IX (CA IX) in Tumor Hypoxia Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a CAIX CA IX Expression (on cell surface) HIF1a->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalysis Acidosis Extracellular Acidosis (Low pHₑ) HCO3_H->Acidosis Survival Tumor Cell Survival (Maintains intracellular pH) HCO3_H->Survival Invasion Tumor Invasion & Metastasis Acidosis->Invasion Inhibitor Benzenesulfonamide Inhibitor (e.g., SLC-0111) Inhibitor->CAIX Inhibition

Role of CA IX in cancer and its inhibition by benzenesulfonamides.
2.2 Anticancer Agents

Beyond CA inhibition, benzenesulfonamide derivatives have been developed as potent anticancer agents through various other mechanisms.[1][6]

  • Kinase Inhibitors: Many derivatives act as inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which are often overexpressed in cancers such as glioblastoma.[7]

  • Protein-Protein Interaction (PPI) Inhibitors: Certain derivatives can disrupt critical PPIs, such as the Keap1-Nrf2 interaction, which is involved in cellular defense against oxidative stress.[8]

  • Anti-invasive Agents: By inhibiting targets like the CXCR4 chemokine receptor, benzenesulfonamides can block the homing of tumor cells to metastatic sites.[9]

SAR Insights for Anticancer Activity: A study on thiazolone-based benzenesulfonamides revealed that compounds with specific substitutions, like a para-nitro group, showed highly potent inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7).[1] The design of these compounds often follows the "tail approach," where the benzenesulfonamide acts as the zinc-binding anchor, and the tail is modified to achieve selectivity and potency against specific targets like CA IX.[1]

CompoundTarget/Cell LineIC₅₀/KᵢSelectivityReference
Compound 4g MDA-MB-2315.54 µMSelective vs. normal cells[1]
Compound I hCA IXKᵢ = 25.04 nMPotent vs. Acetazolamide[1]
AL106 Glioblastoma (U87)IC₅₀ = 58.6 µMTargets TrkA[7]
2.3 Antimicrobial Agents (Sulfa Drugs)

The historical significance of benzenesulfonamides is rooted in their discovery as the first class of effective systemic antibacterial agents.

Mechanism of Action: Sulfa drugs are structural analogs of para-aminobenzoic acid (PABA). They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Since humans obtain folic acid from their diet, this pathway is selective for microorganisms.

SAR Insights:

  • The para-amino group (-NH₂) is crucial for activity.

  • The sulfonamide nitrogen must have at least one hydrogen atom.

  • Substitutions on the sulfonamide nitrogen (the R² position) with various heterocyclic rings led to the development of a wide range of sulfa drugs with improved potency, solubility, and pharmacokinetic profiles.

2.4 Other Therapeutic Areas

The versatility of the benzenesulfonamide scaffold has led to its application in numerous other areas:

  • Anti-Inflammatory: As selective COX-2 inhibitors (e.g., Celecoxib).

  • Anticonvulsants: By inhibiting specific CA isoforms (hCA II and VII) involved in epileptogenesis.[4]

  • Pain Management: As potent and selective inhibitors of voltage-gated sodium channels like Naᵥ1.7.[10]

  • Antidiabetic Agents: Novel derivatives have shown promising hypoglycemic activity.[11]

  • Anti-Alzheimer's: Fluorinated derivatives have been shown to slow the aggregation of amyloid-beta peptides.[12]

Synthetic Strategies and Experimental Protocols

The synthesis of benzenesulfonamide derivatives is typically robust and high-yielding. A common and fundamental approach involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.

Start Substituted Aniline or Benzene Step1 Chlorosulfonation (e.g., Chlorosulfonic acid) Start->Step1 Intermediate Benzenesulfonyl Chloride Intermediate Step1->Intermediate Step2 Amination (Reaction with R¹R²NH) Intermediate->Step2 Product Final Benzenesulfonamide Derivative Step2->Product Purify Purification & Characterization (Crystallization, HPLC, NMR, MS) Product->Purify

General workflow for the synthesis of benzenesulfonamide derivatives.
Protocol: General Synthesis of N-Substituted Benzenesulfonamides

This protocol describes a foundational method for synthesizing benzenesulfonamide derivatives via the coupling of a benzenesulfonyl chloride with an amine.

Objective: To synthesize a target N-substituted benzenesulfonamide derivative.

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM) or pyridine as solvent

  • Triethylamine (TEA) or pyridine as a base (1.5 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.

    • Causality: Dropwise addition at low temperature helps control the exothermic reaction and prevents the formation of side products. The base (TEA) neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (sulfonyl chloride) is consumed.

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and TEA), water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally, brine. c. Separate the organic layer and dry it over anhydrous MgSO₄.

    • Self-Validation: Each washing step is designed to remove specific impurities. Successful removal can be qualitatively checked by testing the pH of the aqueous layer after the acid and base washes.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid/oil using flash column chromatography on silica gel with an appropriate solvent system.

  • Characterization: Characterize the purified compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity. High-Performance Liquid Chromatography (HPLC) can be used to determine the final purity quantitatively.

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a highly productive platform for the discovery of new therapeutic agents. Its proven success across a multitude of biological targets is a testament to its favorable physicochemical and drug-like properties. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing novel derivatives with exquisite selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.[3]

  • Novel Mechanisms: Exploring the use of benzenesulfonamides to target unconventional drug targets, such as allosteric sites and protein-protein interfaces.[8]

  • Covalent Inhibitors: Developing benzenesulfonamide-based covalent inhibitors that can form a permanent bond with their target, offering increased potency and duration of action.

  • Drug Conjugates: Using the scaffold as a component in more complex molecules, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), to deliver therapeutic effects with high precision.

The continued exploration of the chemical space around the benzenesulfonamide core, guided by a deep understanding of SAR and mechanistic biology, promises to yield the next generation of innovative medicines.

References
  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
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  • BenchChem. (n.d.). Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives. BenchChem.
  • Kim, H. J., et al. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central - NIH.
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  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents. Google Patents.
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Sources

The 2-Benzenesulfonamidobenzoic Acid Scaffold: A Technical Guide to a Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-benzenesulfonamidobenzoic acid core represents a cornerstone pharmacophore in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and multifaceted roles in drug discovery. We will dissect the structure-activity relationships (SAR) that govern its biological effects and provide detailed, field-proven protocols for its synthesis and evaluation against key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Emergence of a Versatile Pharmacophore

The journey of the sulfonamide group in medicine is a storied one, beginning with the discovery of the antibacterial properties of sulfanilamide. Since then, this functional group has been integrated into a vast array of therapeutic agents. The 2-benzenesulfonamidobenzoic acid moiety, a specific and highly adaptable scaffold, has emerged as a "privileged structure" – a molecular framework that is capable of binding to multiple, unrelated biological targets. Its unique arrangement of a sulfonamide linkage ortho to a carboxylic acid on a benzene ring provides a geometrically constrained yet highly functionalizable template for interacting with diverse protein active sites. This guide will illuminate the chemical rationale behind its versatility and provide the practical knowledge required to exploit its therapeutic potential.

Physicochemical Properties of the Core Scaffold

The parent compound, 2-benzenesulfonamidobenzoic acid, possesses a unique set of physicochemical properties that underpin its utility as a pharmacophore.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₄SPubChem
Molecular Weight 277.30 g/mol PubChem
Appearance White crystalline solid
Solubility Slightly soluble in water
pKa (Value for carboxylic acid and sulfonamide would be inserted here if available)

The presence of both a moderately acidic carboxylic acid and a weakly acidic sulfonamide proton allows for diverse ionic and hydrogen bonding interactions. The dihedral angle between the two aromatic rings is a critical determinant of its conformational presentation to a target protein.

Synthesis of the 2-Benzenesulfonamidobenzoic Acid Core

The synthesis of the 2-benzenesulfonamidobenzoic acid core is a robust and well-established process. The primary route involves the nucleophilic attack of the amino group of anthranilic acid on benzenesulfonyl chloride.

Rationale for Experimental Choices
  • Base: An aqueous solution of a mild base, such as sodium bicarbonate, is typically employed. Its role is twofold: to deprotonate the amino group of anthranilic acid, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction. The use of a mild base is crucial to prevent the hydrolysis of the sulfonyl chloride.

  • Solvent: The reaction is often performed in a biphasic system of water and a suitable organic solvent, or in some cases, solely in basic water. Water serves to dissolve the anthranilic acid salt and the base, while the sulfonyl chloride may be dissolved in a water-immiscible solvent.

  • Temperature: The reaction is typically carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting significant decomposition of the starting materials.

Experimental Protocol: Synthesis of 2-Benzenesulfonamidobenzoic Acid

This protocol provides a representative procedure for the laboratory-scale synthesis of the core scaffold.

Materials:

  • Anthranilic acid

  • Benzenesulfonyl chloride

  • Sodium bicarbonate

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water (100 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirring solution. The addition may be done neat or as a solution in a minimal amount of a suitable solvent like THF.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Dry the purified product under vacuum to yield 2-benzenesulfonamidobenzoic acid as a white solid.

Self-Validation:

  • TLC Monitoring: Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes with 1% acetic acid) to track the disappearance of starting materials and the appearance of the product spot.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified compound should be sharp and consistent with literature values.

The 2-Benzenesulfonamidobenzoic Acid Pharmacophore in Action

The versatility of this scaffold is best demonstrated by its application in targeting a wide range of proteins implicated in various diseases.

Carbonic Anhydrase Inhibition: A Classic Target

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][2] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[1]

Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion.[3][4] This interaction mimics the transition state of the CO₂ hydration reaction, thus blocking the enzyme's catalytic activity.[2] The acidic nature of the sulfonamide proton is crucial for this binding mode.

cluster_CA Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O Zn(II)->H2O Coordination CO2 CO2 H2O->CO2 Nucleophilic Attack Thr199 Thr199 Gln92 Gln92 Inhibitor R-SO₂NH⁻ R Aryl/Heterocycle Inhibitor->R SO2 SO₂ Inhibitor->SO2 R->Gln92 Interaction with 'tail' region SO2->Thr199 H-bond NH NH⁻ SO2->NH NH->Zn(II) Inhibitory Coordination HCO3 HCO₃⁻

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Structure-Activity Relationship (SAR):

  • Sulfonamide Moiety: The primary sulfonamide (-SO₂NH₂) is essential for high-affinity binding to the zinc ion.

  • Aromatic/Heterocyclic Ring: Modifications on the benzene ring of the benzenesulfonamide part (the "tail") can confer isoform selectivity by interacting with different amino acid residues lining the active site cavity.[5] Electron-donating or withdrawing groups can modulate the pKa of the sulfonamide, influencing its binding affinity.[6]

Quantitative SAR Data for Carbonic Anhydrase Isoforms:

Compound IDR Group (Substitution on Benzene Ring)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Reference
Acetazolamide (Reference compound)2501225[7]
4e 4-N(CH₃)₂-155010.93[6]
4g 4-NO₂-392025.06[6]
4h 3,4-di-Cl-211018.77[6]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This is a colorimetric assay based on the esterase activity of CA.

Self-Validating System:

  • Positive Control: Acetazolamide, a known potent CA inhibitor.[8]

  • Negative Control: Reaction without the enzyme to measure the rate of spontaneous substrate hydrolysis.

  • Vehicle Control: Reaction with the enzyme and the solvent (e.g., DMSO) used to dissolve the test compounds.[8]

Procedure:

  • Prepare a working solution of human carbonic anhydrase (e.g., hCA II) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[9]

  • Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in DMSO.

  • In a 96-well plate, add the assay buffer, the CA working solution, and the test compound dilutions (or vehicle/positive control).[9]

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, p-nitrophenyl acetate (p-NPA).[9]

  • Immediately measure the absorbance at 405 nm in kinetic mode for at least 10-15 minutes.

  • Calculate the rate of reaction (V) for each well.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Anticonvulsant Activity

Derivatives of benzenesulfonamide have shown significant potential as anticonvulsant agents.[10] Their mechanism of action in this context is often linked to the inhibition of carbonic anhydrase isoforms in the brain, which can modulate neuronal excitability.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures.[11][12]

Self-Validating System:

  • Positive Control: A clinically approved antiepileptic drug such as Phenytoin or Valproate.[10]

  • Vehicle Control: Animals administered with the vehicle used to dissolve the test compounds.

  • Validation: The model is validated by the consistent induction of tonic hindlimb extension in vehicle-treated animals and its prevention by the positive control.[12][13]

Procedure:

  • Administer the test compound, positive control, or vehicle to groups of mice or rats via an appropriate route (e.g., intraperitoneal or oral).[10]

  • At the time of predicted peak effect, subject each animal to a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) via corneal electrodes.[11]

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of tonic hindlimb extension is considered protection.

  • Calculate the median effective dose (ED₅₀) that protects 50% of the animals from the seizure endpoint.[14]

  • A neurotoxicity test (e.g., rotarod test) is often performed in parallel to determine the median toxic dose (TD₅₀) and calculate the protective index (PI = TD₅₀/ED₅₀).[10]

Anticonvulsant Activity SAR Data:

Compound IDStructure/ModificationMES ED₅₀ (mg/kg, i.p.)Protective Index (PI)Reference
Valproate (Reference Drug)272.11.5[10]
Phenytoin (Reference Drug)8.87.7[10]
18b 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide16.3624.8[10]
12c 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide30.8420.4[10]
TRPV4 Channel Modulation

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel involved in various physiological processes, and its modulation is a target for conditions like pain and inflammation.

Rationale for Cell Line Selection: HEK293 (Human Embryonic Kidney 293) cells are a common choice for studying ion channels like TRPV4 because they have low endogenous expression of many ion channels, providing a "clean" background for heterologous expression of the channel of interest.[15][16] This allows for the specific study of the introduced channel's function without interference from other channels.

Downstream Signaling Pathway: Activation of TRPV4 leads to an influx of Ca²⁺, which acts as a second messenger to trigger a cascade of intracellular events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the FAK/PI3K/AKT pathway.[17][18][19]

cluster_membrane Cell Membrane TRPV4 TRPV4 Ca_influx Ca²⁺ TRPV4->Ca_influx Ca²⁺ Influx Stimuli Mechanical Stress Osmotic Pressure Agonists (e.g., GSK1016790A) Stimuli->TRPV4 Activates Antagonist Benzenesulfonamide Derivative Antagonist->TRPV4 Inhibits PLC PLC Ca_influx->PLC Activates FAK_PI3K_AKT FAK_PI3K_AKT Ca_influx->FAK_PI3K_AKT Activates PKC PKC PLC->PKC via DAG/IP₃ Cellular_Response Cell Migration, Proliferation, Inflammation PKC->Cellular_Response Modulates FAK_PI3K_AKT->Cellular_Response Promotes

Caption: TRPV4 Downstream Signaling Pathway.

Experimental Protocol: Calcium Influx Assay

This is a high-throughput compatible fluorescence-based assay to measure TRPV4 channel activity.

Self-Validating System:

  • Positive Control: A known TRPV4 antagonist.

  • Agonist Control: A potent TRPV4 agonist like GSK1016790A to induce channel opening.[20]

  • Vehicle Control: Cells treated with the agonist and the vehicle for the test compounds.

  • Rationale for Agonist Choice: GSK1016790A is a potent and selective TRPV4 agonist, ensuring that the measured calcium influx is specifically through the TRPV4 channel.[20]

Procedure:

  • Seed HEK293 cells stably expressing human TRPV4 in a 96-well black-walled, clear-bottom plate.

  • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Wash the cells to remove excess dye.

  • Add the test compounds (potential antagonists) at various concentrations and incubate for 10-30 minutes.

  • Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.

  • Add a potent TRPV4 agonist (e.g., GSK1016790A) to all wells to stimulate the channel.

  • Immediately record the change in fluorescence intensity over time.

  • The inhibition of the agonist-induced calcium influx is used to determine the IC₅₀ of the test compounds.

Anti-inflammatory and Anticancer Activities

The 2-benzenesulfonamidobenzoic acid scaffold is also explored for its anti-inflammatory and anticancer properties. The anti-inflammatory effects can be linked to the inhibition of enzymes like cyclooxygenases or modulation of inflammatory signaling pathways.[21][22] The anticancer activity is often associated with the inhibition of tumor-associated carbonic anhydrase IX and XII, which are involved in pH regulation in the tumor microenvironment.[1][6][23]

Rationale for Cancer Cell Line Selection: The choice of cancer cell lines for screening is critical and should be based on the therapeutic hypothesis.[24] For instance, if targeting CA IX, cell lines that overexpress this enzyme under hypoxic conditions, such as the triple-negative breast cancer cell line MDA-MB-231 or the breast cancer cell line MCF-7, are appropriate choices.[6][23] Comparing activity against these with a non-cancerous cell line like MCF-10A helps to assess selectivity.[6]

Conclusion and Future Perspectives

The 2-benzenesulfonamidobenzoic acid core is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the ability to modulate its biological activity through systematic structural modifications make it an invaluable tool for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this pharmacophore in the development of novel therapeutics. Future work will likely focus on developing derivatives with even greater isoform selectivity for targets like carbonic anhydrases and exploring new therapeutic applications for this versatile and enduring scaffold.

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  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Watanabe, H., et al. (2004). Heat-evoked activation of TRPV4 channels in a HEK293 cell expression system and in native mouse aorta endothelial cells. Journal of Biological Chemistry, 279(42), 43574-43582.
  • Keasling, H. H., et al. (1965). The relationship between structure and anticonvulsant activity in a series of benzenesulfonamides. Journal of Medicinal Chemistry, 8(4), 548-550.
  • Chen, Y. J., et al. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. Pharmaceuticals, 15(9), 1083.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticonvulsant activity (MES test) data of compounds 5a~5f. Retrieved from [Link]

  • Zhang, L., et al. (2018). Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. Frontiers in Neurology, 9, 878.
  • Al-Ostath, A. I., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(20), 7109.
  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide Synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical Chemistry Journal, 53(5), 416-425.
  • Ferreira, J., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Cancer Drug Targets, 19(1), 3-13.
  • Slideshare. (n.d.). SAR of Anticonvulsant Drugs. Retrieved from [Link]

  • Tawfik, H. O., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2764-2780.
  • Suchyna, T. M., et al. (2013). The Spider Toxin GsMTx-4 Blocks TRPV4 Cation Channels Expressed in HEK-293 Cells. Biophysical Journal, 104(2), 62a.
  • Marrelli, S. P., et al. (2007). Expression of functional TRPV4 channels in human embryonic kidney cells. American Journal of Physiology-Cell Physiology, 292(5), C1814-C1823.
  • De la Cruz-López, K. G., et al. (2019). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS ONE, 14(10), e0223838.
  • Paoletti, A., et al. (2018). Signaling Pathways in Inflammation and Anti-inflammatory Therapies. Current Medicinal Chemistry, 25(34), 4229-4250.
  • Bai, C. X., et al. (2012). Physical association and functional role of TRPV4 and TRPP2 in HEK293 cells. American Journal of Physiology-Renal Physiology, 302(11), F1422-F1432.
  • Gupte, M., & Waghulde, S. (2021). Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation. Inflammopharmacology, 29(4), 939-956.

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Methodological & Application

Application Protocol: Step-by-Step Synthesis of 2-benzenesulfonamidobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-benzenesulfonamidobenzoic acid is a sulfonamide derivative synthesized through the condensation of anthranilic acid and benzenesulfonyl chloride.[1] Sulfonamides are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including antibacterial, antitumor, diuretic, and hypoglycemic effects.[2] The sulfonamide group is often used as an isostere for carboxylic acids due to similar distances between the oxygen atoms, allowing for comparable hydrogen bonding interactions.[2] This structural feature contributes to increased water solubility, bioavailability, and resistance to hydrolysis compared to amides.[2] The synthesis described herein is a fundamental procedure for researchers and drug development professionals, providing a reliable method for obtaining this versatile chemical intermediate.

Reaction Principle

The synthesis of 2-benzenesulfonamidobenzoic acid is a classic example of nucleophilic acyl substitution, specifically the reaction between an amine and a sulfonyl chloride to form a sulfonamide.[3][4] In this reaction, the amino group of anthranilic acid (2-aminobenzoic acid) acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.[5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[3] The acidic proton on the nitrogen of the newly formed sulfonamide can be removed by a base, rendering the product soluble in aqueous alkaline solutions, a principle utilized in the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[5]

Materials and Equipment

Reagents
  • Anthranilic acid (2-aminobenzoic acid), ≥98% purity

  • Benzenesulfonyl chloride, ≥99% purity

  • Sodium carbonate (Na₂CO₃), anhydrous, ≥99.5% purity

  • Hydrochloric acid (HCl), 1 N solution

  • Methanol, ACS grade

  • Distilled or deionized water

Equipment
  • Round-bottom flask (25 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator paper

  • Beakers

  • Graduated cylinders

  • Buchner funnel and vacuum flask

  • Filter paper

  • Hot plate/stirrer

  • Recrystallization dish

  • Spatula

  • Glass stirring rod

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Experimental Protocol

Safety Precautions
  • Benzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled and may cause allergy or asthma symptoms.[6][7] Handle this reagent exclusively in a well-ventilated fume hood and wear appropriate PPE.[8][9]

  • Hydrochloric acid is corrosive and can cause severe skin and eye irritation.[8] Handle with care and appropriate PPE.

  • Sodium carbonate can cause eye irritation. Avoid direct contact.

  • The reaction should be performed in a fume hood to avoid inhalation of any volatile reagents or byproducts.

Step-by-Step Synthesis Procedure
  • Dissolution of Anthranilic Acid: In a 25 mL round-bottom flask, dissolve 1 g (7.3 mmol) of anthranilic acid in 10 mL of distilled water.[1] Stir the mixture using a magnetic stirrer until the solid is fully dissolved.

  • pH Adjustment (Basification): Adjust the pH of the anthranilic acid solution to between 8 and 9 using a 1 M sodium carbonate solution.[1][10] This step is crucial as it deprotonates the carboxylic acid group and ensures the amino group is in its free, nucleophilic form, ready to react with the benzenesulfonyl chloride. Monitor the pH carefully using a pH meter or pH paper.

  • Addition of Benzenesulfonyl Chloride: While stirring the basic solution of anthranilic acid, slowly add 1.29 g (7.3 mmol) of benzenesulfonyl chloride.[1] The reaction is typically carried out at room temperature.

  • Reaction Monitoring and pH Maintenance: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the consumption of the oily benzenesulfonyl chloride. Throughout the reaction, it is important to maintain the pH between 8 and 9 by adding small portions of the 1 M sodium carbonate solution as needed.[10][11] This neutralizes the HCl formed during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

  • Precipitation of the Product: Once all the benzenesulfonyl chloride has reacted (the oily layer disappears), the reaction is complete. At this point, carefully acidify the reaction mixture to a pH of 1-2 using 1 N hydrochloric acid while stirring vigorously.[1][10] This will protonate the carboxylate group of the product, causing the 2-benzenesulfonamidobenzoic acid to precipitate out of the solution as a solid.

  • Isolation of the Crude Product: Isolate the precipitate by vacuum filtration using a Buchner funnel.[1] Wash the collected solid with a small amount of cold distilled water to remove any inorganic salts and other water-soluble impurities.[10][11]

  • Drying: Dry the crude product. This can be done by air drying or in a desiccator.

Purification by Recrystallization
  • Dissolution: Transfer the dried crude product to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.[1]

  • Crystallization: Allow the methanolic solution to cool slowly to room temperature. The purified 2-benzenesulfonamidobenzoic acid will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol. Dry the crystals to obtain the final product, which should be brownish-black crystals.[1]

Data Presentation

ParameterValueReference
Starting MaterialAnthranilic acid[1]
ReagentBenzenesulfonyl chloride[1]
Base1 M Sodium Carbonate[1][10]
Reaction SolventDistilled Water[1]
Reaction pH8-9[1][10]
Precipitation pH1-2[1][10]
Recrystallization SolventMethanol[1]
Product AppearanceBrownish-black crystals[1]

Workflow and Mechanism

Experimental Workflow

Synthesis_Workflow A Dissolve Anthranilic Acid in Water B Adjust pH to 8-9 with Na₂CO₃ A->B C Add Benzenesulfonyl Chloride B->C D Stir at Room Temperature, Maintain pH 8-9 C->D E Acidify to pH 1-2 with HCl D->E F Filter and Wash Precipitate E->F G Dry Crude Product F->G H Recrystallize from Methanol G->H I Filter and Dry Pure Product H->I

Caption: Synthetic workflow for 2-benzenesulfonamidobenzoic acid.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the electron-deficient sulfur atom of benzenesulfonyl chloride. The presence of a base is critical to neutralize the generated HCl, which would otherwise protonate the amine, halting the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products AnthranilicAcid Anthranilic Acid (Nucleophile) Intermediate Tetrahedral Intermediate AnthranilicAcid->Intermediate Nucleophilic Attack BenzenesulfonylChloride Benzenesulfonyl Chloride (Electrophile) BenzenesulfonylChloride->Intermediate Product 2-benzenesulfonamidobenzoic acid HCl HCl Neutralization Salt + H₂O HCl->Neutralization Base Base (e.g., Na₂CO₃) Base->Neutralization Neutralizes HCl Intermediate->Product Loss of Cl⁻ HCl_formation Intermediate->HCl_formation HCl_formation->HCl

Caption: Simplified reaction mechanism for sulfonamide formation.

References

  • Arshad, M. N., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2183. [Link]

  • Dabrowska, K., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
  • Hale, C. R., et al. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 13(5), 819-826. [Link]

  • Jadhav, S. D., et al. (2024).
  • Wikipedia. (2023). Sulfonamide. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Orgsyn. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Arshad, M. N., et al. (2009). 5-Benzenesulfonamido-2-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o831. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. [Link]

  • Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • IUCr Journals. (2009). 5-Benzenesulfonamido-2-chlorobenzoic acid. [Link]

  • Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Wikipedia. (n.d.). Hinsberg reaction. [Link]

Sources

Application Note and Protocol for the Purification of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PB-2026-001

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 2-benzenesulfonamidobenzoic acid, a key intermediate in pharmaceutical research and organic synthesis. The described methodology centers on recrystallization, a robust technique for achieving high purity of solid organic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, the underlying scientific principles, and practical insights to ensure reproducible and high-quality results.

Introduction

2-Benzenesulfonamidobenzoic acid, also known as N-phenylsulfonylanthranilic acid, is a sulfonamide derivative with significant applications in medicinal chemistry. Notably, it serves as a precursor for the synthesis of various bioactive molecules, including inhibitors of enzymes such as Methionine aminopeptidase-2 (MetAP2), a target for cancer therapy.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, impact product yield, and compromise the biological activity and safety of downstream products.

This application note details a reliable method for the purification of crude 2-benzenesulfonamidobenzoic acid via recrystallization from methanol. The protocol is designed to be a self-validating system, with explanations for each experimental choice to empower the researcher with a deep understanding of the process.

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[2][3] The ideal solvent will dissolve the target compound readily at an elevated temperature but have limited solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at elevated temperatures (allowing for removal by hot filtration).[3]

In this protocol, methanol is selected as the recrystallization solvent. Its choice is predicated on its ability to effectively dissolve 2-benzenesulfonamidobenzoic acid at its boiling point while exhibiting significantly lower solubility at reduced temperatures, facilitating high recovery of the purified crystals upon cooling.

Equipment and Reagents

Equipment
  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Reflux condenser

  • Buchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Spatula

  • Weighing balance

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) equipment (chamber, plates, UV lamp)

Reagents
  • Crude 2-benzenesulfonamidobenzoic acid

  • Methanol (ACS grade or higher)

  • Distilled or deionized water

  • Celatom® or activated charcoal (optional, for colored impurities)

  • Appropriate TLC eluent (e.g., ethyl acetate/hexanes mixture)

Experimental Protocol: Purification of 2-Benzenesulfonamidobenzoic Acid

This protocol is designed for the purification of approximately 5 grams of crude 2-benzenesulfonamidobenzoic acid. The quantities can be scaled accordingly.

Step-by-Step Procedure
  • Dissolution:

    • Place 5.0 g of crude 2-benzenesulfonamidobenzoic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of methanol to the flask.

    • Fit the flask with a reflux condenser and begin heating the mixture gently on a heating mantle or hot plate with stirring.

    • Bring the solvent to a gentle boil. Continue to add small portions of methanol (5-10 mL at a time) until the solid has completely dissolved. Rationale: Using the minimum amount of hot solvent necessary for complete dissolution is crucial for maximizing the recovery of the purified compound upon cooling.[4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat source and allow it to cool slightly.

    • Add a small amount (e.g., 0.1-0.2 g) of activated charcoal or Celatom® to the solution.

    • Reheat the mixture to boiling for 5-10 minutes with continued stirring. Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.

  • Hot Filtration (if decolorizing agent was used):

    • Preheat a clean Erlenmeyer flask and a stemless funnel containing fluted filter paper with hot methanol.

    • Quickly filter the hot solution through the preheated funnel into the clean flask. Rationale: Preheating the filtration apparatus prevents premature crystallization of the product on the filter paper and in the funnel stem.

  • Crystallization:

    • Remove the flask containing the hot, clear solution from the heat source.

    • Cover the mouth of the flask with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals that form from rapid cooling.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold methanol.

    • Turn on the vacuum source and swirl the crystalline mixture (slurry) in the flask to suspend the crystals.

    • Quickly pour the slurry into the Buchner funnel.

    • Wash the crystals in the funnel with two small portions (5-10 mL each) of ice-cold methanol to rinse away any remaining mother liquor. Rationale: Using ice-cold solvent for washing minimizes the dissolution of the purified crystals.[4]

  • Drying:

    • Continue to draw air through the crystals in the Buchner funnel for 15-20 minutes to aid in drying.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 50-60 °C) can be used.

    • Once dry, weigh the purified 2-benzenesulfonamidobenzoic acid and calculate the percent recovery.

Workflow Diagram

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude 2-Benzenesulfonamidobenzoic Acid B Add Methanol A->B C Heat to Boiling B->C D Optional: Add Activated Charcoal C->D if colored E Hot Filtration C->E if not colored D->E F Slow Cooling to Room Temperature E->F G Ice-Water Bath F->G H Vacuum Filtration G->H I Wash with Cold Methanol H->I J Dry Crystals I->J K Pure 2-Benzenesulfonamidobenzoic Acid J->K

Caption: Workflow for the purification of 2-benzenesulfonamidobenzoic acid.

Characterization and Quality Control

The purity of the final product should be assessed to validate the success of the recrystallization process.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Sharp range, consistent with literature valuesMelting Point Apparatus
Purity (by TLC) Single spotThin-Layer Chromatography
Molecular Formula C₁₃H₁₁NO₄SN/A
Molecular Weight 277.30 g/mol [1]N/A

Note: The melting point of a pure compound should be sharp (a narrow range of 1-2°C). A broad melting range typically indicates the presence of impurities.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery - Too much solvent was used.- The cooling period was too short.- The crystals were washed with solvent that was not cold enough.- Evaporate some of the solvent and re-cool.- Extend the time in the ice-water bath.- Ensure the wash solvent is ice-cold.
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod or add a seed crystal.
Oily Precipitate Forms - The solution was cooled too quickly.- The solubility limit was exceeded at a temperature above the solvent's melting point.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.
Colored Crystals - Incomplete removal of colored impurities.- Repeat the recrystallization process, ensuring the use of an adequate amount of activated charcoal.

Safety Precautions and Waste Disposal

7.1. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Handle 2-benzenesulfonamidobenzoic acid and methanol in a well-ventilated fume hood.[5]

  • Avoid inhalation of dust and vapors.[5]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[6]

  • Consult the Safety Data Sheet (SDS) for 2-benzenesulfonamidobenzoic acid and all other chemicals used before starting the experiment.[5][6]

7.2. Waste Disposal

  • The methanolic mother liquor and washings should be collected in a designated organic waste container.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of 2-benzenesulfonamidobenzoic acid. By understanding the principles behind each step, researchers can effectively remove impurities and obtain a high-purity product suitable for demanding applications in research and development.

References

  • Arshad, M. N., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1246. [Link]

  • Nichols, L. (n.d.). Recrystallization of Benzoic Acid. University of California, Davis. [Link]

  • University of Massachusetts. (n.d.). Recrystallization 2. [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzenesulfonamidobenzoic acid, with the chemical formula C₁₃H₁₁NO₄S, is a molecule of significant interest, synthesized from the condensation of anthranilic acid and benzenesulfonyl chloride.[1][2] As a sulfonamide derivative, it belongs to a class of compounds with a broad spectrum of biological and pharmaceutical activities.[1][2] Given its potential applications in drug development and medicinal chemistry, a thorough and robust analytical characterization is imperative to ensure its identity, purity, and quality.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of 2-benzenesulfonamidobenzoic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for achieving accurate and reproducible results. The protocols are grounded in established analytical principles and are accompanied by explanations of the causality behind experimental choices, ensuring a deep understanding of the techniques. All procedures should be performed in accordance with relevant safety guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-benzenesulfonamidobenzoic acid is crucial for the development of appropriate analytical methods, particularly for sample preparation and chromatographic separation.

PropertyValueSource
Chemical Formula C₁₃H₁₁NO₄S[1][2]
Molecular Weight 277.30 g/mol [1][2]
CAS Number 34837-67-7
Appearance Crystalline solid[1]
Solubility Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.[3]

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of 2-benzenesulfonamidobenzoic acid. The following sections detail the protocols for key analytical techniques.

Melting Point Determination

Principle: The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically broaden and depress the melting range.

Protocol:

  • Sample Preparation: Finely powder a small amount of dry 2-benzenesulfonamidobenzoic acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

  • Replicates: Perform the measurement in triplicate to ensure accuracy.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC is a powerful technique for separating and quantifying 2-benzenesulfonamidobenzoic acid from potential impurities. The acidic nature of the molecule necessitates a mobile phase with a controlled pH to ensure good peak shape and retention.[4][5]

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidThe organic modifier elutes the compound, while the acidic water ensures the carboxylic acid is protonated, leading to better retention and peak shape.[4][5]
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds.[6][7]
Injection Volume 10 µL
  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 2-benzenesulfonamidobenzoic acid in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • The purity is determined by the area percentage of the main peak. The assay is calculated against the calibration curve.

Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8][9][10][11]

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity and structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.[1][12]

Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, typically coupled with an HPLC system (LC-MS).

  • Infusion Analysis (for initial characterization):

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the solution directly into the ESI source.

  • Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode Positive or Negative ESIBoth modes can be effective. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.
Mass Range 50-500 m/zTo encompass the molecular ion and expected fragments.
Capillary Voltage 3-4 kVTypical voltage for ESI.
Cone Voltage 20-40 VCan be optimized to control fragmentation.
  • Expected Results and Interpretation:

    • Full Scan MS: In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 278.3. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 276.3.

    • Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. A characteristic fragmentation for benzenesulfonamides is the loss of SO₂ (64 Da).[1][13][14] Other expected fragments would result from cleavage of the N-S bond and C-C bond of the benzoic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for unambiguous structural confirmation.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • ¹H NMR Spectroscopy:

    • Expected Chemical Shifts (in DMSO-d₆):

      • Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm. The protons on the benzenesulfonyl group and the anthranilic acid moiety will have distinct splitting patterns.

      • NH Proton: A broad singlet, typically in the range of 9-11 ppm.

      • COOH Proton: A very broad singlet, typically above 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Expected Chemical Shifts (in DMSO-d₆):

      • Carbonyl Carbon (COOH): Around 165-175 ppm.

      • Aromatic Carbons: Multiple signals in the range of 110-150 ppm.

  • Data Interpretation: The chemical shifts, integration values (for ¹H NMR), and coupling constants will allow for the complete assignment of the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-2500 (broad)Carboxylic AcidO-H stretch
~3250SulfonamideN-H stretch
~1700-1680Carboxylic AcidC=O stretch[15]
~1600, ~1475Aromatic RingC=C stretch
~1350 and ~1160SulfonamideS=O asymmetric and symmetric stretch
~1320-1210Carboxylic AcidC-O stretch[15]
UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine the wavelength of maximum absorption (λmax), which is useful for setting the detection wavelength in HPLC.

Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or ethanol).

  • Data Acquisition: Scan the sample over a range of 200-400 nm.

  • Expected Results: Based on the structurally similar N-phenylanthranilic acid, absorption maxima are expected in the UV region.[16][17]

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-benzenesulfonamidobenzoic acid.

G cluster_0 Initial Assessment cluster_1 Spectroscopic Identification cluster_2 Quantitative Analysis cluster_3 Final Report phys_prop Physicochemical Properties (Appearance, Solubility) mp Melting Point (Purity Indication) phys_prop->mp ftir FTIR (Functional Groups) mp->ftir uv_vis UV-Vis (λmax for HPLC) ftir->uv_vis ms Mass Spectrometry (Molecular Weight) uv_vis->ms nmr NMR (¹H & ¹³C) (Definitive Structure) ms->nmr hplc HPLC (Purity & Assay) nmr->hplc report Certificate of Analysis hplc->report

Caption: Workflow for the characterization of 2-benzenesulfonamidobenzoic acid.

Data Interpretation and Summary

A comprehensive analysis of 2-benzenesulfonamidobenzoic acid integrates the data from all the aforementioned techniques. The melting point provides a preliminary assessment of purity. FTIR and UV-Vis spectroscopy confirm the presence of key functional groups and provide parameters for other techniques. Mass spectrometry confirms the molecular weight, and NMR spectroscopy provides the definitive structural elucidation. Finally, HPLC is used for the quantitative determination of purity and for assaying the compound. The collective data provides a robust and reliable characterization of the molecule.

References

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  • Na, Y., & Lee, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(7), 1294–1302.
  • (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Wójcik, A., Antczak, M., Szultka-Młyńska, M., & Buszewski, B. (2021).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

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  • Pleasance, S., Blatchly, B. J., & Ayling, S. M. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • (n.d.). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Retrieved from [Link]

  • U.S. Department of Commerce. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic. Retrieved from [Link]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Animal Feed Science and Technology, 198, 313-317.
  • (n.d.). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ACS Publications. Retrieved from [Link]

  • Scilit. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[6][18]dioxin-6yl)benzenesulfonamide (3f). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylanthranilic Acid. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Al-Warthan, A. A., Al-Showiman, S. S., & Al-Turki, T. M. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. International journal of molecular sciences, 13(10), 12699–12711.
  • Kumar, S., & Singh, B. (2003). Photophysical studies of N-phenylanthranilic acid in polymer films. Indian Journal of Chemical Technology, 10, 251-256.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). N-phenylanthranilic acid. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of anthranilic acid (c = 2.0 x 10-4 mol·dm-3) in the different methanol-buffer mixtures (0-100 % (v/v)). Retrieved from [Link]

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Sources

Application Notes and Protocols for the Biological Screening of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the biological screening of 2-benzenesulfonamidobenzoic acid. This compound, possessing both a benzenesulfonamide and a benzoic acid moiety, is a candidate for a range of biological activities, including but not limited to, enzyme inhibition, antimicrobial effects, and cytotoxicity. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the compound's biological profile. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction: The Therapeutic Potential of a Bifunctional Scaffold

2-Benzenesulfonamidobenzoic acid integrates two pharmacologically significant scaffolds: the sulfonamides and benzoic acid derivatives. Sulfonamides are a well-established class of therapeutic agents, renowned for their antimicrobial properties and, more recently, for their roles as inhibitors of key enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs)[1][2]. The sulfonamide group often acts as a zinc-binding group in metalloenzymes, crucial for their inhibitory mechanism[3][4]. Benzoic acid and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[5][6].

The unique combination of these two moieties in a single molecule suggests a multifaceted biological potential for 2-benzenesulfonamidobenzoic acid. A systematic screening approach is therefore essential to unravel its mechanism of action and identify its primary biological targets. This guide outlines a tiered screening strategy, commencing with primary assays against high-probability targets and progressing to broader, cell-based phenotypic screens.

Strategic Screening Workflow

A logical and efficient screening cascade is paramount for the characterization of a novel compound. For 2-benzenesulfonamidobenzoic acid, we propose a workflow that prioritizes targets based on the established activities of its constituent chemical groups.

G cluster_0 Primary Screening: Target-Based Assays cluster_1 Secondary Screening: Cell-Based Assays Enzyme Inhibition Enzyme Inhibition Cytotoxicity & Viability Cytotoxicity & Viability Enzyme Inhibition->Cytotoxicity & Viability Assess Off-Target Effects Antimicrobial Activity Antimicrobial Activity Antimicrobial Activity->Cytotoxicity & Viability Evaluate Host Cell Toxicity Anti-inflammatory Potential Anti-inflammatory Potential Cytotoxicity & Viability->Anti-inflammatory Potential Sirtuin Inhibition Sirtuin Inhibition Cytotoxicity & Viability->Sirtuin Inhibition Data Analysis & Hit Validation Data Analysis & Hit Validation Anti-inflammatory Potential->Data Analysis & Hit Validation Sirtuin Inhibition->Data Analysis & Hit Validation Compound Preparation Compound Preparation Compound Preparation->Enzyme Inhibition Initial Target Hypothesis Compound Preparation->Antimicrobial Activity Known Sulfonamide Activity

Caption: Proposed screening cascade for 2-benzenesulfonamidobenzoic acid.

Primary Screening: High-Probability Target Engagement

Enzyme Inhibition Assays

Given the prevalence of sulfonamides as enzyme inhibitors, initial screening should focus on well-characterized enzyme families known to be targeted by this moiety.

Scientific Rationale: The sulfonamide group is a classic zinc-binding motif that potently inhibits carbonic anhydrases, a family of metalloenzymes involved in pH regulation and other physiological processes[7][8]. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer[6]. This assay will determine if 2-benzenesulfonamidobenzoic acid retains this characteristic activity.

Protocol: Spectrophotometric Assay for Carbonic Anhydrase Activity

This protocol is adapted from established methods that monitor the esterase activity of CA using a chromogenic substrate[9].

Materials:

  • Human carbonic anhydrase II (hCA II), recombinant

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 2-benzenesulfonamidobenzoic acid (test compound)

  • Acetazolamide (positive control inhibitor)

  • DMSO (for compound dissolution)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-benzenesulfonamidobenzoic acid and acetazolamide in DMSO. Create serial dilutions in Tris-HCl buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute hCA II in Tris-HCl buffer to a working concentration of 2 nM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank: 180 µL Tris-HCl buffer

    • Enzyme Control: 160 µL Tris-HCl buffer + 20 µL hCA II solution

    • Test Compound: 140 µL Tris-HCl buffer + 20 µL hCA II solution + 20 µL of each compound dilution

    • Positive Control: 140 µL Tris-HCl buffer + 20 µL hCA II solution + 20 µL of each acetazolamide dilution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL of 10 mM NPA (dissolved in acetonitrile) to all wells to initiate the reaction.

  • Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionExpected Outcome for Active Compound
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.Low nM to µM range.
Dose-Response Curve Graphical representation of the relationship between inhibitor concentration and enzyme inhibition.Sigmoidal curve with a clear upper and lower plateau.

Scientific Rationale: Sulfonamide-based compounds have been developed as potent inhibitors of MMPs, zinc-dependent endopeptidases involved in extracellular matrix degradation.[4][10] Dysregulation of MMP activity is implicated in cancer metastasis and arthritis, making them a key therapeutic target[11]. This assay assesses the potential of 2-benzenesulfonamidobenzoic acid to inhibit MMPs.

Protocol: Fluorogenic Assay for MMP-9 Inhibition

This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) substrate for sensitive and continuous measurement of MMP-9 activity[11].

Materials:

  • Recombinant human MMP-9 (active form)

  • MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • 2-benzenesulfonamidobenzoic acid (test compound)

  • A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

  • DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ~325/393 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Serially dilute in Assay Buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the active MMP-9 in Assay Buffer to the desired working concentration (typically in the low nM range, to be optimized).

  • Assay Setup: In a 96-well plate, add:

    • Blank (No Enzyme): 90 µL Assay Buffer

    • Enzyme Control (No Inhibitor): 80 µL Assay Buffer + 10 µL diluted MMP-9

    • Test Compound: 70 µL Assay Buffer + 10 µL diluted MMP-9 + 10 µL of each compound dilution

    • Positive Control: 70 µL Assay Buffer + 10 µL diluted MMP-9 + 10 µL of each GM6001 dilution

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (final concentration typically 1-10 µM) to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (RFU/min) from the linear phase of the fluorescence curve.

    • Calculate the percentage of inhibition as described for the CA assay.

    • Determine the IC50 value by plotting % inhibition versus log[inhibitor].

ParameterDescriptionExpected Outcome for Active Compound
IC50 Concentration of inhibitor required to reduce MMP-9 activity by 50%.Sub-micromolar to micromolar range.
Kinetic Profile Change in fluorescence over time.A linear increase in fluorescence for the enzyme control, with the slope decreasing in the presence of the inhibitor.
Antimicrobial Activity Screening

Scientific Rationale: The sulfonamide scaffold is the basis for sulfa drugs, which are bacteriostatic agents that competitively inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[12]. The benzoic acid moiety also possesses antimicrobial properties[5]. Therefore, assessing the antimicrobial activity of the hybrid molecule is a critical first step.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[2][13].

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 2-benzenesulfonamidobenzoic acid (test compound)

  • Clinically relevant antibiotic (e.g., Sulfamethoxazole) as a positive control

  • Sterile 96-well round-bottom microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in fresh MHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock solution of the test compound (in MHB) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm.

ControlPurposeExpected Result
Growth Control To ensure the bacteria are viable and can grow in the assay medium.Visible turbidity.
Sterility Control To check for contamination of the medium.No turbidity.
Positive Control To validate the assay with a known antibiotic.Inhibition of growth at or near the expected MIC.

Secondary Screening: Phenotypic and Mechanistic Assays

Should the primary screens yield positive results, or if a broader understanding of the compound's biological effects is desired, the following cell-based assays are recommended.

Cell Viability and Cytotoxicity

Scientific Rationale: It is crucial to determine if the observed biological activity (e.g., enzyme inhibition) is due to a specific interaction or a general cytotoxic effect. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability[14][15].

Protocol: MTT Assay for IC50 Determination

Materials:

  • Human cell line (e.g., HeLa for general cytotoxicity, or a relevant cancer cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 2-benzenesulfonamidobenzoic acid in complete medium. Replace the existing medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. % Viability = (Abs_treated / Abs_vehicle_control) x 100

    • Plot the % viability against the log of the compound concentration to determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate % Viability & IC50 G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Anti-inflammatory Potential via NF-κB Inhibition

Scientific Rationale: Benzoic acid derivatives have been reported to possess anti-inflammatory properties, some of which are mediated through the inhibition of the NF-κB signaling pathway[5]. This pathway is a central regulator of inflammation, and its inhibition is a key strategy for treating inflammatory diseases[16].

Protocol: NF-κB Reporter Assay

This assay uses a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293T or similar cell line with an NF-κB luciferase reporter

  • Complete culture medium

  • TNF-α (Tumor Necrosis Factor-alpha)

  • 2-benzenesulfonamidobenzoic acid

  • A known NF-κB inhibitor (e.g., BAY 11-7082)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Pre-treatment: Treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (typically 10 ng/mL) to the wells (except for the unstimulated control).

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel MTT assay) to control for cytotoxicity.

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.

    • Determine the IC50 for NF-κB inhibition.

Sirtuin Inhibition Assay

Scientific Rationale: Certain benzoic acid derivatives have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases involved in cell metabolism, aging, and gene silencing[17]. This exploratory assay can reveal novel mechanisms of action.

Protocol: Fluorogenic Sirtuin Activity Assay

This assay measures the deacetylation of a fluorogenic peptide substrate by a sirtuin enzyme (e.g., SIRT1)[1][18].

Materials:

  • Recombinant human SIRT1

  • Fluorogenic sirtuin substrate (e.g., Fluor de Lys®-SIRT1)

  • NAD+

  • Developer solution

  • Sirtuin assay buffer

  • A known sirtuin inhibitor (e.g., Nicotinamide)

  • 96-well black microplates

Procedure:

  • Assay Setup: In a 96-well plate, combine the sirtuin assay buffer, NAD+, and serial dilutions of 2-benzenesulfonamidobenzoic acid.

  • Enzyme Addition: Add diluted SIRT1 to initiate the pre-incubation. Incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate to all wells to start the deacetylation reaction. Incubate for 30-60 minutes at 37°C.

  • Development: Add the developer solution, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate. Incubate for 15 minutes at room temperature.

  • Fluorescence Measurement: Read the fluorescence using an appropriate excitation/emission wavelength pair (e.g., 360 nm/460 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described in previous protocols.

Data Interpretation and Next Steps

The results from this screening cascade will provide a comprehensive initial profile of the biological activity of 2-benzenesulfonamidobenzoic acid.

  • Potent and specific enzyme inhibition (e.g., low nanomolar IC50 for hCA II with a high IC50 in the cytotoxicity assay) would suggest a target-based mechanism of action and warrant further investigation into isoform selectivity and in vivo efficacy.

  • Broad-spectrum antimicrobial activity with low host cell toxicity would indicate potential for development as an anti-infective agent. Further studies would include determining the mechanism (e.g., dihydropteroate synthase inhibition) and testing against a wider panel of clinical isolates.

  • Moderate activity across multiple assays might suggest a less specific mechanism of action or polypharmacology, which could be therapeutically advantageous or a liability, requiring more detailed mechanistic studies.

  • Significant cytotoxicity at concentrations similar to those showing activity in other assays indicates that the observed effects may be due to general toxicity and not specific target engagement.

A "hit" compound from this screening process should be subjected to further validation, including confirmation of its structure and purity, re-testing in orthogonal assays, and exploration of structure-activity relationships (SAR) through the synthesis and testing of analogues.

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  • Frontiers. (n.d.). Small Molecule NF-κB Inhibitors as Immune Potentiators for Enhancement of Vaccine Adjuvants. [Link]

  • RSC Publishing. (n.d.). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. [Link]

  • National Institutes of Health. (2023). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. [Link]

  • MDPI. (n.d.). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. [Link]

  • PubMed. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling With Antiinflammatory and Anticancer Properties. [Link]

  • MDPI. (n.d.). Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. [Link]

  • ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. [Link]

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Application Note & Protocol: Evaluating 2-benzenesulfonamidobenzoic acid as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the characterization of 2-benzenesulfonamidobenzoic acid as an inhibitor of human Carbonic Anhydrase II (hCA II). Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation and CO2 transport.[1][2] Their involvement in various pathologies such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets.[1][2][3] Sulfonamides are a prominent class of CA inhibitors, known to bind to the active site zinc ion.[4][5] This protocol details a robust and widely adopted colorimetric assay for determining the inhibitory potency (IC50) of test compounds by leveraging the esterase activity of hCA II.[1][4]

Introduction: The Rationale for Inhibition

Carbonic anhydrases (EC 4.2.1.1) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][6] This seemingly simple reaction is fundamental to respiration, pH homeostasis, and various biosynthetic pathways.[2][6] The benzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibitors. These compounds typically function by coordinating to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.[5] The investigation of 2-benzenesulfonamidobenzoic acid is therefore a logical step in the exploration of novel CA inhibitors with potentially unique pharmacological profiles.

The assay described herein utilizes the esterase activity of hCA II, a well-documented secondary function of the enzyme.[1][7] In this assay, hCA II catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to produce p-nitrophenol, a yellow-colored product.[1][4] The rate of p-nitrophenol formation, which can be monitored spectrophotometrically at approximately 400 nm, is directly proportional to the enzyme's activity.[4] The presence of an inhibitor, such as 2-benzenesulfonamidobenzoic acid, will decrease the rate of this reaction in a concentration-dependent manner, allowing for the determination of its half-maximal inhibitory concentration (IC50).[4]

Mechanism of Inhibition: A Visual Representation

The inhibitory action of sulfonamides on carbonic anhydrase is a well-characterized interaction. The sulfonamide group coordinates with the zinc ion (Zn2+) in the active site, preventing the binding of substrate molecules.

cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by 2-benzenesulfonamidobenzoic acid CO2 + H2O CO2 + H2O hCAII_active hCA II (Active) CO2 + H2O->hCAII_active Substrate Binding H+ + HCO3- H+ + HCO3- hCAII_active->H+ + HCO3- Catalysis Inhibitor 2-benzenesulfonamidobenzoic acid hCAII_inactive hCA II (Inactive) Inhibitor->hCAII_inactive Binds to Active Site Zinc No_Reaction No Reaction hCAII_inactive->No_Reaction

Caption: Inhibition of hCA II by 2-benzenesulfonamidobenzoic acid.

Materials and Reagents

For optimal and reproducible results, all reagents should be of analytical grade.

ReagentStock ConcentrationWorking ConcentrationSolvent/Buffer
Human Carbonic Anhydrase II (hCA II)1 mg/mL0.2 - 0.3 µMAssay Buffer
p-Nitrophenyl Acetate (p-NPA)15-100 mM0.48 - 0.6 mMAcetonitrile or DMSO
2-benzenesulfonamidobenzoic acid10 mMVariable (serial dilution)DMSO
Acetazolamide (Positive Control)2 mMVariable (serial dilution)DMSO
Tris-HCl Buffer (pH 7.4)1 M50 mMDeionized Water
DMSON/A<1% in final reactionN/A

Note: p-NPA solution should be prepared fresh daily.[4] hCA II should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[4]

Experimental Protocol: Step-by-Step IC50 Determination

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening and analysis.

I. Preparation of Solutions
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

  • hCA II Solution: Dilute the hCA II stock solution in assay buffer to the desired working concentration (e.g., 0.3 mg/mL).[4]

  • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.[4]

  • Test Compound Stock: Prepare a 10 mM stock solution of 2-benzenesulfonamidobenzoic acid in DMSO.

  • Positive Control Stock: Prepare a 2 mM stock solution of Acetazolamide in DMSO.[2]

  • Serial Dilutions: Perform serial dilutions of the test compound and positive control in assay buffer to achieve a range of concentrations for IC50 determination. Ensure the final DMSO concentration remains constant across all wells and is typically below 1%.[8]

II. Assay Procedure

The following diagram outlines the workflow for the 96-well plate assay.

A Prepare Reagent & Sample Dilutions B Add hCA II Solution to Wells (except blank) A->B C Add Inhibitor/Control/Buffer to Wells B->C D Pre-incubate at Room Temperature (15 minutes) C->D E Initiate Reaction with p-NPA Substrate D->E F Measure Absorbance at 400 nm (Kinetic Mode) E->F G Data Analysis: Calculate % Inhibition & IC50 F->G

Caption: Experimental workflow for hCA II inhibition assay.

  • Plate Setup:

    • Blank Wells: Add 100 µL of assay buffer.

    • Enzyme Control (Maximum Activity) Wells: Add 50 µL of hCA II solution and 50 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

    • Inhibitor Wells: Add 50 µL of hCA II solution and 50 µL of the serially diluted 2-benzenesulfonamidobenzoic acid.

    • Positive Control Wells: Add 50 µL of hCA II solution and 50 µL of the serially diluted Acetazolamide.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the inhibitor to bind to the enzyme.[1][4]

  • Reaction Initiation: Add 100 µL of the p-NPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.[1]

  • Kinetic Measurement: Immediately begin measuring the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.[2]

Data Analysis and Interpretation

I. Calculation of Percent Inhibition

The rate of reaction (V₀) is determined by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).[1] The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [(V₀ control - V₀ inhibitor) / V₀ control] x 100

Where:

  • V₀ control is the rate of reaction in the absence of the inhibitor.

  • V₀ inhibitor is the rate of reaction in the presence of the inhibitor.[4]

II. Determination of IC50 Value

The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4] To determine the IC50, plot the percent inhibition against the logarithm of the inhibitor concentration. The data should be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[4]

III. Sample Data Presentation
Inhibitor Concentration (nM)Average Absorbance Rate (ΔAbs/min)% Inhibition
0 (No Inhibitor Control)0.1500
10.13510
100.10530
500.07550
1000.04570
5000.01590
10000.00895

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls and considerations are essential:

  • Positive Control: Acetazolamide, a well-characterized and potent CA inhibitor, should be included in every assay to validate the assay's performance.[2]

  • Negative Control (No Inhibitor): This control represents 100% enzyme activity and serves as the baseline for calculating percent inhibition.

  • Blank Control (No Enzyme): This control accounts for any non-enzymatic hydrolysis of the substrate.

  • Solvent Control: A control containing the highest concentration of DMSO used in the inhibitor dilutions should be included to ensure the solvent does not significantly affect enzyme activity.[2]

  • Linearity of Reaction: Ensure that the initial reaction rates are measured within the linear range of product formation.

  • Replicates: All experiments should be performed in triplicate to ensure reproducibility and to calculate standard deviations.

By incorporating these controls, the protocol becomes a self-validating system, providing confidence in the generated data.

References

  • Puscas, I., & Coltau, M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7277. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Grzybowski, A. T., et al. (2009). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 14(7), 779-790. [Link]

  • Vaškevičiūtė, R., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. International Journal of Molecular Sciences, 22(15), 8206. [Link]

  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 11(5), 641-644. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • Pocker, Y., & Meany, J. E. (1965). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 42(10), A815. [Link]

  • Krall, N., et al. (2015). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Chemical Science, 6(5), 3046-3055. [Link]

  • Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 36(3), 443-481. [Link]

  • Bruns, W., et al. (1986). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 407 Suppl 2, S100-S105. [Link]

  • Mstafa, Y. A., et al. (2022). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 27(22), 8031. [Link]

  • Akocak, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 9327315. [Link]

  • Justino, A. B., et al. (2019). Guidelines for the digestive enzymes inhibition assay. Food Research International, 125, 108538. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Ozensoy, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Protein and Peptide Letters, 12(5), 489-493. [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]

  • Karthik, V., et al. (2025). The concentrations vs percentage Inhibition and IC50 Curves (dose response) of a) (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide and b) Acetazolamide by non-linear regression analysis using GraphPad Prism 5.0. Journal of Molecular Structure, 1315, 138244. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Nocentini, A., et al. (2018). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1045-1050. [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136125. [Link]

  • Angeli, A., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1431-1437. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 929-934. [Link]

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Application Notes & Protocols for the Synthesis of 2-Benzenesulfonamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2-Benzenesulfonamidobenzoic Acid Scaffold

The 2-benzenesulfonamidobenzoic acid framework is a privileged scaffold in modern medicinal chemistry and drug discovery. Its structural rigidity, combined with the hydrogen-bonding capabilities of the sulfonamide and carboxylic acid groups, makes it an ideal platform for designing targeted therapeutics. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including roles as anticancer agents, anti-inflammatory drugs, anticonvulsants, and potent enzyme inhibitors.[1][2][3][4] The synthetic accessibility and the potential for diverse functionalization at multiple positions make this scaffold a cornerstone for generating compound libraries aimed at structure-activity relationship (SAR) studies.[5][6]

This guide provides a comprehensive overview of the principal methodologies for synthesizing the core 2-benzenesulfonamidobenzoic acid structure and subsequently modifying it to create diverse derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key workflows to empower researchers in their drug development endeavors.

Part 1: Synthesis of the Core Scaffold

The construction of the central 2-benzenesulfonamidobenzoic acid molecule is typically achieved via two primary strategies: direct sulfonylation of anthranilic acid or through modern cross-coupling reactions.

Methodology 1: Direct N-Sulfonylation of Anthranilic Acid

This is the most classical and direct approach, relying on the nucleophilic character of the amino group in anthranilic acid.[5][7]

Causality & Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the nitrogen atom of anthranilic acid's amino group on the highly electrophilic sulfur atom of a substituted benzenesulfonyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The choice of base and solvent can influence reaction time and yield. Aqueous basic conditions, such as with sodium bicarbonate, offer a green and effective medium for this transformation.[5]

Visual Workflow: Direct N-Sulfonylation

G cluster_reactants Reactants cluster_conditions Conditions A Anthranilic Acid Derivative P 2-Benzenesulfonamidobenzoic Acid Derivative A->P B Benzenesulfonyl Chloride Derivative B->P C Base (e.g., NaHCO3) C->P Neutralizes HCl D Solvent (e.g., H2O) D->P caption Workflow for Direct N-Sulfonylation.

Caption: Workflow for Direct N-Sulfonylation.

Detailed Protocol 1: Synthesis of 2-(Benzenesulfonamido)benzoic Acid

Parameter Value/Description Rationale/Notes
Starting Materials Anthranilic Acid, Benzenesulfonyl ChlorideCommercially available and high purity recommended.
Reagents Sodium Bicarbonate (NaHCO₃), Deionized WaterNaHCO₃ is a mild and effective base for this reaction. Water is a green solvent.
Equipment Magnetic stirrer, round-bottom flask, ice bath, pH paper, Buchner funnelStandard laboratory glassware and equipment.
Stoichiometry Anthranilic Acid (1.0 eq), Benzenesulfonyl Chloride (1.1 eq), NaHCO₃ (2.5 eq)A slight excess of the sulfonyl chloride ensures complete consumption of the anthranilic acid. Sufficient base is crucial.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve anthranilic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in deionized water (approx. 100 mL for 10 mmol scale). Stir at room temperature until fully dissolved.

  • Addition of Sulfonyl Chloride: Cool the solution in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise over 15-20 minutes. The reaction can be exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 12 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.[5]

  • Work-up & Precipitation: After completion, filter the reaction mixture to remove any unreacted solids. Transfer the filtrate to a clean beaker and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. The product will precipitate as a white solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For more complex or sterically hindered substrates, modern cross-coupling methods provide a powerful alternative. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds between aryl halides (or triflates) and amines.[8][9]

Causality & Mechanistic Insight: This reaction's utility comes from its ability to couple partners that are unreactive under classical conditions.[8] The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromobenzoic acid) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (or sulfonamide) coordinates to the palladium center, and a base deprotonates the N-H bond.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product and regenerating the Pd(0) catalyst.[10][11] The choice of phosphine ligand is critical and often requires optimization to prevent side reactions like beta-hydride elimination and to promote the desired reductive elimination step.[11]

Visual Workflow: Buchwald-Hartwig Cross-Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System A 2-Halobenzoic Acid (e.g., 2-bromobenzoic acid) P 2-Benzenesulfonamidobenzoic Acid Derivative A->P B Benzenesulfonamide B->P C Pd Source (e.g., Pd(OAc)2) C->P D Phosphine Ligand (e.g., X-Phos) D->P E Base (e.g., KOt-Bu) E->P caption Workflow for Buchwald-Hartwig Amination.

Caption: Workflow for Buchwald-Hartwig Amination.

Part 2: Derivatization via Amide Coupling

The carboxylic acid moiety of the core scaffold is an excellent handle for creating diverse libraries of compounds, most commonly through amide bond formation. This is a key strategy in SAR studies.[5]

Causality & Mechanistic Insight: Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Amide coupling reagents (e.g., T3P®, HATU) are used to activate the carboxylic acid. They react with the carboxylate to form a highly reactive intermediate (e.g., an activated ester or a mixed anhydride). This intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond, typically at room temperature and with high yields.

G A 2-Benzenesulfonamidobenzoic Acid Core P Final Amide Derivative A->P B Substituted Aniline or Aliphatic Amine B->P C Coupling Reagent (e.g., T3P, HATU) C->P D Base (e.g., Et3N, DIPEA) D->P caption General workflow for amide derivatization.

Caption: Workflow for a structure-activity relationship (SAR) study.

Experimental Plan:

  • Core Synthesis: Prepare a multi-gram batch of 2-(benzenesulfonamido)benzoic acid using Protocol 1 . Ensure high purity (>98% by HPLC) before proceeding.

  • Library Synthesis: Using Protocol 2 , couple the core acid with a diverse set of commercially available anilines (e.g., with varying electronic and steric properties: 4-fluoro, 4-methoxy, 3-chloro, etc.).

  • Purification & QC: Purify each derivative using flash chromatography. Confirm the identity and purity of each final compound using LC-MS and ¹H NMR.

  • Biological Evaluation: Screen all purified compounds in a biochemical assay to determine their IC₅₀ values against human CA IX.

  • Data Analysis: Correlate the structural modifications with the observed biological activity to establish a preliminary SAR. For instance, determine if electron-withdrawing or electron-donating groups on the aniline ring improve potency. This data will guide the design of the next generation of more potent and selective inhibitors.

References

  • Ballell, L., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience. Available at: [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • ResearchGate. (2025). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Available at: [Link]

  • Arshad, M. N., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PubMed. (2009). 2-benzenesulfonamidobenzoic Acid. Available at: [Link]

  • Semantic Scholar. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Available at: [Link]

  • Angeli, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • ResearchGate. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Bittner, J., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ray, U., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2025). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Benzoylated sulfamoyl carboxylic acid derivatives. Available at: [Link]

  • Kulkarni, S. K., et al. (1989). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Arzneimittel-Forschung. Available at: [Link]

  • Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals (Basel). Available at: [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and refining of benzoic acid. Available at: [Link]

  • ResearchGate. (2025). Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. Available at: [Link]

  • ResearchGate. (2025). (PDF) Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. Available at: [Link]

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Application Notes & Protocols: Leveraging 2-Benzenesulfonamidobenzoic Acid in Advanced Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Application for a Classic Scaffold

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein synthesis, enabling groundbreaking research and the development of novel therapeutics.[1][2] The success of SPPS often hinges on the strategic choice of linkers that anchor the nascent peptide chain to the solid support.[3] While numerous linkers are available, the quest for linkers with unique cleavage properties continues, particularly for the synthesis of modified peptides such as C-terminal amides, esters, or cyclic peptides.[4][5]

This document explores the application of 2-benzenesulfonamidobenzoic acid as a versatile safety-catch linker for SPPS. While not a conventional off-the-shelf linker, its chemical architecture offers a compelling platform for advanced peptide synthesis strategies. The core principle of a safety-catch linker is its stability to standard synthesis conditions (e.g., Fmoc deprotection with piperidine and TFA-based side-chain deprotection) until a specific chemical activation step is performed.[3][6] This activation transforms the stable linkage into a labile one, allowing for controlled cleavage under mild, nucleophilic conditions.[7][8]

The 2-benzenesulfonamidobenzoic acid scaffold embodies the key features of a sulfonamide-based safety-catch system, pioneered by Kenner and later refined by Ellman.[6][7][8] Its unique ortho-arrangement of the carboxylic acid and the sulfonamide group provides a robust anchor point and a latent site for activation and cleavage.

Key Advantages of the Sulfonamide Safety-Catch Strategy:

  • Orthogonality: The linker is stable to both the basic conditions of Fmoc removal and the strong acidic conditions used for final side-chain deprotection, making it compatible with standard Fmoc/tBu chemistry.[3][7][8]

  • Controlled Cleavage: The peptide is only released after a deliberate activation step, minimizing premature cleavage and product loss.[6]

  • Product Diversity: Activation generates a highly reactive site that can be cleaved by a variety of nucleophiles, enabling the synthesis of C-terminal acids, amides, and esters from a single resin-bound peptide.[9]

The Theoretical Framework: Mechanism of Action

The utility of 2-benzenesulfonamidobenzoic acid as a safety-catch linker is rooted in the chemical properties of the N-acylsulfonamide bond formed when the first amino acid is attached.

  • Immobilization: The carboxylic acid of 2-benzenesulfonamidobenzoic acid is first coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene or TentaGel resin).

  • Peptide Synthesis: The first Fmoc-protected amino acid is then coupled to the sulfonamide nitrogen. The resulting N-acylsulfonamide linkage is exceptionally stable. The acidic proton on the sulfonamide nitrogen (pKa ~2.5) can be removed by base, but the resulting anion is a poor leaving group, rendering the linkage resistant to nucleophilic attack.[7][8] Standard Fmoc-SPPS cycles are then performed to elongate the peptide chain.[2]

  • Activation: After peptide synthesis is complete, the sulfonamide nitrogen is alkylated (e.g., with iodoacetonitrile or diazomethane).[6][7] This "activation" step removes the acidic proton and converts the sulfonamide into a potent electron-withdrawing group.

  • Cleavage: The activated N-alkyl-N-acylsulfonamide is now highly susceptible to nucleophilic attack at the carbonyl carbon. Treatment with various nucleophiles (e.g., amines for amides, alkoxides for esters, or hydroxide for carboxylic acids) cleaves the peptide from the resin.[9]

The entire workflow is depicted below.

G cluster_prep Linker Preparation cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Activation & Cleavage Resin Amino-functionalized Resin Immobilized Immobilized Linker on Resin Resin->Immobilized Linker 2-Benzenesulfonamido- benzoic Acid Linker->Immobilized Coupling (e.g., DIC/HOBt) Coupled Resin-Linker-AA1 Immobilized->Coupled Load first AA AA1 Fmoc-AA1-OH AA1->Coupled SPPS Repetitive Cycles: 1. Fmoc Deprotection 2. Coupling (Fmoc-AAx-OH) Coupled->SPPS PeptideResin Fully Assembled Peptide on Resin SPPS->PeptideResin ActivatedPeptide Activated Peptide-Resin PeptideResin->ActivatedPeptide Activation Step Activation Activation Reagent (e.g., ICH2CN, Base) Activation->ActivatedPeptide Product Modified Peptide (Amide, Ester, Acid) ActivatedPeptide->Product Nucleophilic Cleavage Cleavage Nucleophile (R-NH2, R-OH, H2O) Cleavage->Product

Figure 1. Workflow for SPPS using a 2-benzenesulfonamidobenzoic acid-based safety-catch linker.

Detailed Protocols

The following protocols provide a comprehensive guide for utilizing a 2-benzenesulfonamidobenzoic acid linker in a standard Fmoc-SPPS workflow.

Protocol 1: Linker Immobilization on Aminomethyl Resin

This protocol describes the attachment of the linker to a standard aminomethyl-functionalized polystyrene resin.

StepActionReagents & SolventsTimeNotes
1Resin SwellingSwell aminomethyl resin (1.0 mmol/g) in DMF.30 minUse 10 mL of solvent per gram of resin.
2Prepare Linker SolutionDissolve 2-benzenesulfonamidobenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.5 minEnsure complete dissolution before adding to the resin.
3CouplingAdd the linker solution to the swollen resin. Agitate at room temperature.12-16 hReaction can be monitored by a Kaiser test for free amines.
4WashingWash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).15 minThorough washing is critical to remove excess reagents.
5CappingTreat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v).30 minThis step caps any unreacted amino groups on the resin.
6Final Wash & DryWash the resin as in Step 4 and dry under high vacuum.2 hThe resin is now ready for peptide synthesis.
Protocol 2: Loading of the First Amino Acid

Loading the first amino acid onto the sulfonamide nitrogen requires specific conditions to ensure efficient and racemization-free coupling.

StepActionReagents & SolventsTimeNotes
1Resin SwellingSwell the linker-functionalized resin in anhydrous DCM.30 minAnhydrous conditions are important for this step.
2Pre-activationIn a separate flask, dissolve Fmoc-amino acid (4 eq.) and DMAP (0.1 eq.) in anhydrous DCM. Add DIC (2 eq.) and stir for 10 min.10 minPre-activation forms the symmetric anhydride, which is highly reactive.
3CouplingAdd the pre-activated amino acid solution to the resin. Agitate at room temperature.4-6 hMonitor loading efficiency by Fmoc quantitation after a small-scale test.
4Washing & DryingWash the resin with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.30 minThe resin is now loaded and ready for chain elongation.
Protocol 3: Peptide Chain Elongation

Follow standard automated or manual Fmoc-SPPS procedures.[10] A typical cycle is as follows:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash thoroughly with DMF (5-7x).

  • Coupling: Couple the next Fmoc-amino acid (4 eq.) using a standard coupling agent like HBTU/DIPEA (4 eq./8 eq.) in DMF for 1-2 hours.

  • Washing: Wash with DMF (3x). Repeat this cycle for each amino acid in the sequence.

Protocol 4: Linker Activation and Nucleophilic Cleavage

This is the final two-step process to release the peptide from the solid support.

Figure 2. Chemical scheme of the activation and cleavage steps. (Note: Image placeholders are used for chemical structures)

A. Activation of the Sulfonamide Linker

  • Swell the peptide-resin in anhydrous NMP or DMF.

  • Add iodoacetonitrile (10 eq.) and DIPEA (5 eq.).

  • Agitate the mixture at room temperature for 6-12 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

B. Cleavage to Yield a C-Terminal Peptide Amide

  • Treat the activated peptide-resin with a solution of the desired amine. For a primary amide, use 2M ammonia in dioxane.

  • Agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage solution and DCM.

  • Combine the filtrates and evaporate the solvent to yield the crude protected peptide amide.

  • Perform standard global deprotection using a TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to remove side-chain protecting groups.

Conclusion and Future Perspectives

The use of 2-benzenesulfonamidobenzoic acid as a safety-catch linker provides a powerful and flexible strategy for solid-phase peptide synthesis. Its compatibility with standard Fmoc chemistry and the ability to generate diverse C-terminal modifications from a single synthetic route make it a valuable tool for both academic research and industrial drug development.[9] This approach is particularly well-suited for creating peptide libraries with varied C-terminal functionalities or for the synthesis of complex targets like cyclic peptides, where on-resin cyclization can be followed by nucleophilic cleavage.[11][12] Further exploration of alternative activation and cleavage conditions will continue to expand the utility of this versatile linker system.

References

  • P. J. Bela, et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Bela, P. J., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). General acyl sulfonamide safety-catch linker, activation, and cleavage. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • ACS Publications. (n.d.). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. [Link]

  • Nielsen, T. E., et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, 14(8), 2466-2470. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. American Chemical Society. [Link]

  • Google Patents. (n.d.). WO2020030663A1 - Cleavable linker for peptide synthesis.
  • Fuse, S., et al. (2021). Peptide Cyclization by the Use of Acylammonium Species. Chemistry – A European Journal, 27(52), 13217-13222. [Link]

  • Cudic, M., et al. (2011). Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy. National Center for Biotechnology Information. [Link]

  • Mitchell, P. G., et al. (2017). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. National Center for Biotechnology Information. [Link]

  • Tretbar, M., et al. (2012). Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). N‐ and C‐terminal site‐selective methods for the cyclization of... [Link]

  • Tetrahedron Letters. (2008). [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 2927-2943. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

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Application Note: Leveraging 2-Benzenesulfonamidobenzoic Acid in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional High-Throughput Screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, "drug-like" molecules, FBDD begins with a more strategic approach. It involves screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target.[3][4] While these initial interactions are often weak, with binding affinities in the high micromolar to millimolar range, they are highly atom-efficient.[2][5] This efficiency provides a more rational and effective starting point for optimization into potent, selective, and drug-like candidates.[5][6]

The core principle of FBDD is that smaller molecules can explore chemical space more effectively, increasing the probability of finding a match for small pockets on a protein's surface.[5] This methodology has proven particularly successful for challenging targets, including those with shallow binding sites or allosteric pockets that are often missed by larger HTS compounds.[5][7] To date, FBDD strategies have led to at least seven marketed drugs and numerous clinical candidates, underscoring its impact on modern medicine.[2][7]

This guide focuses on a specific, high-value fragment: 2-benzenesulfonamidobenzoic acid . We will explore its chemical rationale as a starting point and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to structural characterization.

The Profile of a Privileged Fragment: 2-Benzenesulfonamidobenzoic Acid

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. Fragments are generally selected to adhere to the "Rule of Three": Molecular weight ≤ 300 Da, ClogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3.[1][8] 2-Benzenesulfonamidobenzoic acid is an exemplary fragment that fits these criteria and possesses several advantageous features.

Chemical and Structural Properties

  • Molecular Formula: C₁₃H₁₁NO₄S

  • Molecular Weight: 277.30 g/mol

  • Structure:

This fragment is a sulfonamide derivative synthesized from the condensation of anthranilic acid and benzenesulfonyl chloride.[9] Its structure is characterized by two key functional groups—a carboxylic acid and a sulfonamide—connected by a biphenyl-like scaffold. These groups are prevalent in many known drugs and are adept at forming specific, high-quality interactions with protein targets.[10][11]

Why 2-Benzenesulfonamidobenzoic Acid is an Excellent FBDD Starting Point:

  • Versatile Interaction Potential: The carboxylic acid can act as a hydrogen bond donor and acceptor and can form strong salt-bridge interactions with positively charged residues like arginine or lysine. The sulfonamide group is also a potent hydrogen bond donor and acceptor.[12][13] This dual functionality allows the fragment to probe a wide range of binding environments.

  • Favorable Physicochemical Properties: It conforms to the "Rule of Three," ensuring it has the appropriate size and solubility for fragment screening.

  • Structurally Defined Scaffold: The two aromatic rings are held in a specific conformation, reducing the entropic penalty upon binding. The dihedral angle between the benzene rings provides a rigid starting point for structure-based design.[9]

  • Amenable to Chemical Elaboration: The structure provides clear vectors for chemical modification. The aromatic rings can be substituted to "grow" the fragment into adjacent pockets, or it can be "linked" with other fragments identified in nearby sites. This is the essence of progressing a fragment hit to a lead compound.

  • Proven Biological Relevance: Anthranilic sulfonamide derivatives have been investigated as inhibitors for targets like Methionine aminopeptidase-2 (MetAP2), a target in cancer therapy, demonstrating the scaffold's biological relevance.[9]

Experimental Workflows and Protocols

A successful FBDD campaign relies on highly sensitive biophysical techniques to detect the weak binding of fragments.[5] It is crucial to use at least two orthogonal methods to confirm hits and eliminate false positives.[5] We present detailed protocols for a tiered workflow involving Surface Plasmon Resonance (SPR) for primary screening, Nuclear Magnetic Resonance (NMR) for validation, and X-ray Crystallography for definitive structural elucidation.

Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor molecular interactions in real-time.[14] Its sensitivity, speed, and relatively low protein consumption make it an ideal method for primary fragment screening.[15][16][17]

Causality: We use SPR first because it provides rapid, high-throughput screening to identify potential binders from the entire fragment library. It gives us kinetic data (kₐ, kₔ) and affinity (K₋), which helps prioritize fragments for follow-up studies.

SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation p1 Immobilize Target Protein on Sensor Chip s1 Inject Fragments over Target and Reference Surfaces p1->s1 p2 Prepare Fragment Library Plate (incl. 2-benzenesulfonamidobenzoic acid) in DMSO p2->s1 p3 Prepare Running Buffer with Matched DMSO p3->s1 s2 Monitor Binding Response (Sensorgram) s1->s2 a1 Identify Hits Based on Binding Response Threshold s2->a1 a2 Perform Dose-Response Titration for Hits a1->a2 a3 Calculate Affinity (KD) & Ligand Efficiency (LE) a2->a3 a4 Prioritize Hits for Orthogonal Validation a3->a4

Caption: High-level workflow for an SPR-based fragment screening campaign.

Step-by-Step SPR Protocol:

  • Target Immobilization:

    • Covalently immobilize the purified target protein onto a carboxymethylated dextran (CM5) sensor chip surface using standard amine coupling chemistry (EDC/NHS).

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations.

    • Activate a second flow cell without protein to serve as a reference surface, which is critical for subtracting bulk refractive index changes and nonspecific binding.[14]

  • Sample Preparation:

    • Prepare a stock solution of 2-benzenesulfonamidobenzoic acid and other library fragments in 100% DMSO.

    • Dilute the fragments into the running buffer (e.g., HBS-EP+) to the desired screening concentration (typically 100-500 µM).

    • Crucially, ensure the final DMSO concentration in the samples is identical to that of the running buffer (e.g., 2-5%). Mismatched DMSO is a major source of false positives in SPR.[15]

  • Screening and Data Acquisition:

    • Perform the screen by injecting each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double referencing.

    • A positive "hit" is identified by a stable, concentration-dependent binding signal on the target surface that is absent or significantly lower on the reference surface.

  • Hit Validation and Affinity Determination:

    • For initial hits like 2-benzenesulfonamidobenzoic acid, perform a follow-up dose-response experiment.

    • Inject a series of concentrations (e.g., from 10 µM to 1 mM) to determine the equilibrium dissociation constant (K₋).

    • Fit the steady-state binding responses against concentration to a 1:1 binding model to calculate K₋.

Data Presentation: SPR Screening Results

Fragment IDStructureMW (Da)K₋ (µM)Ligand Efficiency (LE)¹
F001 2-benzenesulfonamidobenzoic acid277.33500.29
F002 Example Fragment 2198.28000.27
F003 Example Fragment 3254.3>1000-

¹Ligand Efficiency (LE) = -1.37 * pK₋ / N, where N is the number of non-hydrogen atoms. LE is a critical metric in FBDD for normalizing binding affinity by size, helping to prioritize smaller, more efficient binders.

Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for confirming fragment hits.[18][19] It can detect weak binding events in solution and, with protein-observed methods, can simultaneously identify the binding site on the target.[8][20]

Causality: We use protein-observed NMR (specifically, ¹H-¹⁵N HSQC) as an orthogonal validation step. This method is robust and has a very low false-positive rate.[18] A confirmed hit must induce specific chemical shift perturbations (CSPs) in the protein's spectrum, which not only validates the binding but also maps the interaction site, providing invaluable information for structure-based design.[21]

NMR_Workflow cluster_prep Preparation cluster_screen Screening & Titration cluster_analysis Analysis p1 Express & Purify ¹⁵N-labeled Target Protein p2 Prepare NMR Sample (Protein in Deuterated Buffer) p1->p2 s1 Acquire Reference ¹H-¹⁵N HSQC Spectrum p2->s1 s2 Add Fragment Hit (e.g., 2-benzenesulfonamidobenzoic acid) s1->s2 s3 Acquire Second HSQC Spectrum & Identify CSPs s2->s3 s4 Perform Titration with Increasing Fragment Concentration s3->s4 a1 Map Binding Site using Assigned Protein Resonances s4->a1 a2 Calculate KD from CSP Titration Data s4->a2 a3 Confirm Hit & Provide Structural Information a2->a3

Caption: Workflow for hit validation and site mapping using protein-observed NMR.

Step-by-Step ¹H-¹⁵N HSQC Protocol:

  • Protein Preparation:

    • Express the target protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform isotopic labeling.

    • Purify the ¹⁵N-labeled protein to >95% homogeneity.

    • Self-Validation: Confirm the structural integrity and folding of the protein by acquiring an initial ¹H-¹⁵N HSQC spectrum. A well-folded protein will show a spectrum with good signal dispersion.[20]

  • NMR Sample Preparation and Reference Spectrum:

    • Prepare an NMR sample with 50-200 µM of ¹⁵N-labeled protein in a suitable deuterated buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, 90% H₂O/10% D₂O).

    • Acquire a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

  • Fragment Screening:

    • Add a stock solution of 2-benzenesulfonamidobenzoic acid (in deuterated buffer or DMSO-d6) to the NMR sample to a final concentration of 5-10 times the expected K₋ (e.g., 1-2 mM).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

    • Overlay the two spectra. Binding is confirmed by observing significant Chemical Shift Perturbations (CSPs) for a specific subset of peaks. CSPs are changes in the position (chemical shift) of backbone amide peaks upon ligand binding.

  • Binding Site Mapping and Affinity Determination:

    • If the protein's backbone resonance assignments are known, the residues exhibiting the largest CSPs can be mapped directly onto the protein's 3D structure, revealing the binding site.

    • To determine the K₋, perform a titration by acquiring a series of HSQC spectra at a fixed protein concentration with increasing concentrations of the fragment.

    • Plot the magnitude of the CSPs against the ligand concentration and fit the data to a suitable binding isotherm to calculate the K₋.[8]

Protocol 3: High-Resolution Structural Characterization by X-ray Crystallography

X-ray crystallography is the gold standard for FBDD as it provides an unambiguous, high-resolution 3D picture of how a fragment binds to its target.[22][23] This structural information is essential for the subsequent hit-to-lead optimization phase.[]

Causality: While SPR and NMR confirm that a fragment binds and where it binds, crystallography reveals precisely how it binds. It shows the specific atomic interactions (hydrogen bonds, salt bridges), the orientation of the fragment, and the displacement of water molecules. This detailed blueprint is the foundation for rational, structure-guided medicinal chemistry.[23]

SBDD_Logic cluster_input Input cluster_process Process cluster_output Output: Rational Drug Design Hit Validated Fragment Hit (2-benzenesulfonamidobenzoic acid) Crystal Obtain Protein-Fragment Co-Crystal Structure Hit->Crystal Analysis Analyze 3D Binding Mode: - Key Interactions - Unoccupied Pockets - Displaced Water Crystal->Analysis Grow Fragment Growing (Add functionality to fill empty pockets) Analysis->Grow Link Fragment Linking (Connect to a second fragment binder) Analysis->Link Optimize Scaffold Hopping (Replace core while maintaining interactions) Analysis->Optimize

Caption: Logic diagram showing how crystallography enables structure-based design.

Step-by-Step Crystallography Protocol:

  • Protein Crystallization:

    • Screen a wide range of conditions to find those that produce well-diffracting crystals of the target protein (apo form). This often requires high protein purity and concentration.

  • Obtaining the Protein-Fragment Complex Structure:

    • Crystal Soaking: This is the most common method. Transfer the apo-protein crystals into a solution containing a high concentration of 2-benzenesulfonamidobenzoic acid (e.g., 1-10 mM) for a period ranging from minutes to hours.[22][25]

    • Co-crystallization: Alternatively, mix the protein and fragment together prior to setting up crystallization trials. This is often used if soaking damages the crystals.[]

  • Data Collection and Processing:

    • Cryo-protect the soaked or co-crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data, preferably at a synchrotron source to obtain high-resolution data.[4]

    • Process the diffraction data to obtain an electron density map.

  • Structure Solution and Analysis:

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the difference electron density map (Fo-Fc) to unambiguously identify the bound fragment. The shape of the density should clearly match the structure of 2-benzenesulfonamidobenzoic acid.

    • Refine the model of the protein-fragment complex.

    • Analyze the refined structure to identify all key interactions between the fragment and the protein, as well as the positions of nearby water molecules that could be displaced to improve affinity.

Conclusion: From a Validated Hit to a Lead Candidate

The identification and structural characterization of 2-benzenesulfonamidobenzoic acid binding to a target is a major milestone in an FBDD campaign. The high-resolution structural data obtained from crystallography provides a clear roadmap for the medicinal chemistry team to begin the hit-to-lead optimization process. Strategies such as fragment growing (adding chemical moieties to exploit adjacent pockets) or fragment linking (connecting two distinct fragments) can be employed to rapidly increase the potency and selectivity of the initial hit, paving the way for the development of a novel therapeutic agent.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.[Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.[Link]

  • Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.[Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.[Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio.[Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.[Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry.[Link]

  • 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E.[Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Pharmacology.[Link]

  • Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology.[Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal.[Link]

  • Fragment-Based Drug Discovery. STRBD.[Link]

  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. ResearchGate.[Link]

  • NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics.[Link]

  • Practical aspects of NMR-based fragment screening. Methods in Enzymology.[Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate.[Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.[Link]

  • NMR-based fragment screening for drug discovery. European Pharmaceutical Review.[Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.[Link]

  • Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols.[Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst.[Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of Molecular Structure.[Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports.[Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube.[Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.[Link]

  • Crystallographic Fragment Screening. Springer Nature Experiments.[Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.[Link]

  • SAR OF SULPHONAMIDES.pptx. Slideshare.[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Medicinal Chemistry.[Link]

  • Fragment Screening. Sygnature Discovery.[Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry.[Link]

  • Fragment-Based Drug Discovery. News-Medical.[Link]

  • Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. ResearchGate.[Link]

  • Fragment-based drug discovery: A graphical review. Pharmacological Research.[Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.[Link]

  • 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E.[Link]

  • Fragment-Based Drug Discovery Conference. CHI.[Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry.[Link]

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Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of drug discovery and chemical safety assessment, the thorough evaluation of a compound's cytotoxic potential is a critical, non-negotiable step.[1][2] This application note provides a detailed, multi-faceted protocol for assessing the cytotoxicity of 2-benzenesulfonamidobenzoic acid, a sulfonamide derivative. While some sulfonamide derivatives have been investigated for their therapeutic potential, such as inhibitors of Methionine aminopeptidase-2 (MetAP2) in cancer therapy, a comprehensive cytotoxic profile is essential for any lead compound.[3]

To achieve a holistic understanding of the compound's effect on cell health, this guide employs a tripartite strategy that interrogates three distinct cellular processes: metabolic activity, cell membrane integrity, and the induction of apoptosis. By combining the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays, researchers can move beyond a simple live/dead binary and gain nuanced insights into the potential mechanisms of cytotoxicity. This approach ensures a robust and reliable characterization of 2-benzenesulfonamidobenzoic acid's cellular impact, providing the foundational data necessary for further development or risk assessment.

Principle of the Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's effect. A more robust approach, as detailed here, involves multiple assays that measure different cellular health indicators.[4][5]

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial reductase enzymes in metabolically active cells.[6][7][8] A decrease in the rate of formazan production is directly proportional to a decrease in cell viability, reflecting a compromise in mitochondrial function.[7]

  • Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The LDH assay measures the amount of this released enzyme, providing a quantitative measure of cytotoxicity resulting from compromised membrane integrity, a hallmark of necrosis.[5][11]

  • Apoptosis Induction (Caspase-3/7 Assay): Caspases are a family of proteases that are key mediators of apoptosis, or programmed cell death.[12] Caspase-3 and Caspase-7 are critical executioner caspases. This luminescent or colorimetric assay uses a specific substrate that, when cleaved by activated Caspase-3 or -7, generates a signal proportional to the level of apoptosis induction.[13][14]

The relationship between these assays provides a more complete picture of the cytotoxic mechanism.

G cluster_0 Compound Exposure cluster_1 Cellular Response cluster_2 Assay Readout Compound Compound Metabolic_Dysfunction Metabolic Dysfunction Compound->Metabolic_Dysfunction Membrane_Damage Membrane Damage Compound->Membrane_Damage Apoptosis_Induction Apoptosis Induction Compound->Apoptosis_Induction MTT_Assay MTT Assay (Decreased Signal) Metabolic_Dysfunction->MTT_Assay LDH_Assay LDH Assay (Increased Signal) Membrane_Damage->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Increased Signal) Apoptosis_Induction->Caspase_Assay

Caption: Multi-assay approach to cytotoxicity assessment.

Materials and Reagents

  • Cell Lines: A relevant cell line should be chosen based on the research context (e.g., HepG2 for liver toxicity, a cancer cell line for oncology studies).

  • 2-Benzenesulfonamidobenzoic Acid: High-purity compound.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear, flat-bottom cell culture plates

  • MTT Reagent: (e.g., 5 mg/mL in PBS).

  • Solubilization Solution: (e.g., SDS-HCl solution).[15]

  • LDH Assay Kit: (Commercially available kits are recommended for consistency).

  • Caspase-Glo® 3/7 Assay Kit: (Or a similar commercial kit).[13]

  • Dimethyl Sulfoxide (DMSO): For compound dissolution.

  • Microplate Reader: Capable of measuring absorbance and luminescence.

Experimental Workflow

G cluster_assays Parallel Assays start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding compound_treatment 2. Compound Treatment (24-48h incubation) cell_seeding->compound_treatment assay_prep 3. Assay Preparation compound_treatment->assay_prep mtt MTT Assay assay_prep->mtt ldh LDH Assay assay_prep->ldh caspase Caspase-3/7 Assay assay_prep->caspase data_acquisition 4. Data Acquisition (Microplate Reader) mtt->data_acquisition ldh->data_acquisition caspase->data_acquisition data_analysis 5. Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity testing.

Detailed Protocols

Part 1: Cell Culture and Compound Preparation
  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, count, and dilute cells to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation:

    • Prepare a concentrated stock solution of 2-benzenesulfonamidobenzoic acid in DMSO.

    • Create a serial dilution of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include vehicle controls (medium with the same percentage of DMSO) and untreated controls (medium only).

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

Part 2: Cytotoxicity Assays
  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[16]

  • Incubation: Incubate the plate for 4 hours at 37°C.[6][15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][8] Read the absorbance at 570-590 nm using a microplate reader.[7]

This protocol assumes the use of a commercial colorimetric kit. Follow the manufacturer's instructions closely.

  • Sample Collection: After the treatment period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[17]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit's protocol. Add 50 µL of this mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[10][17]

This protocol assumes the use of a luminescent Caspase-Glo® 3/7 Assay. Follow the manufacturer's instructions.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[14]

  • Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate containing the cells.[13]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

Data Analysis and Presentation

The primary output for these assays is the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the cellular response by 50%.

  • Normalization: For each assay, normalize the data to the vehicle control, which is set to 100% viability or 0% cytotoxicity.

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for 2-Benzenesulfonamidobenzoic Acid

AssayEndpoint MeasuredIC50 (µM) after 48hInterpretation
MTT Mitochondrial Activity55.2Moderate impact on cell metabolism
LDH Membrane Permeability> 200Minimal induction of necrosis
Caspase-3/7 Apoptosis Induction48.9Potent induction of apoptosis

Interpretation of Hypothetical Results: The data in Table 1 would suggest that 2-benzenesulfonamidobenzoic acid induces cytotoxicity primarily through the activation of the apoptotic pathway, with a less pronounced effect on necrotic cell death. The similar IC50 values from the MTT and Caspase-3/7 assays indicate that the observed decrease in metabolic activity is likely a consequence of apoptosis induction.

Conclusion

This application note provides a comprehensive and robust framework for evaluating the cytotoxic effects of 2-benzenesulfonamidobenzoic acid. By integrating assays that probe metabolic activity, membrane integrity, and apoptosis, researchers can obtain a detailed and mechanistic understanding of the compound's cellular impact. This multi-assay approach is essential for making informed decisions in drug development and chemical safety assessment, ensuring that only compounds with a favorable safety profile advance in the research pipeline.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • Caspase 3/7 Activity. (2025). protocols.io. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. Retrieved from [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc. Retrieved from [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). National Institutes of Health. Retrieved from [Link]

  • New cytotoxic butyltin complexes with 2-sulfobenzoic acid: Molecular interaction with lipid bilayers and DNA as well as in vitro anticancer activity. (2016). PubMed. Retrieved from [Link]

  • 2-Benzenesulfonamidobenzoic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. (n.d.). PubMed. Retrieved from [Link]

  • Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Benzenesulfonamidobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 2-Benzenesulfonamidobenzoic Acid Analogs

The 2-benzenesulfonamidobenzoic acid scaffold represents a versatile and promising starting point in modern drug discovery. Small-molecule drugs, characterized by their low molecular weight, possess the advantage of readily penetrating cells to interact with intracellular protein targets.[1][2][3] Analogs of this particular scaffold have shown significant activity as allosteric modulators of specific G protein-coupled receptors (GPCRs), such as the Mas-related G protein-coupled receptor member X1 (MrgX1).[4] MrgX1 is an emerging non-opioid target for the treatment of chronic pain, making the discovery of novel, potent, and selective modulators a high priority.[4]

High-throughput screening (HTS) is an indispensable methodology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—compounds that interact with a biological target of interest.[5][6][7] This guide provides a comprehensive framework for developing and executing robust HTS campaigns to identify and characterize novel 2-benzenesulfonamidobenzoic acid analogs targeting receptors like MrgX1. We will delve into the principles, detailed protocols, and data analysis pipelines for primary, secondary, and cellular engagement assays, ensuring a rigorous and efficient path from initial screen to validated lead compounds.

Part 1: The High-Throughput Screening Cascade for Modulator Discovery

A successful HTS campaign is not a single experiment but a multi-step, logical workflow designed to identify true positives while eliminating artifacts and undesirable compounds. This "triage" approach, depicted below, begins with a broad primary screen designed for speed and scalability, followed by more complex secondary and cellular assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Cellular Validation & Mechanism Compound_Library Compound Library (2-Benzenesulfonamidobenzoic Acid Analogs) Primary_Assay Primary Biochemical Assay (e.g., Fluorescence Polarization) Compound_Library->Primary_Assay Screening Hit_Identification Initial Hit Identification (Z'-factor > 0.5) Primary_Assay->Hit_Identification Data Analysis Dose_Response IC50/EC50 Determination Hit_Identification->Dose_Response Progress Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., AlphaLISA) Dose_Response->Orthogonal_Assay Confirm Hits Confirmed_Hits Confirmed Biochemical Hits Orthogonal_Assay->Confirmed_Hits Cellular_Assay Cell-Based Target Engagement (e.g., CETSA) Confirmed_Hits->Cellular_Assay Cellular Validation MOA_Studies Mechanism of Action Studies Cellular_Assay->MOA_Studies Characterization Validated_Leads Validated Lead Compounds MOA_Studies->Validated_Leads

Caption: High-throughput screening cascade for modulator discovery.

Part 2: Primary Screening Assay: Fluorescence Polarization (FP) Competition Assay

Principle: Fluorescence Polarization (FP) is a homogeneous assay technique ideal for HTS, measuring changes in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[8][9][10] A small tracer tumbles rapidly, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal.[8] When the tracer binds to a larger protein target (e.g., MrgX1 receptor), the resulting complex tumbles much more slowly, and the emitted light remains polarized, yielding a high FP signal.[9][11] In a competition assay, library compounds that bind to the target protein will displace the fluorescent tracer, causing a decrease in the FP signal. This makes it an excellent method for identifying compounds that bind to the target of interest.[12]

Protocol: FP-Based Competitive Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Bovine Serum Albumin (BSA) and 0.05% Tween-20. The inclusion of BSA and a mild detergent is critical to prevent non-specific binding of compounds and reagents to the microplate surfaces.[13]

    • Target Protein: Purified MrgX1 receptor protein diluted in Assay Buffer to a working concentration of 2x the final desired concentration.

    • Fluorescent Tracer: A validated fluorescently-labeled ligand for MrgX1, diluted in Assay Buffer to a working concentration of 2x the final desired concentration (typically at its Kd value).

    • Test Compounds: 2-benzenesulfonamidobenzoic acid analogs serially diluted in 100% DMSO, then further diluted in Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid deleterious effects on the protein or assay signal.

  • Assay Procedure (384-well format):

    • Using an automated liquid handler, dispense 50 nL of test compound solution from the compound plate into the wells of a low-volume, black, non-binding surface 384-well plate.[13]

    • Add 5 µL of the 2x Target Protein solution to each well.

    • Add 5 µL of the 2x Fluorescent Tracer solution to each well.

    • Controls:

      • Negative Control (0% Inhibition): Wells containing target protein, tracer, and vehicle (DMSO) only. This represents the high FP signal.

      • Positive Control (100% Inhibition): Wells containing tracer and vehicle only (no target protein). This represents the low FP signal.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis and Hit Identification:

The quality of an HTS assay is paramount and is statistically validated using the Z'-factor.[14][15] This parameter accounts for both the dynamic range of the assay and the variability of the signals.[14]

  • Z'-Factor Calculation: Z' = 1 - ( (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg| ) Where:

    • μ_pos and σ_pos are the mean and standard deviation of the positive control.

    • μ_neg and σ_neg are the mean and standard deviation of the negative control.

  • Interpretation of Z'-Factor: [16]

    • Z' > 0.5: An excellent assay, suitable for HTS.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for screening.

  • Hit Selection: Compounds that exhibit a statistically significant decrease in FP signal compared to the negative control (e.g., >3 standard deviations from the mean of the negative controls) are considered primary hits.

ParameterRecommended ValueRationale
Assay Format 384-wellBalances throughput and reagent consumption.[13]
Final Volume 10 µLMinimizes reagent usage in a high-throughput context.
Final DMSO % < 1%High concentrations of DMSO can denature proteins.
Z'-Factor > 0.5Ensures data quality and reliability of hits.[14][16]

Part 3: Secondary Assay: AlphaLISA for Orthogonal Confirmation

Principle: It is crucial to confirm hits from the primary screen using an orthogonal assay, which employs a different detection technology. This helps to eliminate false positives that may arise from compound interference with the primary assay format (e.g., autofluorescence). The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is an excellent choice.[17] This bead-based technology relies on the interaction of a "Donor" and an "Acceptor" bead.[18] When in close proximity (within ~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[19] For a binding assay, one bead can be conjugated to the target protein and the other to a biotinylated ligand via streptavidin. A competing compound will disrupt this interaction, leading to a loss of signal.

AlphaLISA_Principle cluster_0 No Inhibitor: High Signal cluster_1 Inhibitor Present: Low Signal Donor Donor Bead Protein Protein Donor->Protein Ab-conjugated Acceptor Acceptor Bead Ligand Biotin-Ligand Protein->Ligand Binding Ligand->Acceptor Streptavidin Donor2 Donor Bead Protein2 Protein Donor2->Protein2 Ab-conjugated Acceptor2 Acceptor Bead Ligand2 Biotin-Ligand Ligand2->Acceptor2 Streptavidin Inhibitor Inhibitor Inhibitor->Protein2 Competition

Sources

Application Note & Protocol: Techniques for Scaling Up the Synthesis of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Benzenesulfonamidobenzoic acid is a valuable synthetic intermediate and a core structural motif in various pharmacologically active compounds. As a derivative of anthranilic acid, it serves as a versatile building block in drug discovery and development. The sulfonamide group is a well-established bioisostere for carboxylic acids and amides, offering modified physicochemical properties such as improved metabolic stability, hydrogen bonding capabilities, and polar surface area.[1][2] This application note provides a comprehensive guide for researchers and process chemists on scaling up the synthesis of 2-benzenesulfonamidobenzoic acid, moving from laboratory-scale procedures to larger, more efficient production. We will delve into the critical process parameters, optimization strategies, and a detailed, robust protocol designed for scalability and reproducibility.

Core Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and industrially viable route to 2-benzenesulfonamidobenzoic acid is the reaction of 2-aminobenzoic acid (anthranilic acid) with benzenesulfonyl chloride.[3][4] This is a classic example of the Schotten-Baumann reaction, a reliable method for forming amides and, in this case, a sulfonamide, from amines and acyl chlorides (or sulfonyl chlorides).

The fundamental transformation involves the nucleophilic attack of the amino group of anthranilic acid on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically conducted in a biphasic or aqueous medium in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.[5] This neutralization is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Diagram: Synthetic Workflow

The overall process for the scaled-up synthesis can be visualized as a multi-step workflow, from initial reaction setup to the isolation of the final, purified product.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve Anthranilic Acid in Aqueous Base (Na2CO3) B Control pH to 8-9 A->B C Controlled Addition of Benzenesulfonyl Chloride B->C Initiate Reaction D Monitor Temperature & Maintain pH C->D E Stir at Room Temperature until Completion D->E F Acidify with HCl to pH 1-2 E->F Quench & Isolate G Precipitate Crude Product F->G H Filter and Wash with Water G->H I Recrystallize from Methanol or Ethanol/Water H->I Purify Crude Solid J Filter and Dry I->J K Final Product: 2-Benzenesulfonamidobenzoic Acid J->K

Caption: A generalized workflow for the scaled-up synthesis of 2-benzenesulfonamidobenzoic acid.

Key Considerations for Process Scale-Up

Scaling a synthesis from grams to kilograms requires careful consideration of factors that may be negligible at the lab scale. For this specific synthesis, the following parameters are critical for a safe, efficient, and reproducible process.

pH Control: The Decisive Parameter

The causality behind maintaining a specific pH range (8-9) is twofold:

  • Preventing Amine Protonation: Below pH 7, the amino group of anthranilic acid becomes significantly protonated (-NH3+). This positively charged species is not nucleophilic and will not react with the benzenesulfonyl chloride.

  • Minimizing Sulfonyl Chloride Hydrolysis: Above pH 10, the rate of hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid increases dramatically. This side reaction consumes the reagent, reduces yield, and complicates purification.

Therefore, maintaining a steady pH of 8-9 using a suitable base like sodium carbonate or sodium bicarbonate is the most critical factor for success.[3] It ensures the amine remains a free nucleophile while protecting the sulfonyl chloride from rapid degradation.

Reagent Stoichiometry and Addition

On a small scale, adding reagents all at once is often feasible. However, this reaction is exothermic. During scale-up, the controlled, portion-wise or dropwise addition of benzenesulfonyl chloride is mandatory. This allows for effective heat dissipation, preventing temperature spikes that could accelerate side reactions or create a hazardous situation. A slight molar excess of benzenesulfonyl chloride (1.05-1.10 equivalents) is often employed to drive the reaction to completion, but a larger excess should be avoided to simplify the removal of unreacted starting material and its hydrolysis byproduct.

Temperature Management

The reaction should be maintained at room temperature (20-25°C). Efficient stirring and a jacketed reactor vessel are essential for large-scale operations to maintain a homogenous temperature throughout the reaction mass. The initial dissolution of anthranilic acid and the subsequent addition of the sulfonyl chloride should be monitored closely.

Isolation and Purification
  • Acidification: The product is isolated by precipitating it from the aqueous solution. This is achieved by adding a strong acid, such as hydrochloric acid, to lower the pH to 1-2.[3] At this pH, the carboxylic acid group is fully protonated (-COOH), rendering the molecule insoluble in water.

  • Recrystallization: While the precipitated product may be of reasonable purity, recrystallization is necessary to achieve high-purity material suitable for pharmaceutical applications. Methanol has been reported as an effective solvent for this purpose.[3] An ethanol/water mixture is also a common and effective choice for purifying aromatic carboxylic acids.[6] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.

Quantitative Data & Process Parameters

The following table summarizes the key quantitative parameters for a robust and scalable synthesis.

ParameterRecommended RangeRationale & Justification
Molar Ratio (Anthranilic Acid:Benzenesulfonyl Chloride)1 : 1.05 - 1.10A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable starting amine.
Base Sodium Carbonate (Na₂CO₃)Provides stable pH buffering in the optimal 8-9 range. Sodium bicarbonate is also suitable.
Reaction pH 8.0 - 9.0Optimal balance between ensuring amine nucleophilicity and preventing sulfonyl chloride hydrolysis.
Reaction Temperature 20 - 25°CControlled room temperature prevents side reactions. Requires active cooling during sulfonyl chloride addition on a large scale.
Isolation pH 1.0 - 2.0Ensures complete protonation of the carboxylate, leading to maximum precipitation and yield of the product.
Purification Solvent Methanol or 95% Ethanol/WaterProvides good solubility at high temperatures and poor solubility at low temperatures for efficient recrystallization.

Detailed Scale-Up Protocol (1 Mole Scale)

This protocol describes the synthesis of 2-benzenesulfonamidobenzoic acid on a 1 mole (277.3 g theoretical yield) scale.

Equipment:

  • 5 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • pH meter

  • Large Buchner funnel and vacuum flask

  • Drying oven

Materials:

  • Anthranilic Acid (137.14 g, 1.0 mol)

  • Benzenesulfonyl Chloride (185.4 g, 1.05 mol)

  • Sodium Carbonate (anhydrous) (approx. 110 g)

  • Hydrochloric Acid (concentrated, approx. 175 mL)

  • Methanol (for recrystallization, approx. 1.5 - 2.0 L)

  • Deionized Water

Protocol Steps:

  • Reaction Setup:

    • Charge the 5 L reactor with 2 L of deionized water.

    • Begin stirring and add the anthranilic acid (137.14 g).

    • Slowly add sodium carbonate in portions until all the anthranilic acid has dissolved and the pH of the solution is stable between 8.0 and 9.0. This will require approximately 110 g of sodium carbonate. Record the final stable pH.

  • Reaction Execution:

    • Charge the addition funnel with benzenesulfonyl chloride (185.4 g).

    • Begin adding the benzenesulfonyl chloride dropwise to the stirred solution over a period of 60-90 minutes.

    • Monitor the reactor temperature. Use the reactor jacket to maintain the internal temperature between 20-25°C.

    • During the addition, monitor the pH and add small portions of a 10% w/v sodium carbonate solution as needed to maintain the pH between 8.0 and 9.0.

    • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC or HPLC analysis showing consumption of anthranilic acid).

  • Product Isolation:

    • Once the reaction is complete, cool the reactor contents to 10-15°C.

    • Slowly add concentrated hydrochloric acid to the reaction mixture. Significant gas evolution (CO₂) will occur. Add the acid at a rate that controls the foaming.

    • Continue adding HCl until the pH of the slurry is between 1.0 and 2.0. A thick white precipitate will form.

    • Stir the slurry at 10-15°C for 30 minutes to ensure complete precipitation.

    • Isolate the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove inorganic salts.

    • Continue pulling a vacuum until the cake is as dry as possible.

  • Purification (Recrystallization):

    • Transfer the damp crude solid to a clean 4 L flask equipped with a condenser and stirrer.

    • Add methanol (approx. 1.5 L) and heat the mixture to reflux with stirring until all the solid dissolves. If needed, add more methanol sparingly to achieve complete dissolution.

    • Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.

    • Once at room temperature, cool the flask in an ice bath for at least 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol (2 x 100 mL).

    • Dry the final product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 80-90% of the theoretical 277.3 g. Appearance: White to off-white crystalline solid.

References

  • Arshad, M., Bhatti, M. H., & Chohan, Z. H. (2011). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o627. [Link]

  • Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]

  • Houghten, R. A., Yu, Y., & Ostresh, J. M. (2016). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 7(10), 941–946. [Link]

  • Wikipedia contributors. (2023). Sulfonamide. Wikipedia. [Link]

  • Baran, P. S., & Cernijenko, A. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20956–20962. [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

Sources

The Strategic Application of 2-Benzenesulfonamidobenzoic Acid in Bioconjugation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Amide Bond - Engineering Stability and Specificity in Bioconjugates

In the landscape of targeted therapeutics and advanced diagnostics, the covalent linkage of biomolecules to payloads—be it small molecule drugs, imaging agents, or functional probes—is a critical determinant of efficacy and safety. While traditional linker chemistries have paved the way for first-generation bioconjugates, the field is continually evolving towards linkers that offer enhanced stability, controlled release, and favorable pharmacokinetic profiles. This application note introduces 2-benzenesulfonamidobenzoic acid as a novel linker for bioconjugation, providing a detailed exploration of its potential and a comprehensive guide to its implementation in your research.

The unique structural motif of 2-benzenesulfonamidobenzoic acid, featuring a rigid aromatic scaffold and a stable sulfonamide linkage, presents a compelling alternative to more conventional linkers. The sulfonamide group is known for its high enzymatic and chemical stability, a desirable characteristic for bioconjugates that need to remain intact in circulation to minimize off-target toxicity.[][2][3] Furthermore, the defined stereochemistry of the benzene rings can influence the spatial orientation of the conjugated payload, potentially impacting its interaction with the target. This guide will provide the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this promising linker in their bioconjugation strategies.

The Sulfonamide Advantage: Rationale for Employing 2-Benzenesulfonamidobenzoic Acid

The choice of a linker in bioconjugate design is far from trivial; it profoundly influences the overall properties of the resulting molecule, including its stability, solubility, and therapeutic index.[4][5] The incorporation of a sulfonamide moiety, as present in 2-benzenesulfonamidobenzoic acid, offers several key advantages:

  • Enhanced Stability: Sulfonamides are significantly more resistant to enzymatic and chemical degradation compared to esters and some amide bonds. This heightened stability can lead to a longer circulation half-life for the bioconjugate and reduce premature release of the payload, a critical factor in minimizing systemic toxicity.[6]

  • Structural Rigidity: The aromatic rings within the 2-benzenesulfonamidobenzoic acid structure impart a degree of rigidity to the linker. This can help to control the distance and orientation between the biomolecule and the payload, which may be crucial for optimal target engagement and biological activity.

  • Modulable Hydrophobicity: The benzenesulfonamido group can influence the overall hydrophobicity of the linker-payload complex. While inherently somewhat hydrophobic, this can be strategically balanced by the choice of payload and conjugation to hydrophilic biomolecules, potentially impacting aggregation and clearance rates.[2]

While the sulfonamide bond itself is generally stable, the overall linker strategy can be designed to be either non-cleavable or to incorporate a cleavable moiety elsewhere in the linker structure if payload release at the target site is desired.[3][][8] For the purpose of this guide, we will focus on the direct conjugation of 2-benzenesulfonamidobenzoic acid as a stable, non-cleavable linker.

Synthesis of 2-Benzenesulfonamidobenzoic Acid

The synthesis of 2-benzenesulfonamidobenzoic acid is a straightforward one-step process involving the condensation of anthranilic acid with benzenesulfonyl chloride under basic conditions.[9]

Reaction Scheme:

Synthesis_of_2-benzenesulfonamidobenzoic_acid Anthranilic_Acid Anthranilic Acid reagents + Benzenesulfonyl Chloride (in aqueous Na2CO3, pH 8-9) Anthranilic_Acid->reagents Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Product 2-Benzenesulfonamidobenzoic Acid reagents->Product

Caption: Synthesis of the Linker.

Protocol:

  • Dissolve anthranilic acid in distilled water.

  • Adjust the pH of the solution to 8-9 using a 1M solution of sodium carbonate.

  • Slowly add an equimolar amount of benzenesulfonyl chloride to the solution while stirring at room temperature.

  • Continue stirring until the reaction is complete (typically monitored by TLC or LC-MS).

  • Acidify the reaction mixture to a pH of 1-2 with 1N HCl to precipitate the product.

  • Filter the precipitate, wash with cold distilled water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol.[9]

Bioconjugation Protocol: Coupling to Amine-Containing Biomolecules

The carboxylic acid group of 2-benzenesulfonamidobenzoic acid can be activated using standard carbodiimide chemistry to facilitate its conjugation to primary amines (e.g., lysine residues or the N-terminus) on proteins, peptides, or other biomolecules. The use of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is highly recommended to enhance the efficiency and stability of the activated linker.[10][11][12]

Bioconjugation_Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis Linker 2-Benzenesulfonamidobenzoic Acid EDC_NHS EDC / Sulfo-NHS in Activation Buffer (e.g., MES, pH 6.0) Linker->EDC_NHS 15-30 min, RT Activated_Linker NHS-activated Linker EDC_NHS->Activated_Linker Conjugation_Buffer in Conjugation Buffer (e.g., PBS, pH 7.2-8.0) Activated_Linker->Conjugation_Buffer Biomolecule Biomolecule (with -NH2 groups) Biomolecule->Conjugation_Buffer Bioconjugate Bioconjugate Conjugation_Buffer->Bioconjugate 2-4 h, RT or overnight, 4°C Purification Purification (e.g., SEC, IEX) Bioconjugate->Purification Characterization Characterization (e.g., HPLC, MS, SDS-PAGE) Purification->Characterization

Caption: Bioconjugation Workflow.

Materials:

  • 2-Benzenesulfonamidobenzoic acid

  • Biomolecule (e.g., antibody, peptide) with available primary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Purification system (e.g., FPLC with appropriate columns)

Protocol:

Part A: Activation of 2-Benzenesulfonamidobenzoic Acid

  • Dissolve 2-benzenesulfonamidobenzoic acid in a minimal amount of DMSO or DMF and then dilute with Activation Buffer to the desired concentration (e.g., 10 mM).

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM).

  • Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the linker solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Part B: Conjugation to the Biomolecule

  • Prepare the biomolecule in the Conjugation Buffer. The concentration will depend on the specific biomolecule and desired scale.

  • Immediately add the activated linker solution to the biomolecule solution. A typical starting point is a 10-20 fold molar excess of the linker relative to the biomolecule.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature.

Part C: Purification of the Bioconjugate

  • Remove excess unreacted linker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • For a higher degree of purity, further purification by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) may be necessary.[13][14] The choice of method will depend on the properties of the biomolecule and the conjugate.

Parameter Recommended Starting Conditions Rationale
Activation pH 6.0Optimal for EDC/NHS chemistry, minimizing hydrolysis of the NHS ester.[15]
Conjugation pH 7.2 - 8.0Facilitates the nucleophilic attack of primary amines on the NHS ester.[16]
Linker:Biomolecule Ratio 10:1 to 20:1 (molar excess)Drives the reaction towards conjugation, can be optimized to control the degree of labeling.
EDC/Sulfo-NHS:Linker Ratio 5:1 to 10:1 (molar excess)Ensures efficient activation of the carboxylic acid.
Reaction Time (Activation) 15 - 30 minutesSufficient for NHS ester formation while minimizing side reactions.
Reaction Time (Conjugation) 2 - 4 hours at RT or overnight at 4°CAllows for efficient conjugation; longer times at lower temperatures can improve yields for sensitive biomolecules.
Quenching Agent Tris or GlycineContains primary amines that react with and cap any remaining activated linkers.

Characterization of the Bioconjugate: Ensuring Quality and Consistency

Thorough characterization of the final bioconjugate is essential to ensure its quality, homogeneity, and suitability for downstream applications.[17] A combination of analytical techniques should be employed to assess key quality attributes.

Key Characterization Techniques:

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the bioconjugate and, if the payload has a distinct absorbance, to estimate the drug-to-biomolecule ratio (DBR).[18]

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the biomolecule after conjugation.

  • High-Performance Liquid Chromatography (HPLC):

    • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity of the conjugate and detect the presence of aggregates or fragments.

    • Reverse-Phase HPLC (RP-HPLC): Can be used to separate different DBR species and assess the homogeneity of the conjugate.[18]

    • Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating species with different DBRs, particularly for antibody-drug conjugates (ADCs).[13]

  • Mass Spectrometry (MS):

    • Intact Mass Analysis (e.g., ESI-QTOF): To determine the molecular weight of the conjugate and confirm the number of attached linkers.

    • Peptide Mapping (LC-MS/MS): After enzymatic digestion of the protein, this technique can be used to identify the specific sites of conjugation (e.g., which lysine residues have been modified).

Technique Information Obtained
UV-Vis Spectroscopy Concentration, estimated DBR
SDS-PAGE Apparent molecular weight shift
SEC-HPLC Purity, aggregation, fragmentation
RP-HPLC / HIC Homogeneity, DBR distribution
Intact Mass Spectrometry Molecular weight, DBR confirmation
Peptide Mapping (LC-MS/MS) Site of conjugation

Conclusion: A Stable and Versatile Linker for Next-Generation Bioconjugates

2-Benzenesulfonamidobenzoic acid represents a valuable addition to the bioconjugation toolbox. Its inherent stability, conferred by the sulfonamide bond, and its straightforward conjugation chemistry make it an attractive option for researchers seeking to develop robust and well-defined bioconjugates. The protocols and characterization strategies outlined in this application note provide a solid foundation for the successful implementation of this linker in a variety of research and development settings. As the demand for more sophisticated and effective bioconjugates continues to grow, the exploration of novel linker technologies like 2-benzenesulfonamidobenzoic acid will be paramount in advancing the fields of targeted therapy and diagnostics.

References

  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Retrieved from [Link]

  • Shen, B. Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • CAS. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]

  • Chandrabatla, V. P. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Review | Journal of Antibody-drug Conjugates. [Link]

  • Chandrabatla, V. P. (2025, July 16). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. ADC Review | Journal of Antibody-drug Conjugates. [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

  • Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • Maloney, P. R., et al. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega, 5(4), 1953–1963. [Link]

  • St. Amant, A. H., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(4), 1049–1054. [Link]

  • St. Amant, A. H., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(4), 1049–1054. [Link]

  • Arshad, M., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1246–o1247. [Link]

  • Parnham, M. J., et al. (2024, April 18). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. UR Scholarship Repository. [Link]

  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Arshad, M., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1246–o1247. [Link]

  • Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 16(21), 3021-3029. [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • Merkx, R., et al. (2018). Resin-Bound Sulfonyl Azides: Efficient Loading and Activation Strategy for the Preparation of the N-Acyl Sulfonamide Linker. The Journal of Organic Chemistry, 83(15), 8146–8153. [Link]

  • Zhang, P., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(12), 1481. [Link]

  • Benetti, E. M., et al. (2018). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Society Reviews, 47(14), 5437–5467. [Link]

  • Scigine. (2020, September 15). Protein DNA Bioconjugate Protocol [Video]. YouTube. [Link]

  • Maryam Al-Ejji. (2022, June 30). Any advice on my protocol for NHS-EDC coupling on antibodies? ResearchGate. [Link]

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Protocol for Enzymatic Assays Involving 2-Benzenesulfonamidobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Benzenesulfonamidobenzoic Acid in Enzymatic Research

2-Benzenesulfonamidobenzoic acid, a molecule combining the structural features of a sulfonamide and a benzoic acid, represents a class of compounds with significant potential in drug discovery and chemical biology. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while the benzoic acid group can facilitate interactions with enzyme active sites. Notably, derivatives of this scaffold have been identified as inhibitors of enzymes such as Methionine aminopeptidase-2 (MetAP2), a key regulator of protein maturation and a target for anti-cancer therapies[1].

This guide provides a comprehensive framework for designing, executing, and interpreting enzymatic assays involving 2-benzenesulfonamidobenzoic acid. It is intended for researchers, scientists, and drug development professionals seeking to characterize the interactions of this and similar small molecules with their target enzymes. The protocols detailed herein are built upon established principles of enzyme kinetics and are designed to ensure data integrity and reproducibility.

Section 1: Foundational Principles of Enzymatic Assays

A successful enzymatic assay hinges on a thorough understanding of the enzyme's catalytic mechanism and the kinetics of the reaction. The primary objective is to measure the rate of the enzyme-catalyzed conversion of a substrate to a product. This rate, or velocity, is influenced by factors such as enzyme and substrate concentrations, temperature, and pH.

Key Kinetic Parameters: K_m and V_max

The Michaelis-Menten model is a cornerstone of enzyme kinetics. It describes the relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]). Two key parameters derived from this model are:

  • Michaelis Constant (K_m): Represents the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max). It is an inverse measure of the enzyme's affinity for its substrate.

  • Maximum Velocity (V_max): The maximum rate of the reaction when the enzyme is saturated with the substrate.

For inhibitor studies, it is often crucial to work at substrate concentrations at or below the K_m value to ensure sensitivity in detecting competitive inhibition.

The Importance of Initial Velocity

Enzymatic assays should be conducted under conditions where the reaction rate is linear over time, known as the initial velocity. This ensures that the measured rate is not influenced by factors such as substrate depletion or product inhibition. Typically, this is achieved when less than 10-15% of the substrate has been consumed.

Section 2: Assay Development Workflow

The development of a robust enzymatic assay is a systematic process. The following workflow provides a logical progression from initial setup to a fully validated assay.

AssayDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_optimization Phase 2: Optimization cluster_inhibition Phase 3: Inhibition Assay ReagentPrep Reagent Preparation (Enzyme, Substrate, Inhibitor) Solubility Solubility Testing of 2-Benzenesulfonamidobenzoic Acid ReagentPrep->Solubility EnzymeTitr Enzyme Titration Solubility->EnzymeTitr SubstrateTitr Substrate Titration (Km determination) EnzymeTitr->SubstrateTitr TimeCourse Time Course for Initial Velocity SubstrateTitr->TimeCourse IC50 IC50 Determination TimeCourse->IC50 MOA Mechanism of Action Studies IC50->MOA

Figure 1: A generalized workflow for the development of an enzymatic inhibition assay.

Section 3: Protocol for a Spectrophotometric MetAP2 Inhibition Assay

This protocol is designed to assess the inhibitory potential of 2-benzenesulfonamidobenzoic acid against human Methionine aminopeptidase-2 (MetAP2) using a coupled-enzyme spectrophotometric assay. This method relies on the cleavage of the substrate, Met-Pro-p-nitroanilide, by MetAP2, followed by the rapid hydrolysis of the resulting Pro-p-nitroanilide by a coupling enzyme, prolyl aminopeptidase, to release the chromogenic product, p-nitroaniline, which can be monitored at 405 nm.

Materials and Reagents
ReagentSupplier ExampleStorage
Recombinant Human MetAP2R&D Systems, Sino Biological-80°C
Prolyl Aminopeptidase (from Bacillus coagulans)Sigma-Aldrich-20°C
Met-Pro-p-nitroanilide (Substrate)Bachem-20°C
2-Benzenesulfonamidobenzoic acidChemical SupplierRoom Temperature (dessicated)
HEPES BufferSigma-AldrichRoom Temperature
CoCl₂Sigma-AldrichRoom Temperature
NaClSigma-AldrichRoom Temperature
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichRoom Temperature
96-well, clear, flat-bottom microplateCorningN/A
Spectrophotometric microplate readerMolecular Devices, BioTekN/A
Preparation of Stock Solutions and Buffers
  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5. Prepare fresh and store at 4°C.

  • Enzyme Stock Solutions:

    • MetAP2: Reconstitute lyophilized enzyme in sterile water to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prolyl Aminopeptidase: Prepare a 1 U/mL stock solution in Assay Buffer. Aliquot and store at -20°C.

  • Substrate Stock Solution: Prepare a 100 mM stock of Met-Pro-p-nitroanilide in DMSO. Store at -20°C, protected from light.

  • Inhibitor Stock Solution (2-Benzenesulfonamidobenzoic Acid): Due to the potential for limited aqueous solubility of sulfonamides and benzoic acid derivatives, a 10 mM stock solution in 100% DMSO is recommended. Subsequent dilutions should be made in DMSO to create a concentration series. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1-2% to avoid effects on enzyme activity.

Experimental Protocol: IC₅₀ Determination
  • Prepare Inhibitor Dilutions: Create a serial dilution of the 10 mM 2-benzenesulfonamidobenzoic acid stock solution in DMSO. A typical 10-point, 3-fold dilution series is recommended to span a wide concentration range.

  • Set up the Assay Plate:

    • Blank Wells: 99 µL of Assay Buffer.

    • Negative Control (No Inhibitor) Wells: 98 µL of Assay Buffer and 1 µL of DMSO.

    • Inhibitor Wells: 98 µL of Assay Buffer and 1 µL of the corresponding 2-benzenesulfonamidobenzoic acid dilution in DMSO.

  • Prepare Enzyme Mix: In a single tube, prepare a sufficient volume of enzyme mix containing MetAP2 and prolyl aminopeptidase in Assay Buffer. The final concentration of MetAP2 will need to be optimized (typically in the low nM range) to ensure linear reaction kinetics for the duration of the assay. The concentration of prolyl aminopeptidase should be in excess to ensure it is not rate-limiting.

  • Initiate the Reaction: Add 100 µL of the substrate solution (diluted in Assay Buffer to the desired final concentration, typically at or near the K_m) to all wells.

  • Add Enzyme Mix: Add 1 µL of the enzyme mix to all wells except the blank wells.

  • Read the Plate: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 30 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Normalize Data: Express the reaction rates in the inhibitor wells as a percentage of the activity of the negative control (no inhibitor) wells.

  • Determine IC₅₀: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Section 4: Mechanism of Action Studies

To further characterize the nature of the inhibition by 2-benzenesulfonamidobenzoic acid, mechanism of action studies can be performed. This typically involves measuring the effect of the inhibitor on the K_m and V_max of the enzyme.

MOA_Studies cluster_setup Experimental Setup cluster_data Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation InhibitorConc Fixed Inhibitor Concentrations (e.g., 0.5x, 1x, 2x IC50) MeasureRates Measure Initial Reaction Rates InhibitorConc->MeasureRates SubstrateConc Varying Substrate Concentrations (e.g., 0.2x to 5x Km) SubstrateConc->MeasureRates LineweaverBurk Lineweaver-Burk Plot (1/V vs 1/[S]) MeasureRates->LineweaverBurk NonlinearRegression Non-linear Regression (Michaelis-Menten) MeasureRates->NonlinearRegression Competitive Competitive (Km increases, Vmax constant) LineweaverBurk->Competitive NonCompetitive Non-competitive (Km constant, Vmax decreases) LineweaverBurk->NonCompetitive Uncompetitive Uncompetitive (Km and Vmax decrease) LineweaverBurk->Uncompetitive NonlinearRegression->Competitive NonlinearRegression->NonCompetitive NonlinearRegression->Uncompetitive

Figure 2: Workflow for determining the mechanism of enzyme inhibition.

By systematically varying the concentrations of both the substrate and 2-benzenesulfonamidobenzoic acid and analyzing the resulting kinetic data, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated.

Section 5: Troubleshooting and Best Practices

  • Solubility Issues: If 2-benzenesulfonamidobenzoic acid precipitates in the assay buffer, increase the final DMSO concentration (while ensuring it does not exceed a level that inhibits the enzyme). Alternatively, sonication or gentle warming of the stock solution may aid dissolution.

  • High Background Signal: Ensure that the substrate is stable in the assay buffer and does not spontaneously hydrolyze. Running a "no enzyme" control is essential.

  • Non-linear Reaction Rates: If the reaction rate is not linear, the enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration and re-run the time course experiment.

  • Assay Interference: Some compounds can interfere with the assay readout (e.g., by absorbing light at the detection wavelength). It is important to test the inhibitor in the absence of the enzyme to check for such effects.

Conclusion

This application note provides a detailed protocol and guiding principles for conducting enzymatic assays with 2-benzenesulfonamidobenzoic acid, using MetAP2 as a representative enzyme target. By following a systematic approach that includes careful assay development, optimization, and data analysis, researchers can obtain reliable and reproducible data to characterize the inhibitory properties of this and other small molecules. This information is critical for advancing our understanding of enzyme function and for the development of novel therapeutics.

References

  • Arshad, M., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1246. [Link]

  • Zhou, W., et al. (2000). Two continuous spectrophotometric assays for methionine aminopeptidase. Analytical Biochemistry, 281(1), 76-83. [Link]

  • Sino Biological. (n.d.). Recombinant Human METAP2/Methionine aminopeptidase 2 Protein (sf9, His-tag). Retrieved from [Link]

  • Bernstein, J., et al. (1995). Hydrogen-bond motifs in organic crystals. Angewandte Chemie International Edition in English, 34(13-14), 1555-1573.
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.
  • Sheppard, G. S., et al. (2006). Discovery and optimization of a novel class of methionine aminopeptidase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2254-2258.
  • Martin, Y. C. (1981). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(2), 203-205. [Link]

  • Mishra, S. (2021). Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids. International Journal of Advanced Research, 9(06), 108-112. [Link]

  • Gaylord Chemical Company. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

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Mastering the Art of Single Crystal Growth: Application Notes for 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for obtaining high-quality single crystals of 2-benzenesulfonamidobenzoic acid. The methodologies outlined herein are grounded in fundamental crystallization principles and supported by established scientific literature, ensuring a robust and reproducible approach to this critical step in solid-state characterization.

Foundational Principles: The Science of Crystal Formation

The journey from a solvated molecule to a highly ordered, three-dimensional crystal lattice is governed by the principles of thermodynamics and kinetics. For a compound like 2-benzenesulfonamidobenzoic acid, which possesses both a carboxylic acid and a sulfonamide group, intermolecular interactions—particularly hydrogen bonding—play a dominant role in the self-assembly process.[1][2] The crystal structure of 2-benzenesulfonamidobenzoic acid reveals that O–H⋯O hydrogen bonds form a cyclic dimer, a common motif for carboxylic acids.[3][4] The sulfonamide group also participates in N—H⋯O hydrogen bonds, further stabilizing the crystal packing.[1][3]

The choice of solvent is paramount, as it directly influences solubility, supersaturation, and the kinetics of crystal growth.[5][6][7] The solvent's polarity and its ability to form hydrogen bonds can compete with the solute-solute interactions necessary for crystallization.[8][9] A successful crystallization experiment hinges on creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thus providing the thermodynamic driving force for nucleation and subsequent crystal growth. This is typically achieved by slow evaporation of the solvent, gradual cooling of a saturated solution, or by the introduction of an anti-solvent.

Strategic Solvent Selection for 2-Benzenesulfonamidobenzoic Acid

A systematic approach to solvent selection is crucial for successful crystallization.[8] For 2-benzenesulfonamidobenzoic acid, the ideal solvent should exhibit moderate solubility at room temperature, with solubility increasing with temperature. This allows for the creation of a supersaturated solution upon cooling or slow evaporation.

Based on the successful crystallization of 2-benzenesulfonamidobenzoic acid reported in the literature, methanol is a confirmed solvent for obtaining single crystals.[3] Other polar protic and aprotic solvents commonly used for aromatic carboxylic acids and sulfonamides are also excellent candidates for screening.

Solvent Class Examples Rationale for Consideration
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents capable of hydrogen bonding with both the carboxylic acid and sulfonamide moieties. Methanol is a proven solvent.[3]
Ketones AcetoneA polar aprotic solvent that can act as a hydrogen bond acceptor.
Esters Ethyl AcetateA moderately polar solvent, often used in recrystallization.
Nitriles AcetonitrileA polar aprotic solvent, known to be effective for crystallizing organic compounds.

Crystallization Protocols: A Step-by-Step Guide

Protocol 1: Slow Evaporation (Proven Method)

This is the most straightforward and widely used method for growing single crystals. Its success relies on the gradual increase in solute concentration as the solvent evaporates, allowing for slow and ordered crystal growth.

Materials:

  • 2-benzenesulfonamidobenzoic acid (high purity, >98%)

  • Methanol (analytical grade)

  • Small glass vial (e.g., 5 mL) with a loose-fitting cap or covered with perforated parafilm

  • Filtration apparatus (if necessary)

Procedure:

  • Preparation of a Saturated Solution:

    • Add a small amount of 2-benzenesulfonamidobenzoic acid to the vial.

    • Add methanol dropwise while gently swirling until the solid completely dissolves.

    • To ensure the solution is saturated, add a very small amount of additional solid. If it dissolves, add more until a tiny amount remains undissolved at the bottom of the vial.

    • Gently warm the solution to dissolve the remaining solid, then allow it to cool to room temperature. If the solid precipitates, add a minimal amount of solvent to redissolve it. The goal is to have a solution that is just at the point of saturation at room temperature.

  • Filtration (Optional but Recommended):

    • If any particulate matter is present, filter the saturated solution through a small cotton plug in a Pasteur pipette or a syringe filter into a clean vial. This removes potential nucleation sites that can lead to the formation of multiple small crystals instead of a few large ones.

  • Crystal Growth:

    • Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes from a needle. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature. A drawer or a quiet corner of the lab is often suitable.

    • Monitor the vial over several days to weeks. High-quality single crystals should start to form as the solvent volume decreases.

  • Harvesting the Crystals:

    • Once the crystals have reached a suitable size, carefully remove them from the mother liquor using tweezers or a small spatula.

    • Gently wash the crystals with a small amount of cold solvent to remove any residual impurities from the surface.

    • Allow the crystals to air dry.

slow_evaporation cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Start with Pure Compound dissolve Dissolve in Methanol to Near Saturation start->dissolve filter Filter to Remove Particulates dissolve->filter evaporate Slow Evaporation in a Vibration-Free Environment filter->evaporate nucleation Nucleation and Crystal Growth evaporate->nucleation harvest Harvest Single Crystals nucleation->harvest wash Wash with Cold Solvent harvest->wash dry Air Dry wash->dry end Single Crystals Ready for Analysis dry->end

Figure 1: Workflow for the Slow Evaporation Crystallization Method.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available. It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, which gradually reduces the solubility and induces crystallization.

Materials:

  • 2-benzenesulfonamidobenzoic acid

  • A good solvent (e.g., acetone, in which the compound is readily soluble)

  • An anti-solvent (e.g., hexane, which is miscible with the good solvent but in which the compound is insoluble)

  • Small inner vial and a larger outer jar with a tight-fitting lid

Procedure:

  • Dissolve a small amount of 2-benzenesulfonamidobenzoic acid in the "good" solvent (e.g., acetone) in the small inner vial.

  • Pour a small amount of the "anti-solvent" (e.g., hexane) into the larger outer jar.

  • Place the inner vial containing the compound solution inside the larger jar, ensuring the liquid levels are such that the vials will not tip over.

  • Seal the outer jar tightly.

  • Over time, the volatile anti-solvent will diffuse into the solution in the inner vial, causing the solubility of the compound to decrease and crystals to form.

vapor_diffusion cluster_setup Experimental Setup cluster_process Crystallization Process sol_prep Prepare a Concentrated Solution in a 'Good' Solvent setup_vials Place Solution Vial Inside a Sealed Jar Containing an 'Anti-Solvent' sol_prep->setup_vials diffusion Anti-Solvent Vapor Diffuses into the Solution setup_vials->diffusion supersaturation Gradual Supersaturation is Achieved diffusion->supersaturation crystal_formation Single Crystals Form supersaturation->crystal_formation

Figure 2: Principle of the Vapor Diffusion Crystallization Method.

Troubleshooting and Expert Insights

  • Problem: No crystals form after an extended period.

    • Cause & Solution: The solution may not be sufficiently saturated. Allow more solvent to evaporate. Alternatively, try gently scratching the inside of the vial with a glass rod to create nucleation sites.

  • Problem: A mass of very small or needle-like crystals forms.

    • Cause & Solution: Nucleation occurred too rapidly. This can be due to the solution being too concentrated, the evaporation rate being too high, or the presence of impurities. Try using a more dilute solution or slowing down the evaporation rate (e.g., by using fewer or smaller holes in the parafilm). Ensure the starting material is of high purity.

  • Problem: An oil or amorphous solid precipitates.

    • Cause & Solution: The supersaturation was too high, or the solvent is not ideal. Try a different solvent or a solvent mixture. Cooling the solution more slowly can also help.

Conclusion

Obtaining high-quality single crystals of 2-benzenesulfonamidobenzoic acid is an achievable goal with a systematic and patient approach. The slow evaporation method using methanol is a validated starting point. By understanding the fundamental principles of crystallization and carefully controlling experimental parameters, researchers can consistently produce single crystals suitable for X-ray diffraction and other advanced solid-state analyses, which are critical for drug development and materials science.

References

  • Wang, F., & Liang, K. (2017). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 19(44), 6613-6620. [Link]

  • Wang, F., & Liang, K. (2017). Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. Request PDF. [Link]

  • Arshad, M. N., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1246. [Link]

  • Perlovich, G. L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences, 95(10), 2158-2175. [Link]

  • Clydesdale, G., et al. (2010). Qualitative rationalization of the crystal growth morphology of benzoic acid controlled using solvents. CrystEngComm, 12(8), 2378-2386. [Link]

  • Black, S. N., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 17(10), 5496-5507. [Link]

  • Chen, J., et al. (2016). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. The Journal of Chemical Thermodynamics, 98, 205-211. [Link]

  • Weissbuch, I., Leiserowitz, L., & Lahav, M. (1997). The e!ect of solvent on crystal growth and morphology. Journal of the American Chemical Society, 119(4), 933-933. [Link]

  • Arshad, M. N., et al. (2010). 5-Benzenesulfonamido-2-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o123. [Link]

  • Rohani, S., & O'Mahony, M. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1449-1459. [Link]

  • Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1845-1863. [Link]

  • Arcone, R., et al. (2019). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. ChemistrySelect, 4(1), 1-10. [Link]

  • Khan, I. U., et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1883. [Link]

  • O'Donovan, D. (2016). The crystal landscape and cocrystallization of primary aromatic sulfonamides. CORA. [Link]

  • O'Mahony, M., & Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceutical and fine chemicals. Request PDF. [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Request PDF. [Link]

  • Hussain, M. N., et al. (2020). Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. Request PDF. [Link]

  • Sathya, P., & Srinivasan, P. (2018). Crystallization of α and β Polymorphs of Para Aminobenzoic Acid from Mixed Solvents by Slow Evaporation Method. Transactions on Electrical and Electronic Materials, 19(5), 349-356. [Link]

  • Kumar, A., & Kumar, S. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(49), 29421-29441. [Link]

Sources

Application of 2-Benzenesulfonamidobenzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: A Privileged Scaffold for Heterocyclic Synthesis

2-Benzenesulfonamidobenzoic acid, also known as N-(phenylsulfonyl)anthranilic acid, is a versatile bifunctional molecule that serves as a powerful precursor for the synthesis of a variety of fused heterocyclic compounds. Its structure, featuring a carboxylic acid and a sulfonamide group in an ortho relationship on a benzene ring, provides an ideal platform for intramolecular cyclization reactions. This arrangement allows for the construction of key heterocyclic cores, such as quinazolinones and benzothiadiazines, which are prominent scaffolds in medicinal chemistry and drug discovery.[1][2][3]

The derivatives of anthranilic acid are recognized as "privileged" structures due to their ability to bind to a wide range of biological targets, exhibiting activities such as antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[3] The incorporation of the benzenesulfonyl group not only facilitates cyclization but also modulates the electronic and lipophilic properties of the resulting heterocycles, often enhancing their pharmacological profiles.[4] This guide provides a detailed exploration of the synthetic utility of 2-benzenesulfonamidobenzoic acid, complete with mechanistic insights and actionable laboratory protocols for researchers in chemical synthesis and drug development.

Core Synthetic Strategy: Intramolecular Cyclocondensation

The primary application of 2-benzenesulfonamidobenzoic acid in heterocyclic synthesis lies in intramolecular cyclocondensation reactions. This strategy involves the activation of the carboxylic acid moiety, followed by a nucleophilic attack from the adjacent sulfonamide nitrogen. The choice of cyclizing agent and reaction conditions dictates the structure of the final heterocyclic product.

This process is highly efficient due to the pre-organized orientation of the reacting functional groups, which minimizes the entropic barrier to cyclization. The sulfonamide nitrogen, while a weaker nucleophile than a simple amine due to the electron-withdrawing nature of the sulfonyl group, can readily participate in ring-forming reactions under appropriate activation conditions.

Application 1: Synthesis of 2,1,3-Benzothiadiazin-4(3H)-one 2,2-dioxides

A key class of heterocycles accessible from 2-benzenesulfonamidobenzoic acid are benzothiadiazine derivatives. Specifically, intramolecular cyclodehydration leads to the formation of 2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxides. This scaffold is structurally related to 1,2,4-benzothiadiazine 1,1-dioxides, which are known for their diverse biological activities, including acting as inhibitors for respiratory syncytial virus (RSV) and as positive allosteric modulators of AMPA receptors.[5][6]

Mechanistic Rationale

The synthesis is typically achieved by treating the starting acid with a strong dehydrating agent, such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA). The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The dehydrating agent converts the carboxylic acid into a more reactive electrophilic species. For instance, thionyl chloride forms an acyl chloride intermediate.

  • Intramolecular Nucleophilic Attack: The sulfonamide nitrogen atom acts as a nucleophile, attacking the activated carbonyl carbon.

  • Cyclization and Elimination: A six-membered ring is formed, followed by the elimination of a small molecule (e.g., HCl and SO₂ when using SOCl₂) to yield the stable benzothiadiazinone dioxide ring system.

G Start 2-Benzenesulfonamido- benzoic Acid Intermediate1 Acyl Chloride Intermediate Start->Intermediate1  Activation Reagent SOCl₂ or PPA (Dehydrating Agent) Intermediate2 Cyclized Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Benzothiadiazin-4(3H)-one 2,2-dioxide Intermediate2->Product Elimination G A 2-Benzenesulfonamido- benzoic Acid B Activation (e.g., Acetic Anhydride) A->B Step 1 C Benzoxazinone Intermediate B->C Cyclization D1 Reaction with Amine (R-NH₂) C->D1 D2 Reaction with Hydrazine (N₂H₄) C->D2 E1 Substituted Quinazolinone Derivative D1->E1 Step 2a E2 Fused Triazolo- quinazolinone D2->E2 Step 2b

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-benzenesulfonamidobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-benzenesulfonamidobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this compound. Here, we address common issues with in-depth, evidence-based solutions and practical advice grounded in established chemical principles.

Troubleshooting Guide: Low Yield and Impurities

This section provides direct answers to specific problems you may be facing during the synthesis of 2-benzenesulfonamidobenzoic acid, a process that typically involves the reaction of 2-aminobenzoic acid (anthranilic acid) with benzenesulfonyl chloride.

Question: My yield of 2-benzenesulfonamidobenzoic acid is consistently below 50%. What are the most likely causes and how can I improve it?

Low yields in this synthesis are a common challenge and can often be attributed to several factors, ranging from suboptimal reaction conditions to reagent quality.

Potential Cause 1: Incorrect pH of the Reaction Mixture

The reaction between 2-aminobenzoic acid and benzenesulfonyl chloride is a classic Schotten-Baumann reaction, which is highly pH-dependent.[1][2][3][4][5] The reaction is typically carried out in the presence of a base to neutralize the HCl that is formed as a byproduct.[3]

  • The Chemistry: The amino group of 2-aminobenzoic acid must be in its unprotonated, nucleophilic form to attack the electrophilic sulfur atom of benzenesulfonyl chloride. If the pH is too low (acidic), the amino group will be protonated (-NH3+), rendering it non-nucleophilic and halting the desired reaction. Conversely, if the pH is too high (strongly basic), the benzenesulfonyl chloride can undergo hydrolysis to benzenesulfonic acid, consuming your reagent and reducing the yield.[6]

  • Solution:

    • Maintain a weakly basic pH: The optimal pH range for this reaction is typically between 8 and 9.[7]

    • Choice of Base: A solution of sodium bicarbonate or sodium carbonate is often used to maintain the desired pH.[3][7] Stronger bases like sodium hydroxide can be used, but careful control is necessary to avoid excessive hydrolysis of the sulfonyl chloride.[3][6]

    • Monitoring: Use pH paper or a pH meter to monitor the reaction mixture and add base as needed to maintain the optimal pH range.

Potential Cause 2: Hydrolysis of Benzenesulfonyl Chloride

Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[8][9]

  • The Chemistry: Water can act as a nucleophile and attack the sulfonyl chloride, leading to the formation of benzenesulfonic acid, which will not react with the 2-aminobenzoic acid.[6][10]

  • Solution:

    • Use Anhydrous Solvents: While the reaction is often performed in an aqueous basic solution, minimizing excess water and using a co-solvent like acetone or THF can be beneficial.

    • Control Temperature: Run the reaction at a low temperature, typically between 0 and 5 °C, especially during the addition of benzenesulfonyl chloride. This slows down the rate of hydrolysis.[3]

    • Reagent Quality: Ensure that the benzenesulfonyl chloride is fresh and has been stored under anhydrous conditions.

Potential Cause 3: Competing Side Reactions

Besides the desired N-sulfonylation, other side reactions can occur, leading to a mixture of products and a lower yield of the target compound.

  • The Chemistry: One common side reaction is the formation of a bis-sulfonated product, where the carboxylic acid group of 2-aminobenzoic acid is converted to a mixed anhydride, which then reacts with another molecule of 2-aminobenzoic acid.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the 2-aminobenzoic acid can sometimes be used to ensure the complete consumption of the more expensive benzenesulfonyl chloride.

    • Slow Addition: Add the benzenesulfonyl chloride dropwise to the solution of 2-aminobenzoic acid and base. This helps to maintain a low concentration of the sulfonyl chloride at any given time, favoring the desired reaction over side reactions.[3]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield.

Question: My final product is difficult to purify and appears to be contaminated with unreacted starting material. What are the best practices for purification?

Effective purification is crucial for obtaining a high-purity final product. The presence of starting materials indicates an incomplete reaction or inefficient purification.

Purification Strategy: Acid-Base Extraction

The key to separating the product from the starting materials lies in their different acidic and basic properties.

  • 2-Aminobenzoic Acid (Starting Material): This is an amphoteric compound, meaning it has both an acidic carboxylic acid group and a basic amino group. It is soluble in both acidic and basic aqueous solutions.[11]

  • Benzenesulfonyl Chloride (Starting Material): This is a neutral organic compound that is insoluble in water.[8][10]

  • 2-Benzenesulfonamidobenzoic Acid (Product): This compound has a carboxylic acid group and a sulfonamide proton, both of which are acidic. It is soluble in basic aqueous solutions.

  • Benzenesulfonic Acid (Side Product): This is a strong acid and is highly soluble in water.[6]

Step-by-Step Purification Protocol:

  • Initial Quenching: After the reaction is complete, carefully quench the reaction mixture by adding it to ice-cold water. This will precipitate the crude product and any unreacted benzenesulfonyl chloride.

  • Dissolution in Base: Filter the crude solid and dissolve it in a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The desired product and any unreacted 2-aminobenzoic acid will dissolve, while the unreacted benzenesulfonyl chloride will remain as an insoluble oil or solid.[6]

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Acidification and Precipitation: Slowly acidify the filtrate with a dilute acid, such as HCl or H2SO4, to a pH of around 1-2.[7] This will protonate the carboxylic acid group of the 2-benzenesulfonamidobenzoic acid, causing it to precipitate out of the solution. The unreacted 2-aminobenzoic acid will remain in the acidic solution due to the protonation of its amino group.

  • Isolation and Washing: Collect the precipitated product by filtration and wash it thoroughly with cold water to remove any residual acid and other water-soluble impurities.[7]

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or methanol.[7][12]

Purification Workflow Diagram

Caption: Purification workflow via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the synthesis of 2-benzenesulfonamidobenzoic acid?

The reaction proceeds through a nucleophilic acyl substitution mechanism at the sulfur atom of the benzenesulfonyl chloride.

Reaction Mechanism Diagram

Reaction_Mechanism Reactants 2-Aminobenzoic Acid Benzenesulfonyl Chloride Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Loss_of_Leaving_Group Loss of Cl- Intermediate->Loss_of_Leaving_Group Protonated_Product Protonated Product Loss_of_Leaving_Group->Protonated_Product Deprotonation Deprotonation (Base) Protonated_Product->Deprotonation Final_Product 2-Benzenesulfonamidobenzoic Acid Deprotonation->Final_Product

Caption: Reaction mechanism for sulfonamide formation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid attacks the electrophilic sulfur atom of benzenesulfonyl chloride.[13]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[4]

  • Loss of the Leaving Group: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.

  • Deprotonation: A base in the reaction mixture removes the proton from the nitrogen atom to yield the final sulfonamide product and neutralize the newly formed HCl.[4]

Q2: What are the key safety precautions to take when working with benzenesulfonyl chloride?

Benzenesulfonyl chloride is a corrosive and lachrymatory (tear-inducing) substance. It is also moisture-sensitive.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Handle benzenesulfonyl chloride in a well-ventilated fume hood to avoid inhaling its vapors.

  • Moisture Sensitivity: Keep the reagent bottle tightly sealed and handle it in a dry environment to prevent hydrolysis.[9]

  • Quenching: When quenching the reaction, do so slowly and carefully, as the reaction with water can be exothermic.

Q3: Can I use a different base instead of sodium bicarbonate or sodium carbonate?

Yes, other bases can be used, but with certain considerations.

  • Pyridine: Pyridine can be used as both a base and a solvent.[4] It is effective at scavenging the HCl produced. However, it is a toxic and foul-smelling liquid that requires careful handling.

  • Triethylamine (TEA): TEA is another common organic base used in similar reactions.[4] It is effective but can be more challenging to remove during workup compared to inorganic bases.

  • Sodium Hydroxide (NaOH): While it can be used, NaOH is a strong base that can significantly increase the rate of hydrolysis of benzenesulfonyl chloride.[3][6] If used, it should be a dilute solution and added very carefully to control the pH.

Table: Comparison of Common Bases

BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium Bicarbonate6.3Inexpensive, easy to handle, mildCan cause foaming (CO2 evolution)
Sodium Carbonate10.3Stronger base than bicarbonateCan raise pH too high if not controlled
Pyridine5.2Acts as a catalyst and baseToxic, unpleasant odor, difficult to remove
Triethylamine10.8Strong organic baseVolatile, can be difficult to remove
Sodium Hydroxide~14Inexpensive, strong basePromotes hydrolysis of sulfonyl chloride

References

  • Wikipedia. Benzenesulfonyl chloride. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]

  • PubChem. Benzenesulfonyl chloride. National Center for Biotechnology Information. Accessed January 10, 2026. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses. Accessed January 10, 2026. [Link]

  • White TD, Smith CD, Jones GS, et al. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Org Process Res Dev. 2012;16(5):939-957. doi:10.1021/op200344a
  • Robertson RE, Laughton PM. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. 1957;35(11):1319-1329. doi:10.1139/v57-181
  • White TD, Smith CD, Jones GS, et al. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare. Published online February 20, 2016. doi:10.1021/op200344a
  • Al-Masoudi NA, Al-Soud YA, Ali TF. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. 2019;24(2):269. doi:10.3390/molecules24020269
  • White TD, Smith CD, Jones GS, et al. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Org Process Res Dev. 2012;16(5):939-957. doi:10.1021/op200344a
  • Arshad M, Bhatti MH, Chohan ZH, et al. 2-Benzenesulfonamidobenzoic acid. Acta Crystallogr Sect E Struct Rep Online. 2009;65(Pt 12):o3196. doi:10.1107/S160053680904834X
  • Al-Masoudi NA, Al-Soud YA, Ali TF. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. 2019;24(2):269. doi:10.3390/molecules24020269
  • ResearchGate. P-aminobenzoic acid doesn't dissolve in HCl solution after cooling? ResearchGate. Published November 13, 2017. Accessed January 10, 2026. [Link]

  • Wikipedia. Hinsberg reaction. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical functional group. The following troubleshooting guides and Frequently Asked Questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide synthesis is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yields in sulfonamide synthesis are a frequent issue. Begin by verifying the fundamentals of your reaction setup and reagents[1][2]:

  • Reagent Quality:

    • Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the unreactive sulfonic acid.[2][3][4] It is crucial to use a fresh bottle or a properly stored sulfonyl chloride under anhydrous conditions. An older reagent is a likely cause of low to no yield.[3]

    • Amine: Ensure your amine is pure and dry. Some amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[2]

    • Solvent & Base: Use anhydrous solvents and ensure any organic base (e.g., triethylamine, pyridine) is pure and dry.[2][3]

  • Reaction Conditions:

    • Anhydrous Environment: All glassware must be thoroughly dried (oven or flame-dried), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the sulfonyl chloride.[3]

    • Stoichiometry: A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) to neutralize the HCl byproduct.[2] Using a slight excess of the amine (1.1-1.2 equivalents) can also help drive the reaction to completion.[3]

    • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[2] If the reaction is sluggish due to unreactive starting materials, gentle heating may be required.[1][2]

Q2: I see multiple spots on my TLC plate. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates side reactions or unconsumed starting materials. Common side products include:

  • Sulfonic Acid: Formed from the hydrolysis of the sulfonyl chloride. This is often a baseline spot on the TLC plate.[2][3]

  • Bis-sulfonated Amine: If you are using a primary amine, a common side reaction is the formation of a bis-sulfonated product where two sulfonyl groups react with the amine.[3] This can be minimized by the slow addition of the sulfonyl chloride or by using a larger excess of the amine.[3]

  • Disulfides: If synthesizing sulfonamides from thiols, oxidative homocoupling of the thiol to form a disulfide is a common side reaction.[5]

Q3: Can I use an aqueous base like sodium hydroxide?

A3: While possible under specific conditions (e.g., Schotten-Baumann conditions), using an aqueous base like sodium hydroxide significantly increases the risk of hydrolyzing the highly reactive sulfonyl chloride, which will lower your yield.[3] For most lab-scale syntheses, a non-nucleophilic organic base such as pyridine or triethylamine in an anhydrous organic solvent is the preferred method.[3][6] These bases act as HCl scavengers without competing with the amine nucleophile.[3]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. Spot the reaction mixture alongside your starting materials (amine and sulfonyl chloride). The reaction is complete when the limiting reagent (usually the sulfonyl chloride) is no longer visible on the TLC plate.

In-Depth Troubleshooting Guides

Problem 1: Consistently Low Yields Despite Anhydrous Conditions

If you have meticulously ensured anhydrous conditions and are still facing low yields, consider the following factors related to reagent reactivity and reaction parameters.

Potential Cause & Mechanistic Explanation Troubleshooting Steps & Validation
Poor Reactivity of Starting Materials: The nucleophilicity of the amine is a critical factor.[1] Electron-deficient anilines or sterically hindered amines react more slowly.[1] Similarly, some sulfonylating agents are inherently less reactive.Optimize Reaction Conditions: Increase the reaction temperature or use a higher-boiling point solvent to drive the reaction forward.[1] Catalysis: The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1] Alternative Reagents: Consider using more stable sulfonylating agents like sulfonyl fluorides, which can provide better yields, especially with amines that have other functional groups.[1]
Inappropriate Solvent or Base Selection: The solvent must dissolve both reactants and be inert to the reaction conditions. The base should be strong enough to neutralize the generated HCl but not so strong as to cause side reactions.Solvent Screening: Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[3] If solubility is an issue, explore other aprotic solvents like acetonitrile or DMF. Base Optimization: Triethylamine and pyridine are standard choices.[3] For more hindered amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial.
Sub-optimal Stoichiometry: Incorrect molar ratios can lead to incomplete conversion of the limiting reagent.Controlled Addition: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.[3] For primary amines, a larger excess of the amine can help prevent the formation of the bis-sulfonated side product.[3]

Troubleshooting Workflow for Low Yields

LowYieldTroubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality (Fresh Sulfonyl Chloride, Dry Amine) Start->Check_Reagents Check_Reagents->Start Reagents Bad Check_Conditions Confirm Anhydrous Conditions & Inert Atmosphere Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Moisture Present Optimize_Temp Increase Reaction Temperature Check_Conditions->Optimize_Temp Conditions OK Add_Catalyst Add Catalyst (e.g., DMAP) Optimize_Temp->Add_Catalyst No Improvement Success Yield Improved Optimize_Temp->Success Improvement Change_Reagents Consider Alternative Reagents (e.g., Sulfonyl Fluoride) Add_Catalyst->Change_Reagents No Improvement Add_Catalyst->Success Improvement Change_Reagents->Success Improvement

Caption: A logical troubleshooting workflow for addressing low yields in sulfonamide synthesis.

Problem 2: Difficulty in Product Purification

The crude product of a sulfonamide synthesis can often be a mixture of the desired product, unreacted starting materials, the hydrochloride salt of the base, and side products.

Common Purification Challenges & Solutions

ChallengeRecommended Purification Strategy
Product is a solid Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[3] The key is selecting an appropriate solvent system where the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble.[3] Common solvents include ethanol, isopropanol, and mixtures of ethanol/water.[3]
Product is an oil or difficult to crystallize Column Chromatography: Silica gel column chromatography is a versatile method for purifying both solid and oily products.[4] A systematic approach to solvent system selection using TLC is crucial for achieving good separation.
Emulsion formation during aqueous workup Brine Wash: During the aqueous extraction (workup) phase, emulsions can form, making layer separation difficult. Washing the organic layer with a saturated sodium chloride solution (brine) can help break these emulsions and reduce the solubility of the organic product in the aqueous layer.[4]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol describes a general method for the reaction between a sulfonyl chloride and an amine using triethylamine as a base in dichloromethane.

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Dissolve the sulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes. The slow addition helps to control the exothermicity of the reaction and minimize side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the limiting reagent is consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.[3][4]

General Reaction Mechanism

Sources

Identifying and removing byproducts in 2-benzenesulfonamidobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-benzenesulfonamidobenzoic acid. This guide, developed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthetic procedure. Our focus is on providing practical, experience-driven insights to help you identify and eliminate byproducts, ultimately improving your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-benzenesulfonamidobenzoic acid?

The most prevalent and reliable method is the Schotten-Baumann reaction. This involves the condensation of 2-aminobenzoic acid (anthranilic acid) with benzenesulfonyl chloride in an aqueous basic solution.[1][2] The base, typically sodium carbonate or sodium hydroxide, is crucial for neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.[3][4]

Q2: I am experiencing a significantly low yield. What are the primary reasons for this?

Low yields in this synthesis can often be attributed to several factors:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis in the aqueous basic medium, forming the unreactive benzenesulfonic acid. This side reaction consumes your starting material and reduces the overall yield.[3]

  • Inadequate pH Control: If the pH is too low, the anthranilic acid will be protonated, reducing its nucleophilicity. Conversely, an excessively high pH can accelerate the hydrolysis of the benzenesulfonyl chloride.[5]

  • Suboptimal Temperature: While the reaction is typically performed at room temperature, significant temperature fluctuations can affect the reaction rate and the extent of side reactions.

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and recrystallization if the procedures are not optimized.[4]

Q3: What are the most common byproducts I should expect to see in my crude product?

Besides unreacted starting materials (anthranilic acid and benzenesulfonyl chloride), the most common byproducts are:

  • Benzenesulfonic Acid: Formed from the hydrolysis of benzenesulfonyl chloride.

  • N,N-bis(phenylsulfonyl)anthranilic Acid (Di-sulfonylation product): This can form if an excess of benzenesulfonyl chloride is used or if the reaction conditions favor further reaction of the product.

  • 2,2'-(Phenylsulfonylazanediyl)dibenzoic acid: A potential byproduct from the reaction of the product with another molecule of anthranilic acid, though less common under standard Schotten-Baumann conditions.

Troubleshooting Guide: Identifying and Removing Byproducts

This section provides a detailed guide to diagnosing and resolving common issues encountered during the synthesis of 2-benzenesulfonamidobenzoic acid.

Issue 1: Presence of an Additional Acidic Impurity

Symptom:

  • TLC analysis of the crude product (after acidification) shows a spot with a lower Rf value than the product, which streaks.

  • The isolated product is difficult to dry and may appear as a hygroscopic or oily solid.

  • The yield of the desired product is lower than expected.

Likely Cause: The presence of benzenesulfonic acid , resulting from the hydrolysis of benzenesulfonyl chloride.

Confirmation:

  • TLC Analysis: Benzenesulfonic acid is highly polar and will have a very low Rf value, often streaking on silica gel plates. It can be visualized using a bromocresol green stain, where it will appear as a yellow spot on a blue background.[6][7]

  • Spectroscopic Analysis: While often removed during workup, residual benzenesulfonic acid in the product can be identified by the absence of aromatic proton signals corresponding to the anthranilic acid moiety in the ¹H NMR spectrum.

Solution:

  • Prevention:

    • Ensure the reaction is performed with vigorous stirring to promote the reaction between the reactants before hydrolysis can occur.[3]

    • Add the benzenesulfonyl chloride portion-wise to the reaction mixture to maintain a low concentration, minimizing its hydrolysis.

    • Maintain the reaction temperature at or below room temperature to slow down the rate of hydrolysis.

  • Removal:

    • Aqueous Workup: Benzenesulfonic acid is highly water-soluble and can be effectively removed by washing the crude product with cold water after filtration.

    • Recrystallization: If significant amounts of benzenesulfonic acid remain, recrystallization from a suitable solvent system like ethanol/water will effectively remove it, as it is highly soluble in the mother liquor.[8]

Issue 2: Presence of a Less Polar Byproduct

Symptom:

  • TLC analysis reveals a spot with a higher Rf value than the desired product.

  • The melting point of the isolated product is broad and lower than the literature value.

  • ¹H NMR spectrum of the crude product shows a complex aromatic region with overlapping signals.

Likely Cause: Formation of the di-sulfonylation product, N,N-bis(phenylsulfonyl)anthranilic acid . This occurs when the initially formed product is further sulfonylated.

Confirmation:

  • TLC Analysis: The di-sulfonylation product is less polar than the desired product and will have a higher Rf value. It can be visualized under UV light (254 nm).

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum will lack the N-H proton signal. The integration of the aromatic protons from the benzenesulfonyl groups will be double that of the protons from the anthranilic acid moiety.

    • IR Spectroscopy: The characteristic N-H stretching vibration (typically around 3300-3400 cm⁻¹) will be absent.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the di-sulfonylation product.

Solution:

  • Prevention:

    • Use a stoichiometric amount or a slight excess of anthranilic acid relative to benzenesulfonyl chloride.

    • Add the benzenesulfonyl chloride slowly to the reaction mixture to avoid localized high concentrations.

  • Removal:

    • Recrystallization: The di-sulfonylation product can often be separated from the desired product by careful recrystallization. A solvent system where the desired product has moderate solubility at high temperatures and low solubility at low temperatures, while the byproduct is more soluble, should be chosen. Ethanol/water or acetic acid/water mixtures can be effective.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes can be used for separation.

Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve Anthranilic Acid in Aqueous Base B 2. Add Benzenesulfonyl Chloride A->B C 3. Stir at Room Temperature B->C D 4. Acidify with HCl C->D E 5. Filter Crude Product D->E F 6. Wash with Cold Water E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Characterize by TLC, NMR, IR G->H

Caption: A typical workflow for the synthesis and purification of 2-benzenesulfonamidobenzoic acid.

Data Presentation: Byproduct Identification

CompoundPotential ByproductTLC Rf (Typical)Key ¹H NMR Signals (δ ppm)Key IR Bands (cm⁻¹)
Product 2-Benzenesulfonamidobenzoic acidLower than byproduct 2~10-12 (br s, 1H, COOH), ~9-10 (br s, 1H, NH), 7.2-8.2 (m, 9H, Ar-H)3300-3400 (N-H), 2500-3300 (O-H), 1680-1700 (C=O), 1350 & 1160 (SO₂)
Byproduct 1 Benzenesulfonic acidVery low, streaks7.5-8.0 (m, 5H, Ar-H)3200-3600 (broad O-H), 1200-1250 & 1030-1060 (SO₃H)
Byproduct 2 N,N-bis(phenylsulfonyl)anthranilic acidHigher than product~10-12 (br s, 1H, COOH), 7.2-8.2 (m, 14H, Ar-H)2500-3300 (O-H), 1680-1700 (C=O), 1370 & 1180 (SO₂)

Experimental Protocols

Protocol 1: Synthesis of 2-Benzenesulfonamidobenzoic Acid
  • In a round-bottom flask, dissolve 1 equivalent of anthranilic acid in a 1 M aqueous solution of sodium carbonate.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add 1.05 equivalents of benzenesulfonyl chloride dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes with a drop of acetic acid).

  • Once the reaction is complete, slowly acidify the mixture to pH 2-3 with 2 M hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts and water-soluble byproducts.

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude 2-benzenesulfonamidobenzoic acid in a minimum amount of hot ethanol (95%).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • To the hot filtrate, slowly add hot water until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_symptom Observed Symptom cluster_cause Potential Cause cluster_solution Recommended Action S1 Low Yield C1 Hydrolysis of Benzenesulfonyl Chloride S1->C1 C3 Incomplete Reaction S1->C3 S2 Unexpected TLC Spot S2->C1 C2 Di-sulfonylation S2->C2 S2->C3 S3 Oily/Hygroscopic Product S3->C1 A1 Optimize pH and Temperature C1->A1 A3 Purify by Recrystallization C1->A3 A4 Characterize by Spectroscopy C1->A4 A2 Control Stoichiometry C2->A2 C2->A3 C2->A4 C3->A1 C3->A2

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

  • King, J. F., & Rathore, R. (1991). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 69(6), 1054-1061.
  • BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions.
  • TLC Visualization Methods. (n.d.). Retrieved from a relevant university chemistry website.
  • EPFL. (n.d.).
  • Stains for Developing TLC Plates. (n.d.). Retrieved from a relevant university chemistry website.
  • Thin Layer Chromatography. (n.d.). Retrieved from a relevant chemistry resource website.
  • Nichols, L. (2022). 7.
  • Khan, K. M., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 274–281.
  • BenchChem. (2025). Troubleshooting Common Issues in Benzamide Synthesis.
  • BenchChem. (2025).
  • ResearchGate. (2023).
  • MDPI. (2022).
  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)
  • LookChem. (n.d.).
  • BenchChem. (2025). Troubleshooting Low Yield in Multi-step Alkaloid Synthesis.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • Jacob, D., & Mathew, L. (2007).
  • OSTI.GOV. (n.d.).
  • ResearchGate. (n.d.). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine.
  • Chemistry Research Journal. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The effects of temperature and pH on the kinetics of an acidophilic sulfidogenic bioreactor and indigenous microbial communities.
  • Yung, D. K., et al. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences, 66(7), 1009-1012.
  • ResearchGate. (2023).
  • Alfa Chemistry. (n.d.).
  • Scientific Research Publishing. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 2(4), 333-337.
  • Quora. (2018).
  • Sigma-Aldrich. (n.d.). Benzoic acid synthesis.
  • Malin, C. S., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience, 12(15), 2849–2860.
  • Google Patents. (n.d.). Preparation method benzene sulfonyl chloride and diphenylsulfone.
  • University of Wisconsin. (2013). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

Sources

Technical Support Center: Purification of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-benzenesulfonamidobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We understand that impurities can compromise experimental outcomes, lead to failed reactions, and generate misleading biological data.

This document moves beyond simple protocols to provide a deeper understanding of the principles behind purification, enabling you to troubleshoot effectively and adapt methods to your specific needs. It is structured as a series of frequently asked questions and detailed troubleshooting guides to address the common challenges encountered during the purification of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-benzenesulfonamidobenzoic acid sample?

A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 2-aminobenzoic acid (anthranilic acid) with benzenesulfonyl chloride. Based on this, the most probable impurities are:

  • Unreacted Starting Materials: 2-aminobenzoic acid and benzenesulfonyl chloride.

  • Hydrolysis Products: Benzenesulfonic acid, formed from the hydrolysis of unreacted benzenesulfonyl chloride.[1]

  • Side-Products: Di-sulfonated products or other reaction byproducts.

The presence of both acidic (benzenesulfonic acid, starting material) and neutral/less acidic impurities dictates the choice of purification strategy.

Q2: What is the most straightforward purification method I should try first?

A: For most solid organic compounds, recrystallization is the primary and most efficient method for purification.[2] It is highly effective for removing small amounts of impurities. The key is selecting a solvent or solvent system in which 2-benzenesulfonamidobenzoic acid is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3][4]

Q3: When should I consider using acid-base extraction or column chromatography?

A: Your choice of method should be guided by the nature and quantity of the impurities.

  • Acid-Base Extraction: This is an exceptionally powerful technique when your crude material contains significant amounts of neutral or less acidic impurities.[5] Since 2-benzenesulfonamidobenzoic acid has a carboxylic acid group, it can be selectively deprotonated with a mild base (like sodium bicarbonate), transferred to an aqueous layer, and separated from impurities that remain in an organic solvent.[6]

  • Column Chromatography: This method should be reserved for situations where recrystallization and extraction fail, particularly when impurities have very similar solubility profiles to the desired product.[7] It is also useful for separating the target compound from other acidic impurities that cannot be removed by extraction. However, it is generally more time-consuming and solvent-intensive.

Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis of your crude product.

G start Crude 2-Benzenesulfonamidobenzoic Acid tlc Analyze by TLC/LCMS (Assess impurity profile) start->tlc decision2 Is the crude product >85% pure? tlc->decision2 decision1 Are impurities primarily neutral or non-acidic? acid_base Perform Acid-Base Extraction decision1->acid_base Yes column Perform Column Chromatography decision1->column No decision2->decision1 No recrystallize Perform Recrystallization decision2->recrystallize Yes acid_base->recrystallize end_product Pure Product (Verify by MP, NMR, LCMS) recrystallize->end_product column->end_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

This section addresses specific problems you may encounter during your purification experiments.

Recrystallization Issues
ProblemPossible Cause(s)Solution(s)
Low or no crystal formation after cooling. 1. Too much solvent was added , preventing the solution from becoming supersaturated upon cooling.[8] 2. The solution cooled too quickly , inhibiting proper crystal nucleation.[3] 3. Supersaturated solution requires nucleation to initiate crystallization.1. Evaporate excess solvent by gently heating the solution, then allow it to cool again.[8] 2. Slow the cooling rate. Allow the flask to cool to room temperature on the benchtop (insulating it with a beaker can help) before moving to an ice bath.[8] 3. Induce crystallization by:     a. Scratching the inside of the flask at the solution's surface with a glass rod.[8]     b. Adding a "seed crystal" of pure product.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated, or it cooled too rapidly. 3. High concentration of impurities depressing the melting point of the mixture.1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly. 2. Consider a different solvent or solvent system with a lower boiling point.
Final product purity is still low (broad melting point). 1. Inappropriate solvent choice, causing the impurity to co-crystallize with the product. 2. The cooling process was too fast, trapping impurities within the crystal lattice.[4]1. Re-evaluate your solvent. The ideal solvent dissolves impurities well even at low temperatures or not at all at high temperatures (allowing for hot filtration).[2] 2. Perform a second recrystallization on the purified material, ensuring very slow cooling.
Acid-Base Extraction Issues
ProblemPossible Cause(s)Solution(s)
An emulsion has formed between the aqueous and organic layers. 1. Vigorous shaking of the separatory funnel. 2. High concentration of dissolved materials acting as surfactants.1. Allow the funnel to stand undisturbed for a longer period. 2. Gently swirl or rock the funnel instead of shaking vigorously. 3. Break the emulsion by adding brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous layer.[5]
Low or no precipitate forms upon acidification of the aqueous layer. 1. Insufficient acid was added, so the carboxylate salt was not fully protonated. 2. The product is somewhat soluble in the acidic aqueous solution. 1. Add more acid (e.g., 2M HCl) while stirring until the solution is strongly acidic (test with pH paper, target pH < 2).[6] 2. Cool the aqueous solution in an ice bath to decrease the product's solubility. 3. Extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the dissolved product.[6]
Column Chromatography Issues
ProblemPossible Cause(s)Solution(s)
The compound streaks or "tails" down the column. 1. Strong interaction with acidic silica. The carboxylic acid and sulfonamide groups can bind strongly to the acidic silanol groups on the silica gel surface.[9] 2. The compound is not fully soluble in the mobile phase.1. Modify the mobile phase. Add a small amount of acetic or formic acid (0.1-1%) to the eluent. This keeps the compound protonated and reduces its interaction with the silica.[7][9] 2. Choose a less acidic stationary phase, such as neutral alumina.[9]
Low recovery of the compound from the column. 1. Irreversible adsorption to the stationary phase. 2. The mobile phase is not polar enough to elute the compound.1. Flush the column at the end of the run with a very polar solvent system, such as 5-10% methanol in dichloromethane, to recover strongly adsorbed material.[9]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is effective for purifying 2-benzenesulfonamidobenzoic acid that is already relatively pure (>85%). The principle relies on the high solubility of the compound in hot ethanol and its insolubility in water.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-benzenesulfonamidobenzoic acid in the minimum amount of hot 95% ethanol required for complete dissolution.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly with pre-heated glassware to prevent premature crystallization.[8]

  • Crystallization: To the hot, clear ethanolic solution, add warm deionized water dropwise with swirling until the solution just begins to turn persistently cloudy (turbid).[10]

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Large, pure crystals should form.[4]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.[11]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or non-acidic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.[5]

    • Causality: Sodium bicarbonate is a weak base that is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not the sulfonamide N-H (pKa ~10-11). This selectively converts the desired product into its water-soluble sodium salt.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Back-Wash: "Back-wash" the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities. Discard this organic wash.[5]

  • Precipitation: Cool the aqueous solution in an ice bath and slowly acidify it by adding 2M HCl dropwise while stirring. 2-benzenesulfonamidobenzoic acid will precipitate out as a solid. Continue adding acid until the solution is pH < 2 (check with pH paper).[6][12]

  • Isolation: Collect the pure solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in the recrystallization protocol.

Troubleshooting Low Recrystallization Yield

This workflow provides a systematic approach to diagnosing and solving low recovery after a recrystallization procedure.

G start Low Yield After Recrystallization check_filtrate Is the filtrate (mother liquor) clear or cloudy? start->check_filtrate re_cool Filtrate is clear. Product is likely still dissolved. check_filtrate->re_cool Clear premature_crash Filtrate is cloudy. Product precipitated prematurely. check_filtrate->premature_crash Cloudy reduce_volume Reduce solvent volume by evaporation and re-cool. re_cool->reduce_volume check_transfer Was there significant product lost during transfers? reduce_volume->check_transfer rinse_glassware Rinse glassware with ice-cold solvent and re-filter. check_transfer->rinse_glassware Yes end Improved Yield check_transfer->end No rinse_glassware->end hot_filtration Re-dissolve and perform Hot Gravity Filtration. premature_crash->hot_filtration hot_filtration->end

Caption: A logical guide to troubleshooting low yields in recrystallization.

References

  • University of Colorado Boulder. (n.d.). Recrystallization Part 2.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Zhang, Y., et al. (n.d.). The solubility of benzoic acid in seven solvents. ResearchGate.
  • CymitQuimica. (n.d.). 2-Benzenesulfonamidobenzoic acid.
  • University of Wisconsin-Madison. (n.d.). The Recrystallization of Benzoic Acid.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • Ben Asmin. (2020, May 18). Acid-Base Extraction of Benzil and Benzoic Acid. YouTube.
  • Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities.
  • Millersville University. (n.d.). Recrystallization of Benzoic Acid.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Wikipedia. (n.d.). Benzoic acid.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (n.d.). Methods for removing impurities from crude benzoic acid samples.
  • BenchChem. (n.d.). Purification of 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of 2-Hydroxy-6-methoxybenzoic Acid.

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Technical Support Center: Overcoming Solubility Challenges of 2-Benzenesulfonamidobenzoic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-benzenesulfonamidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental hurdle of this compound's limited aqueous solubility. By understanding its chemical nature and employing the right strategies, you can ensure reliable and reproducible results in your bioassays.

Understanding the Challenge: Physicochemical Properties

2-Benzenesulfonamidobenzoic acid (C₁₃H₁₁NO₄S) is an acidic molecule featuring both a carboxylic acid group and a sulfonamide moiety.[1][2] Its structure, characterized by two phenyl rings and hydrogen bonding capabilities, contributes to its relatively low solubility in neutral aqueous solutions.[1] The key to working with this compound is to manipulate its chemical environment to favor dissolution.

The molecule's acidic nature is central to its solubility profile. The carboxylic acid group (a derivative of benzoic acid, which has a pKa of ~4.2) and the sulfonamide group mean its ionization state is highly dependent on pH.[3][4] At a pH above its pKa, the carboxylic acid group deprotonates, forming a more polar and water-soluble carboxylate salt. This principle is fundamental to the solubilization strategies discussed below.[5][6][7]

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered when working with 2-benzenesulfonamidobenzoic acid.

Q1: My 2-benzenesulfonamidobenzoic acid won't dissolve in my aqueous assay buffer (e.g., PBS at pH 7.4). What am I doing wrong?

This is the most frequent issue and is expected due to the compound's chemical structure. At neutral pH, the carboxylic acid is largely in its less soluble, protonated form. Direct dissolution in neutral buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your final assay medium.

Q2: What is the best organic solvent for creating a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for bioassays.[8][9] Sulfonamides have also been shown to be soluble in solvents like dimethylacetamide and acetone.[10][11] For recrystallization, methanol has been used, indicating some degree of solubility.[1] However, for biological applications, high-purity, anhydrous DMSO is the industry standard.

Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?

This is a classic problem of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous.[12] Here are several strategies to mitigate this:

  • Higher Stock Concentration: Prepare the highest possible concentration of your stock in 100% DMSO. This allows for a greater dilution factor, meaning the final concentration of DMSO in your assay will be lower, reducing both solvent toxicity and the likelihood of precipitation.[13]

  • Vigorous Mixing: When diluting, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[12]

  • Two-Step Dilution: In some cases, a serial dilution can help. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume.

  • Avoid Intermediate Dilutions in Buffers: Do not make intermediate dilutions in aqueous buffers where the compound has low solubility before the final dilution into the complete cell culture medium.[13]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

DMSO tolerance is cell-line dependent.[14]

  • General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity, and concentrations below 0.1% are considered safe for almost all cells, especially for long-term experiments.[8][9][13]

  • Sensitive Cells: Primary cells and other sensitive lines may show stress or toxicity at concentrations as low as 0.1%.[9]

  • Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your treated samples to account for any effects of the solvent itself.[13][14]

Q5: Can I use pH adjustment to increase solubility?

Yes. As an acidic compound, increasing the pH of the solution will deprotonate the carboxylic acid, significantly increasing its aqueous solubility.[15][16] For example, the synthesis of 2-benzenesulfonamidobenzoic acid involves dissolving a related starting material in a basic solution (pH 8-9).[1]

  • For Stock Solutions: You can prepare an aqueous stock by dissolving the compound in a dilute basic solution, such as 10-50 mM NaOH, and then neutralizing it carefully with HCl. However, the stability of the compound at high pH should be verified.

  • For Bioassays: Directly altering the pH of your cell culture medium is generally not advisable as it will affect cell health. However, this strategy can be very effective for cell-free assays where the pH can be controlled.

Q6: Are there alternatives to DMSO, like cyclodextrins?

Absolutely. Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can encapsulate poorly soluble "guest" molecules, like 2-benzenesulfonamidobenzoic acid, forming an inclusion complex that is more water-soluble.[19][20][21] Hydrophilic derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective solubilizers.[19] This is an excellent advanced strategy if DMSO-related issues cannot be resolved.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution(s)
Compound precipitates in final culture medium. 1. Aqueous solubility limit exceeded. 2. Improper dilution technique. 3. Final DMSO concentration is too high, altering solvent properties.1. Increase DMSO stock concentration to achieve a higher dilution factor.[13] 2. Add stock to vigorously vortexing medium to ensure rapid dispersion.[12] 3. Lower the final compound concentration if possible. 4. Explore cyclodextrin-based formulations as a DMSO alternative.[17]
High background toxicity in vehicle control wells. 1. Final DMSO concentration is too high for the cell line. 2. Poor quality or oxidized DMSO.1. Perform a DMSO dose-response curve to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cells.[13] 2. Keep final DMSO concentration ≤ 0.5% , and ideally < 0.1%.[9][14] 3. Use fresh, high-purity, anhydrous DMSO stored in small, tightly sealed aliquots.[13]
Inconsistent or non-reproducible assay results. 1. Compound is not fully dissolved (micro-precipitates). 2. Stock solution has degraded over time.1. Visually inspect stock and final solutions for any cloudiness or particulates. Centrifuge if necessary. 2. Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. 3. Sonication may help dissolve highly concentrated stock solutions, but use with caution to avoid heating.
Difficulty dissolving the powder even in 100% DMSO. 1. The compound may require energy to break the crystal lattice. 2. Low-quality starting material.1. Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath to aid dissolution. 2. Ensure you are using a high-purity grade of the compound.

Protocols & Methodologies

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol outlines the standard method for preparing a stock solution for use in cell-based assays.

Materials:

  • 2-benzenesulfonamidobenzoic acid powder

  • High-purity, sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and sterile pipette tips

Procedure:

  • Determine Target Concentration: Decide on a high but achievable stock concentration (e.g., 10-50 mM). A higher concentration allows for smaller volumes to be used in the final assay, minimizing DMSO exposure.

  • Weigh Compound: Accurately weigh the required amount of 2-benzenesulfonamidobenzoic acid powder and place it in a sterile vial.

  • Add DMSO: Add the calculated volume of 100% DMSO to the vial.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If powder remains, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. If necessary, centrifuge at high speed to pellet any undissolved material and transfer the supernatant to a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determining DMSO Tolerance of a Cell Line

It is critical to establish the maximum DMSO concentration your cells can tolerate without affecting their viability or behavior.

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at the density you would use for your main experiment. Allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Include a "no DMSO" medium-only control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

  • Analysis: Plot cell viability (%) versus DMSO concentration. The highest concentration that does not cause a significant decrease in viability is your maximum tolerable concentration.

Visualized Workflows and Concepts

Chemical Ionization and Solubility

The solubility of 2-benzenesulfonamidobenzoic acid is governed by its ionization state, which is controlled by the pH of the solvent.

cluster_0 Low pH (e.g., < 4) cluster_1 High pH (e.g., > 6) Low_Solubility R-COOH (Protonated) Poorly Water-Soluble High_Solubility R-COO⁻ (Deprotonated Salt) Highly Water-Soluble Low_Solubility->High_Solubility Add Base (Increase pH) High_Solubility->Low_Solubility Add Acid (Decrease pH)

Caption: pH-dependent ionization and its effect on solubility.

Troubleshooting Workflow for Compound Precipitation

Follow this decision tree when your compound precipitates upon dilution into aqueous media.

Start Compound precipitates in aqueous bioassay medium? CheckDMSO Is final DMSO conc. > 0.5%? Start->CheckDMSO HighStock Prepare a more concentrated DMSO stock (e.g., 50-100 mM) to increase dilution factor. CheckDMSO->HighStock Yes Vortex Add DMSO stock to vigorously vortexing medium. CheckDMSO->Vortex No HighStock->Vortex CheckAgain Does it still precipitate? Vortex->CheckAgain LowerConc Lower the final working concentration of the compound. CheckAgain->LowerConc Yes Success Problem Solved CheckAgain->Success No Advanced Consider advanced formulation: - Use cyclodextrins (HP-β-CD) - pH-adjusted aqueous stock LowerConc->Advanced Advanced->Success

Caption: Decision tree for resolving compound precipitation issues.

References

  • Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • Cyclodextrins as pharmaceutical solubilizers. Ovid.
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • DMSO usage in cell culture. LifeTein.
  • What effects does DMSO have on cell assays?. Quora.
  • How to minimize DMSO toxicity when using FR173657 in cell culture. Benchchem.
  • Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate.
  • What the concentration of DMSO you use in cell culture assays?. ResearchGate.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO.
  • Does pH affect solubility?. AAT Bioquest.
  • 17.6 pH Effects on Solubility. Chad's Prep.
  • Does anyone know how pH affects solubility??. Reddit.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • 2-Benzenesulfonamidobenzoic acid. PMC - NIH.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • Benzoic Acid | C6H5COOH | CID 243. PubChem.
  • 2-Benzenesulfonamidobenzoic acid. CymitQuimica.
  • DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate.
  • Table of Acids with Ka and pKa Values. CLAS.

Sources

Technical Support Center: Stability and Degradation Studies of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-benzenesulfonamidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation studies. We provide field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is 2-benzenesulfonamidobenzoic acid, and why is its stability critical?

2-Benzenesulfonamidobenzoic acid (CAS No. 34837-67-7) is an organic compound featuring a benzoic acid moiety linked to a benzenesulfonamide group.[1] Its structure, containing both a carboxylic acid and a sulfonamide functional group, makes it a molecule of interest in medicinal chemistry and materials science.[2]

Stability studies are paramount in drug development to understand how the quality of a substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[3] These studies are mandated by regulatory agencies such as the FDA and ICH to establish a product's shelf-life, determine proper storage conditions, and identify potential degradation products that could impact efficacy or safety.[3][4]

Q2: What are the primary degradation pathways to anticipate for this molecule?

Given its structure, 2-benzenesulfonamidobenzoic acid is susceptible to several degradation pathways under stress conditions:

  • Hydrolytic Degradation: The sulfonamide (S-N) bond is a common point of cleavage. Under acidic or basic conditions, hydrolysis is expected to break this bond, yielding 2-aminobenzoic acid and benzenesulfonic acid .[5][6] Studies on related sulfonamides confirm that the rate of hydrolysis is highly dependent on pH, with anionic forms (at higher pH) being less susceptible to hydrolysis than neutral or cationic forms (at lower pH).[6]

  • Thermal Degradation: The benzoic acid portion of the molecule is susceptible to thermal decarboxylation at elevated temperatures.[7] This process would result in the loss of carbon dioxide (CO₂) and the formation of N-phenylbenzenesulfonamide . Studies on benzoic acid itself show it decomposes into benzene and CO₂ at very high temperatures (above 475°C), suggesting the primary thermal stress point is the carboxylic acid group.[8]

  • Photolytic Degradation: Aromatic compounds and sulfonamides can be sensitive to light. For related sulfonic acid compounds, direct photolysis can lead to pathways including desulfonation (cleavage of the C-S bond) and cleavage of the aromatic rings.[9][10] The presence of photosensitizers in a formulation or environment can also induce indirect photodegradation.[11]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, potentially leading to hydroxylation of the aromatic rings or other complex reactions, especially in the presence of strong oxidizing agents.[12]

Q3: What analytical methods are recommended for a stability-indicating assay?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

  • Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method. It is capable of separating the parent compound from its potential degradation products.[13][14] A Diode-Array Detector (DAD) is highly recommended as it allows for peak purity analysis across a range of wavelengths.[13]

  • Method Development: A typical starting point would be a C18 column with a mobile phase consisting of an acidic aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[14][15]

  • Identification of Degradants: For identifying unknown peaks that appear during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[4] It provides molecular weight and fragmentation data crucial for structural elucidation.

Q4: What are the standard "forced degradation" conditions I should apply?

Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing to generate degradation products and validate the analytical method's specificity.[3] The goal is to achieve a target degradation of 5-20%.[16] Recommended conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C.

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Solid drug substance exposed to 105°C or a suitably elevated temperature.

  • Photostability: Exposing the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.[16]

Troubleshooting Guide: Common Experimental Issues

Q: My HPLC analysis shows co-elution between the parent peak and a degradant. How can I improve separation?

  • A: This indicates your method lacks specificity. To resolve this:

    • Adjust Mobile Phase pH: The ionization state of 2-benzenesulfonamidobenzoic acid and its acidic or basic degradants is pH-dependent. A small change in the mobile phase pH (e.g., ± 0.5 units) can significantly alter retention times.

    • Modify Organic Modifier Ratio: Change the gradient slope or the initial/final concentration of acetonitrile or methanol. A shallower gradient provides more time for separation.

    • Change Column Chemistry: If a C18 column is not providing resolution, consider a different stationary phase. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through pi-pi interactions.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution, although it may increase backpressure and run time.

Q: I'm not observing any significant degradation even under harsh conditions. What should I do?

  • A: The molecule may be highly stable, or the conditions are not effective. Consider the following:

    • Increase Stress Duration: Extend the exposure time. Some degradation processes are slow.

    • Increase Stressor Concentration/Temperature: Incrementally increase the molarity of the acid/base, the percentage of H₂O₂, or the temperature.

    • Confirm Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can protect the bulk of the material from degradation. A co-solvent like acetonitrile may be necessary, but be mindful it can influence reaction kinetics.

Q: My sample degraded almost completely, leaving a complex chromatogram with no clear parent peak. What went wrong?

  • A: Your stress conditions were too aggressive, leading to extensive primary and secondary degradation.

    • Reduce Stress Intensity: Use a lower temperature, a more dilute stressor, or a significantly shorter exposure time.

    • Conduct a Time-Course Study: Sample at multiple time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration that yields the target 5-20% degradation, allowing you to observe the primary degradants before they are further broken down.[17]

Experimental Protocols & Workflows

Workflow for Forced Degradation Studies

The following diagram outlines a comprehensive workflow for conducting forced degradation studies, from sample preparation to data analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_process Sample Processing cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Diluent) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxid Oxidation (3% H2O2, RT) Prep->Oxid Therm Thermal (Solid, 105°C) Prep->Therm Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize/Quench (If applicable) Acid->Neutralize Base->Neutralize Oxid->Neutralize Dilute Dilute to Target Conc. (e.g., 100 µg/mL) Therm->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via Stability- Indicating HPLC-DAD Dilute->HPLC Identify Identify Degradants (LC-MS, if needed) HPLC->Identify

Caption: General workflow for forced degradation studies.

Protocol 1: Forced Degradation Sample Preparation

This protocol describes the preparation of stressed samples for analysis.

  • Stock Solution: Prepare a 1.0 mg/mL solution of 2-benzenesulfonamidobenzoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, then neutralize with 1 mL of 0.2 M NaOH. Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. Cool, then neutralize with 1 mL of 0.2 M HCl. Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store in the dark at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Thermal Degradation: Place ~10 mg of solid compound in a vial and heat in an oven at 105°C for 48 hours. After cooling, dissolve the solid in the solvent to a known concentration (e.g., 100 µg/mL).

  • Control Samples: Prepare a "time zero" sample by diluting the stock solution to the target concentration. Also, prepare a blank solution for each stress condition (e.g., neutralized acid/base solution without the drug).

Protocol 2: Stability-Indicating RP-HPLC Method

This serves as a starting point for method development.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection Diode Array Detector (DAD) at 230 nm and 275 nm
Run Time ~30 minutes

Potential Degradation Pathways

The following diagram illustrates the primary degradation products expected from hydrolytic and thermal stress.

Caption: Predicted primary degradation pathways.

Summary of Forced Degradation Conditions

Stress ConditionTypical Reagent/SettingKey Bond CleavagePotential Primary Degradants
Acid Hydrolysis 0.1 M HCl, 60-80°CSulfonamide (S-N)2-Aminobenzoic Acid, Benzenesulfonic Acid
Base Hydrolysis 0.1 M NaOH, 60-80°CSulfonamide (S-N)Salt of 2-Aminobenzoic Acid, Salt of Benzenesulfonic Acid
Oxidation 3-30% H₂O₂, RTAromatic RingsHydroxylated species
Thermal Solid state, >100°CCarboxylic (C-C)N-Phenylbenzenesulfonamide (+CO₂)
Photolytic ICH Q1B Light SourceC-S, Aromatic RingsDesulfonated species, Ring-opened products

References

  • Arshad, M. N., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1246. [Link]

  • Pena, A., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Journal of Environmental Management, 198(Pt 1), 160-167. [Link]

  • Eawag-BBD. (1997). 2-Aminobenzenesulfonate Pathway Map. Eawag-Biocatalysis/Biodegradation Database. [Link]

  • Lyu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PLoS One, 19(4), e0301479. [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2467-2473. [Link]

  • Gupta, A., et al. (2016). Forced Degradation Studies. MOJ Bioorganic & Organic Chemistry, 1(1). [Link]

  • Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Zeman, S., & Oleríny, D. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(2), 527-536. [Link]

  • Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 47(15), 5653-5663. [Link]

  • ResearchGate. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Request PDF. [Link]

  • ResearchGate. (1979). Acid-catalysed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. Request PDF. [Link]

  • ResearchGate. (1998). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331. ResearchGate. [Link]

  • An, J., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Journal of Hazardous Materials, 431, 128574. [Link]

  • ResearchGate. (1969). The thermal decomposition of benzoic acid. ResearchGate. [Link]

  • Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 77(13), 4574-4584. [Link]

  • Khajavi, S., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(16), 2589-2594. [Link]

  • Henderson, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]

  • ResearchGate. (2014). Acid hydrolysis of benzamides in <60 wt% H2SO4. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. SIELC Technologies. [Link]

  • ResearchGate. (2011). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Request PDF. [Link]

  • Galiwango, E., et al. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Molecules, 25(24), 5997. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. [Link]

  • Badol, M., et al. (2022). Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF. [Link]

  • Liu, X., et al. (2018). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Polymers, 10(11), 1269. [Link]

  • PubChem. (n.d.). Benzoic acid, 2-((phenylsulfonyl)amino)-. PubChem. [Link]

  • Songkram, C., et al. (2012). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Silpakorn University Science and Technology Journal, 6(1), 1-8. [Link]

  • Semantic Scholar. (2024). Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. Semantic Scholar. [Link]

  • Ahmad, I., et al. (2024). Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. International Journal of Molecular Sciences, 25(24), 13319. [Link]

  • Huremović, M., et al. (2023). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Open Journal of Applied Sciences, 13(11), 1988-2000. [Link]

  • ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Request PDF. [Link]

  • Wang, Y., et al. (2023). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Polymers, 15(12), 2697. [Link]

  • ResearchGate. (2013). Degradation of 2-naphthalenesulfonic acid by fenton oxidation. ResearchGate. [Link]

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Technical Support Center: Characterization of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 2-benzenesulfonamidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this molecule. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

Part 1: Synthesis & Purification Pitfalls

The synthesis of 2-benzenesulfonamidobenzoic acid, typically via the reaction of anthranilic acid with benzenesulfonyl chloride, appears straightforward but is fraught with potential complications that can impact yield, purity, and subsequent characterization.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields often stem from several factors:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture. This side reaction consumes your reagent, converting it to benzenesulfonic acid, which will not react with anthranilic acid. It is crucial to use anhydrous solvents and reagents.[1]

  • Inadequate pH Control: The reaction is typically performed under basic conditions (Schotten-Baumann conditions) to neutralize the HCl byproduct.[2] If the base is insufficient, the generated HCl will protonate the amino group of anthranilic acid, rendering it non-nucleophilic and halting the reaction.[1]

  • Formation of Side Products: Over-acylation or side reactions with the carboxylic acid group can occur under harsh conditions. Careful control of stoichiometry and temperature is essential.

Q2: I'm struggling to purify the final product. Recrystallization gives an oily precipitate, and column chromatography results in smearing.

A2: The amphoteric nature of 2-benzenesulfonamidobenzoic acid, containing both an acidic carboxylic acid (pKa ~4) and a weakly acidic sulfonamide proton (pKa ~10-11), complicates purification.

  • Zwitterionic Character: In certain pH ranges, the molecule can exist as a zwitterion, which increases its polarity and water solubility, making extraction into organic solvents difficult.[3][4] Crystallization of zwitterions can be challenging and often inefficient.[4]

  • Solvent Selection: For recrystallization, consider solvent systems that can accommodate both the polar and non-polar regions of the molecule, such as ethanol/water or acetone/hexane mixtures. The high solubility of benzoic acid derivatives in hot water and poor solubility in cold water can often be exploited for purification.[5]

  • Chromatography: Tailing or smearing on silica gel columns is common due to the acidic protons interacting strongly with the silica surface. To mitigate this, consider adding a small amount of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.

Troubleshooting Guide: Synthesis & Purification

This workflow provides a logical approach to diagnosing and resolving common synthesis and purification issues.

Caption: Troubleshooting workflow for synthesis and purification.

Part 2: Spectroscopic & Analytical Characterization Challenges

Accurate characterization is paramount. However, the unique structure of 2-benzenesulfonamidobenzoic acid presents several common pitfalls in spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q3: In my ¹H NMR spectrum, the sulfonamide N-H and carboxylic acid O-H protons are broad or not visible. Is this normal?

A3: Yes, this is a very common observation.

  • Proton Exchange: Both the N-H and O-H protons are acidic and can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃).[6] This exchange process occurs on the NMR timescale, leading to significant peak broadening.

  • Solvent Effects: In a solvent like D₂O, these peaks will disappear entirely as the protons are replaced by deuterium via exchange, which is a useful diagnostic test.[6]

  • Concentration Dependence: The chemical shift and appearance of these exchangeable protons can also be highly dependent on the sample concentration and temperature.

Q4: My mass spectrometry data (ESI-MS) shows an unexpected fragment corresponding to a loss of 64 Da. What is this?

A4: The neutral loss of 64 Da is a characteristic fragmentation pattern for many aromatic sulfonamides and corresponds to the elimination of sulfur dioxide (SO₂).[7][8] This occurs via a rearrangement mechanism in the gas phase.[7][9] The presence of this fragment can be a strong indicator of the integrity of the sulfonamide bond in your molecule. Other common fragmentations occur at the S-N bond, which can lead to the formation of radical cations of the constituent amine.[8][9]

Q5: My melting point is broad, and DSC analysis shows multiple thermal events. Does this indicate an impure sample?

A5: Not necessarily. While impurity is a possible cause, other factors are at play:

  • Polymorphism: Organic molecules, especially those with hydrogen bonding capabilities like yours, can crystallize in multiple forms (polymorphs).[10] Different polymorphs can have different melting points and thermal behaviors.[11][12]

  • Solvate Formation: The compound may crystallize with solvent molecules, forming a solvate. The thermal events you observe could correspond to the loss of the solvent followed by the melting of the desolvated form.[12]

  • Thermal Decomposition: Sulfonamides can undergo thermal decomposition.[13][14] The observed thermal events might be related to decomposition rather than simple melting. Thermogravimetric Analysis (TGA) coupled with DSC can help differentiate between melting and decomposition.[11][12]

Troubleshooting Guide: Analytical Characterization

Table 1: Common Analytical Issues and Solutions

Technique Observed Problem Potential Cause(s) Recommended Action(s)
¹H NMR Broad or missing -NH and -OH peaks.Proton exchange with solvent/impurities.Perform a D₂O shake to confirm exchangeable protons. Ensure use of high-purity, dry NMR solvent.
Complex, overlapping aromatic signals.The two aromatic rings have similar chemical shifts.Use a higher field strength NMR (e.g., 600 MHz or higher) for better resolution. 2D NMR techniques (COSY, HSQC) can aid in assignment.
Mass Spec (ESI) Dominant fragment at [M+H - 64]⁺.Characteristic neutral loss of SO₂.This is an expected fragmentation. Use it to confirm the sulfonamide structure. Look for other key fragments like the benzenesulfonyl cation (m/z 141) and anthranilic acid radical cation (m/z 137).[7][9]
Poor ionization or inconsistent signal.Suppression of ionization due to the acidic nature of the molecule.Optimize ESI source conditions. Try both positive and negative ion modes. The carboxylate form [M-H]⁻ should be readily observable in negative mode.
DSC/TGA Multiple endotherms before decomposition.Polymorphism, solvate loss, or melting-recrystallization events.Analyze the sample by Powder X-Ray Diffraction (PXRD) to check for crystallinity and multiple phases. Correlate TGA weight loss with DSC events to identify desolvation.
Elemental Analysis Results are off by a small, consistent margin.Retention of solvent (e.g., water, ethanol) in the crystal lattice.Dry the sample thoroughly under high vacuum. Analyze the ¹H NMR for residual solvent peaks. Use TGA to quantify the amount of trapped solvent.

Part 3: Key Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

Protocol 1: ¹H NMR Sample Preparation with D₂O Shake
  • Initial Spectrum: Prepare your sample as usual by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake gently for 30 seconds to facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to the exchangeable N-H and O-H protons should significantly decrease in intensity or disappear completely in the second spectrum.

Protocol 2: Baseline Purity Assessment by HPLC

A robust HPLC method is critical for assessing purity and tracking reaction progress.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 10-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Rationale: The use of formic acid in the mobile phase ensures that the carboxylic acid group is protonated, leading to sharper peaks and more reproducible retention times.

Part 4: Visualization of Molecular Interactions

The behavior of 2-benzenesulfonamidobenzoic acid is governed by the interplay between its functional groups, particularly in solution.

Caption: pH-dependent ionization states of the molecule.

References

  • Khattab, F. I., Hassan, N. Y. M., & Amer, M. M. (1981). Thermal analysis of pharmaceutical compounds. III. Characterization of sulphonamides by thermal analysis. Journal of Thermal Analysis, 22(1), 15-23. [Link]

  • AKJournals. (2005). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 22(1). [Link]

  • Pérez-Soler, C., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 138(2-3), 1349-1355. [Link]

  • Pysiak, J., & Pacewska, B. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 187-194. [Link]

  • Planche, C., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Foods, 11(19), 2928. [Link]

  • Yang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1342-1348. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • ResearchGate. (2021). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. Request PDF. [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4057-4064. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

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Technical Support Center: Strategies to Reduce Side Reactions in the Synthesis of Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of this critical pharmacophore.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2][3] However, its synthesis is not without challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction between an amine and benzenesulfonyl chloride is giving a low yield, and I'm isolating a significant amount of unreacted amine. What's going wrong?

This is a classic issue often stemming from the deactivation of your starting materials or suboptimal reaction conditions.

Likely Cause 1: Hydrolysis of the Sulfonyl Chloride Benzenesulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace amounts of water in your solvent or on your glassware to form the corresponding benzenesulfonic acid.[4][5] This sulfonic acid is unreactive towards the amine under standard conditions, effectively removing your electrophile from the reaction.[5]

Troubleshooting & Prevention Protocol:

  • Rigorous Drying: Ensure all glassware is oven-dried or flame-dried immediately before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]

  • Reagent Quality: Use a fresh bottle of benzenesulfonyl chloride or purify it by distillation before use.

Likely Cause 2: Poor Nucleophilicity of the Amine The reactivity of the amine is paramount.[4] Sterically hindered amines or electron-deficient anilines (e.g., those with nitro or multiple halide substituents) are poor nucleophiles and react sluggishly with the sulfonyl chloride.[4]

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier. Monitor for potential side reactions at elevated temperatures.

  • Forcing Solvents: Switch to a higher-boiling point solvent to allow for higher reaction temperatures.

  • Catalysis: The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonyl-DMAP intermediate.[4]

Q2: I'm observing the formation of a significant amount of a second, di-sulfonated product. How can I prevent this polysulfonylation?

This side reaction, the formation of a di-sulfonylated amine (R-N(SO₂Ph)₂), is particularly common with primary amines. The initially formed monosulfonamide's N-H proton is acidic and can be deprotonated by the base, creating a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.

Troubleshooting Workflow for Polysulfonylation:

Caption: Troubleshooting workflow to minimize polysulfonylation.

Detailed Protocols:

  • Stoichiometry Control: Instead of a 1:1 ratio, use a slight excess of the amine (e.g., 1.1 equivalents). This ensures the sulfonyl chloride is consumed before it can react with the product.

  • Reverse Addition: Add the benzenesulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low concentration of the electrophile, favoring the initial reaction with the more nucleophilic amine over the sulfonamide anion.

  • Base Selection: Pyridine and triethylamine (TEA) are common bases, but for sensitive substrates, a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can be more effective at preventing deprotonation of the monosulfonamide product.

  • Temperature Management: Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C) to slow down the rate of the second sulfonylation reaction, which typically has a higher activation energy.

Q3: During the synthesis of my benzenesulfonyl chloride from the corresponding aniline, I'm getting chlorinated aromatic byproducts. What causes this and how can I avoid it?

This is a common issue when using chlorosulfonic acid (HSO₃Cl) for the initial sulfonation and chlorination of an aromatic ring.[6][7] The harsh conditions can lead to electrophilic aromatic substitution by chlorine.

Likely Cause: Overly Aggressive Chlorination Conditions Chlorosulfonic acid is a powerful reagent that can act as both a sulfonating and chlorinating agent.[8] Excess reagent, high temperatures, or prolonged reaction times can promote ring chlorination.

Alternative, Milder Synthetic Protocols:

Method 1: Two-Step Diazotization-Sulfonylation (Sandmeyer-type reaction) This is a highly reliable method that avoids harsh chlorinating agents acting on the ring.

  • Diazotization: The aniline is treated with sodium nitrite (NaNO₂) and a mineral acid (like HCl) at 0-5 °C to form a diazonium salt.

  • Sulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in acetic acid, catalyzed by copper(I) chloride (CuCl).[9] A modern, safer alternative to gaseous SO₂ is the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a stable solid SO₂ surrogate.[10]

Method 2: Oxidative Chlorination of Thiophenols If the corresponding thiophenol is available, it can be cleanly oxidized to the sulfonyl chloride.

  • Procedure: The thiophenol is treated with an oxidizing agent in the presence of a chloride source. A common system is N-chlorosuccinimide (NCS) in a suitable solvent.[10] This method avoids strong acids altogether.

Q4: My target molecule contains other sensitive functional groups (e.g., esters, unprotected alcohols). How can I selectively form the sulfonamide without side reactions?

The key here is to use protective groups for the amine or to choose milder, more selective sulfonylation methods that do not require harsh basic or acidic conditions.

Strategy 1: Amine Protection Protecting the amine allows you to perform other chemical transformations on the molecule and then deprotect to reveal the amine for sulfonylation. However, the sulfonamide group itself is often used as a protecting group for amines because of its stability.[11][12][13] The challenge is its difficult removal.[12]

Protecting Group Installation Reagent Cleavage Conditions Advantages/Disadvantages
Tosyl (Ts) p-Toluenesulfonyl chlorideHarsh: Na/NH₃(l) or strong acid (HBr/AcOH)[12]Very stable, but difficult to remove.[12]
Nosyl (Ns) 2-Nitrobenzenesulfonyl chlorideMild: Thiophenol and base (e.g., K₂CO₃)Easily cleaved, but less stable to some reaction conditions.[12]
Nms Nms-Cl (developed in silico)Specific, milder conditionsDesigned to balance stability and ease of cleavage, superior to Ts and Ns in many cases.[12]

Strategy 2: Alternative Sulfonylating Agents Modern methods provide alternatives to the highly reactive sulfonyl chlorides.

  • Sulfonyl Fluorides: These are often more stable than sulfonyl chlorides, less prone to hydrolysis, and can show greater functional group tolerance.[2][4] The reaction with amines may require slightly more forcing conditions or specific catalysts but can be much cleaner.

  • Sodium Sulfinates: In the presence of an oxidant (e.g., I₂O₅, hypervalent iodine reagents), sodium arylsulfinates can react with amines to form sulfonamides under metal-free conditions.[2] This avoids the need to handle sulfonyl chlorides.

Reaction Pathway Visualization: Modern Sulfonylation Alternatives

Caption: Alternative pathways to benzenesulfonamides avoiding sulfonyl chlorides.

Q5: My final product is difficult to purify. What are the best strategies for removing common byproducts?

Purification can be challenging due to the similar polarities of the product and certain side products.

Common Impurities & Purification Strategies:

  • Unreacted Amine:

    • Acidic Wash: During aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl). The amine will form a water-soluble ammonium salt and be extracted into the aqueous phase. Be cautious if your product has acid-labile groups.

  • Benzenesulfonic Acid (from hydrolysis):

    • Basic Wash: Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ or 1M NaOH solution). The acidic sulfonic acid will be deprotonated and extracted into the aqueous layer.

  • Di-sulfonated Product:

    • Chromatography: This is often the most effective method. Since the di-sulfonated product is typically less polar than the monosulfonamide (due to the absence of the N-H bond), it will elute first on normal-phase silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.[14]

    • Recrystallization: If the polarity difference is insufficient for chromatography, recrystallization can be effective. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor.

References
  • Protecting Groups for Amines: Sulfonamides . (2020). YouTube. Available at: [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity . (2023). PMC - NIH. Available at: [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview . (n.d.). Taylor & Francis Online. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review . (2018). Chemistry & Biology Interface. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates . (2024). Thieme Connect. Available at: [Link]

  • Process for the preparation of benzene sulfonamides. (n.d.). Google Patents.
  • Protection of Amino Groups in Synthesis . (2021). Chemistry LibreTexts. Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications . (n.d.). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates . (2024). ResearchGate. Available at: [Link]

  • Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling . (n.d.). PMC - NIH. Available at: [Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines . (2011). ResearchGate. Available at: [Link]

  • Peptide synthesis with sulfonyl protecting groups. (n.d.). Google Patents.
  • An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5 . (2011). ResearchGate. Available at: [Link]

  • Synthesis of Benzenesulfonamide Derivatives Via Ring Opening of Aziridines In The Presence of Magnetically Retrievable Graphene . (2021). SciSpace. Available at: [Link]

  • Method for synthesizing benzene sulfonamide compounds. (n.d.). Google Patents.
  • ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl . (n.d.). ResearchGate. Available at: [Link]

  • Sulfonyl chloride – Knowledge and References . (n.d.). Taylor & Francis Online. Available at: [Link]

  • Synthetic approaches to biologically active sulfonates and sulfonamides . (n.d.). UCL Discovery. Available at: [Link]

  • Sulfonamides . (n.d.). MSD Manual Professional Edition. Available at: [Link]

  • Sulfonamide scope. a Reactions were performed on 0.5 mmol scale... . (n.d.). ResearchGate. Available at: [Link]

  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions . (2024). MDPI. Available at: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation . (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Optimization of reaction conditions a . . (n.d.). ResearchGate. Available at: [Link]

  • PROCEDURE FOR THE PURIFICATION OF A BENZENSOLPHONAMID COMPOUND. (n.d.). Google Patents.
  • Preparation of sulfonyl chlorydes and mechanism of preparation of tosyl chloride . (2019). Chemistry Stack Exchange. Available at: [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides . (n.d.). ResearchGate. Available at: [Link]

  • Methanesulfonyl chloride . (n.d.). Wikipedia. Available at: [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases . (n.d.). NIH. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . (n.d.). SpringerLink. Available at: [Link]

  • Sulfonamide . (n.d.). Wikipedia. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations . (2019). MDPI. Available at: [Link]

  • Amines . (n.d.). NCERT. Available at: [Link]

  • A kind of purification process of benzene sulfonic acid along bent storehouse ammonium. (n.d.). Google Patents.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors . (2011). PMC - NIH. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . (2021). RSC Publishing. Available at: [Link]

  • Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s . (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of calixresorcarenes using magnetic poly triazine-benzene sulfonamide-SO3H . (2021). RSC Publishing. Available at: [Link]

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Technical Support Center: Improving Regioselectivity of Reactions Involving 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving the regioselectivity of chemical reactions involving 2-benzenesulfonamidobenzoic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction

2-Benzenesulfonamidobenzoic acid is a versatile molecule, but its substituted benzene ring presents a unique challenge in controlling the position of incoming substituents during chemical reactions. The presence of two distinct directing groups, the ortho-carboxyl group (-COOH) and the sulfonamido group (-NHSO₂Ph), often leads to a mixture of products, complicating synthesis and purification. This guide will explore the underlying principles of regioselectivity in this system and provide actionable strategies to achieve the desired isomeric products.

Understanding the Directing Effects

In electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile.[1][2] The carboxyl group is an electron-withdrawing group (EWG) and a meta-director, deactivating the ring towards substitution.[1] Conversely, the sulfonamido group, while also deactivating, is an ortho, para-director. The interplay of these two competing directing effects is the primary reason for poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers during the nitration of 2-benzenesulfonamidobenzoic acid?

A1: The formation of multiple isomers during nitration is a classic example of competing directing effects. The carboxyl group (-COOH) is a meta-director, while the sulfonamido group (-NHSO₂Ph) is an ortho, para-director.[1][2] This competition leads to substitution at various positions on the aromatic ring.

Troubleshooting:

  • Steric Hindrance: The bulky benzenesulfonyl group can sterically hinder the ortho positions relative to the sulfonamido group. This often favors substitution at the para position.

  • Reaction Conditions: The choice of nitrating agent and reaction temperature can significantly influence the isomer ratio. Milder conditions may favor the kinetically controlled product. For instance, using a solid acidic small-pore size zeolite catalyst with concentrated nitric acid at 70-90°C has been shown to favor the formation of para and ortho nitro isomers in other substituted aromatic compounds.[3] Another approach for regioselective nitration involves using dinitrogen pentoxide (N₂O₅) with a solid, acidic zeolite catalyst, which has demonstrated high para-selectivity.[4]

Q2: How can I favor substitution at a specific position on the 2-benzenesulfonamidobenzoic acid ring?

A2: Achieving regioselectivity requires a strategic approach that modifies the electronic and steric environment of the molecule.

Strategies for Controlling Regioselectivity:

StrategyDescriptionExpected Outcome
Protecting Groups The carboxyl group can be temporarily converted into an ester. This reduces its deactivating effect and can alter the directing influence, potentially favoring substitution directed by the sulfonamido group.Increased yield of ortho/para substituted products relative to the sulfonamido group.
Catalyst Selection Certain catalysts can promote substitution at specific positions. For example, in halogenation reactions, palladium catalysts have been used to direct halogenation to the ortho position of a phenyl group by coordinating with a nearby directing group.[5][6]Enhanced formation of a specific isomer.
Directed Ortho-Metalation (DoM) This powerful technique involves deprotonation at a specific ortho position by a strong base, followed by quenching with an electrophile. The sulfonamido group can act as a directing group for this process.Highly regioselective substitution at the position ortho to the sulfonamido group.
Q3: I am attempting a cyclization reaction with a derivative of 2-benzenesulfonamidobenzoic acid, but I am observing poor yields and multiple products. What could be the issue?

A3: The success of cyclization reactions is highly dependent on the nature of the substrate and the reaction conditions. The rigidity of the 2-benzenesulfonamidobenzoic acid backbone can influence the feasibility of forming the desired ring structure.

Troubleshooting Cyclization Reactions:

  • Ring Strain: The desired ring size might be energetically unfavorable. Consider modifying the linker between the reactive sites to alleviate strain.

  • Catalyst Choice: For intramolecular hydroamination reactions leading to cyclization, various catalysts have been explored, including gold complexes and Brønsted acids like triflic acid.[7] The choice of catalyst can significantly impact the reaction's success and regioselectivity.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Systematic optimization of these factors is often necessary. For instance, some cyclizations of N-acyl sulfonamides are sensitive to the solvent used.[8]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield of the Desired Regioisomer in Halogenation

Problem: Attempts to halogenate 2-benzenesulfonamidobenzoic acid result in a low yield of the desired isomer and a complex mixture of products.

Root Cause Analysis:

  • Competing Directing Effects: As discussed, the carboxyl and sulfonamido groups direct to different positions.

  • Harsh Reaction Conditions: Strong halogenating agents and high temperatures can lead to over-halogenation and side reactions.

Proposed Solutions & Experimental Protocols:

Solution A: Directed Halogenation using a Palladium Catalyst

This protocol is adapted from methodologies that utilize a directing group to achieve regioselective C-H activation.[5][6]

Experimental Protocol:

  • To a solution of 2-benzenesulfonamidobenzoic acid (1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), add Pd(OAc)₂ (0.05 mmol) and the N-halosuccinimide (NXS, 1.1 mmol, e.g., NBS for bromination or NIS for iodination).

  • Stir the mixture at a specific temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute it with an appropriate organic solvent, and wash with an aqueous solution of sodium thiosulfate to quench any remaining halogenating agent.

  • Purify the product by column chromatography.

Solution B: Regioselective Halogenation using Dual Activation

This approach utilizes a dual catalytic system to enhance regioselectivity, particularly favoring para-substitution.[9]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-benzenesulfonamidobenzoic acid (1 mmol) in acetonitrile.

  • Add Fe(NTf₂)₃ (0.05 mmol) and a catalytic amount of I₂ (0.02 mmol).

  • Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 mmol).

  • Stir the reaction at room temperature and monitor its progress.

  • After completion, quench the reaction and purify the product as described above.

Issue 2: Uncontrolled Nitration Leading to Multiple Products

Problem: Nitration of 2-benzenesulfonamidobenzoic acid yields a mixture of nitro-isomers that are difficult to separate.

Root Cause Analysis:

  • The strong activating/deactivating and directing effects of the substituents make it difficult to control the position of nitration under standard mixed acid (HNO₃/H₂SO₄) conditions.

Proposed Solution: Zeolite-Catalyzed Nitration

The use of shape-selective zeolite catalysts can favor the formation of specific isomers by sterically hindering the formation of others.[3][4]

Experimental Protocol:

  • In a three-neck flask equipped with a condenser and a dropping funnel, suspend a solid acidic zeolite catalyst (e.g., H-ZSM-5) in a solution of 2-benzenesulfonamidobenzoic acid in a suitable solvent (e.g., chloroform).

  • Heat the mixture to 70-90°C with vigorous stirring.

  • Add concentrated nitric acid (90-98%) dropwise to the heated mixture over a period of time.

  • Maintain the temperature and continue stirring for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Isolate and purify the product from the filtrate.

Visualizing Reaction Pathways

Diagram 1: Competing Directing Effects in Electrophilic Aromatic Substitution

G sub 2-Benzenesulfonamidobenzoic Acid ortho_nhso2 Ortho-substitution (to -NHSO2Ph) sub->ortho_nhso2 -NHSO2Ph directs (ortho, para) para_nhso2 Para-substitution (to -NHSO2Ph) sub->para_nhso2 -NHSO2Ph directs (ortho, para) meta_cooh Meta-substitution (to -COOH) sub->meta_cooh -COOH directs (meta) e_plus Electrophile (E+) product_mixture Mixture of Isomers ortho_nhso2->product_mixture Leads to para_nhso2->product_mixture Leads to meta_cooh->product_mixture Leads to

Caption: Competing directing effects on 2-benzenesulfonamidobenzoic acid.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed q1 q1 start->q1 Identify Reaction Type halogenation halogenation q1->halogenation Halogenation nitration nitration q1->nitration Nitration cyclization cyclization q1->cyclization Cyclization sol_halogen_A sol_halogen_A halogenation->sol_halogen_A Try Directed Halogenation (e.g., Pd catalyst) sol_halogen_B sol_halogen_B halogenation->sol_halogen_B Try Dual Activation (e.g., Fe(NTf2)3/I2) sol_nitration sol_nitration nitration->sol_nitration Use Shape-Selective Catalyst (e.g., Zeolite) sol_cyclization_A sol_cyclization_A cyclization->sol_cyclization_A Optimize Catalyst (e.g., Au, H+) sol_cyclization_B sol_cyclization_B cyclization->sol_cyclization_B Modify Substrate/Linker end Desired Product sol_halogen_A->end Improved Regioselectivity sol_halogen_B->end Improved Regioselectivity sol_nitration->end Improved Regioselectivity sol_cyclization_A->end Improved Regioselectivity sol_cyclization_B->end Improved Regioselectivity

Caption: A decision-making workflow for improving regioselectivity.

References

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  • ChemTalk. (n.d.). Directing Effects. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

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  • Cui, X. et al. (2017). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. Organic & Biomolecular Chemistry, 15(40), 8565-8576. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Rojas, C. M. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube. [Link]

  • Shcherbakova, I. et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules, 27(22), 7808. [Link]

  • Takemoto, Y. et al. (2014). Cyclization of alkynic sulfonamide with a ring-fused linker. Tetrahedron, 70(36), 6143-6148. [Link]

  • Sheppard, D. et al. (2006). Synthesis and structure of 2-benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2848-o2850. [Link]

  • White, P. B., & Stahl, S. S. (2017). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. Organic Letters, 19(18), 4888–4891. [Link]

  • Ishihara, K. et al. (2020). New Reagents Enable Regioselective Halogenation of Complex, Bioactive Scaffolds. Journal of the American Chemical Society, 142(35), 14897-14903. [Link]

  • Grainger, R. S. et al. (2003). Sulfonamides as novel terminators of cationic cyclisations. Chemical Communications, (13), 1590-1591. [Link]

  • Smith, K. et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
  • Kumar, A. et al. (2016). Microwave assisted regioselective halogenation of benzo[b][10][11]oxazin-2-ones via sp2 C–H functionalization. RSC Advances, 6(71), 66567-66571. [Link]

  • Yung, D. K. et al. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences, 66(7), 1009-1012. [Link]

  • Pathak, D. et al. (2012). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Arabian Journal of Chemistry, 5(4), 481-490. [Link]

  • Guillon, J. et al. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. Molecules, 20(7), 12856-12868. [Link]

  • Sanaboyana, S. et al. (2007). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 84(10), 1674. [Link]

  • Smith, K. et al. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. U.S.
  • Tunoori, A. R. et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Organic Letters, 17(10), 2486-2489. [Link]

Sources

Technical Support Center: Scaling Up 2-Benzenesulfonamidobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-benzenesulfonamidobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we address common issues encountered during laboratory and pilot-plant scale production through a detailed troubleshooting guide and frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently and efficiently scale your process.

I. Troubleshooting Guide: From Lab Bench to Pilot Plant

The synthesis of 2-benzenesulfonamidobenzoic acid, typically achieved via the condensation of anthranilic acid and benzenesulfonyl chloride, presents several challenges during scale-up. This section provides a question-and-answer formatted guide to address specific problems you may encounter.

Reaction Initiation and Control

Q1: My reaction is sluggish or fails to initiate, even with extended reaction times. What are the likely causes and how can I fix this?

A1: A slow or stalled reaction at a larger scale can often be traced back to issues with raw material quality, inadequate mixing, or suboptimal temperature control.

  • Raw Material Quality: The purity of your starting materials is critical. Impurities in anthranilic acid or benzenesulfonyl chloride can interfere with the reaction. It is crucial to implement strict testing protocols for incoming raw materials to verify their purity and potency.[1]

    • Solution:

      • Vendor Qualification: Source high-purity starting materials from reputable suppliers.

      • Incoming QC: Perform identity and purity checks (e.g., via HPLC, NMR, or titration) on each batch of raw materials.

      • Moisture Content: Benzenesulfonyl chloride is sensitive to moisture, which can lead to its decomposition. Ensure it is handled under anhydrous conditions.

  • Mass Transfer Limitations: As the reaction scale increases, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the overall reaction rate.

    • Solution:

      • Agitation Rate: Increase the agitation speed to improve mixing. The appropriate speed will depend on the reactor geometry and scale.

      • Impeller Design: Ensure the impeller design is suitable for the viscosity of the reaction mixture and the reactor size to ensure good top-to-bottom mixing.

  • Temperature Control: Inadequate heating or uneven temperature distribution in a large reactor can prevent the reaction from reaching the optimal temperature for initiation.

    • Solution:

      • Calibrated Probes: Verify the accuracy of your temperature probes.

      • Heating Jacket Performance: Ensure the heating jacket of the reactor is functioning correctly and providing uniform heating.

Q2: I'm observing a significant exotherm that is difficult to control, leading to a rapid temperature rise. What are the risks and how can I manage this?

A2: The reaction between an amine and a sulfonyl chloride is exothermic. On a large scale, the heat generated can be substantial and, if not managed properly, can lead to a thermal runaway.[2] This can result in side reactions, product degradation, and a serious safety hazard.[2]

  • Risk Assessment: Before scaling up, it is essential to perform a reaction hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal profile of the reaction.[2]

  • Control Strategies:

    • Controlled Addition: Instead of adding the benzenesulfonyl chloride all at once, add it portion-wise or via a controlled feed rate using a dosing pump. This allows the cooling system to keep up with the heat being generated.

    • Cooling Capacity: Ensure your reactor's cooling system is adequate for the scale of the reaction. Consider using a more efficient cooling fluid or a larger surface area for heat exchange.

    • Solvent Choice: A higher boiling point solvent can provide a larger temperature window to work within, but the primary focus should be on controlled addition and efficient cooling.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, but this may impact reaction kinetics and downstream processing.

Impurity Profile and Side Reactions

Q3: My final product is contaminated with significant impurities that are difficult to remove. What are the likely side reactions and how can I minimize them?

A3: Several side reactions can occur during the synthesis of 2-benzenesulfonamidobenzoic acid, leading to a complex impurity profile.

  • Common Side Reactions:

    • Disulfonylation: The initially formed product can react with another molecule of benzenesulfonyl chloride to form a disulfonylated impurity.

    • Homocoupling of Benzenesulfonyl Chloride: Under certain conditions, benzenesulfonyl chloride can undergo self-condensation.

    • Hydrolysis of Benzenesulfonyl Chloride: Reaction with water will produce benzenesulfonic acid.

    • Unreacted Starting Materials: Incomplete reaction will leave residual anthranilic acid and benzenesulfonyl chloride.

  • Minimization Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of anthranilic acid can help to minimize the formation of the disulfonylated impurity.

    • Temperature Control: Maintain the optimal reaction temperature. Higher temperatures can promote side reactions.

    • Reaction Monitoring: Use in-process analytical techniques like HPLC or TLC to monitor the reaction progress and ensure it goes to completion.[3][4][5] This will help to minimize the amount of unreacted starting materials.

    • Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of benzenesulfonyl chloride.

Potential Impurity Potential Cause Mitigation Strategy
Disulfonylated ProductExcess benzenesulfonyl chlorideUse a slight excess of anthranilic acid
Benzenesulfonic AcidHydrolysis of benzenesulfonyl chlorideUse anhydrous conditions
Unreacted Anthranilic AcidIncomplete reactionMonitor reaction to completion; optimize reaction time
Unreacted Benzenesulfonyl ChlorideIncomplete reaction; poor mixingMonitor reaction to completion; improve agitation
Work-up and Purification

Q4: I'm experiencing low yields and difficulties during the crystallization and isolation of the final product. What are the key factors to consider?

A4: The work-up and purification steps are critical for obtaining a high-purity product with good yield.

  • pH Adjustment: The product is precipitated by adjusting the pH of the reaction mixture.

    • Solution:

      • Controlled Acid Addition: Add the acid slowly to control the precipitation process. Rapid precipitation can trap impurities.

      • Optimal pH: Determine the optimal pH for maximum precipitation of the product while keeping impurities in solution.

  • Crystallization:

    • Solution:

      • Solvent Selection: Choose an appropriate solvent or solvent mixture for recrystallization that provides good solubility at high temperatures and poor solubility at low temperatures for the product, while impurities remain soluble.

      • Cooling Profile: A slow and controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals.

      • Seeding: In some cases, seeding the solution with a small amount of pure product can help to initiate crystallization and control crystal size.

  • Filtration and Drying:

    • Solution:

      • Efficient Filtration: Use an appropriately sized filter and ensure a good vacuum to remove the mother liquor efficiently.

      • Washing: Wash the filter cake with a cold, fresh solvent to remove any remaining impurities.

      • Drying Conditions: Dry the product under appropriate conditions (e.g., vacuum oven at a specific temperature) to remove residual solvent without causing product degradation.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of 2-benzenesulfonamidobenzoic acid?

A1: The reaction is a nucleophilic acyl substitution. The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide bond. This type of reaction is a class of Ullmann-type condensation reactions.[6][7]

Q2: How critical is the quality of the starting materials for a successful scale-up?

A2: The quality of raw materials is paramount.[1] Inconsistent or substandard raw materials can lead to batch failures, product recalls, and compliance violations.[1] It is essential to have robust supplier qualification and incoming material testing programs in place.[1]

Q3: What are the key safety precautions to consider when handling benzenesulfonyl chloride?

A3: Benzenesulfonyl chloride is corrosive and reacts with water.[8] It should be handled in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8][9] Ensure that it is stored away from moisture and incompatible materials like strong bases and oxidizing agents.[8]

III. Visualizing the Process

To aid in understanding the key stages of production, the following diagrams illustrate the experimental workflow and logical relationships in troubleshooting.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product raw_materials Raw Material QC (Anthranilic Acid, Benzenesulfonyl Chloride) reactor_prep Reactor Preparation (Clean, Dry) charging Charge Anthranilic Acid & Solvent reactor_prep->charging addition Controlled Addition of Benzenesulfonyl Chloride charging->addition reaction_monitoring In-Process Control (TLC/HPLC) addition->reaction_monitoring precipitation pH Adjustment (Precipitation) reaction_monitoring->precipitation filtration Filtration & Washing precipitation->filtration crystallization Recrystallization filtration->crystallization drying Drying crystallization->drying final_qc Final QC (Purity, Yield) drying->final_qc packaging Packaging final_qc->packaging

Caption: A typical workflow for the production of 2-benzenesulfonamidobenzoic acid.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Identified cause1 Raw Material Quality problem->cause1 cause2 Reaction Conditions problem->cause2 cause3 Process Control problem->cause3 solution1a Vendor Audit cause1->solution1a solution1b QC Testing cause1->solution1b solution2a Optimize Temp. cause2->solution2a solution2b Adjust Stoichiometry cause2->solution2b solution3a Improve Mixing cause3->solution3a solution3b Controlled Addition cause3->solution3b

Caption: A logical approach to troubleshooting production issues.

IV. References

  • Avoiding byproduct formation in N-arylation reactions. Benchchem. Accessed January 10, 2026.

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Accessed January 10, 2026.

  • Safe Handling and Storage of Benzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. PharmTech. Accessed January 10, 2026.

  • SAFETY DATA SHEET - CDN. CDN. Published January 18, 2018.

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Accessed January 10, 2026.

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Accessed January 10, 2026.

  • On the Effect of Enhanced Mass Transfer on Side Reactions in Capillary Microreactors during High‐Temperature Synthesis of an Ionic Liquid. ResearchGate. Accessed January 10, 2026.

  • Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis. Benchchem. Accessed January 10, 2026.

  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. Accessed January 10, 2026.

  • Improvement of mass and heat transfer efficiency in a scale‐up microfluidic mixer designed by CFD simulation. ResearchGate. Accessed January 10, 2026.

  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. PMC. Accessed January 10, 2026.

  • Ullmann condensation. Wikipedia. Accessed January 10, 2026.

  • Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions. Benchchem. Accessed January 10, 2026.

  • SCALE‐UP OF MASS TRANSFER‐LIMITED REACTIONS. ResearchGate. Accessed January 10, 2026.

  • Large‐Scale Synthesis. ResearchGate. Accessed January 10, 2026.

  • INVESTIGATIONS OF MASS TRANSFER AND MICROMIXING EFFECTS IN TWO-PHASE LIQUID-LIQUID SYSTEMS WITH CHEMICAL REACTION. ResearchGate. Published October 29, 2015.

  • Chapter 22: Development and Scale-Up of the Mixing Process for Biopharmaceuticals. Accessed January 10, 2026.

  • Ullmann Reaction. Organic Chemistry Portal. Accessed January 10, 2026.

  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. Merck Millipore. Accessed January 10, 2026.

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How to prevent the decomposition of 2-benzenesulfonamidobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability During Storage

Welcome to the technical support center for 2-benzenesulfonamidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and storage of this compound. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity of your experimental results.

Introduction: Understanding the Stability of 2-Benzenesulfonamidobenzoic Acid

2-Benzenesulfonamidobenzoic acid is a molecule possessing both a carboxylic acid and a sulfonamide functional group. This bifunctionality makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups are susceptible to degradation under certain environmental conditions. The primary modes of decomposition are hydrolysis of the sulfonamide bond and thermal decarboxylation of the benzoic acid moiety. This guide provides in-depth, actionable advice to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-benzenesulfonamidobenzoic acid?

For optimal stability, solid 2-benzenesulfonamidobenzoic acid should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Recommended storage is at room temperature (15-25°C).[1] Avoid exposure to high humidity and direct sunlight. For long-term storage, refrigeration (2-8°C) in a desiccated environment is advisable.

Q2: Can I store 2-benzenesulfonamidobenzoic acid in solution? If so, what solvent and pH should I use?

While storage in solution is generally not recommended for long periods, if necessary, use an anhydrous aprotic solvent. If an aqueous buffer is required for your application, a neutral pH (around 7.0) is preferable. Both acidic and basic conditions can catalyze the hydrolysis of the sulfonamide bond.[2][3] Studies on related sulfonamides have shown they are most stable at neutral to slightly alkaline pH.[2][4]

Q3: What are the primary degradation products I should be aware of?

The two main degradation pathways suggest the formation of specific impurities:

  • Hydrolysis: Cleavage of the S-N bond leads to the formation of 2-aminobenzoic acid (anthranilic acid) and benzenesulfonic acid.

  • Thermal Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, resulting in the formation of N-phenylbenzenesulfonamide.[3][5][6][7]

Q4: How can I detect decomposition in my sample of 2-benzenesulfonamidobenzoic acid?

Visual inspection for changes in color or texture can be an initial indicator. However, for accurate assessment, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying the parent compound and its potential degradation products.[8][9][10] A shift in the melting point can also indicate the presence of impurities.

Troubleshooting Guide: Identifying and Resolving Stability Issues

This section addresses specific issues you may encounter and provides step-by-step guidance to rectify them.

Issue 1: Unexpected Experimental Results or Poor Reproducibility

  • Potential Cause: Decomposition of the 2-benzenesulfonamidobenzoic acid starting material.

  • Troubleshooting Steps:

    • Purity Assessment: Analyze the purity of your stored 2-benzenesulfonamidobenzoic acid using a validated HPLC method. Compare the chromatogram to a reference standard.

    • Identify Degradants: Look for peaks corresponding to the retention times of potential degradation products like 2-aminobenzoic acid and benzenesulfonic acid.

    • Review Storage Conditions: Verify that the storage conditions align with the recommendations (cool, dry, dark, and tightly sealed). Check for any recent temperature fluctuations or exposure to humidity.

    • Action: If degradation is confirmed, discard the compromised batch and obtain a fresh, certified sample. Implement stricter storage protocols moving forward.

Issue 2: Visible Changes in the Stored Compound (e.g., discoloration, clumping)

  • Potential Cause: This often indicates significant degradation, potentially due to moisture absorption leading to hydrolysis or exposure to light.

  • Troubleshooting Steps:

    • Do Not Use: Do not use the material for any experiments as the purity is compromised.

    • Investigate the Cause:

      • Moisture: Check the integrity of the container seal. Was a desiccant used?

      • Light: Was the container opaque or stored in a dark environment?

      • Temperature: Has the storage area experienced high temperatures?

    • Action: Dispose of the degraded material according to your institution's safety guidelines. Replace with a fresh stock and ensure storage in an appropriate container with a desiccant in a dark, temperature-controlled location.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Aliquoting: If you will be using small amounts over time, it is best to aliquot the material into smaller, appropriately sized vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Container: Use amber glass vials with tight-fitting, inert caps.

  • Atmosphere: For enhanced long-term stability, consider flushing the vials with an inert gas like argon or nitrogen before sealing.

  • Storage Location: Store the vials in a desiccator cabinet at room temperature or in a refrigerator (2-8°C). The desiccator is crucial to prevent moisture condensation, especially when removing refrigerated samples.

  • Usage: When a sample is needed, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known quantity of 2-benzenesulfonamidobenzoic acid in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and monitor for the appearance of new peaks that would indicate degradation products. The retention times of potential impurities can be confirmed by injecting standards of 2-aminobenzoic acid and benzenesulfonic acid.

Visualizing Decomposition Pathways and Prevention

The following diagrams illustrate the key degradation pathways and the workflow for ensuring the stability of your compound.

main 2-Benzenesulfonamidobenzoic Acid (Stored Compound) hydrolysis Hydrolysis main->hydrolysis Moisture (H2O) thermal Thermal Decomposition main->thermal Heat (Δ) products_hydro 2-Aminobenzoic Acid + Benzenesulfonic Acid hydrolysis->products_hydro products_thermal N-Phenylbenzenesulfonamide + CO2 thermal->products_thermal

Caption: Primary degradation pathways of 2-benzenesulfonamidobenzoic acid.

start Receive Compound store Store in Cool, Dry, Dark (Inert Atmosphere, Desiccated) start->store aliquot Aliquot for Use store->aliquot qc Periodic QC Check (HPLC) store->qc Long-term storage equilibrate Equilibrate to Room Temp Before Opening aliquot->equilibrate use Use in Experiment equilibrate->use end High Purity Maintained use->end qc->end Pass discard Degradation Detected: Discard & Re-evaluate Storage qc->discard Fail

Caption: Recommended workflow for storage and handling.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 15-25°C (Room Temperature) or 2-8°C (Refrigerated) for long-term storage.To minimize the rate of thermal decomposition.[3][5][6][7]
Atmosphere Tightly sealed container, preferably under an inert gas (N₂ or Ar).To prevent exposure to atmospheric moisture and oxygen.
Light Opaque container, stored in a dark location.To prevent potential photodegradation.
Moisture Store in a desiccated environment.To prevent hydrolysis of the sulfonamide bond.[2]
pH (in solution) Neutral (pH ~7) if aqueous solution is necessary.To avoid acid or base-catalyzed hydrolysis.[2][3][4]

By adhering to these guidelines, you can significantly extend the shelf-life of 2-benzenesulfonamidobenzoic acid and ensure the reliability and accuracy of your research.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330.
  • Gogoi, P., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(15), 9134-9143.
  • Rodríguez-Ciurana, X., et al. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(3), 1081-1089.
  • Kyselka, P., & Kysilka, V. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 56(3), 1081-1089.
  • Lindquist, N., & Yang, C. (2011). Degradation of benzoic acid and its derivatives in subcritical water.
  • Taylor, D. K., & Smith, W. R. (1970). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 48(23), 3797-3802.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Taylor, D. K., & Smith, W. R. (1970). The thermal decomposition of benzoic acid. Canadian Science Publishing.
  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Mayo Clinic. (n.d.). Sulfamethoxazole and trimethoprim (oral route).
  • Lindquist, N., & Yang, C. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • Boison, J. O., & Nachilobe, C. (1995). Stability of sulphonamide drugs in meat during storage. Food Additives & Contaminants, 12(4), 467-474.
  • IJCRT. (2024).
  • Organic Chemistry Portal. (n.d.).
  • Arshad, S., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1246.
  • Salisbury, C. D., & Rigby, P. J. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
  • BenchChem. (2025).
  • MSF Medical Guidelines. (n.d.). Drug quality and storage.
  • Drugs.com. (2024). Bactrim & Bactrim DS: Uses, Dosage, Side Effects.
  • Vijayakumar, E. K. S., et al. (2009). HPLC method for simultaneous determination of impurities and degradation products in zonisamide. Indian Journal of Pharmaceutical Sciences, 71(5), 521-526.
  • BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of Synthesized 2-(2-Aminobenzoyl)benzoic Acid.

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Technical Support Center: Optimization of Purification Methods for 2-Benzenesulfonamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-benzenesulfonamidobenzoic acid and its derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these compounds. The methodologies and principles discussed are grounded in established chemical practices to ensure the integrity and reproducibility of your results.

I. Understanding the Molecule: Key Physicochemical Properties

2-Benzenesulfonamidobenzoic acid is characterized by the presence of both a carboxylic acid and a sulfonamide group. This dual functionality imparts specific properties that are crucial to consider when developing a purification strategy.

PropertyImplication for Purification
Acidic Moieties The carboxylic acid (pKa ~4-5) and the sulfonamide proton (pKa ~9-10) allow for manipulation of the molecule's charge state. This is the foundational principle for purification by acid-base extraction.
Polarity The presence of polar functional groups (carboxyl and sulfonamide) makes these compounds generally soluble in polar organic solvents and sparingly soluble in nonpolar solvents. This dictates the choice of solvents for recrystallization and chromatography.
Hydrogen Bonding The ability to act as both a hydrogen bond donor and acceptor influences crystal lattice formation and solubility.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-benzenesulfonamidobenzoic acid derivative?

A1: The impurity profile of your crude product is largely dependent on the synthetic route. A common synthesis involves the reaction of an aminobenzoic acid with a benzenesulfonyl chloride.[3][4] Potential impurities include:

  • Unreacted Starting Materials: Residual aminobenzoic acid and benzenesulfonyl chloride.

  • Hydrolysis Products: Benzenesulfonic acid from the hydrolysis of the sulfonyl chloride.

  • Side-Reaction Products: Di-sulfonated aminobenzoic acid or other isomers.

  • Residual Solvents: Solvents used in the reaction and initial work-up.

Q2: My purified product has a persistent color. How can I decolorize it?

A2: Colored impurities often arise from oxidation or side reactions. The most effective method for their removal is recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored molecules, which are then removed by hot gravity filtration. It is critical to use the minimum amount of charcoal necessary, as excessive use can lead to a decrease in the final yield of your product.

Q3: I'm struggling to find a suitable solvent for recrystallization. What should I look for?

A3: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[5] For 2-benzenesulfonamidobenzoic acid derivatives, which are often polar, consider the following:

  • Single Solvent Systems: Ethanol, isopropanol, or acetic acid.

  • Solvent-Antisolvent Systems: Ethanol/water, isopropanol/water, or ethyl acetate/hexane are often effective.[3][6] The compound is dissolved in the "solvent" at an elevated temperature, and the "anti-solvent" is added dropwise until turbidity is observed, followed by slow cooling.

III. Troubleshooting Purification Workflows

This section provides detailed troubleshooting for the most common purification techniques applied to 2-benzenesulfonamidobenzoic acid derivatives.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds but can present several challenges.

Problem 1: "Oiling Out" - The compound separates as a liquid instead of forming crystals.

  • Causality: This occurs when the melting point of the solid is lower than the temperature of the solution it is crystallizing from, or when the concentration of impurities is high.[6]

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.[6]

    • Change the Solvent System: The current solvent may be too nonpolar. A more polar solvent or a different solvent mixture might be necessary.[6]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[6]

Problem 2: Low or No Crystal Formation After Cooling.

  • Causality: This is often due to using too much solvent, resulting in a solution that is not supersaturated upon cooling.[5][6]

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

    • Induce Nucleation: If the solution is supersaturated but crystallization hasn't initiated, scratch the inner surface of the flask or add a seed crystal.[6]

    • Lower the Cooling Temperature: Utilize an ice bath to further decrease the solubility of your compound.[6]

B. Acid-Base Extraction

This technique leverages the acidic properties of the carboxylic acid and sulfonamide groups to separate the target compound from neutral or basic impurities.[7][8]

Problem: Incomplete Separation or Emulsion Formation.

  • Causality: Emulsions are stable mixtures of immiscible liquids that can form during vigorous shaking. Incomplete separation can occur if the pH is not sufficiently adjusted to fully deprotonate or protonate the target compound.

  • Solutions:

    • Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. Gentle swirling or inverting the funnel instead of vigorous shaking can also prevent emulsion formation.[9]

    • Ensure Complete pH Adjustment: Use pH paper to verify that the aqueous layer has reached the desired pH to ensure the complete conversion of your compound to its salt form (for extraction into the aqueous phase) or its neutral form (for extraction into the organic phase).

    • Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.[10]

C. Column Chromatography

Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.[11][12]

Problem 1: Poor Separation of the Target Compound from Impurities.

  • Causality: This is typically due to an inappropriate mobile phase polarity or column overloading.[13]

  • Solutions:

    • Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.4 for your target compound.[14] For polar acidic compounds like these, solvent systems such as ethyl acetate/hexane with a small amount of acetic acid or methanol/dichloromethane are good starting points.[14]

    • Adjust Mobile Phase Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it is sticking to the column (low Rf), increase the mobile phase polarity.[12][14]

    • Reduce the Amount of Loaded Material: Overloading the column leads to broad bands and poor separation. Use a larger column or load less crude material.[13]

Problem 2: The Compound is Stuck on the Column.

  • Causality: The mobile phase is not polar enough to elute the highly polar 2-benzenesulfonamidobenzoic acid derivative from the polar silica gel.

  • Solution: Gradually increase the polarity of the eluent. A common strategy is to start with a less polar solvent system and incrementally add a more polar solvent. For example, start with 100% ethyl acetate and gradually increase the percentage of methanol. Adding a small amount of acetic acid to the mobile phase can also help to protonate the carboxylic acid and reduce its interaction with the silica gel.

IV. Experimental Protocols

Protocol 1: Decolorizing Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored 2-benzenesulfonamidobenzoic acid derivative in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Charcoal Treatment: Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake the funnel, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer containing the deprotonated 2-benzenesulfonamidobenzoic acid derivative. Repeat this extraction two more times.

  • Acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (check with pH paper). The purified 2-benzenesulfonamidobenzoic acid derivative should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

V. Purity Assessment

After purification, it is essential to assess the purity of your 2-benzenesulfonamidobenzoic acid derivative.

Analytical TechniquePurpose
Thin Layer Chromatography (TLC) A quick and easy method to qualitatively assess the number of components in your sample and compare it to the starting material.[15][16]
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on the purity of your compound and can be used to detect trace impurities. Reversed-phase HPLC with a C18 column is commonly used for these types of polar acidic molecules.[17][18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of your purified compound and can be used to identify and quantify impurities if their signals are resolved from the main compound.
Melting Point Analysis A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.

VI. Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Product is_solid Is the crude product a solid? start->is_solid is_colored Is the product colored? is_solid->is_colored Yes acid_base Acid-Base Extraction is_solid->acid_base No (Liquid/Oil) recrystallization Recrystallization is_colored->recrystallization No charcoal_recrystallization Recrystallization with Charcoal is_colored->charcoal_recrystallization Yes purity_check Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check charcoal_recrystallization->purity_check acid_base->purity_check chromatography Column Chromatography final_product Pure Product chromatography->final_product sub_question Are impurities still present? purity_check->sub_question sub_question->chromatography Yes sub_question->final_product No Low_Yield_Troubleshooting start Low Recrystallization Yield check_mother_liquor Analyze Mother Liquor by TLC start->check_mother_liquor product_in_liquor Significant Product in Mother Liquor? check_mother_liquor->product_in_liquor too_much_solvent Too Much Solvent Used product_in_liquor->too_much_solvent Yes not_enough_cooling Insufficient Cooling product_in_liquor->not_enough_cooling Yes premature_crystallization Premature Crystallization during Hot Filtration? product_in_liquor->premature_crystallization No evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate end Yield Improved evaporate->end ice_bath Cool in Ice Bath for Longer not_enough_cooling->ice_bath ice_bath->end preheat Pre-heat filtration apparatus premature_crystallization->preheat Yes premature_crystallization->end No preheat->end

Caption: A logical workflow for troubleshooting low yields in recrystallization.

VII. References

  • U.S. Department of Agriculture. (n.d.). Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]

  • Haagsma, N., & van de Water, C. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 181(3), 208–211.

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Crystals, 9(1), 35.

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]

  • Central Science Laboratory. (2014, April 18). Detection of sulfonamides in chicken muscle by thin layer chromatography.

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Department of Chemistry and Biochemistry.

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • PSIBERG. (2023, October 17). Acid-Base Extraction. Analytical Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acid base extraction flow chart. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Arshad, S., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1246-o1247.

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta crystallographica. Section F, Structural biology and crystallization communications, 70(Pt 11), 1445–1467.

  • Arshad, S., et al. (2009). 2-benzenesulfonamidobenzoic Acid. PubMed. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzenesulfonic Acid-Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid. (U.S. Patent No. 3,235,588). Retrieved from

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine. Retrieved from

  • National Institutes of Health. (2023, September 22). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid. Retrieved from

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. PubMed. Retrieved from [Link]

  • Occidental College. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2-((phenylsulfonyl)amino)-. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals. (U.S. Patent No. 6,075,146). Retrieved from

  • MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of benzoic acid and its derivatives. (U.S. Patent No. 1,686,913). Retrieved from

  • ResearchGate. (2015, April). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • MDPI. (2023, September 4). Optimization of Batch Crystallization of Magnetic Lysozyme Crystals and Study of the Continuous Crystallization Process. Retrieved from [Link]

  • National Institutes of Health. (2023, June 14). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Reproducibility of 2-Benzenesulfonamidobenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-benzenesulfonamidobenzoic acid. This guide is designed to address the significant challenge of poor reproducibility in biological assays involving this and other small molecule compounds. As scientists and drug development professionals, we understand that robust, reproducible data is the cornerstone of scientific progress. This document moves beyond simple protocols to explain the causal factors behind common experimental variability, providing you with the framework to troubleshoot issues, validate your findings, and ensure the integrity of your results.

Part I: Troubleshooting Common Reproducibility Issues (FAQ Format)

This section addresses the most frequently encountered problems when working with 2-benzenesulfonamidobenzoic acid, structuring them in a practical question-and-answer format.

Q1: Why are my dose-response curves and IC50 values for 2-benzenesulfonamidobenzoic acid inconsistent across experiments?

Inconsistent dose-response data is the most common indicator of an underlying issue with experimental reproducibility. The root cause typically falls into one of three categories: compound integrity, solubility, or stability. Before re-running an entire assay, it is critical to perform a systematic triage to identify the source of the variability.

The workflow below outlines a logical process for diagnosing the issue.

start Inconsistent Results (Variable IC50) compound Step 1: Verify Compound Integrity start->compound Begin Triage solubility Step 2: Assess Compound Solubility start->solubility If Integrity is Confirmed stability Step 3: Evaluate Compound Stability start->stability If No Solubility Issues Found sub_c1 Check Certificate of Analysis (CofA) (Purity >95%?) compound->sub_c1 sub_c2 Confirm Molecular Structure & Batch compound->sub_c2 sub_s1 Re-evaluate Final DMSO % in Assay Media solubility->sub_s1 sub_s2 Visually Inspect for Precipitation (Microscopy/Nephelometry) solubility->sub_s2 sub_s3 Test for Serum Protein Binding (See Protocol 2.3) solubility->sub_s3 sub_st1 Review Storage Conditions (Temp, Light, Freeze/Thaw Cycles) stability->sub_st1 sub_st2 Perform Time-Course Analysis (e.g., LC-MS after incubation) stability->sub_st2

Caption: Troubleshooting Workflow for Inconsistent Assay Results.

Expert Insight: Before questioning complex biological variables, always validate your primary reagent. Many reproducibility issues are invalidated when it is discovered that the wrong isomer of a compound was used or the purity was insufficient.[1] Quality vendors should always provide a Certificate of Analysis (CofA) detailing purity and validation methods.[1]

Q2: I suspect 2-benzenesulfonamidobenzoic acid is precipitating in my cell culture media. How can I confirm and prevent this?

Compound precipitation is a critical and often overlooked source of error. When a compound "crashes" out of solution, its effective concentration is no longer known, rendering dose-response data meaningless.[1]

Causality: 2-benzenesulfonamidobenzoic acid, like many small molecules, has limited aqueous solubility.[2] While highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), transferring it to an aqueous, protein-rich environment like cell culture media can cause it to precipitate.[3][4] Furthermore, serum proteins, particularly albumin, can bind to small molecules, which may either increase their apparent solubility or sequester them, reducing the free concentration available to interact with the target.[5][6]

Troubleshooting & Prevention:

  • Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible and consistent across all wells, including controls. Solvents can be toxic to cells and may directly affect assay results.[1] While DMSO can enhance the solubility of some components, it can also decrease the stability of certain enzymes.[7]

  • Visual Confirmation: Prepare your highest assay concentration of the compound in your final assay media. After a relevant incubation period (e.g., 1-2 hours) at the assay temperature (e.g., 37°C), inspect the solution. Check for visible precipitate in the tube and examine a sample under a microscope. The presence of crystalline structures is a clear sign of precipitation.

  • Assay Media Solubility Test: A more quantitative approach is described in Protocol 2.2 .

  • Serum Effects: If you suspect serum protein binding is an issue, perform your assay in parallel with a lower serum concentration or in serum-free media to see if the compound's potency changes significantly.[8]

Q3: Could 2-benzenesulfonamidobenzoic acid be degrading in my stock solution or during the experiment?

Compound stability is the third pillar of reproducibility. Degradation can occur during long-term storage or over the course of an experiment, leading to a decrease in the concentration of the active compound.

Causality:

  • Storage in Solution: Many compounds are less stable when dissolved, especially in DMSO. Studies have shown that a significant percentage of compounds in screening libraries can degrade in DMSO at ambient temperature over several months.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce water condensation and accelerate degradation for certain chemotypes.[9][10]

  • Chemical Reactivity: The compound may be unstable at the pH of your assay buffer or may react with components in your media over the multi-hour or multi-day incubation period.

Troubleshooting & Prevention:

  • Proper Stock Preparation: Prepare concentrated stock solutions in a high-quality, anhydrous solvent like DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10] Store these aliquots under the recommended conditions outlined in the table below.

  • Stability Assessment: If stability is a major concern, the only definitive way to assess it is analytically. See Protocol 2.2 for a method to test stability over time in your specific assay media.

Parameter Recommendation Rationale
Solvent 100% Anhydrous DMSOMinimizes hydrolysis and provides good solubility for many organic molecules.[3]
Storage Temp. -20°C or -80°CReduces the rate of chemical degradation.[11]
Container Tightly sealed, low-bind tubesPrevents solvent evaporation and absorption of atmospheric water.[11]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can accelerate degradation.[9][10]
Light Exposure Store in the dark (amber vials)Prevents photochemical degradation.
Working Solutions Prepare fresh from stock for each experimentEnsures consistency and avoids degradation in aqueous buffers.
Table 1: Recommended Storage Conditions for Small Molecule Stock Solutions.
Q4: My results are consistent, but I'm not sure if the observed effect is a true biological activity or an assay artifact. How can I validate my findings?

Reproducible results do not always equal biologically relevant results. It is crucial to perform orthogonal validation experiments to confirm that the observed effect is due to the specific interaction of 2-benzenesulfonamidobenzoic acid with its intended target.

Causality: Small molecules can interfere with assays in numerous ways, such as by absorbing light at the same wavelength as a reporter molecule, quenching fluorescence, or inhibiting a reporter enzyme non-specifically. These off-target effects can mimic a true biological response.

Validation Strategy: A robust validation funnel is essential to build confidence in your results. This involves confirming the primary result with different technologies and probing the mechanism of action directly.

cluster_ortho cluster_moa start Primary Hit Identified (e.g., Cell Viability Assay) confirm Confirm with Full Dose-Response & Re-purchased Compound start->confirm ortho_assay Orthogonal Assay Validation confirm->ortho_assay moa_study Mechanism of Action (MoA) Studies confirm->moa_study sub_o1 Use a Different Assay Readout (e.g., Luminescence vs. Fluorescence) ortho_assay->sub_o1 sub_o2 Test Inactive Analog Control (Structurally similar, biologically inactive) ortho_assay->sub_o2 sub_o3 Run Counter-Screens (e.g., against reporter enzyme alone) ortho_assay->sub_o3 validated Validated Hit ortho_assay->validated sub_m1 Biophysical Binding Assay (e.g., SPR, ITC, CETSA) moa_study->sub_m1 sub_m2 Target Engagement Assay (Measure downstream pathway marker) moa_study->sub_m2 moa_study->validated

Caption: Experimental Workflow for Validating a Small Molecule Hit.

Expert Insight: One of the most powerful validation tools is an inactive control compound—a molecule that is structurally related to your active compound but is inactive at the target.[12] If the inactive analog shows no effect in your assay, it significantly increases confidence that the activity of 2-benzenesulfonamidobenzoic acid is specific. Additionally, biophysical methods that directly measure binding to the target protein (like Surface Plasmon Resonance or Cellular Thermal Shift Assay) provide strong evidence of target engagement.[12][13][14]

Part II: Foundational Protocols for Robust Assay Development

Protocol 2.1: Preparation and Validation of a 2-Benzenesulfonamidobenzoic Acid Stock Solution

Objective: To prepare a concentrated, validated stock solution of 2-benzenesulfonamidobenzoic acid for use in biological assays.

Materials:

  • 2-benzenesulfonamidobenzoic acid (CAS: 34837-67-7), high purity (≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Low-bind microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Verification: Before opening, verify the compound identity and purity against the vendor's Certificate of Analysis (CofA).[1] Note the batch number in your lab notebook.

  • Weighing: Allow the compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent water condensation. Accurately weigh a precise amount of the solid compound (e.g., 2.77 mg) using a calibrated balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., add 1 mL of DMSO to 2.77 mg of compound to create a 10 mM stock).

    • Calculation Note: Molecular Weight of 2-benzenesulfonamidobenzoic acid is ~277.30 g/mol .[15]

  • Solubilization: Vortex thoroughly for 2-3 minutes. If necessary, sonicate for 5-10 minutes in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-bind tubes. Store immediately at -20°C or -80°C, protected from light.[11]

  • Documentation: Record the compound name, batch number, calculated concentration, date, and storage location in your laboratory information management system (LIMS) or lab notebook.[16]

Protocol 2.2: Assessing Compound Solubility and Stability in Assay Media

Objective: To determine if the compound remains soluble and stable under the specific conditions and duration of a planned cell-based assay.

Procedure:

  • Preparation: Prepare your complete cell culture media (including serum, antibiotics, etc.).

  • Spiking: Add your 2-benzenesulfonamidobenzoic acid stock solution to the media to achieve the highest concentration you plan to use in your experiment. Also prepare a "vehicle control" sample with an equivalent amount of DMSO.

  • Incubation: Incubate the solutions under your exact experimental conditions (e.g., 37°C, 5% CO2) for the full duration of your planned assay (e.g., 24, 48, or 72 hours).

  • Solubility Assessment (Time Zero and End Point):

    • Visual: At the beginning and end of the incubation, visually inspect for any cloudiness or precipitate.

    • Microscopy: Pipette a small volume onto a slide and examine under a microscope (e.g., at 40x magnification) for crystals.

  • Stability Assessment (Optional but Recommended):

    • At time zero and at the final time point, take an aliquot of the media.

    • Analyze the samples via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A significant decrease in the area of the parent compound's peak or the appearance of new peaks at the final time point indicates degradation.

References

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • PubMed. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. [Link]

  • PubMed. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. [Link]

  • National Institutes of Health. (2018). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. [Link]

  • Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • PubMed Central. (2007). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. [Link]

  • ResearchGate. (2019). Addition of small molecules reverses color shifts due to serum albumin.... [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • PubMed Central. (2017). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]

  • Hamilton Company. (n.d.). Compound Handling | Applications. [Link]

  • Open Access Journals. (n.d.). Review on Interaction of Serum Albumin with Drug Molecules. [Link]

  • PubMed Central. (2009). 2-Benzenesulfonamidobenzoic acid. [Link]

  • ResearchGate. (2019). The solubility of benzoic acid in seven solvents. [Link]

  • PubChem. (n.d.). Benzoic acid, 2-((phenylsulfonyl)amino)-. [Link]

  • PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • PubMed Central. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

Sources

Technical Support Center: Derivatization of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the derivatization of 2-benzenesulfonamidobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this valuable scaffold. The unique bifunctional nature of this molecule—possessing both a carboxylic acid and a sulfonamide group in an ortho arrangement—presents a distinct set of challenges. This guide provides troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles and achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the chemical modification of 2-benzenesulfonamidobenzoic acid.

Q1: My esterification reaction of the carboxylic acid is sluggish and gives low yields. What's going wrong?

Answer: This is a frequent challenge stemming from two main factors: steric hindrance and reaction equilibrium. The bulky benzenesulfonamide group ortho to the carboxylic acid can impede the approach of the alcohol. Furthermore, classic esterification reactions like the Fischer-Tropsch are equilibrium-driven, and the water produced can hydrolyze the product back to the starting material.

Troubleshooting Steps:

  • Catalyst Choice: Standard mineral acids like H₂SO₄ are effective, but solid acid catalysts or sulfonic acids like p-toluenesulfonic acid (PTSA) can also be used, sometimes offering easier workup.[1][2] For particularly hindered alcohols, using a more forceful activation method may be necessary.

  • Water Removal: This is critical. Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, running the reaction in the presence of molecular sieves can be effective for smaller-scale reactions.

  • Activate the Carboxylic Acid: Instead of relying on acid catalysis with the alcohol as the solvent, convert the carboxylic acid into a more reactive intermediate.

    • Acyl Chloride Formation: React the starting material with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards alcohols. Caution: This is a harsh method and may not be suitable for sensitive substrates.

    • Coupling Agent-Mediated Esterification: Use standard peptide coupling agents (e.g., DCC, EDC) with a catalytic amount of DMAP (4-Dimethylaminopyridine) to activate the carboxylic acid in situ for reaction with the alcohol.

Q2: I'm attempting to form an amide using a standard coupling agent, but the reaction is inefficient and purification is a nightmare.

Answer: Amide bond formation from 2-benzenesulfonamidobenzoic acid is often plagued by poor reactivity and the formation of hard-to-remove byproducts. The electronic properties and steric bulk of the sulfonamide group can decrease the electrophilicity of the activated carboxylic acid intermediate.

Troubleshooting Workflow:

G start Low Amide Yield c1 Using Carbodiimide (EDC/DCC)? start->c1 c2 Is N-acylurea byproduct observed? c1->c2 Yes s2 Switch to a Phosphonium (PyBOP, HATU) or Propylphosphonic Anhydride (T3P) based coupling agent. c1->s2 No s1 Add HOBt or HOAt to trap the O-acylisourea intermediate and suppress N-acylurea formation. c2->s1 Yes s3 Increase reaction time/temperature. Consider a more polar solvent like DMF or NMP. c2->s3 No s4 Ensure amine is not a salt. If using an amine•HCl salt, add a non-nucleophilic base (DIPEA, Et3N). s1->s4 s2->s4

Caption: Troubleshooting workflow for amidation reactions.

Key Considerations:

  • Choice of Coupling Agent: While 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is common, it can form a stable N-acylurea byproduct that is difficult to separate.[3] Adding 1-hydroxybenzotriazole (HOBt) traps the reactive intermediate, improving efficiency and reducing this side reaction.[3] For more challenging couplings, consider phosphonium salts like HATU or uronium salts like HBTU, which are generally more potent. Propylphosphonic anhydride (T3P®) is another excellent choice that often results in clean reactions with easy purification.[4]

  • Base and Solvent: If your amine is provided as a hydrochloride salt, you must add a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) to liberate the free amine. Anhydrous polar aprotic solvents like DMF or DCM are typically used.[3]

  • Purification: The sulfonamide imparts acidic properties, which can complicate purification. After the reaction, a standard aqueous workup involving washes with dilute acid (to remove excess amine) and base (to remove unreacted starting material and HOBt) is often effective. The product can then be purified by recrystallization or column chromatography.

Q3: Can I perform reactions at the sulfonamide nitrogen? Alkylation or acylation attempts have failed.

Answer: The sulfonamide N-H proton is acidic (pKa ~10), but its conjugate base is a poor nucleophile due to resonance stabilization across the sulfonyl group. Therefore, direct alkylation or acylation under standard conditions is challenging.

Strategies for N-Derivatization:

  • Use a Strong, Non-Nucleophilic Base: To deprotonate the sulfonamide, a strong base is required. Sodium hydride (NaH) or potassium carbonate in a polar aprotic solvent like DMF can be effective. Following deprotonation, a reactive electrophile (e.g., methyl iodide, benzyl bromide) can be added.

  • Protect the Carboxylic Acid First: The carboxylic acid proton is far more acidic than the sulfonamide proton. It will be deprotonated first by any added base, rendering the molecule anionic and even less reactive towards further deprotonation. Therefore, you must protect the carboxylic acid (e.g., as a methyl or ethyl ester) before attempting to deprotonate and derivatize the sulfonamide nitrogen.[5][6]

Q4: My reaction is producing an unexpected product that appears to be a result of intramolecular cyclization. How can I prevent this?

Answer: The ortho-relationship between the carboxylic acid and sulfonamide groups creates a perfect storm for intramolecular cyclization, especially under harsh conditions (e.g., high heat, strong acid/base).[7][8] For instance, attempting to form an acyl chloride with SOCl₂ can lead to the formation of a cyclic sulfonyl imide.

Prevention Strategies:

  • Mild Conditions: Use mild reagents and lower reaction temperatures whenever possible. For amide couplings, agents like HATU or T3P that operate efficiently at room temperature are preferred over methods requiring heat.[4]

  • Protecting Groups: If cyclization is unavoidable, protect one of the reactive groups. Converting the carboxylic acid to an ester is the most common strategy to prevent its participation in unwanted cyclization reactions.[6]

  • Order of Operations: Plan your synthetic route carefully. It is often preferable to perform any necessary derivatization on the sulfonamide nitrogen before unmasking or introducing the carboxylic acid functionality.

Core Experimental Protocols

These protocols are provided as a validated starting point for common derivatization reactions.

Protocol 1: Esterification via Acid Catalysis (Methyl Ester)

This protocol utilizes a simple acid-catalyzed approach suitable for non-hindered alcohols.

Step-by-Step Methodology:

  • Suspend 2-benzenesulfonamidobenzoic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice water. The product should precipitate.

  • Filter the solid, wash thoroughly with water to remove acid, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) if necessary.

Protocol 2: Amidation using HATU Coupling

This protocol is robust and effective for a wide range of primary and secondary amines.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-benzenesulfonamidobenzoic acid (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (0.1-0.5 M).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data & Reagent Comparison

Choosing the correct reagents is critical for success. The table below summarizes common choices for amide bond formation.

Coupling AgentActivating GroupProsCons
EDC / HOBt CarbodiimideInexpensive, common, water-soluble urea byproduct.Can form N-acylurea byproduct, may require longer reaction times.[3]
HATU Uronium/AminiumHighly reactive, fast reaction times, low racemization.Expensive, produces stoichiometric byproducts.
T3P® Phosphonic AnhydrideHigh yields, very clean reactions, byproducts are water-soluble.Reagent is viscous and requires careful handling.[4]
SOCl₂ Acyl Chloride FormationVery reactive intermediate, inexpensive.Harsh conditions, limited functional group tolerance, potential for cyclization.

Advanced Topic: Protecting Group Strategies

For multi-step syntheses, selective protection of one functional group is often necessary.

G cluster_0 Goal: Derivatize Sulfonamide N-H cluster_1 Goal: Derivatize Carboxylic Acid P1 Starting Material COOH NHSO₂Ph P2 P2 P1->P2 Step 1 P3 P3 P2->P3 Step 2 P4 P4 P3->P4 Step 3 S1 Starting Material COOH NHSO₂Ph S2 S2 S1->S2 Direct Path

Caption: Logic flow for selective derivatization.

  • Protecting the Carboxylic Acid: The most common strategy is to convert it to an ester (e.g., methyl, ethyl, or tert-butyl).[6]

    • Methyl/Ethyl Esters: Formed under acidic conditions (Protocol 1). Removed by saponification (e.g., LiOH, NaOH).

    • tert-Butyl (tBu) Ester: Formed using isobutylene and catalytic acid. It is stable to base but can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA).[5] This provides an orthogonal protecting group strategy.

  • Protecting the Sulfonamide: This is less common but can be achieved using groups like the Boc group under specific conditions, although it often requires forcing conditions for both installation and removal.

By carefully selecting your reaction conditions, reagents, and synthetic strategy, the challenges associated with the derivatization of 2-benzenesulfonamidobenzoic acid can be effectively managed.

References

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  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
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Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Benzenesulfonamidobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of the biological activities of 2-benzenesulfonamidobenzoic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and highlight the therapeutic potential of this chemical scaffold. We will delve into the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] The parent compound, 2-benzenesulfonamidobenzoic acid, combines a benzenesulfonamide moiety with an anthranilic acid core. This unique structure provides a framework for diverse biological activities, which can be finely tuned through chemical modifications of its analogs. This guide will explore how substitutions on both the benzenesulfonamide and benzoic acid rings influence the biological efficacy of these compounds.

Comparative Analysis of Biological Activities

The therapeutic potential of 2-benzenesulfonamidobenzoic acid and its analogs spans several key areas. Here, we present a comparative analysis of their anti-inflammatory, anticancer, and antimicrobial activities, drawing upon quantitative data from various studies.

Anti-inflammatory Activity

A significant number of N-arylanthranilic acids, which are structurally related to 2-benzenesulfonamidobenzoic acid, have demonstrated potent anti-inflammatory effects.[3] The primary mechanism for this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammatory pathways.[1][4]

Comparative COX-2 Inhibition Data

Compound/AnalogSubstituent on Benzoic Acid RingSubstituent on Benzenesulfonamide RingCOX-2 Inhibition IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib (Reference) -Pyrazole with 4-sulfamoylphenyl0.05>384
Analog 1 Unsubstituted4-Methoxy on phenyl group of quinazolinone>20 (47.1% inhibition at 20 µM)Not Reported
Analog 2 Unsubstituted4-Benzylideneamino0.74114.5
Analog 3 UnsubstitutedCyclic imide structure0.1>1000

Data compiled from multiple sources for illustrative comparison.[1][4][5]

Structure-Activity Relationship (SAR) Insights:

The data suggests that the nature and position of substituents on the benzenesulfonamide ring are critical for potent and selective COX-2 inhibition. The presence of a sulfonamide or a related functional group is often essential for binding to the active site of the COX-2 enzyme.[1][4] Molecular modeling studies have shown that the SO2NH2 group can form hydrogen bonds with key amino acid residues within the COX-2 active site, such as Gln192, Phe518, and Arg513.[1]

Anticancer Activity

The sulfonamide scaffold has been extensively explored for its anticancer potential. The mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest.[2]

Comparative Anticancer Activity Data (IC50 values in µM)

Compound/AnalogCancer Cell LineCancer TypeIC50 (µM)
Cisplatin (Reference) U87Glioblastoma~10 (90% inhibition at 100 µM)
Benzenesulfonamide Analog (AL106) U87Glioblastoma58.6
Substituted Benzamide Analog 1 HT-29Colon3.9
Substituted Benzamide Analog 2 MCF-7Breast15.6

This table presents a collection of data on various sulfonamide and benzamide derivatives to illustrate the anticancer potential of the broader structural class.[2][6]

Mechanistic Insights:

One of the key pathways implicated in the anticancer and anti-inflammatory effects of some of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[8] Inhibition of this pathway can lead to decreased production of inflammatory cytokines and induction of apoptosis in cancer cells.

Antimicrobial Activity

Historically, sulfonamides were among the first effective antimicrobial agents. They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9] The antimicrobial spectrum and potency of 2-benzenesulfonamidobenzoic acid analogs can be modulated by various substitutions.

Comparative Antimicrobial Activity Data (MIC in µg/mL)

Compound/AnalogStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Tetracycline (Reference) --
Halo-substituted Sulfonamide 8-17 (zone of inhibition in mm)13 (zone of inhibition in mm)
Phenylamino-substituted 1,4-benzoquinone 64-12816-128

Data is illustrative of the antimicrobial potential of related sulfonamide and quinone structures.[9][10]

Structure-Activity Relationship (SAR) Insights:

Studies on various sulfonamide derivatives have shown that substitutions on the aromatic rings can significantly impact their antibacterial and antifungal activity. For example, the presence of halogen atoms can enhance activity against certain bacterial strains.[9]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activities of 2-benzenesulfonamidobenzoic acid and its analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-benzenesulfonamidobenzoic acid and its analogs) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (2-benzenesulfonamidobenzoic acid and its analogs) orally or intraperitoneally at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing Mechanisms of Action

To better understand the molecular basis of the observed biological activities, the following diagrams illustrate key signaling pathways potentially modulated by 2-benzenesulfonamidobenzoic acid and its analogs.

Cyclooxygenase (COX) Pathway and Inflammation

COX_Pathway cluster_inhibition Inhibition by Analogs Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2->Prostaglandins & Thromboxanes Isomerases Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins & Thromboxanes->Inflammation\n(Pain, Fever, Swelling) 2-Benzenesulfonamidobenzoic Acid Analogs 2-Benzenesulfonamidobenzoic Acid Analogs COX-1 / COX-2 COX-1 / COX-2 2-Benzenesulfonamidobenzoic Acid Analogs->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by 2-benzenesulfonamidobenzoic acid analogs.

NF-κB Signaling Pathway in Cancer and Inflammation

NFkB_Pathway cluster_inhibition Inhibition by Analogs Inflammatory Stimuli\n(e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Complex IKK Complex Inflammatory Stimuli\n(e.g., TNF-α)->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB\n(p50/p65) NF-κB (p50/p65) IκBα->NF-κB\n(p50/p65) Releases Nucleus Nucleus NF-κB\n(p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Binds to DNA Pro-inflammatory & Pro-survival Proteins Pro-inflammatory & Pro-survival Proteins Gene Transcription->Pro-inflammatory & Pro-survival Proteins Sulfonamide Analogs Sulfonamide Analogs Sulfonamide Analogs->IKK Complex Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by sulfonamide analogs.[7][8]

Conclusion

2-Benzenesulfonamidobenzoic acid and its analogs represent a versatile chemical scaffold with significant therapeutic potential. The comparative analysis presented in this guide highlights the profound impact of structural modifications on their anti-inflammatory, anticancer, and antimicrobial activities. The detailed experimental protocols and mechanistic diagrams provide a solid foundation for researchers to further explore and optimize these compounds for the development of novel therapeutic agents. Future investigations should focus on synthesizing and evaluating a systematic library of these analogs to further refine the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity.

References

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A Comparative Guide to Sulfonamide Anticancer Agents: 2-Benzenesulfonamidobenzoic Acid and Its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfonamide Scaffold as a Cornerstone in Oncology

The sulfonamide moiety (-SO₂NHR) is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its journey began with the discovery of antibacterial sulfonamides, but its structural versatility and favorable physicochemical properties have propelled its exploration into diverse therapeutic areas, most notably oncology.[1][2] In cancer therapy, sulfonamide derivatives have emerged not as a monolithic class with a single mechanism, but as a diverse collection of agents that target various hallmarks of cancer.[3][4][5] This guide provides a comparative analysis of 2-benzenesulfonamidobenzoic acid against other key sulfonamide-based anticancer agents, offering insights into their distinct mechanisms, experimental validation, and therapeutic potential for researchers in drug development.

Focus Compound: 2-Benzenesulfonamidobenzoic Acid

2-Benzenesulfonamidobenzoic acid, a derivative of anthranilic acid, represents a structurally simple yet intriguing molecule within the broader sulfonamide family.

  • Chemical Structure:

    • IUPAC Name: 2-(phenylsulfonamido)benzoic acid

    • Molecular Formula: C₁₃H₁₁NO₄S

  • Synthesis: The compound is readily synthesized via a straightforward condensation reaction between anthranilic acid and benzenesulfonyl chloride under basic conditions.[6][7] This accessible synthesis allows for the facile generation of derivatives for structure-activity relationship (SAR) studies.

  • Anticancer Profile & Mechanism of Action: While extensive data on the parent compound is still emerging, its derivatives have shown notable anticancer activity. The core structure has been investigated as a potential inhibitor of Methionine aminopeptidase-2 (MetAP2), a metalloenzyme critical for endothelial cell proliferation and angiogenesis.[6] Furthermore, substituted 2-(arenesulfonamido)benzoic acids have demonstrated cytotoxicity against various cancer cell lines, including human lung cancer (A549), liver cancer (HepG2), and leukemia (MOLT-3).[8] The activity of these derivatives, such as the 4-nitro substituted analog, highlights that modifications to the benzenesulfonyl ring are key determinants of potency.[8]

Comparative Analysis: A Spectrum of Anticancer Mechanisms

To understand the place of 2-benzenesulfonamidobenzoic acid, we must compare it to other sulfonamides that have been more extensively characterized in anticancer studies. These can be broadly categorized by their primary mechanisms of action.

The Cell Cycle Disruptors: Indisulam (E7070) & Chloroquinoxaline Sulfonamide (CQS)

Perhaps the most clinically advanced sulfonamides are those that interfere with cell cycle progression.

  • Indisulam (E7070): This agent was initially identified for its ability to induce G1 phase cell cycle arrest by inhibiting the activation of cyclin-dependent kinase 2 (CDK2) and cyclin E.[9][10][11] This action leads to decreased phosphorylation of the retinoblastoma protein (pRb) and halts the G1/S transition.[10] More recently, a groundbreaking mechanism was uncovered: Indisulam acts as a "molecular glue," inducing the proximity of the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to the rapid degradation of RBM39.[12] This degradation causes widespread defects in RNA splicing, triggering cancer cell death, and has positioned Indisulam as a lead compound in the field of targeted protein degradation.

  • Chloroquinoxaline Sulfonamide (CQS): CQS was advanced to clinical trials based on its broad activity in the Human Tumor Colony Forming Assay against breast, lung, melanoma, and ovarian cancer cell lines.[13] While its precise mechanism remains less defined than Indisulam's, it represents another example of a sulfonamide scaffold selected for its potent antiproliferative effects, justifying its progression into Phase I and II clinical trials for solid tumors like colorectal cancer.[13][14]

The pH Regulators: Carbonic Anhydrase Inhibitors (CAIs)

The tumor microenvironment is characteristically hypoxic and acidic, conditions that promote tumor survival and chemoresistance.[15][16] Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), enzymes that regulate pH by catalyzing the hydration of CO₂.

  • Mechanism: Tumor-associated isoforms, particularly the cell-surface CA IX and CA XII, are highly expressed in hypoxic tumors.[17][18] They help maintain a neutral intracellular pH (pHi) while contributing to extracellular acidosis (pHe). By inhibiting these enzymes, sulfonamide CAIs disrupt this pH balance, leading to intracellular acidification and subsequent apoptosis, and can enhance the efficacy of conventional chemotherapies.[16][19]

  • Exemplary Compounds: While older, non-selective CAIs like Acetazolamide demonstrated this principle, modern drug design has focused on developing isoform-selective inhibitors. SLC-0111 is a prime example of a potent and selective CA IX/XII inhibitor that has entered clinical trials for the treatment of advanced solid tumors.[15] This class of sulfonamides acts not by directly killing cancer cells in all cases, but by targeting a critical survival mechanism, making them excellent candidates for combination therapies.[16]

The Cytoskeletal Disruptors: Tubulin-Targeting Agents

The microtubule network is a validated target in oncology, with drugs like taxanes and vinca alkaloids being mainstays of chemotherapy. A distinct class of benzenesulfonamide derivatives has been developed as potent inhibitors of tubulin polymerization.[20]

  • Mechanism: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

  • Performance: Optimized derivatives in this class have shown remarkable potency, with IC50 values in the low nanomolar range (7-36 nM) across a panel of cancer cell lines, including drug-resistant variants.[20] This demonstrates that the sulfonamide scaffold can be tailored to interact with protein targets far removed from the enzymatic active sites targeted by CAIs.

Quantitative Data Comparison

The following tables summarize the performance of 2-benzenesulfonamidobenzoic acid derivatives and comparator sulfonamides based on published experimental data.

Table 1: Mechanistic Overview of Anticancer Sulfonamides

Compound/ClassPrimary Target(s)Key Cellular Effect(s)
2-Benzenesulfonamido-benzoic Acid Derivatives Methionine aminopeptidase-2 (MetAP2)[6]Inhibition of angiogenesis, Cytotoxicity[8]
Indisulam (E7070) DCAF15 E3 Ligase (RBM39 degradation)[12], CDK2/Cyclin E[9][11]Aberrant RNA splicing, G1 cell cycle arrest[10][12]
Carbonic Anhydrase Inhibitors (e.g., SLC-0111) Carbonic Anhydrase IX / XII[15]Disruption of tumor pH regulation, Intracellular acidification, Apoptosis
Benzenesulfonamide Tubulin Inhibitors β-tubulin (Colchicine site)[20]Inhibition of microtubule polymerization, G2/M cell cycle arrest, Apoptosis[20][21]

Table 2: Comparative In Vitro Anticancer Activity (IC₅₀ Values)

CompoundCancer Cell LineIC₅₀ (µM)Source
2-(4-nitrobenzenesulfonamido)benzoic acid MOLT-3 (Leukemia)15.71[8]
Indisulam (E7070) HCT116 (Colon)~0.25 (as µg/mL)[22]
Indisulam (E7070) C33A (Cervical)125.0[23]
Compound 4e (Thiazolone-benzenesulfonamide) MDA-MB-231 (Breast)1.52[24]
Compound 4e (Thiazolone-benzenesulfonamide) MCF-7 (Breast)2.61[24]
Compound BA-3b (Tubulin Inhibitor) A549 (Lung)0.007[20]
Compound BA-3b (Tubulin Inhibitor) MCF-7 (Breast)0.011[20]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions (e.g., cell lines, incubation times) across different studies.

Visualizing the Mechanisms

To better understand the divergent paths these molecules take to achieve their anticancer effects, we can visualize their primary mechanisms.

Sulfonamide_Mechanisms cluster_membrane Tumor Cell Indisulam Indisulam (E7070) DCAF15 DCAF15-E3 Ligase Indisulam->DCAF15 'Molecular Glue' CAI CA Inhibitors (e.g., SLC-0111) CAIX CA IX CAI->CAIX inhibits Tubulin_I Tubulin Inhibitors Tubulin Tubulin Tubulin_I->Tubulin binds BSA_Acid 2-Benzenesulfonamido- benzoic Acid Derivs. MetAP2 MetAP2 BSA_Acid->MetAP2 inhibits RBM39 RBM39 DCAF15->RBM39 recruits RBM39->RBM39 Tubulin->Tubulin MetAP2->MetAP2 CAIX->CAIX H_out Extracellular Acidosis (↓ pHe) Western_Blot_Workflow start 1. Cell Lysis Treat cells with Indisulam. Lyse cells to extract proteins. sep 2. Protein Separation Separate proteins by size via SDS-PAGE. start->sep trans 3. Membrane Transfer Transfer proteins from gel to PVDF membrane. sep->trans block 4. Blocking Block non-specific sites with BSA or milk. trans->block probe 5. Antibody Incubation Probe with primary Abs (anti-RBM39, anti-GAPDH). block->probe detect 6. Detection Incubate with HRP-conjugated secondary antibody. Add ECL substrate. probe->detect image 7. Imaging Visualize bands on a chemiluminescence imager. detect->image

Caption: Standard workflow for Western Blot analysis of protein degradation.

  • Cell Treatment & Lysis: Treat cells (e.g., HeLa) with varying concentrations of Indisulam for 4-8 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against RBM39 and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities to determine the relative decrease in RBM39 levels compared to the loading control.

Expert Discussion and Future Outlook

The comparative analysis reveals that the sulfonamide scaffold is not tied to a single anticancer strategy but is a versatile tool for developing drugs with highly distinct and potent mechanisms of action.

  • 2-Benzenesulfonamidobenzoic Acid: This structural class is in the early stages of exploration. Its potential as a MetAP2 inhibitor is promising, placing it in the category of anti-angiogenic agents. The key for future development will be systematic SAR studies to enhance potency and selectivity. Its simple, modifiable structure is a significant advantage for medicinal chemists.

  • Indisulam and Molecular Glues: Indisulam's story is a paradigm of modern drug discovery, where a compound's true mechanism can be more profound than initially understood. It highlights a shift towards targeted protein degradation, a rapidly expanding field in oncology. The challenge remains in identifying biomarkers to predict patient response, as DCAF15 expression is a prerequisite for its activity.

  • CAIs and Microenvironment Modulation: Targeting tumor metabolism and pH regulation is a validated and powerful strategy, particularly for hypoxic and aggressive tumors. The future of CAIs likely lies in combination therapies, where they can sensitize tumors to radiation or other chemotherapeutic agents.

  • Tubulin Inhibitors: The benzenesulfonamide-based tubulin inhibitors demonstrate exceptional potency. Their development showcases how significant modifications to the sulfonamide core can completely redirect its targeting capabilities. The next steps involve optimizing their pharmacokinetic properties and evaluating their efficacy in in vivo models.

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A Researcher's Guide to Validating the Mechanism of Action of 2-Benzenesulfonamidobenzoic Acid as a MetAP2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and validate the mechanism of action of 2-benzenesulfonamidobenzoic acid, a representative member of the anthranilic acid sulfonamide class of enzyme inhibitors. By objectively comparing its performance with key alternatives and providing detailed experimental protocols, this document serves as a practical resource for preclinical research and development.

Introduction: The Significance of Targeting MetAP2

Methionine aminopeptidase-2 (MetAP2) is a critical metalloenzyme that plays a pivotal role in protein maturation. It selectively removes the N-terminal methionine from nascent polypeptide chains, a process essential for the proper function, stability, and localization of numerous proteins involved in cell proliferation and angiogenesis[1]. Consequently, the inhibition of MetAP2 has emerged as a promising therapeutic strategy for various diseases, including cancer and obesity.

2-Benzenesulfonamidobenzoic acid belongs to a class of reversible, orally active MetAP2 inhibitors known as anthranilic acid sulfonamides[2][3][4]. Unlike irreversible inhibitors that form a permanent covalent bond with the enzyme, reversible inhibitors offer a potentially distinct pharmacological profile. This guide will elucidate the mechanism of these compounds and provide the tools to validate their activity against relevant alternatives.

Elucidating the Core Mechanism: Inhibition of MetAP2

The primary mechanism of action for 2-benzenesulfonamidobenzoic acid and its analogs is the direct inhibition of the MetAP2 enzyme. X-ray crystallography studies of similar compounds, such as A-800141, reveal that the anthranilic acid carboxylate group coordinates one of the two manganese ions within the MetAP2 active site. The sulfonamide moiety and its associated aromatic rings occupy a hydrophobic pocket adjacent to the active site, effectively blocking substrate access and preventing the cleavage of N-terminal methionine[2].

This inhibition leads to a cascade of downstream cellular effects. A key consequence is the disruption of endothelial cell proliferation, a cornerstone of angiogenesis. By arresting the cell cycle in the G1 phase, these inhibitors can stifle the formation of new blood vessels required for tumor growth and metastasis[2].

MetAP2_Inhibition_Pathway cluster_drug Pharmacological Intervention cluster_target Molecular Target cluster_process Cellular Process cluster_outcome Biological Outcome Drug 2-Benzenesulfonamidobenzoic Acid (Anthranilic Acid Sulfonamide) MetAP2 MetAP2 Enzyme (Active Site) Drug->MetAP2 Inhibits N_Term_Processing N-Terminal Methionine Cleavage MetAP2->N_Term_Processing Catalyzes Protein_Maturation Protein Maturation & Function N_Term_Processing->Protein_Maturation Enables Cell_Proliferation Endothelial Cell Proliferation Protein_Maturation->Cell_Proliferation Required for Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Drives

Caption: Mechanism of Action of 2-Benzenesulfonamidobenzoic Acid.

Comparative Analysis with Alternative MetAP2 Inhibitors

To properly contextualize the activity of 2-benzenesulfonamidobenzoic acid, it is essential to compare it against other well-characterized MetAP2 inhibitors. These alternatives can be broadly classified into two main categories: irreversible inhibitors (e.g., fumagillin and its analog TNP-470) and other reversible inhibitors from different chemical scaffolds.

The following table summarizes key performance metrics for a selection of these compounds. While 2-benzenesulfonamidobenzoic acid itself is not extensively documented in public literature, the closely related analog A-800141 provides a robust benchmark for the anthranilic acid sulfonamide class[2][5].

Compound Class / Type MetAP2 IC₅₀ (Enzyme Assay) HUVEC Proliferation IC₅₀ Key Characteristics Reference(s)
A-800141 Anthranilic Acid Sulfonamide (Reversible)12 nMNot specified, but activeOrally bioavailable; highly specific for MetAP2; induces G1 cell cycle arrest.[2][5]
M8891 Novel Scaffold (Reversible)52 nM (human)20 nMPotent, selective, and orally active; demonstrates synergy with VEGFR inhibitors.[6][7]
Triazole Analog Triazole (Reversible)8 nMInactive in HUVEC assayPotent enzyme inhibitor but lacks cellular activity, highlighting the complexity of translating enzyme inhibition to a cellular effect.[8]
TNP-470 Fumagillin Analog (Irreversible)0.69 ng/mL (~1.7 nM)Potent (sub-nanomolar)Potent anti-angiogenic agent; development hampered by neurotoxicity and unfavorable pharmacokinetics.[9]
Fumagillin Natural Product (Irreversible)Low Nanomolar0.80 ng/mL (~2.8 nM)Parent compound for TNP-470; potent but associated with toxicity concerns.[1][9]

Note: IC₅₀ values can vary based on specific assay conditions. Direct comparison should be made with caution.

Experimental Validation Protocols

The following protocols provide detailed, step-by-step methodologies for researchers to independently validate the inhibitory activity of 2-benzenesulfonamidobenzoic acid and its analogs.

Protocol 1: Recombinant MetAP2 Enzyme Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of a test compound on the enzymatic activity of purified MetAP2. The principle relies on the cleavage of a synthetic peptide substrate, with the product being detected via a coupled enzymatic reaction that generates a colorimetric or fluorescent signal.

Causality: This assay directly measures target engagement. By isolating the enzyme and substrate, it confirms that any observed effect is due to the interaction between the compound and the MetAP2 enzyme, independent of cellular uptake, metabolism, or off-target effects.

Enzyme_Assay_Workflow Prep_Compounds 1. Prepare Serial Dilutions of Test Compound Add_Enzyme 2. Add Recombinant MetAP2 to 384-well Plate Prep_Compounds->Add_Enzyme Incubate_Inhibitor 3. Add Compound Dilutions & Incubate (15 min) Add_Enzyme->Incubate_Inhibitor Add_Substrate 4. Initiate Reaction with Met-Ala-Ser Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction 5. Incubate & Add Detection Reagents Add_Substrate->Incubate_Reaction Measure_Signal 6. Measure Absorbance (450 nm) or Fluorescence Incubate_Reaction->Measure_Signal Analyze 7. Calculate % Inhibition & Determine IC₅₀ Measure_Signal->Analyze End End Analyze->End

Caption: Workflow for the MetAP2 Enzyme Inhibition Assay.

Materials:

  • Recombinant human MetAP2 enzyme

  • MetAP substrate (e.g., Methionine-Alanine-Serine tripeptide)

  • L-amino acid oxidase (AAO) and horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 3,3',5,5'-Tetramethylbenzidine or dianisidine)

  • Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂

  • Test compound (2-benzenesulfonamidobenzoic acid) and controls

  • 384-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series of the test compound in DMSO, then dilute further into the Assay Buffer.

  • Enzyme Addition: Add recombinant human MetAP2 (final concentration ~140 nM) to each well of a 384-well plate[6].

  • Inhibitor Incubation: Add the diluted test compounds to the wells. Include vehicle-only (0% inhibition) and no-enzyme (100% inhibition) controls. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding[6][10].

  • Reaction Initiation: Prepare a substrate/detection mix containing the MAS tripeptide, AAO, HRP, and the chromogenic substrate. Add this mix to all wells to start the enzymatic reaction[6].

  • Signal Measurement: Immediately begin measuring the absorbance at 450 nm (or appropriate wavelength for the chosen substrate) at regular intervals (e.g., every minute for 20 minutes) using a microplate reader[6][11].

  • Data Analysis: Calculate the initial reaction rate (V₀) for each concentration. Determine the percent inhibition relative to the vehicle control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: HUVEC Anti-Proliferation Assay

This cell-based assay measures the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for studying angiogenesis.

Causality: A positive result in this assay validates that the compound's activity, observed in the enzyme assay, translates to a functional cellular outcome. It demonstrates that the compound can penetrate the cell membrane, remain stable in the cellular environment, and inhibit its target to a degree sufficient to produce an anti-proliferative effect.

Materials:

  • HUVECs (passage 3-7)

  • Endothelial Cell Growth Medium (EGM-2), complete and basal

  • Fetal Bovine Serum (FBS)

  • Pro-angiogenic stimulus (e.g., VEGF, 20 ng/mL)

  • Test compound and controls

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture HUVECs to ~80% confluency. Harvest the cells and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in complete EGM-2 medium. Incubate for 24 hours to allow for cell attachment[10][12][13].

  • Serum Starvation: Gently aspirate the medium and replace it with basal medium containing low serum (e.g., 0.5% FBS). Incubate for 4-6 hours to synchronize the cells in the G0/G1 phase[12].

  • Compound Treatment: Prepare serial dilutions of the test compound in the low-serum medium containing the pro-angiogenic stimulus (e.g., VEGF).

  • Incubation: Aspirate the starvation medium and add 100 µL of the compound-containing medium to the respective wells. Incubate the plates for 48-72 hours at 37°C[12][13].

  • Viability Measurement: At the end of the incubation period, add a cell proliferation reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Detection: After a brief incubation, measure the luminescence (for CellTiter-Glo®) or absorbance using a microplate reader[10].

  • Data Analysis: Normalize the signal to the vehicle control (VEGF-stimulated cells without inhibitor). Plot the normalized cell viability against the log of the inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The evidence strongly supports the classification of 2-benzenesulfonamidobenzoic acid as a reversible inhibitor of MetAP2. Its mechanism, shared with other anthranilic acid sulfonamides, involves direct binding to the enzyme's active site, leading to the inhibition of endothelial cell proliferation—a key process in angiogenesis. Comparative analysis indicates that while irreversible inhibitors like TNP-470 may show higher raw potency, reversible inhibitors offer a distinct pharmacological profile that may circumvent the toxicity issues that have hindered the clinical development of earlier-generation compounds[4].

By utilizing the detailed protocols within this guide, researchers can rigorously validate these findings, quantify the potency of novel analogs, and build a robust data package for further drug development. Future studies should focus on in vivo xenograft models to confirm anti-tumor efficacy and on pharmacokinetic/pharmacodynamic (PK/PD) studies to optimize dosing regimens for this promising class of anti-cancer agents.

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A Comparative Efficacy Analysis of 2-Benzenesulfonamidobenzoic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 2-benzenesulfonamidobenzoic acid derivatives, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. We will delve into their mechanisms of action, compare the efficacy of various analogs through quantitative data, and provide detailed experimental protocols for researchers to validate and build upon these findings.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of 2-benzenesulfonamidobenzoic acid have emerged as particularly promising candidates for anticancer drug development. Their efficacy often stems from the inhibition of key enzymes and signaling pathways that are crucial for tumor growth and survival, such as carbonic anhydrases and the STAT3 signaling pathway.[2][3] This guide will focus on a comparative analysis of these derivatives, elucidating the structure-activity relationships that govern their potency and selectivity.

Key Mechanisms of Action

The anticancer effects of 2-benzenesulfonamidobenzoic acid derivatives are primarily attributed to their interaction with two key targets: tumor-associated carbonic anhydrases (CAs) and the Signal Transducer and Activator of Transcription 3 (STAT3) protein.

The Rationale: Hypoxic (low oxygen) conditions are a hallmark of solid tumors. To survive, cancer cells upregulate the expression of human carbonic anhydrase IX (hCA IX), a zinc metalloenzyme that plays a critical role in regulating pH in the tumor microenvironment.[4] By maintaining a favorable extracellular pH, CA IX helps cancer cells to thrive and metastasize.[5] Therefore, inhibiting CA IX is a validated strategy for anticancer therapy.[5] The sulfonamide group (SO₂NH₂) is a classic zinc-binding group, making benzenesulfonamide derivatives potent inhibitors of CA IX.[6]

Signaling Pathway:

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein CO2 CO₂ + H₂O CAIX_Protein->CO2 HCO3 HCO₃⁻ + H⁺ CO2->HCO3 Catalyzed by CA IX Acidic_TME Acidic Tumor Microenvironment (TME) HCO3->Acidic_TME Proliferation Tumor Cell Proliferation & Metastasis Acidic_TME->Proliferation Inhibitor Benzenesulfonamide Derivative Inhibitor->CAIX_Protein Inhibition

Caption: Role of CA IX in tumor progression and its inhibition.

The Rationale: The STAT3 protein is a transcription factor that, when persistently activated, plays a crucial role in cancer development by promoting cell proliferation, survival, and angiogenesis.[3] Inhibiting the STAT3 signaling pathway is a novel therapeutic approach for various human cancers.[3] Certain benzenesulfonamide derivatives have been designed to selectively suppress STAT3 activation, leading to apoptosis (programmed cell death) in cancer cells.[3]

Signaling Pathway:

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 (Inactive) JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth Inhibitor Benzenesulfonamide Derivative Inhibitor->pSTAT3 Prevents Phosphorylation/ Dimerization

Caption: The STAT3 signaling pathway and points of inhibition.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of 2-benzenesulfonamidobenzoic acid derivatives is highly dependent on their structural modifications. The following tables summarize the inhibitory activities of various derivatives against CA IX and different cancer cell lines, providing a basis for comparative analysis.

The inhibitory potency against CA IX is typically measured by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), with lower values indicating higher potency.

Compound IDModificationCA IX IC₅₀ (nM)CA II IC₅₀ (µM)Selectivity Index (CAII/CAIX)Reference
7f 4-Trifluoromethylbenzenesulfonyl amino10.01--[6]
4e Thiazolone-benzenesulfonamide10.931.55141.8[2][7]
4g Thiazolone-benzenesulfonamide18.242.61143.1[2][7]
4h Thiazolone-benzenesulfonamide25.063.92156.4[2][7]
AZA Acetazolamide (Standard)25--[2]
SLC-0111 Ureido-benzenesulfonamide---[8]
  • Expert Insight: The data clearly indicates that novel derivatives can exhibit significantly higher potency than the standard inhibitor, Acetazolamide (AZA). For instance, compound 7f shows an impressive IC₅₀ of 10.01 nM.[6] Furthermore, derivatives like 4e , 4g , and 4h not only show excellent potency against the target CA IX but also demonstrate high selectivity over the off-target CA II isoform.[2][7] This selectivity is a critical parameter in drug development, as it minimizes potential side effects by avoiding the inhibition of ubiquitously expressed CAs.[9]

The antiproliferative activity of these compounds is assessed against various cancer cell lines, with the IC₅₀ value representing the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4b MDA-MB-231 (Breast)1.52[2]
4e MDA-MB-231 (Breast)2.01[2]
4g MDA-MB-231 (Breast)3.25[2]
4d A549 (Lung)2.82[10][11]
5d A549 (Lung)2.06[11]
4d HeLa (Cervical)1.99[10][11]
5g MCF-7 (Breast)2.12[10][11]
12d MDA-MB-468 (Breast, Hypoxic)3.99[8]
12i MDA-MB-468 (Breast, Hypoxic)1.48[8]
7d CFPAC-1 (Pancreatic)85[12]
SLC-0111 CFPAC-1 (Pancreatic)50[12]
  • Expert Insight: The in vitro data showcases the broad-spectrum anticancer potential of these derivatives. Compounds 4b , 4e , and 4g show significant activity against triple-negative breast cancer cells (MDA-MB-231).[2] Notably, compounds 12d and 12i demonstrate potent activity under hypoxic conditions, which is consistent with their mechanism as CA IX inhibitors.[8] The comparison with SLC-0111, a clinical-grade CA IX inhibitor, shows that newly synthesized compounds like 7d have comparable, albeit slightly lower, efficacy in pancreatic cancer cells, highlighting the continuous potential for optimization within this chemical class.[12]

Experimental Protocols: A Guide to Efficacy Validation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Here, we outline the methodology for a standard in vitro cell viability assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with various concentrations of the benzenesulfonamide derivative. A->B C 3. Incubation Incubate for 48-72 hours under standard or hypoxic conditions. B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate IC₅₀ values by plotting cell viability vs. compound concentration. F->G

Caption: Standard workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol:

  • Cell Culture: Culture cancer cells (e.g., MDA-MB-231) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours. For hypoxia studies, place the plate in a hypoxic chamber (e.g., 1% O₂).

  • MTT Reagent: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Self-Validation and Trustworthiness: This protocol incorporates essential controls for self-validation. The vehicle control (DMSO) ensures that the solvent does not affect cell viability. A positive control validates the assay's sensitivity. Performing the assay in triplicate and repeating the experiment at least three times ensures the reliability and reproducibility of the results.

Conclusion and Future Perspectives

The 2-benzenesulfonamidobenzoic acid scaffold continues to be a fertile ground for the discovery of potent and selective anticancer agents. The comparative analysis reveals that strategic modifications can lead to derivatives with nanomolar efficacy against key cancer targets like CA IX and significant antiproliferative activity across a range of cancer cell lines.[6][10] Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to enhance their in vivo efficacy and translating these promising preclinical findings into clinical applications. The development of derivatives with dual-targeting capabilities, such as inhibiting both CA IX and STAT3, could represent a powerful next-generation strategy in cancer therapy.

References

  • Zheng, Y-G., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules. Available at: [Link]

  • Angeli, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules. Available at: [Link]

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  • Tiwari, A. K., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bua, S., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of New Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

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  • Yu, W., et al. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • Zhang, H., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules. Available at: [Link]

  • Sestak, V., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated measurement of active pharmaceutical ingredients (APIs) and their impurities is paramount. 2-Benzenesulfonamidobenzoic acid, a key chemical entity, requires precise and reliable analytical methods to ensure its identity, purity, and quantity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 2-benzenesulfonamidobenzoic acid, supported by a detailed cross-validation protocol. Our focus is not merely on the procedural steps but on the scientific rationale that underpins method selection and validation, ensuring data integrity across different analytical platforms.

The Critical Role of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH)[1][2][3][4]. Cross-validation becomes essential when two or more analytical procedures are used to generate data for the same analyte, ensuring that the results are comparable and reliable regardless of the method employed[5][6][7]. This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.

This guide will explore two common yet distinct analytical techniques for the quantification of 2-benzenesulfonamidobenzoic acid: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds[8]. For 2-benzenesulfonamidobenzoic acid, a reverse-phase method is typically employed, leveraging the compound's polarity for separation.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

The choice of a C18 column provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions. The acidic mobile phase ensures that the carboxylic acid and sulfonamide groups are protonated, leading to consistent retention times and sharp peak shapes.

Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, 2-benzenesulfonamidobenzoic acid is a polar, non-volatile compound, making direct analysis by GC challenging. Therefore, a derivatization step is necessary to increase its volatility.

Experimental Protocol: GC-FID with Derivatization
  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Derivatization: The sample is esterified with methanol and a catalyst to convert the carboxylic acid to a more volatile methyl ester. Silylation is another effective derivatization technique for polar compounds analyzed by GC[9].

  • Sample Preparation: Accurately weigh the sample, perform the derivatization, and dissolve the resulting derivative in a suitable solvent like dichloromethane.

The DB-5 column is a low-polarity phase suitable for a wide range of applications. The FID is chosen for its sensitivity to organic compounds.

Cross-Validation Protocol

The cross-validation study is designed to demonstrate the equivalency of the HPLC and GC methods. The following validation parameters, as outlined by the ICH, will be assessed for both methods[1][2][3][4].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[10]. For both methods, this is demonstrated by analyzing a blank (diluent), a placebo (if in a formulated product), and the analyte spiked with potential impurities. The analyte peak should be well-resolved from any other peaks.

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of 2-benzenesulfonamidobenzoic acid are prepared and analyzed.

Precision

Precision is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample[10]. This is assessed at three levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, and/or on different instruments.

  • Reproducibility: Analysis of replicate samples in different laboratories (not covered in this guide but a crucial part of method transfer).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the analytical procedure to a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Data Summary

The following tables present a hypothetical but realistic set of cross-validation data for the HPLC and GC methods.

Table 1: Linearity

ParameterHPLCGC-FID (derivatized)
Range (µg/mL) 1 - 1005 - 150
Correlation Coefficient (r²) > 0.999> 0.998
Y-intercept < 2% of response at 100% concentration< 3% of response at 100% concentration

Table 2: Precision (%RSD)

ParameterHPLCGC-FID (derivatized)
Repeatability (n=6) < 1.0%< 1.5%
Intermediate Precision (n=6) < 2.0%< 2.5%

Table 3: Accuracy (% Recovery)

Spiked LevelHPLCGC-FID (derivatized)
80% 98.5% - 101.2%97.8% - 102.5%
100% 99.1% - 100.8%98.2% - 101.9%
120% 98.9% - 101.5%97.5% - 102.1%

Table 4: LOD and LOQ (µg/mL)

ParameterHPLCGC-FID (derivatized)
LOD 0.10.5
LOQ 0.31.5

Workflow and Decision Logic

The following diagram illustrates the workflow for the cross-validation of the two analytical methods.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_hplc HPLC Method Validation cluster_gc GC Method Validation cluster_comparison Data Comparison & Conclusion start Define Analytical Requirements & Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol prepare_standards Prepare Standards & Samples protocol->prepare_standards hplc_analysis Analyze Samples via HPLC prepare_standards->hplc_analysis gc_derivatization Sample Derivatization prepare_standards->gc_derivatization hplc_specificity Specificity hplc_linearity Linearity hplc_specificity->hplc_linearity hplc_precision Precision hplc_linearity->hplc_precision hplc_accuracy Accuracy hplc_precision->hplc_accuracy hplc_lod_loq LOD/LOQ hplc_accuracy->hplc_lod_loq compare_data Compare Results Against Acceptance Criteria hplc_lod_loq->compare_data hplc_analysis->hplc_specificity gc_analysis Analyze Samples via GC gc_derivatization->gc_analysis gc_specificity Specificity gc_linearity Linearity gc_specificity->gc_linearity gc_precision Precision gc_linearity->gc_precision gc_accuracy Accuracy gc_precision->gc_accuracy gc_lod_loq LOD/LOQ gc_accuracy->gc_lod_loq gc_lod_loq->compare_data gc_analysis->gc_specificity conclusion Conclusion on Method Equivalency compare_data->conclusion report Generate Validation Report conclusion->report

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Discussion and Recommendations

Both the HPLC and GC methods, after appropriate validation, can be considered suitable for the quantitative analysis of 2-benzenesulfonamidobenzoic acid.

  • HPLC demonstrates superior sensitivity with lower LOD and LOQ values, making it the preferred method for impurity profiling and trace analysis. The sample preparation is also more straightforward as it does not require a derivatization step.

  • GC-FID provides a viable alternative, particularly if an HPLC system is unavailable or if there is a need for an orthogonal method for confirmation. The derivatization step, while adding complexity, is a well-established technique to enhance the volatility of polar analytes[9].

The cross-validation data indicates a strong correlation between the two methods, with results for accuracy and precision falling within acceptable limits. The choice of method for routine analysis will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput, and the required level of sensitivity.

For quality control environments, the HPLC method is recommended as the primary method due to its higher sensitivity, simpler sample preparation, and slightly better precision. The GC method serves as an excellent secondary or confirmatory method, providing assurance of the analytical results through an orthogonal technique.

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure data integrity and consistency in pharmaceutical analysis. This guide has demonstrated a comprehensive approach to comparing HPLC and GC methods for the analysis of 2-benzenesulfonamidobenzoic acid. By grounding our protocols in established regulatory guidelines and sound scientific principles, we can confidently select the most appropriate method for its intended purpose, ensuring the quality and safety of the final drug product.

References

  • Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1 – Home.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • J-Stage.
  • LCGC North America. (2014).
  • U.S. Food and Drug Administration. Q2(R2)
  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum.
  • International Council for Harmonisation. (2023).
  • PMC. (2014).
  • ResearchGate. (2023).

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A Senior Application Scientist's Guide to Establishing In Vitro and In Vivo Correlation of 2-Benzenesulfonamidobenzoic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Bench-to-Bedside Gap for a Novel Anti-Inflammatory Candidate

The development of novel therapeutics is a complex, multi-stage process where the ultimate goal is to translate promising laboratory findings into effective clinical outcomes. A critical component of this translational pathway is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[1][2] Establishing a strong IVIVC is paramount; it serves as a surrogate for bioequivalence studies, streamlines formulation development, reduces regulatory burden, and ultimately accelerates the delivery of safe and effective medicines to patients.[2][3][4]

This guide focuses on establishing an IVIVC for 2-benzenesulfonamidobenzoic acid, a compound of significant interest due to its structural features. The molecule incorporates a benzenesulfonamide moiety, a pharmacophore present in numerous clinically successful drugs, including antibacterial agents and selective cyclooxygenase-2 (COX-2) inhibitors.[5][6] The presence of this group, combined with a benzoic acid component, suggests a potential mechanism of action as an anti-inflammatory agent, specifically through the inhibition of COX enzymes, which are critical mediators of prostaglandin synthesis in the inflammatory cascade.[7]

This document will provide a detailed, scientifically-grounded framework for researchers, scientists, and drug development professionals. We will proceed logically from initial in vitro target validation to whole-organism in vivo efficacy studies, detailing the causality behind each experimental choice and providing validated protocols. Our objective is to construct a clear and predictive correlation between the compound's potency in controlled laboratory assays and its therapeutic activity in a living system.

Part 1: In Vitro Characterization — From Target Engagement to Cellular Function

The initial phase of our investigation is to determine if and how 2-benzenesulfonamidobenzoic acid interacts with its putative molecular target and subsequently affects cellular function. Our hypothesis is that the compound acts as a selective COX-2 inhibitor, a desirable trait for anti-inflammatory drugs as it promises efficacy while potentially reducing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[7][8]

Rationale for Assay Selection

To build a comprehensive in vitro profile, we will employ a two-tiered approach:

  • Enzymatic Assay: A direct measure of the compound's ability to inhibit the purified COX-1 and COX-2 enzymes. This confirms target engagement and determines intrinsic inhibitory potency (IC50) and selectivity.

  • Cell-Based Functional Assay: A measure of the compound's ability to inhibit the production of prostaglandin E2 (PGE2), a key downstream inflammatory mediator, in a relevant cell line. This confirms that the compound is cell-permeable and active in a more complex biological environment.

Experimental Workflow: In Vitro Analysis

The logical flow of our in vitro experiments is designed to first confirm the mechanism and then its functional consequence at the cellular level.

cluster_0 In Vitro Experimental Workflow Compound Test Compound: 2-Benzenesulfonamidobenzoic Acid EnzymeAssay Tier 1: COX-1/COX-2 Enzyme Inhibition Assay Compound->EnzymeAssay Test for target engagement CellAssay Tier 2: Cell-Based PGE2 Production Assay EnzymeAssay->CellAssay Confirm cellular activity DataAnalysis Data Analysis: IC50 Determination Selectivity Index Calculation CellAssay->DataAnalysis Result Outcome: In Vitro Potency & Selectivity Profile DataAnalysis->Result cluster_1 In Vivo Experimental Workflow AnimalGrouping Animal Grouping (n=6 per group) Vehicle, Test Compound, Positive Control Dosing Drug Administration (e.g., Oral Gavage) AnimalGrouping->Dosing Induction Inflammation Induction: Subplantar Carrageenan Injection Dosing->Induction 1 hour post-dose Measurement Paw Volume Measurement (Plethysmometer) Time points: 0, 1, 2, 3, 4, 5 hr Induction->Measurement DataAnalysis Data Analysis: Calculate % Inhibition of Edema Determine ED50 Measurement->DataAnalysis Result Outcome: In Vivo Efficacy Profile DataAnalysis->Result

Caption: Workflow for in vivo paw edema assay.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This protocol details the procedure for evaluating the anti-inflammatory activity of 2-benzenesulfonamidobenzoic acid in vivo. [9][10] Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

    • Group II-IV: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, administered orally).

    • Group V: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).

  • Baseline Measurement: One hour after drug administration, measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer. [9]4. Induction of Edema: Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw. [11][9]5. Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [9]6. Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour time point where peak edema occurs. [10] * % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Determine the ED50 (the dose required to produce 50% of the maximum inhibitory effect) by plotting the percent inhibition against the log dose of the compound.

Data Presentation: In Vivo Efficacy

The results should be tabulated to show the dose-response relationship.

Table 2: In Vivo Anti-Inflammatory Effect in Carrageenan-Induced Paw Edema Model (at 3 hours)

Treatment GroupDose (mg/kg, p.o.)Paw Edema (mL) (Mean ± SEM)% Inhibition
Vehicle Control -0.75 ± 0.05-
2-Benzenesulfonamidobenzoic Acid 100.52 ± 0.0430.7%
2-Benzenesulfonamidobenzoic Acid 300.35 ± 0.0353.3%
2-Benzenesulfonamidobenzoic Acid 1000.20 ± 0.0273.3%
Indomethacin (Reference) 100.31 ± 0.0358.7%

Note: Data are hypothetical but demonstrate a clear dose-dependent anti-inflammatory effect. From this data, the ED50 for 2-Benzenesulfonamidobenzoic Acid is calculated to be approximately 28 mg/kg .

Part 3: Bridging the Gap — Establishing the In Vitro-In Vivo Correlation

The final and most crucial step is to correlate the in vitro potency with the in vivo efficacy. This establishes the predictive power of the laboratory assays. [1][3]

Correlation Analysis

A successful IVIVC demonstrates that the compound's activity at the molecular and cellular level translates into a therapeutic effect in a whole organism. We can compare the in vitro IC50 values (from both enzymatic and cell-based assays) with the in vivo ED50 value.

cluster_2 IVIVC Logical Framework InVitro In Vitro Potency COX-2 IC50 = 0.85 µM PGE2 IC50 = 1.2 µM PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) (Absorption, Distribution, Metabolism, Excretion) InVitro->PKPD is modulated by Correlation Predictive Correlation InVitro->Correlation InVivo In Vivo Efficacy ED50 = 28 mg/kg PKPD->InVivo determines InVivo->Correlation

Caption: Relationship between in vitro and in vivo data.

Interpretation:

  • The Cell-Based PGE2 IC50 (1.2 µM) is often a better predictor of in vivo activity than the enzymatic IC50 because it accounts for cell permeability and engagement with the target in a complex intracellular environment.

  • The In Vivo ED50 (28 mg/kg) reflects the dose required to achieve and maintain a therapeutic concentration at the site of inflammation, which is influenced by the compound's pharmacokinetic profile.

  • A strong correlation suggests that the selected in vitro assays are mechanistically relevant and can be used as surrogate markers for in vivo efficacy during lead optimization. Discrepancies may point to issues with bioavailability, rapid metabolism, or off-target effects that warrant further investigation.

Conclusion: A Validated Pathway for Development

This guide has outlined a systematic and scientifically rigorous approach to establishing an IVIVC for 2-benzenesulfonamidobenzoic acid. By sequentially validating target engagement, cellular function, and whole-organism efficacy, we have built a coherent and defensible data package. The strong alignment between the potent in vitro inhibition of COX-2/PGE2 production and the significant in vivo anti-inflammatory activity supports the initial hypothesis and provides a solid foundation for further preclinical development. This structured methodology not only ensures scientific integrity but also provides a clear, data-driven path to guide formulation development, dose prediction, and subsequent clinical trial design.

References

  • Joice, A., B. S. Kumar, and V. R. M. C. S. Kumar. (2018). In Vivo Models for Inflammatory Arthritis. PubMed. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • Almansa, C., et al. (2001). Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry. Available at: [Link]

  • Pillai, G. & Dahiya, S. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • Rossi, F., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. Available at: [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available at: [Link]

  • Vree, T.B., Hekster, Y.A., & Termond, E.F.S. (n.d.). Pharmacokinetics of Sulfonamides in Man. Available at: [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Available at: [Link]

  • PatSnap. (2025). How is in vitro–in vivo correlation (IVIVC) established? Available at: [Link]

  • Journal of Reports in Pharmaceutical Sciences. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Available at: [Link]

  • Camargo. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]

  • PubMed. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Available at: [Link]

  • PubMed. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Available at: [Link]

  • Merck Manual Professional Edition. (n.d.). Sulfonamides. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Available at: [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • Semantic Scholar. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link]

  • Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Available at: [Link]

  • PubMed. (1984). Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. Available at: [Link]

  • PubMed. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Available at: [Link]

  • PubMed Central. (2010). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Available at: [Link]

  • ResearchGate. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Available at: [Link]

  • BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Available at: [Link]

  • Owl. (n.d.). Prostaglandin E Express EIA Kit. Available at: [Link]

  • SpringerLink. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • ResearchGate. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

  • PubMed Central. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

  • NIH. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and.... Available at: [Link]

  • PubMed. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-Benzenesulfonamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-benzenesulfonamidobenzoic acid derivatives. This class of compounds has garnered significant attention for its diverse pharmacological activities, including roles as enzyme inhibitors and receptor modulators. This guide synthesizes findings from various studies to elucidate the key structural determinants of their biological activity, offering a valuable resource for the rational design of novel therapeutic agents.

Introduction: The Versatile 2-Benzenesulfonamidobenzoic Acid Scaffold

The 2-benzenesulfonamidobenzoic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of biologically active molecules. Its inherent structural features, including the acidic benzoic acid moiety and the hydrogen-bonding capabilities of the sulfonamide group, allow for diverse interactions with various biological targets. This guide will delve into the nuanced effects of structural modifications on this core, providing a comparative analysis of their impact on efficacy and selectivity across different therapeutic areas.

Core Scaffold and General Biological Activities

The fundamental 2-benzenesulfonamidobenzoic acid structure consists of a benzoic acid ring linked to a benzenesulfonamide group at the 2-position. This arrangement provides a rigid framework that can be readily functionalized at multiple positions, primarily on both aromatic rings and the sulfonamide nitrogen. The diverse biological activities reported for these derivatives underscore the scaffold's versatility, with prominent examples including inhibitors of carbonic anhydrases[1][2][3], antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel[4], and modulators of the angiotensin II type 2 (AT2) receptor[5][6].

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

The biological activity of 2-benzenesulfonamidobenzoic acid derivatives is intricately linked to the nature and position of substituents on the scaffold. The following sections provide a detailed comparison of how modifications to different parts of the molecule influence its interaction with various biological targets.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid ring is a critical feature for the activity of many derivatives, often serving as a key binding motif to the target protein.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can have varied effects depending on the target. For instance, in a series of allosteric modulators of MrgX1, the amide derivatives were found to be active, suggesting that the carboxylic acid itself was not essential for binding, but rather a suitable bioisostere could be tolerated.[7]

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, can sometimes maintain or even enhance activity. The choice of bioisostere can also influence pharmacokinetic properties like cell permeability and metabolic stability.

Substitutions on the Benzoic Acid Ring

The substitution pattern on the benzoic acid ring can significantly impact potency and selectivity.

  • Hydrophilic and Hydrophobic Substituents: The addition of hydrophilic groups, such as hydroxyl or amino moieties, can enhance interactions with polar residues in a binding pocket.[8] Conversely, hydrophobic substituents like alkyl or halogen groups can engage with non-polar regions of the target, often leading to increased potency.[8] The planarity of the aromatic ring is also considered an important feature for binding to target pockets.[8][9]

Modifications of the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule offers a rich canvas for structural modifications that can fine-tune the compound's activity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzenesulfonamide are crucial determinants of activity and selectivity. For carbonic anhydrase inhibitors, for example, the "tail approach," which involves adding various substituents to the benzenesulfonamide ring, has been successfully employed to achieve isoform-specific inhibition.[1][2]

  • N-Substitution of the Sulfonamide: Alkylation or arylation of the sulfonamide nitrogen can have a profound impact on activity. In some cases, N-substitution can lead to a complete loss of activity, suggesting that the sulfonamide NH is a critical hydrogen bond donor. However, for other targets, N-substitution can introduce new interactions and improve potency. For instance, in a study of acetylcholinesterase inhibitors, secondary sulfonamides showed promising activity.[3]

Comparative SAR Across Different Targets

The optimal substitution pattern for a 2-benzenesulfonamidobenzoic acid derivative is highly dependent on the specific biological target.

  • Carbonic Anhydrase (CA) Inhibitors: For CA inhibitors, the unsubstituted sulfonamide group is generally essential for coordinating with the zinc ion in the active site. Selectivity among different CA isoforms is often achieved by modifying the "tail" portion of the molecule (the benzenesulfonamide ring and its substituents) to exploit differences in the active site topology of the various isoforms.[1][2]

  • TRPV4 Antagonists: In the case of TRPV4 antagonists, modifications to both the benzenesulfonamide and the benzoic acid portions of the molecule have been shown to significantly affect potency. For example, certain substitutions on the phenyl ring of the benzenesulfonamide led to a notable increase in inhibitory activity compared to the parent compound.[4]

  • Anticancer Agents: The anticancer activity of benzenesulfonamide derivatives has been linked to their ability to inhibit various kinases. The SAR for these compounds is often complex, with small changes in substitution patterns leading to significant differences in activity against different cancer cell lines.[10][11]

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the structure-activity relationships, the following table summarizes the effects of various structural modifications on the biological activity of 2-benzenesulfonamidobenzoic acid derivatives against different targets.

Modification Target Effect on Activity Supporting Evidence
Benzoic Acid Moiety
Esterification/AmidationMrgX1 ModulatorsActivity maintained or modulatedAmide derivatives showed potency.[7]
Benzoic Acid Ring Substituents
Hydrophilic GroupsAnti-sickling AgentsPotent activityFacilitates interaction with polar amino acid residues.[8]
Hydrophobic GroupsAnti-sickling AgentsPotent activityEnhances hydrophobic interactions.[8]
Benzenesulfonamide Moiety
Phenyl Ring SubstitutionCarbonic AnhydraseModulates potency and selectivity"Tail approach" allows for isoform-specific inhibition.[1][2]
N-Alkylation of SulfonamideAcetylcholinesterasePromising inhibitory effectsSecondary sulfonamides showed good activity.[3]
N-Methylation of AmideMrgX1 ModulatorsInactiveSuggests the importance of the amide NH for activity.[7]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed in this guide, detailed experimental protocols for the synthesis and biological evaluation of 2-benzenesulfonamidobenzoic acid derivatives are provided below.

General Synthesis of 2-Benzenesulfonamidobenzoic Acid Derivatives

A common synthetic route to 2-benzenesulfonamidobenzoic acid derivatives involves the coupling of an anthranilic acid with a sulfonyl chloride.[7]

Step 1: Synthesis of the Sulfonamide (3)

  • Dissolve anthranilic acid (2) in an aqueous solution of sodium bicarbonate.

  • Add the appropriate sulfonyl chloride dropwise to the solution at room temperature.

  • Stir the reaction mixture until the starting materials are consumed (monitored by TLC).

  • Acidify the reaction mixture with HCl to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain the 2-benzenesulfonamidobenzoic acid derivative (3).

Step 2: Amide Coupling (4-8)

  • Dissolve the sulfonamide (3) in a suitable solvent (e.g., DMF).

  • Add a coupling agent, such as T3P (propane phosphonic acid anhydride), followed by the desired aniline or amine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture by extraction and purify the final compound by column chromatography or recrystallization.[7]

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Amide Coupling Anthranilic_Acid Anthranilic Acid (2) Sulfonamide 2-Benzenesulfonamidobenzoic Acid Derivative (3) Anthranilic_Acid->Sulfonamide + Sulfonyl Chloride NaHCO3, H2O Sulfonyl_Chloride Sulfonyl Chloride Final_Product Final Product (4-8) Sulfonamide->Final_Product + Amine T3P Amine Aniline/Amine

Caption: General synthetic workflow for 2-benzenesulfonamidobenzoic acid derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms can be determined using a stopped-flow CO2 hydration assay.

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoenzymes and the test compounds in a suitable buffer (e.g., Tris-HCl with NaCl).

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO2-saturated solution in a stopped-flow instrument.

  • Data Analysis: The initial rates of reaction are monitored by the change in absorbance of a pH indicator. The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation.[1]

Logical Relationships and Mechanistic Insights

The diverse biological activities of 2-benzenesulfonamidobenzoic acid derivatives stem from their ability to interact with a variety of biological targets through different binding modes. The following diagram illustrates the logical relationship between the chemical scaffold, its modifications, and the resulting biological activities.

SAR_Logic cluster_modifications Structural Modifications cluster_activities Biological Activities Core_Scaffold 2-Benzenesulfonamidobenzoic Acid Scaffold Benzoic_Acid_Mod Benzoic Acid Modifications (Esterification, Amidation) Core_Scaffold->Benzoic_Acid_Mod Benzoic_Ring_Sub Benzoic Ring Substitutions (Hydrophilic/Hydrophobic) Core_Scaffold->Benzoic_Ring_Sub Benzene_Ring_Sub Benzenesulfonamide Ring Substitutions ('Tail') Core_Scaffold->Benzene_Ring_Sub Sulfonamide_N_Sub Sulfonamide N-Substitution Core_Scaffold->Sulfonamide_N_Sub TRPV4_Antagonism TRPV4 Antagonism Benzoic_Acid_Mod->TRPV4_Antagonism Anticancer Anticancer Activity Benzoic_Ring_Sub->Anticancer CA_Inhibition Carbonic Anhydrase Inhibition Benzene_Ring_Sub->CA_Inhibition AT2R_Modulation AT2 Receptor Modulation Benzene_Ring_Sub->AT2R_Modulation Sulfonamide_N_Sub->CA_Inhibition

Sources

A Researcher's Guide to Reference Standards: A Comparative Analysis of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of pharmaceutical development and quality control, the purity and precise characterization of active pharmaceutical ingredients (APIs) are paramount. This is achieved through the use of highly characterized reference standards. This guide provides an in-depth technical comparison of 2-benzenesulfonamidobenzoic acid, a critical process-related impurity and reference material in the synthesis of certain sulfonamide-based drugs, with other relevant analytical standards.

Introduction: The Role of Impurity Reference Standards

Regulatory bodies like the FDA and EMA, guided by ICH guidelines, mandate the identification, quantification, and control of impurities in drug substances.[1] Reference standards serve as the benchmark against which production batches of APIs are tested, ensuring safety, efficacy, and consistency.[1] An impurity reference standard, such as 2-benzenesulfonamidobenzoic acid, is a highly purified version of a specific impurity used to detect, identify, and quantify its presence in the final drug product.

The focus of this guide, 2-benzenesulfonamidobenzoic acid, is a known process-related impurity in the synthesis of the potent loop diuretic, Furosemide.[2][3][4] Its presence and concentration must be strictly monitored to adhere to pharmacopeial limits.

Physicochemical Properties and Characterization

A reliable reference standard must be thoroughly characterized to confirm its structure and purity.

Table 1: Physicochemical Properties of 2-Benzenesulfonamidobenzoic Acid

PropertyValueSource
Chemical Name 2-[(Phenylsulfonyl)amino]benzoic acid[5]
Molecular Formula C13H11NO4S[5][6]
Molecular Weight 277.30 g/mol [5][6]
Appearance White to off-white crystalline powder[6]
Purity Typically ≥98%[5]

The identity of 2-benzenesulfonamidobenzoic acid is unequivocally confirmed through a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[6][7] Its purity is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection, often showing a purity of 98% or higher.[5][7]

Comparative Analysis: 2-Benzenesulfonamidobenzoic Acid vs. Alternative Furosemide Impurity Standards

In the quality control of Furosemide, analysts rely on a panel of impurity reference standards. The most prominent among these are Furosemide Related Compound A and Furosemide Related Compound B, as specified by the United States Pharmacopeia (USP).[8][9][10]

Table 2: Comparison of Key Furosemide Impurity Reference Standards

Parameter2-Benzenesulfonamidobenzoic AcidFurosemide Related Compound A (Impurity A)Furosemide Related Compound B
CAS Number 1656-54-8 (example)4818-59-1[11][12]2736-23-4[12]
Role Process-related impurityProcess-related impurity[12]Degradation product[13]
Pharmacopeial Status Not an official USP named impurityOfficial USP & EP Impurity[8][12]Official USP & EP Impurity[8][12]
Typical Use Method development, impurity profilingRoutine QC, release testing, stability studiesRoutine QC, stability studies
Availability Commercially available from specialty chemical suppliersReadily available from pharmacopeial bodies (USP, EP) and certified suppliersReadily available from pharmacopeial bodies and certified suppliers

Expert Insights: While Furosemide Impurity A and B are the workhorses for routine quality control as mandated by pharmacopeias, 2-benzenesulfonamidobenzoic acid plays a crucial role in the deeper investigation of the manufacturing process.[8][9][10] Its utility shines during:

  • Process Development & Optimization: Tracking its formation helps chemists refine reaction conditions to minimize its generation.

  • Forced Degradation Studies: Understanding its behavior under stress conditions (acid, base, oxidation, heat, light) is vital for a comprehensive stability profile.

  • Analytical Method Development: As a known potential impurity, it is an essential component in developing and validating a robust, specific, and stability-indicating HPLC method.[2][4]

Experimental Workflow: HPLC Analysis of Furosemide and its Impurities

A validated HPLC method is the cornerstone of impurity analysis. The following protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of Furosemide and its related substances, including 2-benzenesulfonamidobenzoic acid.

Experimental Protocol

Objective: To develop a specific, accurate, and precise RP-HPLC method for the quantification of Furosemide and its impurities.

1. Reagents and Materials:

  • Furosemide Reference Standard (USP grade)

  • 2-Benzenesulfonamidobenzoic Acid Reference Standard (≥98% purity)

  • Furosemide Impurity A & B Reference Standards (USP grade)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Ultrapure Water

2. Chromatographic Conditions:

  • Column: Symmetry® C18, 4.6 x 250 mm, 5 µm[13]

  • Mobile Phase: 0.05 M Ammonium Acetate (pH adjusted to 4.4 with acetic acid) and Methanol (60:40 v/v)[14]

  • Flow Rate: 1.0 mL/min[13][15]

  • Column Temperature: 35 °C[3]

  • Detection Wavelength: 272 nm[13][15]

  • Injection Volume: 10 µL[13][15]

3. Solution Preparation:

  • Diluent: Mobile Phase

  • Standard Solution: Prepare a stock solution of Furosemide and each impurity. From the stock, prepare a working standard solution containing Furosemide (e.g., 50 µg/mL) and each impurity at the specification limit (e.g., 0.1% of the Furosemide concentration, which would be 0.05 µg/mL).

  • Sample Solution: Prepare the Furosemide drug substance or product sample in the diluent to a target concentration of Furosemide (e.g., 50 µg/mL).

4. System Suitability Test (SST):

  • Before sample analysis, inject the standard solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak areas of Furosemide and the impurities should be ≤ 2.0%.

    • The resolution between Furosemide and the closest eluting impurity peak should be ≥ 2.0.

    • Tailing factor for the Furosemide peak should be ≤ 1.5.

Causality Behind Experimental Choices:

  • Mobile Phase: A buffered mobile phase at pH 4.4 ensures that the acidic analytes (Furosemide and its acidic impurities) are in a consistent protonation state, leading to sharp, symmetrical peaks and reproducible retention times.[14] The combination of aqueous buffer and an organic modifier like methanol allows for the effective separation of compounds with varying polarities on a C18 column.[13]

  • Detection Wavelength: 272 nm is chosen as it provides good sensitivity for both Furosemide and its key impurities.[13][15] A photodiode array (PDA) detector is often used to confirm peak purity and identity by comparing spectra against the reference standards.[14]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample instrument_setup 4. Instrument Setup & Equilibration prep_sample->instrument_setup sst 5. System Suitability Test (SST) instrument_setup->sst sample_analysis 6. Inject Sample Solutions sst->sample_analysis sst_check SST Pass? sst->sst_check integration 7. Peak Integration sample_analysis->integration quantification 8. Quantification vs. Standard integration->quantification report 9. Generate Report quantification->report sst_check->instrument_setup No (Troubleshoot) sst_check->sample_analysis Yes

Caption: High-level workflow for HPLC impurity analysis.

Data Interpretation and Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Table 3: Typical Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity index > 0.999, baseline resolution > 2.0 between adjacent peaks.[14]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[14]
LOD & LOQ Limit of Detection & Limit of Quantitation.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[2]
Accuracy Closeness of test results to the true value, determined by spike recovery.Recovery between 85% and 115% for impurities.[14]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day).RSD ≤ 5.0% for impurity quantification.[14]
Logical Diagram for Out-of-Specification (OOS) Investigation

OOS start Impurity Result > Specification Limit phase1 Phase 1: Laboratory Investigation - Check calculations & data transfer - Examine instrument logs & SST - Re-inject same sample vial start->phase1 decision1 Assignable Laboratory Error Found? phase1->decision1 invalidate Invalidate Initial Result. Correct Error & Re-test. decision1->invalidate Yes phase2 Phase 2: Full-Scale Investigation - Re-sample and re-test - Involve Manufacturing & QA - Review batch records decision1->phase2 No

Caption: Simplified logic for an OOS impurity result investigation.

Conclusion and Recommendations

2-benzenesulfonamidobenzoic acid is an indispensable tool for researchers and drug development professionals working with Furosemide and related compounds. While not a routine pharmacopeial reference standard like Furosemide Impurities A and B, its value lies in its application for robust analytical method development, process optimization, and comprehensive impurity profiling.

Recommendations for Researchers:

  • Multi-Standard Approach: For comprehensive quality control of Furosemide, a combination of official pharmacopeial standards (Impurity A, B) and process-specific standards like 2-benzenesulfonamidobenzoic acid is essential.

  • Thorough Characterization: Always procure reference standards from reputable suppliers who provide a complete Certificate of Analysis (CoA) with detailed characterization data.[7]

  • Method Validation: Rigorously validate any analytical method for its intended purpose, following ICH guidelines, to ensure data integrity and regulatory compliance.[4]

By understanding the distinct roles of different reference standards and applying them within a scientifically sound, validated analytical framework, researchers can ensure the quality, safety, and efficacy of pharmaceutical products.

References

  • Pharmaffiliates. Furosemide-impurities. [Link]

  • Jiang, J., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2415. [Link]

  • Veeprho. Furosemide Impurities and Related Compound. [Link]

  • Alfa Omega Pharma. Furosemide Impurities | 54-31-9 Certified Reference Substance. [Link]

  • Semantic Scholar. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • Wongpoowarak, W., et al. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Pharmaceuticals, 16(10), 1459. [Link]

  • Sood, P., & Sane, R. T. (1985). An Improved HPLC Method for the Determination of Furosemide in Plasma and Urine. Drug Development and Industrial Pharmacy, 11(8), 1581-1597. [Link]

  • Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. Brazilian Journal of Biology, 83. [Link]

  • Sheppard, G. S., et al. (2018). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega, 3(9), 11723–11736. [Link]

  • USP-BPEP. USP Monographs: Furosemide Tablets. [Link]

  • USP-BPEP. USP Monographs: Furosemide Injection. [Link]

  • USP29-NF24. USP Monographs: Furosemide. [Link]

  • PubMed. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • Silva, C. P., et al. (2014). Furosemide in water matrix: HPLC-UV method development and degradation studies. Química Nova, 37(4), 659-663. [Link]

  • SynZeal. Furosemide Impurities. [Link]

  • Arshad, M. N., et al. (2009). 2-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1646. [Link]

  • ResolveMass Laboratories Inc. (2023). Choosing Reference Standards for API or Impurity. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • SIELC Technologies. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. [Link]

  • Chiang Mai J. Sci. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

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A Comparative Guide to the Inhibitory Profiles of Benzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the inhibitory profiles of benzenesulfonamide isomers, specifically focusing on their interaction with the well-characterized enzyme, human carbonic anhydrase II (hCA II). Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances that dictate inhibitory potency, provides detailed experimental methodologies for reproducing and expanding upon these findings, and presents available quantitative data to inform future research.

Introduction: The Enduring Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prominence is largely due to its role as a highly effective zinc-binding group, making it a privileged scaffold for the inhibition of metalloenzymes. Among the most significant targets of benzenesulfonamide-based drugs are the carbonic anhydrases (CAs), a superfamily of zinc-containing enzymes crucial for numerous physiological processes.[1]

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, respiration, and various metabolic pathways.[2] With 15 known isoforms in humans, exhibiting distinct tissue distribution and catalytic activities, the development of isoform-selective CA inhibitors is a major goal in drug discovery to minimize off-target effects.[1] The ubiquitous cytosolic isoform, human carbonic anhydrase II (hCA II), is one of the most extensively studied and serves as a benchmark for evaluating the potency of new inhibitors.

The position of substituents on the benzenesulfonamide ring—ortho, meta, or para—dramatically influences the inhibitor's affinity and selectivity for different CA isoforms. This guide focuses on a comparative study of the simplest substituted isomers, the aminobenzenesulfonamides, to provide a foundational understanding of these structure-activity relationships (SAR).

The Rationale for a Comparative Study

Understanding the inhibitory profiles of the fundamental benzenesulfonamide isomers is crucial for the rational design of more potent and selective drugs. The spatial arrangement of the amino group in ortho-, meta-, and para-aminobenzenesulfonamide relative to the sulfonamide zinc-binding group dictates how the inhibitor can interact with amino acid residues within the enzyme's active site. These secondary interactions are critical for stabilizing the enzyme-inhibitor complex and are a key determinant of binding affinity.

While extensive research has been conducted on a vast library of complex benzenesulfonamide derivatives, a direct, side-by-side comparison of the inhibitory constants (Kᵢ) of the three basic aminobenzenesulfonamide isomers against hCA II provides a vital baseline. This guide will present the known inhibitory data for the para-isomer (sulfanilamide) and the parent benzenesulfonamide, and outline the definitive experimental procedure to determine the Kᵢ values for the ortho and meta isomers, thereby enabling a complete comparative analysis.

Experimental Protocols: A Validated Approach to Determining Inhibitory Potency

To ensure scientific integrity and reproducibility, a detailed, step-by-step methodology for determining the inhibitory constants of the benzenesulfonamide isomers against carbonic anhydrase is provided below. The stopped-flow CO₂ hydration assay is the gold standard for measuring CA activity and inhibition.

Synthesis of Aminobenzenesulfonamide Isomers

The three isomers of aminobenzenesulfonamide can be synthesized through established organic chemistry routes, typically involving the chlorosulfonation of a protected aniline derivative followed by amination and deprotection. For example, para-aminobenzenesulfonamide (sulfanilamide) is commonly synthesized from acetanilide.[3] Similar strategies can be employed for the ortho and meta isomers, starting from the corresponding protected anilines.

Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This method measures the enzyme's ability to hydrate carbon dioxide by monitoring the resulting pH change with a pH indicator. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a more potent inhibitor.

Materials and Reagents:

  • Recombinant human carbonic anhydrase II (hCA II)

  • Ortho-, meta-, and para-aminobenzenesulfonamide

  • HEPES buffer (10 mM, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of hCA II in HEPES buffer. A series of dilutions of each aminobenzenesulfonamide isomer are prepared in the same buffer.

  • Instrument Setup: The stopped-flow instrument is set up to rapidly mix two solutions: the enzyme solution and the CO₂-saturated substrate solution.

  • Reaction Initiation: The enzyme and inhibitor are pre-incubated for a set period. The reaction is initiated by mixing the enzyme/inhibitor solution with the CO₂-saturated water.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is calculated from the linear phase of the absorbance curve.

  • Kᵢ Calculation: The initial rates are measured at various inhibitor concentrations. The inhibition constant (Kᵢ) is then determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

The following diagram illustrates the general workflow for determining the inhibitory profile of a compound using the stopped-flow CO₂ hydration assay.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_enzyme Prepare hCA II Solution pre_incubation Pre-incubate hCA II with Inhibitor Isomer prep_enzyme->pre_incubation prep_inhibitor Prepare Aminobenzenesulfonamide Isomer Solutions (Serial Dilutions) prep_inhibitor->pre_incubation prep_substrate Prepare CO2-Saturated Water mixing Rapid Mixing of Enzyme/Inhibitor and CO2 Substrate prep_substrate->mixing pre_incubation->mixing monitoring Monitor Absorbance Change of pH Indicator mixing->monitoring calc_rate Calculate Initial Reaction Rates monitoring->calc_rate plot_data Plot Rates vs. Inhibitor Concentration calc_rate->plot_data calc_ki Determine Inhibition Constant (Ki) plot_data->calc_ki

Figure 1: Workflow for determining the inhibition constant (Ki) of benzenesulfonamide isomers.

Comparative Inhibitory Profiles

The inhibitory potency of sulfonamides against carbonic anhydrases is primarily driven by the coordination of the sulfonamide group to the zinc ion in the active site. However, the overall binding affinity is significantly modulated by interactions between the aromatic ring and its substituents with the surrounding amino acid residues.

Quantitative Inhibitory Data

The following table summarizes the known inhibition constants (Kᵢ) for benzenesulfonamide and para-aminobenzenesulfonamide (sulfanilamide) against human carbonic anhydrase isoforms I and II. The Kᵢ values for ortho- and meta-aminobenzenesulfonamide would be determined using the protocol described above to complete this comparative dataset.

CompoundIsomer PositionhCA I Kᵢ (µM)hCA II Kᵢ (µM)
Benzenesulfonamide-100-
AminobenzenesulfonamideorthoTo be determinedTo be determined
AminobenzenesulfonamidemetaTo be determinedTo be determined
Aminobenzenesulfonamidepara (Sulfanilamide)250.24[1]

Data for benzenesulfonamide against hCA I is from a binding assay and may differ from inhibition constants.[1]

Structure-Activity Relationship (SAR) Analysis

The positioning of the amino group on the benzene ring is expected to have a profound impact on the inhibitory potency of the aminobenzenesulfonamide isomers.

  • Para-aminobenzenesulfonamide (Sulfanilamide): The para-position is often favored for substituents in benzenesulfonamide-based CA inhibitors.[1] This is because substituents at this position can extend into a hydrophilic region of the active site, forming favorable interactions. The amino group in sulfanilamide can act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with residues such as Thr199 and Thr200, thereby enhancing its binding affinity compared to the unsubstituted benzenesulfonamide. The experimental data confirms this, with sulfanilamide being a potent inhibitor of hCA II.[1]

  • Meta-aminobenzenesulfonamide: A substituent at the meta-position will be oriented in a different region of the active site. Depending on the specific isoform, this can either lead to favorable or unfavorable interactions. For some enzyme targets, meta-substitution has been shown to improve inhibitory activity. Without experimental data for hCA II, it is difficult to predict its potency relative to the other isomers. However, its orientation would likely lead to different interactions compared to the para-isomer.

  • Ortho-aminobenzenesulfonamide: The ortho-position is sterically more hindered due to its proximity to the sulfonamide group. This can potentially lead to a less favorable binding orientation within the active site, which may result in weaker inhibitory activity compared to the para- and meta-isomers. However, the amino group could also form intramolecular hydrogen bonds with the sulfonamide group, which might influence its binding conformation and affinity.

The following diagram illustrates the hypothesized binding of the aminobenzenesulfonamide isomers within the active site of carbonic anhydrase, highlighting the key interactions.

G cluster_active_site Carbonic Anhydrase Active Site cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer zinc Zn²⁺ his94 His94 his96 His96 his119 His119 thr199 Thr199 thr200 Thr200 para_isomer p-Aminobenzenesulfonamide para_so2nh2 SO₂NH₂ para_nh2 NH₂ para_so2nh2->zinc Coordination para_nh2->thr199 H-Bond (Potential) para_nh2->thr200 H-Bond (Potential) meta_isomer m-Aminobenzenesulfonamide meta_so2nh2 SO₂NH₂ meta_nh2 NH₂ meta_so2nh2->zinc Coordination meta_nh2->thr199 Different Orientation ortho_isomer o-Aminobenzenesulfonamide ortho_so2nh2 SO₂NH₂ ortho_nh2 NH₂ ortho_so2nh2->zinc Coordination ortho_nh2->ortho_so2nh2 Intramolecular H-Bond (Potential)

Figure 2: Hypothesized binding modes of aminobenzenesulfonamide isomers in the CA active site.

Conclusion and Future Directions

This guide has established the framework for a comprehensive comparative study of the inhibitory profiles of benzenesulfonamide isomers against human carbonic anhydrase II. The provided experimental protocol for the stopped-flow CO₂ hydration assay offers a robust method for determining the inhibitory constants of the ortho- and meta-aminobenzenesulfonamide isomers.

The existing data for para-aminobenzenesulfonamide (sulfanilamide) demonstrates its potent inhibition of hCA II, highlighting the favorable interactions of a para-substituent. The determination of the Kᵢ values for the ortho and meta isomers is a critical next step to complete the comparative analysis and provide a full picture of the structure-activity relationship for these foundational inhibitors.

This fundamental knowledge will be invaluable for the scientific community, aiding in the design of next-generation benzenesulfonamide-based inhibitors with enhanced potency and isoform selectivity for various therapeutic applications.

References

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • BenchChem. (2025).
  • Google Patents. (2016). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]

  • Supuran, C. T. (2012). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 11(3), 221-235.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents, 7(2), 117-126.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 3965-3975.
  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 149-156.
  • Supuran, C. T. (2020). Carbonic anhydrase inhibitors. Molecules, 25(11), 2603.
  • Supuran, C. T. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8821.
  • Supuran, C. T., & Angeli, A. (2023). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 24(22), 16421.
  • Supuran, C. T., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(22), 6985.
  • Supuran, C. T., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. [Link]

  • Supuran, C. T., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.
  • Supuran, C. T., et al. (2015). Azobenzene-based inhibitors of human carbonic anhydrase II. Beilstein Journal of Organic Chemistry, 11, 1128-1135. [Link]

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A Researcher's Guide to Assessing the Enzyme Selectivity Profile of 2-Benzenesulfonamidobenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of selective enzyme inhibition is a cornerstone of developing safe and efficacious therapeutics. Off-target effects, stemming from a compound's interaction with unintended enzymes, can lead to adverse effects and therapeutic failure. Consequently, a thorough assessment of a compound's selectivity profile is a critical step in the preclinical development pipeline. This guide provides an in-depth technical comparison of the inhibitory activity of compounds based on the 2-benzenesulfonamidobenzoic acid scaffold against key enzyme families: Carbonic Anhydrases (CAs), Matrix Metalloproteinases (MMPs), and Methionine Aminopeptidase 2 (MetAP2).

While direct and comprehensive inhibitory data for the parent compound, 2-benzenesulfonamidobenzoic acid, is not extensively available in the public domain, this guide will leverage data from its closely related derivatives to build a representative selectivity profile. This analysis will be benchmarked against well-established, clinically relevant inhibitors: Acetazolamide for Carbonic Anhydrases and Batimastat for Matrix Metalloproteinases. Through detailed experimental protocols and comparative data analysis, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to assess the selectivity of this important chemical scaffold.

The Imperative of Enzyme Selectivity in Drug Development

The therapeutic efficacy of an enzyme inhibitor is intrinsically linked to its selectivity. An ideal inhibitor will potently modulate the activity of its intended target while exhibiting minimal interaction with other enzymes, particularly those with homologous active sites or those involved in critical physiological processes. The benzenesulfonamide moiety, a key feature of 2-benzenesulfonamidobenzoic acid, is a well-known zinc-binding group, making it a privileged scaffold for inhibiting a wide range of zinc-containing enzymes, including CAs and MMPs.[1][2] This inherent promiscuity underscores the importance of rigorous selectivity screening.

Achieving selectivity is a significant challenge in drug design. It often involves exploiting subtle differences in the active site geometries and surrounding amino acid residues of the target enzymes.[1] A lack of selectivity can lead to a host of undesirable outcomes, from minor side effects to severe toxicity. Therefore, the early and comprehensive assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.

Comparative Enzyme Inhibition Analysis

To provide a framework for assessing the selectivity of 2-benzenesulfonamidobenzoic acid derivatives, we will compare their inhibitory profiles against three distinct and therapeutically relevant enzyme families.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics. However, the existence of at least 15 human CA isoforms necessitates a high degree of selectivity to avoid off-target effects.

Comparative Inhibitor: Acetazolamide , a non-selective sulfonamide inhibitor, is a widely used clinical agent and serves as an excellent benchmark for broad-spectrum CA inhibition.

Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. Their dysregulation is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. The MMP family comprises over 20 members with often overlapping substrate specificities, making the development of selective inhibitors a significant challenge.

Comparative Inhibitor: Batimastat (BB-94) , a potent, broad-spectrum MMP inhibitor, provides a benchmark for pan-MMP inhibitory activity.

Methionine Aminopeptidase 2 (MetAP2)

Methionine aminopeptidase 2 is a metalloenzyme that removes the N-terminal methionine from newly synthesized proteins. Its inhibition has been shown to have anti-angiogenic and anti-tumor effects, making it an attractive target for cancer therapy.

Comparative Inhibitor: While a single, universally accepted benchmark is less defined for MetAP2, compounds like M8891 serve as examples of potent and selective inhibitors.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory activities (IC50 or Ki values) of derivatives of 2-benzenesulfonamidobenzoic acid and the comparator compounds against various enzyme isoforms. It is important to note that the data for the 2-benzenesulfonamidobenzoic acid scaffold is based on published results for its derivatives and is intended to be representative of the scaffold's potential activity and selectivity.

Inhibitor Enzyme Target Inhibitory Potency (IC50/Ki) Selectivity Profile Reference
Benzenesulfonamide Derivatives hCA IMicromolar (µM) rangeGenerally less potent against cytosolic isoforms
hCA IIHigh nanomolar (nM) to low µM rangeMore potent against hCA II than hCA I
hCA IXNanomolar (nM) rangeOften show selectivity for tumor-associated isoforms
MMP-2Nanomolar (nM) to micromolar (µM) rangeVaries with derivative structure
MMP-9Nanomolar (nM) to micromolar (µM) rangeVaries with derivative structure
MetAP2Nanomolar (nM) range (for specific derivatives)Can be highly selective over MetAP1
Acetazolamide hCA I250 nM (Ki)Broad-spectrum CA inhibitor
hCA II12 nM (Ki)Potent inhibitor of multiple CAs
hCA IV74 nM (Ki)
hCA IX30 nM (IC50)
hCA VB54 nM (Ki)
hCA XIV41 nM (Ki)
Batimastat (BB-94) MMP-13 nM (IC50)Broad-spectrum MMP inhibitor
MMP-24 nM (IC50)
MMP-320 nM (IC50)
MMP-76 nM (IC50)
MMP-94 nM (IC50)
M8891 MetAP254 nM (IC50), 4.33 nM (Ki)Highly selective for MetAP2 over MetAP1 (>10 µM)

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed, step-by-step methodologies for assessing the inhibitory activity of compounds against the enzyme families discussed.

Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This assay leverages the esterase activity of CAs to spectrophotometrically measure inhibition.

Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the chromogenic product 4-nitrophenol, which can be quantified by measuring the absorbance at 400 nm. The rate of this reaction is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4.

    • Enzyme Solution: Reconstitute purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX) in the assay buffer to a final concentration of 1-2 µM.

    • Substrate Solution: Prepare a 10 mM stock solution of 4-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 2-benzenesulfonamidobenzoic acid derivative) and the reference inhibitor (Acetazolamide) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to the appropriate wells.

    • Add 10 µL of the serially diluted inhibitor or DMSO (for control wells) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes at 25°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Buffer to Plate P1->A1 P2 Prepare Enzyme Solution A2 Add Enzyme P2->A2 P3 Prepare Substrate (p-NPA) A5 Add Substrate (p-NPA) P3->A5 P4 Prepare Inhibitor Dilutions A3 Add Inhibitor/DMSO P4->A3 A1->A2 A2->A3 A4 Incubate (15 min) A3->A4 A4->A5 A6 Kinetic Read (400 nm) A5->A6 D1 Calculate Reaction Rates A6->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Carbonic Anhydrase Inhibition Assay Workflow

Matrix Metalloproteinase Inhibition Assay (Fluorogenic Substrate Method)

This is a sensitive and widely used method for determining MMP inhibitory activity.

Principle: The assay utilizes a fluorogenic peptide substrate that contains a fluorescent reporter group and a quencher group. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by an active MMP, the reporter is separated from the quencher, resulting in an increase in fluorescence that can be measured over time.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.

    • Enzyme Solution: Activate the pro-MMP enzyme (e.g., pro-MMP-2, pro-MMP-9) according to the manufacturer's instructions (typically with APMA). Dilute the activated MMP in the assay buffer to the desired final concentration.

    • Substrate Solution: Prepare a stock solution of a suitable fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound and the reference inhibitor (Batimastat) in DMSO.

  • Assay Procedure (96-well black plate format):

    • Add assay buffer to each well to bring the final volume to 100 µL.

    • Add the diluted inhibitor or DMSO to the respective wells.

    • Add the activated MMP enzyme to all wells except the substrate control wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode (e.g., excitation at 328 nm, emission at 393 nm) for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of substrate cleavage (fluorescence increase per minute) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Methionine Aminopeptidase 2 (MetAP2) Inhibition Assay

This assay measures the release of methionine from a synthetic peptide substrate.

Principle: The assay involves the incubation of MetAP2 with a substrate peptide (e.g., Met-Ala-Ser) and the test inhibitor. The amount of released methionine is then quantified, often using a coupled enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 100 mM HEPES buffer, pH 7.5, containing 0.1 mM CoCl2.

    • Enzyme Solution: Dilute recombinant human MetAP2 in the assay buffer.

    • Substrate Solution: Prepare a stock solution of the Met-Ala-Ser tripeptide in the assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compound in DMSO.

    • Detection Reagents: Prepare reagents for a coupled enzyme assay to detect methionine (e.g., L-amino acid oxidase, horseradish peroxidase, and a chromogenic substrate like Amplex Red).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer, MetAP2 enzyme, and inhibitor/DMSO to the wells.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and add the detection reagents.

    • Incubate at 37°C for 15-30 minutes to allow for color/fluorescence development.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells without enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Visualizing Selectivity

The concept of enzyme selectivity can be visualized as a differential interaction between an inhibitor and multiple enzymes. An ideal selective inhibitor will have high affinity for its target enzyme and low affinity for off-target enzymes.

G cluster_inhibitors cluster_enzymes I1 Selective Inhibitor High Affinity E1 {Target Enzyme | e.g., CA II} I1->E1 Strong Inhibition E2 {Off-Target Enzyme 1 | e.g., CA I} I1->E2 Weak/No Inhibition E3 {Off-Target Enzyme 2 | e.g., MMP-2} I1->E3 Weak/No Inhibition I2 Non-Selective Inhibitor Broad Affinity I2->E1 Strong Inhibition I2->E2 Strong Inhibition I2->E3 Strong Inhibition

Conceptual Diagram of Selective vs. Non-Selective Inhibition

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the enzyme selectivity of compounds based on the 2-benzenesulfonamidobenzoic acid scaffold. By employing standardized and robust in vitro enzyme inhibition assays, researchers can generate the critical data needed to understand a compound's selectivity profile. The comparative analysis against established inhibitors like Acetazolamide and Batimastat offers a valuable context for interpreting these findings.

The data on derivatives of 2-benzenesulfonamidobenzoic acid suggest that this scaffold can be chemically modified to achieve varying degrees of potency and selectivity against carbonic anhydrases, matrix metalloproteinases, and methionine aminopeptidase 2. Future research should focus on obtaining direct and comprehensive inhibitory data for the parent compound to fully elucidate its intrinsic selectivity. Furthermore, structure-activity relationship (SAR) studies, guided by the principles and methodologies outlined in this guide, will be instrumental in designing next-generation inhibitors with enhanced selectivity and improved therapeutic potential. The systematic evaluation of enzyme selectivity is paramount to advancing promising lead compounds from the bench to the clinic.

References

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. [Link]

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A Senior Application Scientist's Guide to the Validation of a Bioassay for Screening 2-Benzenesulfonamidobenzoic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of early-stage drug discovery, the successful identification of novel therapeutic agents from vast chemical libraries is critically dependent on the quality of the screening assay. A robust, reproducible, and relevant bioassay is the cornerstone of any high-throughput screening (HTS) campaign. This guide provides an in-depth comparison and validation framework for a bioassay designed to screen a 2-benzenesulfonamidobenzoic acid library, a chemical scaffold known for its potential as an enzyme inhibitor.

Here, we move beyond a simple checklist of validation steps. We delve into the causality behind experimental choices, providing the rationale necessary for researchers to not only execute but also adapt these principles to their own discovery programs. Our focus will be a hypothetical biochemical assay targeting Methionine aminopeptidase-2 (MetAP2) , a metalloprotease involved in the post-translational modification of nascent proteins and a validated target in oncology and other therapeutic areas.[1][2][3]

The Central Role of MetAP2 in Cellular Proliferation

MetAP2 plays a crucial role in cell proliferation and angiogenesis by cleaving the N-terminal methionine from a specific subset of newly synthesized proteins.[3] This processing is essential for the proper function and maturation of these proteins, which can, in turn, affect downstream signaling pathways critical for cell growth and the formation of new blood vessels.[3][4] Inhibition of MetAP2 disrupts these processes, leading to cell cycle arrest and a reduction in angiogenesis, making it an attractive target for therapeutic intervention, particularly in cancer.[2][5]

Below is a simplified representation of the signaling pathway influenced by MetAP2, highlighting the point of intervention for inhibitors.

MetAP2_Pathway cluster_0 Protein Synthesis & Maturation cluster_1 Downstream Cellular Processes Nascent Proteins Nascent Proteins MetAP2 MetAP2 Nascent Proteins->MetAP2 N-terminal Methionine Cleavage Mature Proteins Mature Proteins MetAP2->Mature Proteins Cell Proliferation Cell Proliferation Mature Proteins->Cell Proliferation Angiogenesis Angiogenesis Mature Proteins->Angiogenesis Inhibitor 2-Benzenesulfonamido- benzoic Acid Library Inhibitor->MetAP2 Inhibition

Caption: Simplified MetAP2 signaling pathway.

The Imperative of Assay Validation: Establishing a Trustworthy Screening System

The objective of assay validation is to demonstrate that the chosen methodology is fit for its intended purpose: reliably identifying true "hits" from a chemical library while minimizing false positives and negatives.[6] This is not merely a quality control step but a fundamental component of scientific integrity. A poorly validated assay can lead to the costly pursuit of artifactual hits or, conversely, the premature dismissal of promising lead compounds.

Our validation strategy is built on assessing key performance parameters that, together, paint a comprehensive picture of the assay's robustness and reliability.

The Experimental Validation Workflow

The journey from assay concept to a fully validated HTS-ready protocol involves a multi-stage process. Each stage builds upon the last, systematically de-risking the assay and ensuring its performance meets the stringent demands of a large-scale screen.

Validation_Workflow A Assay Development (Reagent Optimization) B Pre-Validation (Signal Stability, DMSO Tolerance) A->B Establish Basic Protocol C Statistical Validation (Z'-Factor, Signal Window) B->C Assess Robustness D Pilot Screen (Small Compound Set) C->D Confirm Performance E Full HTS Campaign D->E Scale-Up

Caption: High-level workflow for bioassay validation.

Comparative Analysis of Assay Formats: Fluorescence vs. Absorbance

For a MetAP2 enzymatic assay, a common approach is to use a synthetic peptide substrate that, upon cleavage by the enzyme, releases a detectable molecule. Two primary detection methods are absorbance and fluorescence. The choice between them is a critical experimental decision with significant implications for assay performance.

FeatureFluorescence-Based AssayAbsorbance-Based AssayRationale for Choice
Principle Measures light emitted by a fluorescent product (fluorophore).Measures light absorbed by a colored product (chromophore).Fluorescence is an emission process, resulting in a dark background and higher potential signal-to-noise.[7][8]
Sensitivity High (pM to nM range).[7][9]Moderate (µM range).For detecting subtle inhibition or for use with low enzyme concentrations, fluorescence is superior.[8]
Dynamic Range Wide.Narrow.A wider dynamic range allows for more precise quantification of inhibition over a broader range of compound concentrations.
Compound Interference Susceptible to fluorescent compounds (autofluorescence) and quenchers.Susceptible to colored compounds that absorb at the detection wavelength.The 2-benzenesulfonamidobenzoic acid scaffold is not inherently fluorescent, making fluorescence a viable option. However, library-specific pre-screening for autofluorescence is recommended.
Cost Reagents and instrumentation can be more expensive.Generally less expensive.The trade-off between cost and data quality must be considered. For HTS, the superior sensitivity of fluorescence often justifies the cost by reducing reagent consumption and improving hit confidence.

Core Validation Parameters and Experimental Protocols

Here we detail the essential experiments to validate our chosen fluorescence-based MetAP2 inhibition assay.

Reagent Optimization and Stability

Causality: Before statistical validation, the fundamental components of the assay must be optimized. This includes determining the optimal concentrations of enzyme and substrate to ensure the reaction proceeds under Michaelis-Menten kinetics, providing a linear and robust signal.

Protocol: Enzyme and Substrate Titration

  • Enzyme Titration:

    • Prepare serial dilutions of recombinant human MetAP2 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 µM MnCl₂).[10]

    • Add the dilutions to a 384-well plate.

    • Add a fixed, saturating concentration of a fluorogenic substrate (e.g., Met-AMC).[11]

    • Monitor the increase in fluorescence over time (e.g., 30 minutes) using a plate reader.

    • Plot the initial reaction rate (RFU/min) against enzyme concentration. Select the lowest enzyme concentration that gives a robust signal well above background and falls within the linear range of the curve.

  • Substrate (Met-AMC) Titration:

    • Using the optimized enzyme concentration, prepare serial dilutions of the Met-AMC substrate.

    • Initiate the reaction and measure the initial reaction rates.

    • Plot the reaction rate against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value.

    • For the screening assay, use a substrate concentration equal to or slightly below the Kₘ to ensure sensitivity to competitive inhibitors.

DMSO Tolerance and Signal Stability

Causality: Compounds in screening libraries are typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO that does not adversely affect enzyme activity, as this will define the maximum compound concentration that can be screened.[12] Signal stability ensures that the assay readout is consistent over the time required to read a full plate in an HTS setting.

Protocol: DMSO Tolerance

  • Prepare reactions with the optimized enzyme and substrate concentrations.

  • Add varying final concentrations of DMSO (e.g., 0.1% to 5%) to the wells.

  • Include a "0% DMSO" control.

  • Measure the enzymatic activity.

  • Plot percent inhibition/activity versus DMSO concentration. The highest DMSO concentration that results in less than 10% inhibition of the enzyme is considered the tolerance limit.

Statistical Validation: The Z'-Factor and Signal Window

Causality: The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[13][14] It is a dimensionless value that accounts for both the dynamic range of the assay (the difference between positive and negative controls) and the data variation associated with those measurements.[13] A Z'-factor close to 1 indicates a large separation between controls and low variability, signifying an excellent assay.[13]

The formula for the Z'-factor is: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (no inhibition, 0% effect).

  • μₙ and σₙ are the mean and standard deviation of the negative control (full inhibition, 100% effect).

Protocol: Z'-Factor Determination

  • Prepare a 384-well plate.

  • In half of the wells (n=192), set up the positive control : optimized MetAP2 enzyme, substrate, and DMSO (at the determined tolerance limit). This represents 0% inhibition.

  • In the other half of the wells (n=192), set up the negative control : substrate and DMSO, but with either no enzyme or a known, potent MetAP2 inhibitor to achieve maximum inhibition. This represents 100% inhibition.

  • Incubate the plate for the standard reaction time.

  • Read the fluorescence intensity of the entire plate.

  • Calculate the mean and standard deviation for both the positive and negative control populations.

  • Calculate the Z'-factor using the formula above.

Interpreting the Results: A Comparative Analysis

To illustrate the importance of this metric, we present hypothetical data from two different assay formats for the same MetAP2 target.

ParameterAssay A (Fluorescence-Based)Assay B (Absorbance-Based)
Positive Control Mean (μₚ) 85,000 RFU0.8 AU
Positive Control SD (σₚ) 2,500 RFU0.09 AU
Negative Control Mean (μₙ) 5,000 RFU0.2 AU
Negative Control SD (σₙ) 500 RFU0.05 AU
Signal Window (μₚ - μₙ) 80,000 RFU0.6 AU
3(σₚ + σₙ) 9,0000.42
Z'-Factor 0.89 0.30
Assay Quality Excellent Marginal/Requires Optimization

Interpretation:

  • Assay A (Z' = 0.89): This assay is considered excellent and highly suitable for HTS.[15][16] The large signal window and low data variability provide high confidence in distinguishing hits from inactive compounds.

  • Assay B (Z' = 0.30): This assay is marginal.[15][16] While there is a separation between the controls, the high variability relative to the signal window means there will be significant overlap between the distributions of active and inactive compounds, leading to a high rate of false positives and false negatives. This assay would require significant optimization before being used for screening.

Hit Confirmation and Orthogonal Assays

  • Re-testing: Primary hits should be re-tested in the same assay, often in triplicate, to confirm activity and rule out random error.

  • Dose-Response Curves: Confirmed hits must be tested across a range of concentrations to determine their potency (IC₅₀). This demonstrates a specific, concentration-dependent effect.

  • Orthogonal Assays: Crucially, hits should be validated in a secondary, orthogonal assay that uses a different detection technology or substrate.[17] This helps to eliminate false positives that arise from interference with the primary assay's specific format (e.g., a compound that quenches the fluorescence of Met-AMC but does not actually inhibit MetAP2). For our campaign, an alternative could be a coupled-enzyme assay that measures methionine release via an absorbance-based readout.[18]

  • Cell-Based Assays: The ultimate validation comes from demonstrating activity in a relevant cellular context. A cell-based assay, such as a proliferation assay using human umbilical vein endothelial cells (HUVECs), can confirm that the compound is cell-permeable and engages the MetAP2 target in a biological system to produce the desired anti-proliferative effect.[10]

Conclusion

The validation of a bioassay is a systematic and indispensable process in drug discovery. By understanding the causality behind each experimental step—from fundamental reagent optimization to rigorous statistical evaluation with the Z'-factor—researchers can build a screening platform that is not only robust and reproducible but also scientifically sound. For screening a 2-benzenesulfonamidobenzoic acid library against MetAP2, a fluorescence-based assay, when properly validated to achieve a Z'-factor > 0.5, provides a sensitive and reliable method for identifying novel inhibitors. This foundational work ensures that the subsequent investment in hit-to-lead chemistry and preclinical development is built upon a foundation of high-quality, trustworthy data.

References

  • MetAP2 inhibition reduces food intake and body weight in a ciliopathy mouse model of obesity. PubMed Central. Available at: [Link]

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A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the synthesis and biological testing of 2-benzenesulfonamidobenzoic acid, a molecule of significant interest in medicinal chemistry. We will delve into the nuances of its preparation, offering a comparative look at synthetic methodologies to address the critical aspect of reproducibility. Furthermore, we will explore its diverse biological activities, presenting standardized protocols and comparative data for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and evaluate this compound and its analogs.

Part 1: Synthesis of 2-Benzenesulfonamidobenzoic Acid: A Reproducibility-Focused Comparison

The reliable synthesis of a compound is the cornerstone of any subsequent biological investigation. In this section, we compare two primary synthetic routes to 2-benzenesulfonamidobenzoic acid, discussing their advantages, potential pitfalls, and strategies to ensure consistent outcomes.

Method 1: The Classical Approach - Condensation of Anthranilic Acid and Benzenesulfonyl Chloride

This is the most widely reported method for the synthesis of 2-benzenesulfonamidobenzoic acid.[1][2] The reaction proceeds via a nucleophilic attack of the amino group of anthranilic acid on the sulfonyl chloride.

Experimental Protocol:

  • Dissolution and Basification: Dissolve anthranilic acid in water. Basify the solution to a pH of 8-9 using an aqueous solution of sodium carbonate. This deprotonates the carboxylic acid and enhances the nucleophilicity of the amine.

  • Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride to the stirred solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Acidification and Precipitation: Upon completion, acidify the reaction mixture to a pH of 1-2 with hydrochloric acid. This protonates the carboxylate, rendering the product insoluble in the aqueous medium.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol/water, can be employed for further purification to yield the final product.[3]

Causality and Reproducibility Insights:

  • pH Control: Maintaining the basic pH during the addition of benzenesulfonyl chloride is crucial. An acidic environment would protonate the amine group of anthranilic acid, rendering it non-nucleophilic and halting the reaction.

  • Rate of Addition: Slow addition of the sulfonyl chloride is recommended to control the exothermicity of the reaction and minimize the formation of side products, such as the symmetrical bis-sulfonamide from the reaction of two molecules of benzenesulfonyl chloride with one molecule of water.

  • Purification: While filtration provides a crude product, recrystallization is often necessary to remove unreacted starting materials and side products. The choice of recrystallization solvent is critical for obtaining high purity crystals.

Method 2: A Modern Alternative - One-Pot Synthesis from Carboxylic Acids and Amines

Recent advancements have led to the development of one-pot procedures for the synthesis of sulfonamides directly from carboxylic acids and amines, bypassing the need for the often harsh conditions required to prepare sulfonyl chlorides.[4] This approach involves the in situ generation of a sulfonyl chloride equivalent from the corresponding carboxylic acid.

Conceptual Workflow:

This method leverages a copper-catalyzed ligand-to-metal charge transfer (LMCT) process to convert the aromatic carboxylic acid to a sulfonyl chloride intermediate, which then reacts in the same pot with an amine to form the sulfonamide.[4]

G A Anthranilic Acid C In situ Sulfonyl Chloride Formation A->C Decarboxylative Chlorosulfonylation B Copper Catalyst + SO2Cl2 B->C E 2-Benzenesulfonamidobenzoic Acid C->E Amination D Amine (Benzenesulfonamide) D->E

Caption: Conceptual workflow of the one-pot sulfonamide synthesis.

Advantages and Reproducibility Considerations:

  • Milder Conditions: This method often employs milder reaction conditions compared to the classical approach, which can be beneficial for sensitive substrates.

  • Reduced Steps: The one-pot nature of the reaction improves efficiency by reducing the number of synthetic steps and purification procedures.

  • Substrate Scope: This methodology has been shown to be applicable to a diverse range of carboxylic acids and amines.[4]

  • Reproducibility: As a newer method, the reproducibility may be more dependent on the specific catalyst system and reaction conditions. Careful optimization is necessary to ensure consistent yields and purity.

Comparison of Synthetic Methods:

FeatureMethod 1: Classical CondensationMethod 2: One-Pot Synthesis
Starting Materials Anthranilic acid, Benzenesulfonyl chlorideAnthranilic acid, Amine, SO2Cl2, Catalyst
Number of Steps 2 (synthesis and purification)1 (one-pot)
Reaction Conditions Basic, then acidic; Room temperatureOften milder, catalyst-dependent
Known Reproducibility High, well-establishedEmerging, requires optimization
Potential Issues Hydrolysis of sulfonyl chloride, side reactionsCatalyst sensitivity, substrate scope limitations
Reported Yields High (80-98%)[1][2]Variable, dependent on substrates and catalyst

Part 2: Biological Testing of 2-Benzenesulfonamidobenzoic Acid: A Comparative Guide to Key Assays

2-Benzenesulfonamidobenzoic acid and its derivatives have been investigated for a range of biological activities. This section provides an overview of the key therapeutic targets and standardized assays to evaluate the compound's efficacy, with a focus on generating reproducible and comparable data.

Anticancer Activity: Methionine Aminopeptidase-2 (MetAP2) Inhibition

MetAP2 is a metalloenzyme that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of MetAP2 is a validated strategy in cancer therapy.[5] Anthranilic acid sulfonamides have been reported as inhibitors of MetAP2.[1][2]

Experimental Protocol: MetAP2 Inhibition Assay

This biochemical assay measures the enzymatic activity of MetAP2 in the presence of an inhibitor.

  • Enzyme and Inhibitor Incubation: Recombinant human MetAP2 is pre-incubated with varying concentrations of the test compound (e.g., 2-benzenesulfonamidobenzoic acid) in an appropriate buffer.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a synthetic substrate, such as Met-Gly-Pro-AMC.

  • Detection: The cleavage of the substrate by MetAP2 releases a fluorescent or colorimetric product, which is quantified using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

G cluster_0 MetAP2 Inhibition Assay A MetAP2 Enzyme C Incubation A->C B Test Compound B->C D Substrate Addition C->D E Signal Detection D->E F IC50 Calculation E->F

Caption: Workflow for a MetAP2 inhibition assay.

Comparative Data for MetAP2 Inhibitors:

CompoundTargetIC50Reference
M8891Human MetAP252 nM[6]
M8891Murine MetAP232 nM[6]
A-357300MetAP20.12 µM[7]
Triazole derivativeMetAP-28 nM[8]
LAF389MetAp2800 nM[7]
Neuropathic Pain: Mas-related G-protein coupled Receptor X1 (MrgX1) Modulation

MrgX1 is a G-protein coupled receptor expressed in sensory neurons and is implicated in pain signaling. Positive allosteric modulators (PAMs) of MrgX1 are being explored as potential therapeutics for chronic pain.[9]

Experimental Protocol: MrgX1 Allosteric Modulator Assay

This cell-based assay measures the ability of a compound to enhance the activity of an MrgX1 agonist.

  • Cell Culture: HEK293 cells stably expressing human MrgX1 are used.

  • Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Compound Addition: The test compound is added to the cells in the presence of a sub-maximal concentration of an MrgX1 agonist (e.g., BAM8-22).

  • Fluorescence Measurement: The increase in intracellular calcium, indicative of receptor activation, is measured using a fluorescence plate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the potentiation of the agonist response against the concentration of the test compound.

Comparative Data for MrgX1 Modulators:

CompoundActivityEC50Reference
ML382PAM190 nM[9]
Compound 1aPAM0.5 µM[10]

Note: EC50 values for 2-benzenesulfonamidobenzoic acid as an MrgX1 modulator are not currently available. The provided data for known modulators serves as a benchmark.

Anti-inflammatory Activity

Benzenesulfonamide derivatives have been reported to possess anti-inflammatory properties.[11][12][13] The evaluation of this activity often involves measuring the inhibition of pro-inflammatory enzymes or cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.

  • Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and treated with various concentrations of the test compound.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant are measured using ELISA.

  • Data Analysis: The IC50 value for the inhibition of cytokine production is calculated.

Comparative Data for Anti-inflammatory Benzenesulfonamides:

CompoundTarget/AssayIC50 / % InhibitionReference
Compound 475-LO (isolated)2.3 µM[11]
Compound 475-LO (intact cells)0.4 µM[11]
Compound 3Carrageenan-induced edema99.69% inhibition[12]
Cyclic imide 4Carrageenan-induced edemaED50: 35.4 mg/kg[13]
Antimicrobial Activity

Sulfonamides are a well-known class of antimicrobial agents.[14][15][16][17] Their activity is typically assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: The bacterial strain of interest is grown to a specific density.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microplate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Comparative Data for Antimicrobial Benzenesulfonamides:

CompoundOrganismMIC (µg/mL)Reference
Compound 13M. abscessus0.5 - 4[14]
Isopropyl derivativeS. aureus3.9[15]
Isopropyl derivativeA. xylosoxidans3.9[15]
Analogue 4eS. aureus80.69% inhibition at 50 µg/mL[16]

Conclusion

This guide provides a framework for the reproducible synthesis and comprehensive biological evaluation of 2-benzenesulfonamidobenzoic acid. By understanding the nuances of the synthetic procedures and employing standardized biological assays, researchers can generate reliable and comparable data, which is essential for advancing our understanding of this important scaffold in drug discovery. The provided protocols and comparative data serve as a valuable resource for scientists working in this field.

References

  • Gerstmeier, J., et al. (2018). Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflammation. European Journal of Medicinal Chemistry, 157, 1138-1153.
  • Garrabrant, T. A., et al. (2004). Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2). Angiogenesis, 7(4), 335-342.
  • Shi, T., et al. (2019). Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1). ACS Medicinal Chemistry Letters, 10(10), 1426-1431.
  • Li, W. W. (2000). Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis.
  • Hamed, A. M., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(23), 8345.
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  • Abdel-Wahab, B. F., et al. (2021). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1752.
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Navigating the Pharmacokinetic Landscape of 2-Benzenesulfonamidobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is paramount for their successful translation into viable drug candidates. This guide offers a comparative analysis of the pharmacokinetic profiles of 2-benzenesulfonamidobenzoic acid derivatives, a scaffold of significant interest in medicinal chemistry. By synthesizing available experimental data and structure-activity relationship (SAR) insights, this document aims to provide a foundational understanding of the pharmacokinetic potential within this compound class.

The journey of a drug from administration to its target site and subsequent elimination from the body is governed by its pharmacokinetic properties. A favorable ADME profile is crucial for achieving desired therapeutic efficacy and minimizing potential toxicity.[1] The 2-benzenesulfonamidobenzoic acid core, characterized by a benzoic acid moiety linked to a benzenesulfonamide group, presents a unique combination of functional groups that influence its physicochemical and, consequently, its pharmacokinetic characteristics.

The Core Moiety: 2-Benzenesulfonamidobenzoic Acid

The parent structure, 2-benzenesulfonamidobenzoic acid, is synthesized through the condensation of anthranilic acid and benzenesulfonyl chloride.[2] Its structure features a carboxylic acid group, which is a key hydrogen bond donor and acceptor, often crucial for target engagement and influencing solubility.[3] The sulfonamide linkage and the two aromatic rings also play significant roles in the molecule's overall lipophilicity, plasma protein binding, and metabolic stability. Understanding how substitutions on either of the phenyl rings modulate these properties is key to designing derivatives with optimized pharmacokinetic profiles.

Comparative Pharmacokinetic Properties

Absorption

The oral bioavailability of sulfonamide-containing compounds can be limited by poor absorption or a significant first-pass effect in the gut and liver.[4] For instance, a study on a thiazole benzenesulfonamide beta-3 adrenergic receptor agonist showed that its low oral bioavailability in rats (17%) and monkeys (4%) was due to a combination of poor oral absorption and hepatic first-pass metabolism.[4]

Structural modifications can significantly impact absorption. It was hypothesized that reducing the number of hydrogen bonding sites in a molecule could improve its oral bioavailability. This was demonstrated when a morpholine derivative of a benzenesulfonamide compound showed a dramatically improved oral bioavailability of 56% compared to the parent compound's 4% in monkeys.[4]

Distribution

The distribution of a drug within the body is influenced by its plasma protein binding and its ability to permeate tissues. Benzenesulfonamide derivatives have been shown to interact with plasma proteins, which can affect their free concentration and availability to act on their target.[5] The volume of distribution (Vd) is a key parameter in this context. For example, the aurora kinase inhibitor AMG 900, a complex molecule, exhibited a small volume of distribution in preclinical species.[5] The lipophilicity and electronic properties of substituents on the aromatic rings of 2-benzenesulfonamidobenzoic acid derivatives will likely be major determinants of their distribution profiles.

Metabolism

The liver is the primary site of metabolism for many drugs, and benzenesulfonamide derivatives are no exception. Metabolic pathways for related compounds include hydroxylation, dehydrogenation, glucuronidation, glycine conjugation, and N-acetyl conjugation.[6] For instance, a study on 2-(2-hydroxypropanamido) benzoic acid in rats identified 13 metabolites, comprising 3 phase I and 10 phase II metabolites.[6] The metabolic stability of these compounds can be assessed in vitro using liver microsomes.[1][7] The specific sites of metabolism on the 2-benzenesulfonamidobenzoic acid scaffold will depend on the nature and position of its substituents.

Excretion

The kidneys are the primary route of excretion for many small molecule drugs and their metabolites. The clearance rate (CL) is a measure of the efficiency of drug elimination. In a study of the A2A receptor antagonist ZM241385, high clearance and low bioavailability were observed in rats, suggesting rapid elimination.[7] The acidic nature of the carboxylic acid group in 2-benzenesulfonamidobenzoic acid derivatives suggests that renal clearance could be a significant route of elimination.

Structure-Activity and Structure-Pharmacokinetic Relationships

The biological activity and pharmacokinetic properties of benzenesulfonamide derivatives are highly dependent on their chemical structure.[8][9][10] For example, in the context of carbonic anhydrase inhibitors, the binding affinity and isoform specificity of benzenesulfonamide-based inhibitors are dictated by active-site residues and the nature of their "tail" groups.[8] Similarly, the substitution pattern on the phenyl rings of 2-benzenesulfonamidobenzoic acid will influence its ADME properties. For instance, adding lipophilic groups might increase plasma protein binding and the volume of distribution, while introducing sites for metabolism could decrease the half-life.[3] In silico tools can be employed to predict the ADME properties of novel derivatives and guide their design.[11][12][13]

Tabulated Comparative Data

The following tables summarize hypothetical pharmacokinetic data for a theoretical series of 2-benzenesulfonamidobenzoic acid derivatives to illustrate how structure modifications can influence ADME properties. The parent compound is 2-benzenesulfonamidobenzoic acid.

Table 1: In Vitro ADME Properties of 2-Benzenesulfonamidobenzoic Acid Derivatives

CompoundR1 (Benzoic Acid Ring)R2 (Sulfonamide Phenyl Ring)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min in human liver microsomes)Plasma Protein Binding (%)
Parent HH0.54585
Analog A 4-ClH1.26092
Analog B H4-OCH₃0.83088
Analog C 4-Cl4-OCH₃1.54095

Table 2: In Vivo Pharmacokinetic Properties of 2-Benzenesulfonamidobenzoic Acid Derivatives in Rats (10 mg/kg, oral administration)

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Clearance (mL/min/kg)
Parent 3501.012002025
Analog A 5000.525003518
Analog B 2801.59501530
Analog C 6200.531004515

Experimental Protocols

A thorough evaluation of the pharmacokinetic properties of 2-benzenesulfonamidobenzoic acid derivatives requires a combination of in vitro and in vivo studies.

In Vitro Metabolic Stability Assay
  • Preparation : A reaction mixture is prepared containing the test compound (e.g., 1 µM) and liver microsomes (from human or relevant animal species) in a phosphate buffer.[1]

  • Pre-incubation : The mixture is pre-incubated at 37°C to equilibrate.

  • Initiation : The metabolic reaction is initiated by adding an NADPH regenerating system.[1]

  • Sampling : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable solvent like acetonitrile.

  • Analysis : The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Interpretation : The half-life (t½) of the compound is calculated from the rate of its disappearance.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Model : Male Sprague-Dawley rats are commonly used.

  • Dosing : The test compound is administered intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling : Blood samples are collected at predetermined time points post-dosing via a cannulated vein.

  • Plasma Preparation : Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis : The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis : Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability.

Visualizing Experimental Workflows and Metabolic Pathways

G cluster_0 In Vivo Pharmacokinetic Study Workflow A Acclimatization of Animals B Dosing (IV and PO) A->B C Serial Blood Sampling B->C D Plasma Separation C->D F Sample Analysis D->F E Bioanalytical Method Development (LC-MS/MS) E->F G Pharmacokinetic Data Analysis F->G H Determination of PK Parameters G->H

Caption: A typical workflow for an in vivo pharmacokinetic study.

G cluster_1 Potential Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Benzenesulfonamidobenzoic Acid Derivative P1_1 Hydroxylation Parent->P1_1 CYP450 P1_2 N-dealkylation Parent->P1_2 CYP450 P2_1 Glucuronidation Parent->P2_1 UGTs P2_3 Glycine Conjugation Parent->P2_3 Acyl-CoA Synthetase P1_1->P2_1 UGTs P2_2 Sulfation P1_1->P2_2 SULTs

Caption: Potential metabolic pathways for 2-benzenesulfonamidobenzoic acid derivatives.

Discussion and Future Directions

The pharmacokinetic properties of 2-benzenesulfonamidobenzoic acid derivatives are intricately linked to their structural features. The available literature on related compounds suggests that strategic modifications to the core scaffold can be used to modulate ADME properties. For instance, enhancing metabolic stability might be achieved by blocking potential sites of metabolism with groups like fluorine, while improving absorption could involve reducing hydrogen bond donors.[4]

Future research should focus on systematic studies that directly compare the pharmacokinetic profiles of a series of 2-benzenesulfonamidobenzoic acid derivatives with varied substitution patterns. This would enable the development of robust structure-pharmacokinetic relationship models for this chemical class, which would be invaluable for guiding the design of new therapeutic agents with optimized drug-like properties. The use of physiologically based pharmacokinetic (PBPK) modeling could also aid in predicting human pharmacokinetics from preclinical data.[14]

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-benzenesulfonamidobenzoic acid, a compound utilized in various research and development applications. Adherence to these protocols is essential not only for regulatory compliance but also for protecting laboratory personnel and the surrounding ecosystem from potential harm. The procedures outlined herein are grounded in established safety principles and are designed to provide a self-validating system for waste management.

Hazard Profile and Waste Characterization: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the substance's inherent hazards is critical. While a specific Safety Data Sheet (SDS) for 2-benzenesulfonamidobenzoic acid may not always be readily available, its chemical structure—comprising a benzoic acid moiety and a benzenesulfonamide group—allows for an expert assessment of its likely hazardous properties.

  • Corrosivity and Acidity : The presence of the carboxylic acid group suggests that the compound is acidic. As such, it has the potential to be corrosive. The general guideline for corrosive wastes is that they are aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. While solid, the acidic nature of this compound necessitates careful handling to avoid skin and eye irritation or damage.

  • Toxicity : Like many complex organic molecules, 2-benzenesulfonamidobenzoic acid should be presumed harmful if swallowed or inhaled. Benzoic acid itself has moderate acute oral toxicity[1]. Therefore, all waste containing this compound must be handled as toxic waste.

  • Environmental Hazards : Aromatic compounds and their derivatives can be harmful to aquatic life[2]. Improper disposal, such as pouring the substance down the drain, can contaminate water sources and negatively impact ecosystems[3]. Therefore, it is classified as an environmental hazard.

Based on these characteristics, 2-benzenesulfonamidobenzoic acid waste must be categorized as hazardous chemical waste . It must never be disposed of in the regular trash or discharged into the sanitary sewer system[3][4][5].

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The following protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally sound. Each step is designed to create a closed-loop system of accountability from the point of generation to final disposal.

Step 1: Immediate Segregation at the Point of Generation

The first and most critical step is the immediate segregation of all waste contaminated with 2-benzenesulfonamidobenzoic acid. This prevents accidental mixing with incompatible chemicals, which could lead to violent reactions or the release of toxic gases[6][7].

Actionable Steps:

  • Designate a specific waste container exclusively for 2-benzenesulfonamidobenzoic acid and materials contaminated with it.

  • Segregate the following waste streams into this container:

    • Unused or expired solid 2-benzenesulfonamidobenzoic acid.

    • Aqueous and solvent solutions containing the compound.

    • Contaminated personal protective equipment (PPE), such as gloves.

    • Contaminated labware, including pipette tips, vials, and weighing papers.

Step 2: Waste Containment and Container Management

Proper containment is crucial to prevent leaks and environmental exposure. The choice of container and its labeling are strictly regulated.

Actionable Steps:

  • Select a Compatible Container : Use a container made of a material chemically resistant to acidic organic compounds. A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition, free of leaks or deterioration[6].

  • Proper Labeling : As soon as the first drop of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste"[5].

    • The full chemical name: "2-Benzenesulfonamidobenzoic Acid".

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

    • The date accumulation started[8].

  • Keep Containers Closed : The waste container must be securely capped at all times, except when actively adding waste[7][8]. This prevents the release of vapors and protects against spills.

  • Do Not Overfill : Fill containers to no more than 90% capacity to allow for vapor expansion and to prevent spills during transport[9].

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[7]. This ensures the waste remains under the control of laboratory personnel.

Actionable Steps:

  • Establish an SAA within your laboratory. This area must be clearly marked.

  • Store the waste container in the SAA. It is best practice to use secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks[9].

  • Ensure the SAA is inspected weekly for leaks and proper labeling[7].

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three days.

Step 4: Final Disposal via Professional Services

The ultimate disposal of hazardous chemical waste must be handled by a licensed professional waste disposal service[6][10]. Laboratory personnel should never attempt to transport hazardous waste off-site.

Actionable Steps:

  • Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup[5][8].

  • Ensure all waste containers are properly labeled and sealed before the scheduled pickup.

  • Complete all required paperwork accurately to maintain a clear chain of custody.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of 2-benzenesulfonamidobenzoic acid waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal A Waste Generation (e.g., unused chemical, contaminated labware) B Characterize as Hazardous Waste (Acidic, Toxic, Environmental Hazard) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) C->D E Store in Designated SAA (Secondary Containment, Weekly Inspection) D->E F Container Full or Accumulation Time Limit Reached? E->F G Arrange Pickup via EHS or Licensed Waste Contractor F->G Yes H Properly Manifest and Transfer Custody G->H

Caption: Workflow for the safe handling and disposal of 2-benzenesulfonamidobenzoic acid waste.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Spill Management Protocol
1. Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Restrict access and ensure the area is well-ventilated[11].
2. Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[6].
3. Contain the Spill: For a solid spill, gently cover it to prevent dust from becoming airborne. Moisten the material with a fine water spray before cleanup if it is a powder[11]. For a liquid spill, contain it with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent[3][11].
4. Clean Up: Carefully sweep or scoop the contained material into a designated hazardous waste container[11].
5. Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste[9].
6. Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with minimizing waste generation.

  • Source Reduction : Order only the quantity of chemical required for your experiments.

  • Scale Reduction : Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.

  • Inventory Management : Maintain a current inventory of chemicals to avoid ordering duplicates and to track expiration dates.

By integrating these principles of hazard assessment, procedural diligence, and proactive waste minimization, researchers can ensure the safe and responsible management of 2-benzenesulfonamidobenzoic acid, upholding the highest standards of laboratory practice and environmental protection.

References

  • BenchChem. (n.d.). General Disposal Procedures for Laboratory Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023, November 15). Retrieved from a website discussing benzoic acid SDS.
  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (2025, July 21). Safety Data Sheet - Benzoic Acid.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet - Benzenesulfonic acid.
  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
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A Researcher's Guide to Personal Protective Equipment for Handling 2-Benzenesulfonamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A thorough risk assessment is the foundational step before handling any chemical.[5][6] The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace for hazards to determine the necessary PPE.[7][8] This guide serves as a critical resource in that assessment.

Hazard Assessment: Understanding the Risks

Based on its constituent functional groups (a sulfonic acid amide and a carboxylic acid), 2-benzenesulfonamidobenzoic acid is anticipated to be a solid organic acid. The primary hazards are associated with its acidic and irritant properties.[2]

  • Skin and Eye Contact: Like benzenesulfonic acid and benzoic acid, direct contact can cause severe skin burns, irritation, and serious eye damage.[3][4][9]

  • Inhalation: Inhalation of dust particles can lead to irritation of the respiratory tract.[2][3]

  • Ingestion: Ingestion may be harmful and cause damage to the digestive tract.[2][10][11]

Therefore, the PPE strategy must create a comprehensive barrier against these routes of exposure.

Core PPE Ensemble: A Multi-Barrier Approach

A standard PPE ensemble for a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes.[12] For handling 2-benzenesulfonamidobenzoic acid, an enhanced selection is required.

Protection Type Equipment Specification Purpose & Rationale
Eye and Face Protection Chemical safety goggles (ANSI Z87.1 certified) or a face shield worn over safety glasses.[13]To protect eyes from splashes and airborne dust particles. Standard safety glasses do not provide a sufficient seal against fine powders or splashes.[12]
Skin Protection Nitrile or neoprene gloves (double-gloving recommended). A chemical-resistant apron or a coated disposable lab coat.[1]To prevent skin contact. Nitrile gloves offer good resistance to a range of organic chemicals.[13] An apron provides an additional barrier against spills on the torso.
Respiratory Protection A NIOSH-approved N95 respirator or higher.[1]Required when handling the powder outside of a certified chemical fume hood or when there is a potential for generating dust. This minimizes inhalation of airborne particles.
Foot Protection Closed-toe, liquid-resistant shoes.To protect feet from spills and falling objects.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure.

Engineering Controls:

  • Chemical Fume Hood: Always handle the solid compound within a properly functioning chemical fume hood to control dust and potential vapors.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.[14]

  • Emergency Equipment: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[15]

Workflow Diagram: PPE Selection Logic

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action Phase A Assess Task & Quantity of 2-benzenesulfonamidobenzoic acid B Review Chemical Hazards (Analogous SDS, Literature) A->B Informs C Select Core PPE Ensemble - Goggles - Nitrile Gloves - Lab Coat B->C D Is powder handled outside fume hood or is dust generation likely? C->D E Add NIOSH-approved Respirator (N95+) D->E Yes F Is there a significant splash risk? D->F No E->F G Add Face Shield & Chemical Apron F->G Yes H Proceed with Experimental Work F->H No G->H caption PPE Selection Workflow

Caption: PPE Selection Workflow

Step-by-Step Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) Sequence (to prevent self-contamination):

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching the outside with your bare hands. Dispose of them in the designated chemical waste container.

  • Lab Coat/Apron: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface turned inward.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]

Spill and Disposal Plan

Preparedness is key to managing accidental releases safely.[16][17]

Spill Response:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE ensemble, gently cover the spill with an absorbent material to avoid creating dust.[18]

    • Slowly add a neutralizing agent like sodium bicarbonate, starting from the perimeter and working inwards.[1][14]

    • Carefully sweep the neutralized mixture into a designated, labeled hazardous waste container.[18]

    • Decontaminate the area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.[19]

Waste Disposal:

  • Contaminated Materials: All disposable items contaminated with 2-benzenesulfonamidobenzoic acid, including gloves, absorbent pads, and weigh papers, must be placed in a clearly labeled hazardous waste container.[1][18]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[1] Follow your institution's guidelines for the disposal of the rinsed container.

By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you establish a robust system of safety and control, building a foundation of trust in your laboratory's commitment to scientific integrity and the well-being of its researchers.

References

  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • SEPS Services. (2022, July 10). 8 Steps to Handling Chemical Spills in the Lab.
  • CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Tennessee. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Lab Manager. (2024). How to Neutralize Chemical Spills.
  • BenchChem. (2025). Essential Safety and Handling Guide for Acidic Compounds in Research.
  • Environmental Health and Safety, University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories.
  • Reagent. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • American Society of Safety Professionals. (2020, March 17). NIOSH Practices in Occupational Risk Assessment.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • University of Utah. (2019, April 11). Acid Handling.
  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
  • Centers for Disease Control and Prevention. (2024). Chemical Safety in the Workplace.
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Sigma-Aldrich. (2025, July 21). Benzoic Acid Safety Data Sheet.
  • Plasma Science and Fusion Center, MIT. (1998, December 4). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Sigma-Aldrich. (2024, September 7). Benzenesulfonic Acid Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Benzenesulfonamide Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). Benzenesulfonic Acid Safety Data Sheet.
  • Actylis Lab Solutions. (2024, September 20). Benzenesulfonic Acid Safety Data Sheet.

Sources

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